4-Bromo-6-chloroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLUGZKVJAOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615913 | |
| Record name | 4-Bromo-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-30-9 | |
| Record name | 4-Bromo-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-6-chloroquinoline: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-6-chloroquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis methodologies, significant applications, and essential safety protocols. The information herein is curated to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding.
Core Compound Identity and Properties
This compound is a disubstituted quinoline derivative with the Chemical Abstracts Service (CAS) registry number 65340-70-7 .[1][2][3][4] Its strategic placement of halogen atoms—a bromine at the 6-position and a chlorine at the 4-position—renders it a versatile building block for introducing specific functionalities into more complex molecular architectures.
Physicochemical Characteristics
A summary of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 65340-70-7 | [1][2][3][4] |
| Molecular Formula | C₉H₅BrClN | [1][2][3][5] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| IUPAC Name | 6-bromo-4-chloroquinoline | [1] |
| Appearance | Pale yellow to reddish-yellow powder/solid | [3] |
| Melting Point | 111 - 115 °C | [3] |
| Purity | ≥ 98% (by GC) is commercially available | [3] |
Synthesis of this compound: A Mechanistic Approach
The most prevalent and efficient synthesis of this compound involves the chlorination of its precursor, 6-bromo-4-hydroxyquinoline (also known as 6-bromoquinolin-4-ol). This transformation is a critical step that activates the 4-position for subsequent nucleophilic substitution reactions, a cornerstone of its utility in synthetic chemistry.
Principle of the Reaction
The conversion of the hydroxyl group at the 4-position of the quinoline ring to a chlorine atom is typically achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy and reliability. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The addition of a catalytic amount of a high-boiling tertiary amine, such as N,N-dimethylformamide (DMF), can accelerate the reaction.
Experimental Protocol: Chlorination of 6-Bromo-4-hydroxyquinoline
This protocol is a synthesis of methodologies reported in the scientific literature.[2][4][6]
Materials:
-
6-Bromo-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)[4]
-
N,N-dimethylformamide (DMF) (optional, catalytic)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-4-hydroxyquinoline.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride to the flask. A catalytic amount of DMF can also be added at this stage.
-
Heating: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain this temperature for 3 to 6 hours.[2][4][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.[2][4]
-
-
Extraction:
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as n-heptane, to afford a pale yellow to white solid.[5]
Synthesis Workflow Diagram
Caption: A schematic overview of the synthesis of this compound.
Applications in Research and Drug Development
The synthetic utility of this compound is primarily harnessed in the field of medicinal chemistry, where it serves as a crucial intermediate for the development of novel therapeutic agents. Its halogenated structure allows for diverse chemical modifications, particularly through nucleophilic aromatic substitution at the 4-position and cross-coupling reactions at the 6-position.
Key Intermediate in Pharmaceutical Synthesis
This compound is a pivotal building block in the synthesis of a variety of biologically active molecules.[3] Its applications span several therapeutic areas:
-
Anticancer Agents: It is an important intermediate in the synthesis of Omipalisib (GSK2126458), a highly selective and potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical components of signaling pathways that are often dysregulated in cancer.[5] The quinoline core is a well-established scaffold in the design of kinase inhibitors.
-
Antimalarial and Antibacterial Research: The quinoline ring system is a classic pharmacophore for antimalarial drugs (e.g., chloroquine). Derivatives of this compound are explored for the development of new antimalarial and antibacterial agents to combat drug-resistant strains.[3]
-
Materials Science: Beyond its pharmaceutical applications, this compound is also investigated in materials science for creating novel materials with specific electronic and optical properties, finding potential use in organic electronics and sensors.[3]
Logical Flow of Application
Caption: The utility of this compound in various scientific fields.
Spectral Data Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals in the aromatic region. A representative ¹H NMR (500 MHz, DMSO-d₆) shows peaks at δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), and 7.82 (d, J = 4.5 Hz, 1H).[2][4] These signals correspond to the protons on the quinoline ring system.
-
Mass Spectrometry: The mass spectrum provides crucial information about the molecular weight and isotopic distribution. For this compound, the electron ionization high-resolution mass spectrometry (EI-HRMS) would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The calculated monoisotopic mass is 240.9294 Da.[2]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[7]
GHS Hazard Classification:
-
Acute Toxicity, Oral: May be harmful or toxic if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8] Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] Keep refrigerated for long-term storage.[7] Store locked up.[7][8]
Conclusion
This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the realm of oncology and infectious diseases. Its well-defined synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and development.
References
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google P
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ - Guidechem.
- Safety D
- 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem.
- 4-Bromo-6-fluoroquinoline - SAFETY D
- Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 - Smolecule.
- SAFETY D
- 6-Bromo-4-chloro-2-butylquinoline hydrochloride - SynHet.
- 6-BROMO-4-CHLOROQUINOLINE synthesis - ChemicalBook.
- 6-Bromo-4-chloroquinoline - Chem-Impex.
- Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 - EvitaChem.
- 6-Bromo-4-chloroquinoline AldrichCPR - Sigma-Aldrich.
- 6-BROMO-4-CHLOROQUINOLINE | 65340-70-7 - ChemicalBook.
Sources
- 1. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-BROMO-4-CHLOROQUINOLINE | 65340-70-7 [chemicalbook.com]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 4-Bromo-6-chloroquinoline: Properties, Synthesis, and Applications in Drug Discovery
A Note to the Researcher: Publicly available experimental data for 4-Bromo-6-chloroquinoline is limited. This guide provides a comprehensive overview of the available information for this compound and leverages detailed data from its well-characterized structural isomer, 6-Bromo-4-chloroquinoline, as a valuable comparative reference for researchers in drug development and chemical synthesis.
Introduction
Halogenated quinolines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Their unique electronic properties and versatile reactivity make them prized intermediates in the synthesis of complex molecular architectures. This guide focuses on this compound, a member of this important class of heterocyclic compounds. Due to the scarcity of specific experimental data for this compound, this document also provides an in-depth analysis of its structural isomer, 6-Bromo-4-chloroquinoline, to offer researchers valuable insights into the physicochemical properties, reactivity, and synthetic methodologies associated with this class of molecules.
Compound Identification and Structural Elucidation
1.1. This compound
-
IUPAC Name: this compound
-
Canonical SMILES: C1=CC2=C(C=C1Cl)C(=CC=N2)Br
-
InChI Key: FEBLUGZKVJAOLT-UHFFFAOYSA-N[3]
1.2. Comparative Isomer: 6-Bromo-4-chloroquinoline
-
IUPAC Name: 6-Bromo-4-chloroquinoline[1]
-
CAS Number: 65340-70-7[1]
-
Molecular Formula: C₉H₅BrClN[1]
-
Molecular Weight: 242.50 g/mol [1]
-
Canonical SMILES: C1=CC2=C(C=C1Br)C(=CN=C2)Cl
-
InChI Key: KJILYZMXTLCPDQ-UHFFFAOYSA-N[1]
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development.
2.1. This compound
| Property | Value | Source |
| Physical Form | Solid | |
| Predicted LogP | 3.65 |
2.2. 6-Bromo-4-chloroquinoline: An Experimental Profile
In contrast, the isomer 6-Bromo-4-chloroquinoline is well-characterized, providing a valuable reference.
| Property | Value | Source |
| Physical Form | Pale yellow to reddish yellow powder | |
| Melting Point | 111 - 115 °C | |
| Molecular Weight | 242.50 g/mol | |
| Solubility | No specific data available, but expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While experimental spectra for this compound are not widely published, the following sections outline the expected spectral features and provide detailed experimental data for its isomer.
3.1. This compound: Predicted Data
PubChemLite provides predicted collision cross-section data for various adducts of this compound, which is useful in mass spectrometry analysis.[5]
3.2. 6-Bromo-4-chloroquinoline: A Spectroscopic Case Study
3.2.1. ¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 6-Bromo-4-chloroquinoline, a representative ¹H NMR spectrum in DMSO-d₆ shows the following key signals:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.87 | d | 4.5 | H at position 2 |
| 8.32 | d | 2.0 | H at position 5 |
| 8.03 | d | 9.0 | H at position 8 |
| 7.99 | dd | 9.0, 2.0 | H at position 7 |
| 7.82 | d | 4.5 | H at position 3 |
Source: [6]
3.2.2. Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-Bromo-4-chloroquinoline, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement.
-
EI-HRMS (m/z): Calculated for C₉H₅BrClN [M]⁺: 240.9294, Found: 240.9297.[6]
-
ESI-MS (m/z): 242 [M+H]⁺.[6]
3.2.3. Infrared (IR) Spectroscopy
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aromatic C=C stretching: ~1400-1600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Synthesis and Reactivity
The synthesis of halo-quinolines is a well-established area of organic chemistry, with several methodologies available.
4.1. General Synthetic Approach
A common route to substituted chloroquinolines involves the chlorination of the corresponding quinolin-4-ol. This precursor can often be synthesized through a Gould-Jacobs reaction or a Conrad-Limpach synthesis.
Caption: Generalized synthetic workflow for substituted 4-chloroquinolines.
4.2. Exemplary Synthesis of 6-Bromo-4-chloroquinoline
A detailed protocol for the synthesis of 6-Bromo-4-chloroquinoline from 6-bromoquinolin-4-ol highlights the key steps and reagents.
Protocol: Chlorination of 6-Bromoquinolin-4-ol
-
To a round-bottom flask, add 6-bromoquinolin-4-ol (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (excess, e.g., 10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 8.
-
Collect the precipitated solid by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
This protocol is adapted from multiple sources.[6][7]
4.3. Chemical Reactivity
The reactivity of this compound is dictated by the electronic nature of the quinoline ring and the presence of two halogen substituents.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. This makes it a versatile handle for introducing a wide range of functionalities, such as amines, alcohols, and thiols. This is a cornerstone reaction in the synthesis of many 4-aminoquinoline-based drugs.[8][9]
-
Cross-Coupling Reactions: Both the bromine and chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[10][11][12] Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, and halogenated derivatives are crucial intermediates for the synthesis of bioactive molecules.
-
Kinase Inhibitors: Substituted quinolines are prevalent in the design of kinase inhibitors for the treatment of cancer. The 4-aminoquinoline moiety can act as a hinge-binder in the ATP-binding site of many kinases. 6-Bromo-4-chloroquinoline is a known intermediate in the synthesis of Omipalisib (GSK2126458), a potent PI3K/mTOR inhibitor.
-
Antimalarial Agents: The 4-aminoquinoline core is famously found in antimalarial drugs like chloroquine. The reactivity of the 4-chloro position allows for the facile introduction of various amine side chains to modulate activity and overcome drug resistance.[9][13]
-
Antibacterial and Antiviral Agents: The versatility of the quinoline ring system has led to its exploration in the development of novel antibacterial and antiviral compounds.[14][15]
Safety and Handling
Given the lack of specific toxicology data for this compound, it is prudent to handle it with the same precautions as its well-characterized isomer, 6-Bromo-4-chloroquinoline, and other related halogenated heterocycles.
6.1. Hazard Identification (based on 6-Bromo-4-chloroquinoline)
-
GHS Pictograms:
-
Signal Word: Danger
-
Hazard Statements:
6.2. Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
6.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable, yet under-characterized, building block for medicinal chemistry and organic synthesis. While a comprehensive experimental profile remains to be fully elucidated, the extensive data available for its isomer, 6-Bromo-4-chloroquinoline, provides a solid foundation for researchers to infer its likely properties and reactivity. The versatile reactivity of the chloro and bromo substituents, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, positions this compound as a key intermediate for the synthesis of a diverse range of complex molecules, especially in the pursuit of novel kinase inhibitors and other therapeutic agents. As with any chemical, appropriate safety precautions should be taken during its handling and use.
References
-
PubChem. (n.d.). 6-Bromo-4-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Reagentia. (n.d.). This compound (1 x 5 g). Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). This compound CAS NO.1070879-30-9. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H5BrClN). Retrieved from [Link]
-
GSRS. (n.d.). 6-BROMO-4-CHLOROQUINOLINE HYDROCHLORIDE. Retrieved from [Link]
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
-
GSRS. (n.d.). 6-BROMO-4-CHLOROQUINOLINE HYDROCHLORIDE. Retrieved from [Link]
- Kappe, C. O., & Stadler, A. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3587-3601.
- Romero, A. H., & Delgado, J. L. (2025).
- O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., ... & Park, B. K. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.
- Kumar, A., Singh, B., & Kumar, R. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega.
- Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of organic chemistry, 82(19), 9991-10013.
-
PubChem. (n.d.). 4-Bromo-2-chloro-6-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Retrieved from [Link]
-
PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
Sources
- 1. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 5. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-6-chloroquinoline: Structure, Properties, and Synthetic Applications
Foreword for the Modern Researcher
In the landscape of medicinal chemistry and drug discovery, precision is paramount. The specific arrangement of substituents on a heterocyclic scaffold can dramatically alter its physicochemical properties, reactivity, and biological activity. This guide focuses on 4-Bromo-6-chloroquinoline , a halogenated quinoline with significant potential as a versatile building block in organic synthesis.
It is critical to note that within the scientific literature and commercial databases, this specific isomer is often conflated with its more extensively documented regioisomer, 6-Bromo-4-chloroquinoline . The latter has a well-established role as a key intermediate in the synthesis of prominent clinical candidates, such as the PI3K/mTOR inhibitor Omipalisib (GSK2126458).
This guide will first present all available, verified information for the requested this compound. Subsequently, to provide the in-depth, field-proven insights required by researchers, we will leverage the comprehensive data available for 6-Bromo-4-chloroquinoline as a scientifically analogous case study. The principles of synthesis, characterization, and reactivity discussed are fundamentally applicable to both isomers, offering a robust and practical framework for laboratory work.
Part 1: The Target Compound: this compound
This section consolidates the specific, verified data for the this compound isomer.
Molecular Structure and Physicochemical Properties
The foundational attributes of a chemical compound dictate its behavior in both storage and reaction.
-
Molecular Formula: C₉H₅BrClN
-
Molecular Weight: 242.50 g/mol
-
CAS Number: 1810-71-5[1]
Caption: Structure of this compound.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Notes |
| Appearance | Solid (predicted) | Specific appearance data is not widely reported. |
| Melting Point | Data not available | Experimental data is not consistently reported in literature. |
| Boiling Point | 325.7±22.0 °C (Predicted)[2] | This is a predicted value and should be used with caution. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like chloroform, DCM, and ethyl acetate. |
Spectroscopic Characterization (¹H NMR)
Structural confirmation is a non-negotiable step in synthesis. While a comprehensive dataset is not publicly available, ¹H NMR spectral data provides the necessary fingerprint for identity confirmation.[3] The expected signals would correspond to the five aromatic protons on the disubstituted quinoline ring.
Part 2: An Analogous Case Study: 6-Bromo-4-chloroquinoline
To provide a robust, practical guide, we will now examine the extensively characterized isomer, 6-Bromo-4-chloroquinoline. The experimental choices, protocols, and reactivity patterns detailed here serve as a strong predictive model for its 4-bromo counterpart.
Physicochemical Properties of 6-Bromo-4-chloroquinoline
In contrast to its isomer, this compound's properties are well-documented, providing a reliable baseline for handling and reaction planning.
Data Presentation: Physicochemical Properties of 6-Bromo-4-chloroquinoline
| Property | Value | Source |
| CAS Number | 65340-70-7 | [4] |
| Appearance | White to light yellow solid/powder | [5] |
| Melting Point | 110 - 112 °C | Fisher Scientific |
| Molecular Formula | C₉H₅BrClN | [4] |
| Molecular Weight | 242.50 g/mol | [4][6] |
Authoritative Synthesis Protocol
The conversion of a 4-hydroxyquinoline (or its tautomer, a 4-quinolone) to the corresponding 4-chloroquinoline is a cornerstone reaction in this chemical class. The use of phosphorus oxychloride (POCl₃) is the industry-standard method. This protocol is directly adaptable for the synthesis of this compound from 6-chloro-4-hydroxyquinoline.
Objective: To synthesize 6-Bromo-4-chloroquinoline from 6-bromoquinolin-4-ol.
Causality of Reagent Choice:
-
6-bromoquinolin-4-ol (Starting Material): The precursor containing the correct bromine position and the hydroxyl group that will be replaced.
-
Phosphorus Oxychloride (POCl₃, Reagent and Solvent): Acts as both the chlorinating agent and the reaction medium. Its electrophilic phosphorus atom is attacked by the hydroxyl oxygen, initiating a sequence that ultimately replaces the -OH group with a -Cl.
-
N,N-Dimethylformamide (DMF, Catalyst): Often used in catalytic amounts, DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent electrophile that accelerates the reaction.[7]
-
Ice Water / Saturated Sodium Bicarbonate (Quench/Neutralization): The reaction is quenched by carefully adding it to ice water to hydrolyze the highly reactive excess POCl₃. A weak base like sodium bicarbonate is then used to neutralize the resulting hydrochloric and phosphoric acids.
Experimental Protocol: Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-bromoquinolin-4-ol (1.0 eq).
-
Reagent Addition: Under a fume hood, add an excess of phosphorus oxychloride (POCl₃, ~10 vol eq.). Add a catalytic amount of DMF (e.g., 2 drops).[7]
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) for 3-6 hours.[5][7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up (Quenching): After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous slurry is neutral to basic (pH ~8).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization or column chromatography to afford pure 6-Bromo-4-chloroquinoline as a yellowish solid.[7]
Caption: Experimental workflow for the synthesis of 6-Bromo-4-chloroquinoline.
Reactivity and Applications in Drug Development
The true value of molecules like this compound lies in their utility as scaffolds for more complex targets. The two distinct halogen atoms provide orthogonal handles for functionalization.
-
The C4-Position (Bromo/Chloro): The C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) and is an excellent site for palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of amine, ether, and new carbon-carbon bonds.
-
The C6-Position (Chloro/Bromo): While less reactive than the C4 position, the C6-halogen still readily participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of biaryl systems or the introduction of alkynes and amines.
Trustworthiness through Application: An Intermediate for Kinase Inhibitors
The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors. 6-Bromo-4-chloroquinoline is a documented key intermediate for synthesizing inhibitors targeting the PI3K/mTOR pathway, a critical signaling node in cancer.[8]
Caption: Major reaction pathways for functionalizing the bromochloroquinoline core.
Part 3: Safety and Handling
Halogenated aromatic compounds require careful handling. The following precautions are mandatory and apply to both isomers.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is standard), and safety glasses or goggles at all times.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of fine powders or vapors.
-
Toxicology: This class of compounds is classified as causing skin and eye irritation.[9] Avoid contact with skin and eyes. In case of exposure, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
References
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Supporting Information. (n.d.).
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved January 11, 2026, from [Link]
-
ChemSynthesis. (2025). 4-bromoquinoline - 3964-04-3. Retrieved January 11, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C9H5BrClN). Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloroquinoline | C9H6ClN | CID 69140. Retrieved January 11, 2026, from [Link]
Sources
- 1. 6-Bromo-2-chloroquinoline | 1810-71-5 [sigmaaldrich.com]
- 2. 6-BROMO-2-CHLORO-QUINOLINE CAS#: 1810-71-5 [chemicalbook.com]
- 3. This compound(1070879-30-9) 1H NMR spectrum [chemicalbook.com]
- 4. Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 [smolecule.com]
- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Bromo-4-chloroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 9. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Bromo-6-chloroquinoline in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-bromo-6-chloroquinoline, a pivotal intermediate in contemporary pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes detailed, field-proven experimental protocols to empower researchers to accurately determine its solubility in a range of organic solvents. This guide is structured to provide a foundational understanding of the molecule's physicochemical properties, theoretical solubility considerations, and practical, step-by-step methodologies for generating robust and reliable solubility data. The insights and protocols contained herein are curated for researchers, scientists, and drug development professionals to facilitate optimized reaction conditions, streamline purification processes, and accelerate formulation development.
Introduction to this compound
This compound is a halogenated heterocyclic aromatic compound with the chemical formula C₉H₅BrClN.[1][2] Its rigid, planar structure, derived from the fusion of a benzene and a pyridine ring, makes it a valuable scaffold in medicinal chemistry. This compound serves as a critical building block in the synthesis of a variety of biologically active molecules, including potential therapeutic agents for oncology and infectious diseases.[3][4]
The solubility of this compound in organic solvents is a fundamental physicochemical parameter that governs its utility in synthetic and formulation chemistry. Accurate solubility data is imperative for:
-
Reaction Kinetics: Ensuring homogenous reaction conditions for predictable outcomes and yields.
-
Purification: Selecting appropriate solvents for crystallization and chromatographic separation.
-
Formulation: Developing stable and bioavailable drug delivery systems.
-
Process Scale-up: Designing efficient and safe manufacturing processes.
This guide will provide the necessary tools for researchers to experimentally determine this critical data.
Physicochemical Properties and Theoretical Solubility Profile
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| Appearance | Solid (e.g., off-white powder) | [5] |
| Melting Point | 111.0 to 115.0 °C | [6] |
| Predicted XlogP | 3.5 | [7] |
The quinoline core is aromatic and relatively nonpolar. The presence of two halogen substituents, bromine and chlorine, further increases the lipophilicity of the molecule, as indicated by the predicted XlogP value of 3.5.[7] Based on the principle of "like dissolves like," this compound is expected to exhibit poor solubility in polar protic solvents like water and better solubility in a range of organic solvents. Its solubility is likely to be highest in non-polar and moderately polar aprotic solvents that can engage in van der Waals interactions and dipole-dipole interactions with the solute.
Illustrative Solubility Data
Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (g/L) |
| Hexane | 1.88 | Low |
| Toluene | 2.38 | Moderate |
| Dichloromethane (DCM) | 9.08 | High |
| Ethyl Acetate (EtOAc) | 6.02 | Moderate-High |
| Acetone | 20.7 | Moderate |
| Acetonitrile (ACN) | 37.5 | Low-Moderate |
| Methanol (MeOH) | 32.7 | Low |
| Ethanol (EtOH) | 24.5 | Low |
| N,N-Dimethylformamide (DMF) | 36.7 | High |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High |
Experimental Determination of Solubility
This section provides detailed, step-by-step protocols for the accurate determination of the solubility of this compound. The choice of method will depend on the available equipment and the required throughput.
Gravimetric Method (Shake-Flask)
The gravimetric shake-flask method is a reliable, low-throughput technique for determining thermodynamic solubility.[8]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered supernatant into a pre-weighed, clean, and dry vial.
-
Record the exact volume of the aliquot.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of aliquot (L)
UV-Vis Spectrophotometric Method
This method is suitable for compounds with a chromophore and offers higher throughput than the gravimetric method.[9]
-
Determination of λmax:
-
Prepare a dilute stock solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations by serially diluting a stock solution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Section 4.1.1, step 1) to prepare a saturated solution.
-
-
Sample Analysis:
-
Withdraw a sample of the supernatant and filter it as described previously (Section 4.1.1, step 2).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the solubility (S) of the original saturated solution using the following formula:
S (g/L) = Concentration of diluted solution (g/L) × Dilution factor
Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Gravimetric Solubility Determination Workflow.
Caption: UV-Vis Spectrophotometric Solubility Workflow.
Conclusion and Future Perspectives
The solubility of this compound is a critical parameter that significantly impacts its application in drug discovery and development. This technical guide has provided a comprehensive framework for understanding and experimentally determining this vital data. By adhering to the detailed protocols outlined, researchers can generate accurate and reproducible solubility profiles in a variety of organic solvents. This, in turn, will enable the rational design of synthetic routes, the optimization of purification strategies, and the development of effective pharmaceutical formulations. As the demand for novel therapeutics continues to grow, a thorough understanding of the physicochemical properties of key intermediates like this compound will remain an indispensable component of successful drug development programs.
References
- Vertex AI Search. (2025, October 27).
- Wikipedia. (n.d.). Quinoline.
- National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Summary for CID 7047.
- National Center for Biotechnology Information. (n.d.). 6-Bromo-4-chloroquinoline. PubChem Compound Summary for CID 5139537.
- EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0.
- Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ.
- ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties.
- Ossila. (2023, December 9).
- Sigma-Aldrich. (2024, September 9).
- MedchemExpress.com. (2025, October 3).
- Echemi. (n.d.). Quinoline, 6-bromo-4-chloro-, hydrochloride (1:1)
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
- Cynor Laboratories. (n.d.). Chemical Compound - 4-Chloro-6, 7-dimethoxyquinoline (35654-56-9)
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Chemical Sciences, 13(2), 867-880.
- Patel, K., & Patel, M. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- SynHet. (n.d.). 6-Bromo-4-chloro-2-butylquinoline hydrochloride.
- Sigma-Aldrich. (n.d.). 6-Bromo-4-chloroquinoline AldrichCPR.
- ChemicalBook. (n.d.). 4-Bromo-6-chloro-3-iodoquinoline CAS#: 2322561-60-2.
- BMG LABTECH. (2023, April 6).
- Lund University Publications. (n.d.).
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Hefter, G., & Tomkins, R. (2003, March 14).
- PubChemLite. (n.d.). This compound (C9H5BrClN).
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents.
- ChemicalBook. (2025, July 24). 6-BROMO-4-CHLOROQUINOLINE.
- MedchemExpress.com. (n.d.).
- ZaiQi Bio-Tech. (n.d.). 6-Bromo-4-chloroquinoline| CAS No:65340-70-7.
Sources
- 1. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-4-chloroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. 6-Bromo-4-chloroquinoline| CAS No:65340-70-7|ZaiQi Bio-Tech [chemzq.com]
- 7. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pharmatutor.org [pharmatutor.org]
Technical Guide to the Safe Handling of Halogenated Quinolines: A Focus on 6-Bromo-4-chloroquinoline
Disclaimer: This guide was generated in response to a query for "4-Bromo-6-chloroquinoline." However, publicly available, detailed safety data predominantly pertains to its isomer, 6-Bromo-4-chloroquinoline . Given the structural similarity and the critical need for robust safety information, this document focuses on the well-documented hazards and handling protocols for 6-Bromo-4-chloroquinoline (CAS No. 65340-70-7). Researchers handling any bromo-chloro-quinoline isomer should treat the substance with the high degree of caution outlined herein, as toxicological properties may be similar.
Compound Identification and Physicochemical Properties
6-Bromo-4-chloroquinoline is a halogenated heterocyclic compound, a class of molecules frequently used as building blocks in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in a robust risk assessment.
Systematic Identification:
-
IUPAC Name: 6-bromo-4-chloroquinoline[1]
-
Chemical Formula: C₉H₅BrClN
-
Molecular Weight: 242.50 g/mol [1]
-
CAS Number: 65340-70-7[1]
Physicochemical Data Summary:
| Property | Value | Source |
| Physical State | Solid | [2] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 110 - 112 °C (230 - 233.6 °F) | [2] |
| Boiling Point | No data available | [2] |
| Solubility | No information available | [2] |
| Vapor Pressure | No information available | [2] |
| Flash Point | No information available | [2] |
The high melting point indicates that at standard laboratory conditions, the compound is a solid, which can present an inhalation hazard if it is a fine powder. The lack of data for properties like boiling point, vapor pressure, and solubility necessitates a conservative approach, assuming low volatility but potential for dust formation.
Hazard Identification and Toxicological Profile
This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[2]. The primary hazards are related to irritation and acute toxicity.
GHS Hazard Classification:
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Toxicological Summary: The toxicological properties of 6-Bromo-4-chloroquinoline have not been fully investigated[2]. This lack of comprehensive data is a critical finding in itself. In drug development and research, the absence of data means a higher degree of assumed risk. The causality behind the observed irritation is likely due to the reactive nature of the chloro- and bromo-substituents on the quinoline scaffold, which can interact with biological macromolecules in the skin, eyes, and respiratory tract.
-
Oral Toxicity: The "Toxic if swallowed" classification indicates that even small quantities ingested accidentally could cause significant harm, necessitating immediate medical attention[1].
-
Dermal and Eye Irritation: The compound is confirmed to cause skin and serious eye irritation[1][2]. This is not merely a minor redness; it implies a potential for damage to tissue upon contact.
-
Respiratory Irritation: As a solid powder, fine particles can be easily inhaled, leading to irritation of the respiratory system[1][2].
Laboratory Handling and Exposure Control
A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The goal is to minimize all potential routes of exposure (inhalation, dermal, ingestion, ocular).
Engineering Controls: The First Line of Defense
The primary causality for exposure to a solid chemical is the generation of dust. Therefore, engineering controls must focus on containing the material at its source.
-
Primary Containment: All weighing and handling of 6-Bromo-4-chloroquinoline powder must be performed within a certified chemical fume hood or a powder containment hood (glovebox). This is non-negotiable.
-
Ventilation: Ensure the laboratory is well-ventilated with a negative pressure differential to prevent contaminants from escaping into adjacent areas[3][4].
Personal Protective Equipment (PPE): The Last Barrier
PPE selection must be based on the identified hazards: skin/eye irritation and inhalation of dust[5].
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2]. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed using the proper technique (without touching the outer surface with bare hands) and disposed of as chemical waste[3].
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of dust generation, consider a disposable coverall to prevent contamination of personal clothing[3].
-
Respiratory Protection: If work cannot be conducted within a fume hood, a NIOSH-approved respirator with a particulate filter is required. The choice of respirator depends on the scale of the work and a formal risk assessment[5].
Safe Handling and Storage Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower[3].
-
Aliquotting: Weigh the solid inside a fume hood. Use tools (spatulas, weigh boats) dedicated to this chemical or clean them thoroughly after use.
-
Preventing Dust: Avoid actions that create dust, such as scraping or vigorous shaking[4]. If dissolving, add the solvent to the solid slowly to prevent aerosolization.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2][3]. Do not eat, drink, or smoke in the laboratory[3].
-
Storage: Store the compound in a tightly closed container in a well-ventilated, designated area[2][4]. For long-term stability and safety, refrigeration is recommended, and the substance should be stored locked up[2][3].
Caption: Emergency First Aid Response Logic Diagram.
Firefighting and Disposal
-
Firefighting Measures: While the compound itself is not highly flammable, containers may burn in a fire. Use an extinguishing media appropriate for the surrounding fire (water spray, foam, dry chemical, or carbon dioxide).[6] Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[2][4] Hazardous combustion products include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[2]
-
Disposal Considerations: This material and its container must be disposed of as hazardous waste. Do not allow it to enter sewer systems or the environment.[7] Disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing, in accordance with all federal, state, and local regulations.[2][7]
References
-
First Aid Procedures for Chemical Hazards. (2023). Centers for Disease Control and Prevention (NIOSH). [Link]
-
6-Bromo-4-chloroquinoline. PubChem, National Center for Biotechnology Information. [Link]
-
6-Bromo-4-chloro-quinazoline. PubChem, National Center for Biotechnology Information. [Link]
-
This compound (C9H5BrClN). PubChemLite. [Link]
-
4-Bromo-2-chloro-6-iodoaniline. PubChem, National Center for Biotechnology Information. [Link]
-
6-Bromo-2-chloroquinoline. PubChem, National Center for Biotechnology Information. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
Sources
- 1. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to 4-Bromo-6-chloroquinoline: Commercial Availability, Synthesis, and Applications for Researchers
This technical guide provides a comprehensive overview of 4-Bromo-6-chloroquinoline, a halogenated quinoline derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical properties, commercial availability, synthetic approaches, and potential applications, with a focus on providing practical insights for laboratory work.
Introduction and a Note on Isomeric Specificity
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Halogenated quinolines, in particular, serve as versatile intermediates in the synthesis of complex bioactive molecules.[2] this compound (CAS No: 1070879-30-9) is a specific isomer within this class, characterized by a bromine atom at the 4-position and a chlorine atom at the 6-position of the quinoline ring.
It is crucial to distinguish this compound from its more extensively studied isomer, 6-Bromo-4-chloroquinoline (CAS No: 65340-70-7). While both share the same molecular formula, their distinct substitution patterns lead to different chemical reactivity and biological activities. The majority of published research, particularly concerning applications as a pharmaceutical intermediate for drugs like Omipalisib, focuses on the 6-bromo-4-chloro isomer.[3] This guide will focus on the available information for this compound and will draw comparisons to its isomer for contextual understanding where relevant.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 1070879-30-9 | [4] |
| Molecular Formula | C₉H₅BrClN | [4] |
| Molecular Weight | 242.50 g/mol | [5] |
| Appearance | Solid (form not specified) | [6] |
| Purity | Typically ≥95% | [4] |
| SMILES | Clc1ccc2c(c1)c(Br)ccn2 | [7] |
| InChIKey | FEBLUGZKVJAOLT-UHFFFAOYSA-N | [8] |
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers, catering to research and development needs. The typical purity offered is ≥95%. Below is a list of some commercial suppliers for this compound.
| Supplier | Available Quantities | Purity |
| AOBChem | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 95% |
| Reagentia | 100mg, 250mg, 1g, 5g | Not specified |
| Career Henan Chemical Co. | Inquire for details | Not specified |
| Alichem Inc. | Inquire for details | Not specified |
It is advisable to contact the suppliers directly for the most up-to-date information on stock, pricing, and detailed specifications.
Synthesis of Halogenated Quinolines: A Representative Approach
A plausible synthetic pathway for this compound would likely follow a similar logic, starting from 6-chloro-4-hydroxyquinoline, followed by a bromination step. The precise conditions and reagents for bromination would need to be optimized to achieve the desired regioselectivity.
Below is a representative experimental protocol for the chlorination step, adapted from the synthesis of the 6-bromo-4-chloro isomer, which serves as a foundational method for chemists.
Representative Protocol: Chlorination of a Hydroxyquinoline Precursor
Materials:
-
6-bromo-4-hydroxyquinoline (or the appropriate precursor for the desired product)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Ice water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 6-bromo-4-hydroxyquinoline (1 equivalent), phosphorus oxychloride (excess, e.g., 5-10 equivalents), and a catalytic amount of N,N-dimethylformamide.[9]
-
Heat the reaction mixture to reflux and stir for several hours (e.g., 3-6 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).[9][10]
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice water with stirring.[9]
-
Neutralize the mixture to a pH of approximately 8 with a saturated aqueous sodium bicarbonate solution.[9]
-
Extract the product with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.[9]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the desired chloroquinoline.
Causality in Experimental Choices:
-
Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chlorine atoms.
-
N,N-dimethylformamide (DMF) is often used as a catalyst in such reactions to facilitate the formation of the Vilsmeier reagent, which is a more reactive chlorinating species.
-
Pouring the reaction mixture into ice water is a critical step to quench the reaction and hydrolyze the excess POCl₃. This is an exothermic process and requires careful execution.
-
Neutralization with sodium bicarbonate is necessary to remove any acidic byproducts and facilitate the extraction of the product into an organic solvent.
Applications in Research and Drug Development
The quinoline nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][11] Halogenated quinolines like this compound are valuable intermediates for the synthesis of these more complex molecules. The bromine and chlorine substituents provide reactive sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions, allowing for the introduction of diverse functional groups.[2]
While specific applications of this compound are not extensively documented, its structural similarity to other dihalogenated quinolines suggests its potential as a building block in the following areas:
-
Anticancer Drug Discovery: Many quinoline-based compounds have been investigated as anticancer agents.[11] The 4-aminoquinoline scaffold, in particular, has been a focus of such research.[11] this compound could serve as a starting material for the synthesis of novel 4-aminoquinoline derivatives.
-
Antimalarial Research: The 4-aminoquinoline core is famously found in the antimalarial drug chloroquine.[12] Research into new antimalarial agents often involves the synthesis and evaluation of novel 4-aminoquinoline analogues.[12]
-
Materials Science: The unique electronic properties of halogenated aromatic compounds make them of interest in the development of novel organic electronic materials.[13]
Analytical Characterization
The identity and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic techniques. Due to the lack of specific published data for this isomer, the following section provides a general framework for its analytical characterization based on standard methods for similar compounds.[14][15]
Analytical Techniques for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra will provide information on the number and types of protons and carbons, respectively, as well as their connectivity.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection is a common setup for such analyses.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic functional groups in the molecule.
Workflow for Quality Control Analysis:
Caption: A logical workflow for the quality control analysis of this compound.
Safety and Handling
As a halogenated aromatic compound and a reactive chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) for this isomer was not found in the search results, general safety guidelines for related chloro- and bromo-quinolines should be followed. The SDS for the 6-bromo-4-chloro isomer indicates that it is toxic if swallowed and causes skin and serious eye irritation.[5]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[16]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
This compound is a commercially available dihalogenated quinoline with potential as a versatile intermediate in medicinal chemistry and materials science. While its specific applications and synthetic routes are not as well-documented as its 6-bromo-4-chloro isomer, its chemical structure suggests utility in the development of novel bioactive compounds. Researchers working with this compound should pay close attention to its isomeric identity and handle it with the appropriate safety precautions. This guide provides a foundational understanding of its properties, availability, and potential uses, serving as a valuable resource for scientists and drug development professionals.
References
Click to expand
- [No author given]. (n.d.). Current time information in Saline County, US. Google Search.
-
Chem-Impex. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 6-Bromo-4-chloroquinoline| CAS No:65340-70-7. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Reagentia. (n.d.). This compound (1 x 5 g). Retrieved from [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H5BrClN). Retrieved from [Link]
-
GSRS. (n.d.). 6-BROMO-4-CHLOROQUINOLINE HYDROCHLORIDE. Retrieved from [Link]
-
Wang, W., et al. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Retrieved from [Link]
-
[No authors listed]. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Retrieved from [Link]
-
[No authors listed]. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. Retrieved from [Link]
-
[No authors listed]. (2006, May 17). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Retrieved from [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. aobchem.com [aobchem.com]
- 5. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.1070879-30-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 8. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 9. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 13. chemimpex.com [chemimpex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
The Spectroscopic Signature of 4-Bromo-6-chloroquinoline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data of 4-Bromo-6-chloroquinoline, a key intermediate in medicinal chemistry and organic synthesis. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as an essential resource for researchers engaged in the characterization and utilization of halogenated quinoline scaffolds. The guide offers not just the spectral data itself, but also the underlying principles and experimental considerations necessary for accurate interpretation and application in a research and development setting.
Introduction: The Significance of this compound
Quinoline and its derivatives are fundamental heterocyclic structures that form the backbone of a vast array of pharmacologically active compounds. The strategic placement of halogen atoms on the quinoline ring, as seen in this compound, profoundly influences the molecule's electronic properties, reactivity, and biological activity. This makes it a valuable building block in the synthesis of novel therapeutic agents.
Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor. This guide provides a detailed examination of the spectral signature of this compound, offering insights into how each technique contributes to a holistic understanding of its molecular architecture.
Molecular Structure and Isomerism
It is crucial to note that the compound of interest is systematically named 6-Bromo-4-chloroquinoline according to IUPAC nomenclature, which prioritizes the lowest locant for the first cited substituent. For the purpose of this guide and to align with common database entries, we will use this systematic name.
Caption: ¹H NMR coupling relationships in 6-Bromo-4-chloroquinoline.
¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~151 |
| C-3 | ~123 |
| C-4 | ~142 |
| C-4a | ~149 |
| C-5 | ~129 |
| C-6 | ~120 |
| C-7 | ~133 |
| C-8 | ~128 |
| C-8a | ~148 |
Interpretation:
The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.
-
C-4 and C-6: The carbons directly attached to the electronegative chlorine and bromine atoms are expected to be significantly deshielded, though the "heavy atom effect" of bromine can sometimes lead to a slight shielding compared to what might be expected based on electronegativity alone.
-
C-2, C-4a, and C-8a: These carbons are adjacent to the nitrogen atom and are consequently shifted downfield.
-
C-3, C-5, C-7, and C-8: These are protonated carbons, and their shifts are in the typical aromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol for IR Spectroscopy
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. A small amount of 6-Bromo-4-chloroquinoline is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~1600-1450 | Strong-Medium | C=C and C=N aromatic ring stretching |
| ~1200-1000 | Medium | C-H in-plane bending |
| ~900-675 | Strong | C-H out-of-plane bending |
| ~1100-1000 | Strong | C-Cl stretch |
| ~600-500 | Strong | C-Br stretch |
Interpretation:
The IR spectrum of 6-Bromo-4-chloroquinoline is characterized by several key absorption bands:
-
Aromatic C-H Stretch: The presence of bands just above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring.
-
Aromatic Ring Stretching: The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.
-
C-H Bending: The patterns of C-H in-plane and out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹) can provide information about the substitution pattern on the aromatic rings.
-
Carbon-Halogen Stretches: The strong absorptions at lower wavenumbers are indicative of the C-Cl and C-Br stretching vibrations. The C-Br stretch appears at a lower frequency than the C-Cl stretch due to the greater mass of the bromine atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer is suitable for this compound.
-
Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for nitrogen-containing heterocyclic compounds.
Sample Preparation:
-
Dissolve a small amount of 6-Bromo-4-chloroquinoline in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source.
Mass Spectral Data
-
Molecular Ion Peak ([M+H]⁺): m/z = 242 [1][2]* Isotopic Pattern: The presence of bromine and chlorine atoms results in a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to a distinctive cluster of peaks for the molecular ion.
Interpretation of Fragmentation:
While detailed fragmentation data was not found in the initial searches, the expected fragmentation of 6-Bromo-4-chloroquinoline under electron impact (EI) or collision-induced dissociation (CID) would likely involve:
-
Loss of Cl: Fragmentation of the C-Cl bond to give a [M-Cl]⁺ ion.
-
Loss of Br: Fragmentation of the C-Br bond to give a [M-Br]⁺ ion.
-
Loss of HCN: A common fragmentation pathway for pyridine-containing rings.
Caption: Plausible fragmentation pathways for 6-Bromo-4-chloroquinoline.
Conclusion
The comprehensive spectroscopic analysis of 6-Bromo-4-chloroquinoline presented in this guide provides a robust foundation for its identification, characterization, and utilization in research and development. The ¹H NMR spectrum clearly defines the proton environment, the predicted ¹³C NMR spectrum outlines the carbon skeleton, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and elemental composition. By understanding the principles behind these techniques and adhering to rigorous experimental protocols, researchers can confidently employ this versatile building block in the synthesis of novel and impactful molecules.
References
- Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 366-376.
-
PubChem. 6-Bromo-4-chloroquinoline. [Link]
- Paudler, W. W., & Kress, T. J. (1970). The nuclear magnetic resonance spectra of the mono- and dibromoquinolines and -isoquinolines. The Journal of Organic Chemistry, 35(5), 1396-1401.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
ZaiQi Bio-Tech. 6-Bromo-4-chloroquinoline| CAS No:65340-70-7. [Link]
Sources
The Halogen Effect: A Technical Guide to Enhancing Quinoline's Biological Prowess
For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its inherent biological activity is well-documented, but it is the strategic introduction of halogens—a process known as halogenation—that often unlocks its full potential, transforming a promising molecule into a potent and selective therapeutic candidate. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of halogenation in modulating the biological activity of quinoline derivatives, offering field-proven insights into its application in drug discovery and development.
The Quinoline Core: A Versatile Pharmacophore
Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry.[1] Its rigid structure and the presence of a nitrogen atom confer specific electronic and steric properties that allow for diverse interactions with biological targets.[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and neuroprotective effects.[2][3] However, the unadorned quinoline ring often lacks the required potency, selectivity, or pharmacokinetic profile for clinical utility. This is where the strategic art of halogenation comes into play.
The Power of the Halogen: More Than Just an Inert Substituent
Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) are not mere passive additions to the quinoline scaffold. Their unique properties—electronegativity, size, and the ability to form halogen bonds—profoundly influence the molecule's physicochemical characteristics and its interactions with biological macromolecules.
Impact on Physicochemical Properties
The introduction of halogens can systematically tune key physicochemical parameters that govern a drug's behavior in a biological system:
-
Lipophilicity (LogP): Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4] The effect is gradual, increasing with the size of the halogen (F < Cl < Br < I). This property is crucial for reaching intracellular targets or for activity within the central nervous system.[4][5]
-
Acidity/Basicity (pKa): The electron-withdrawing nature of halogens can decrease the basicity of the quinoline nitrogen. This modulation of pKa can affect the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding to target proteins.
-
Metabolic Stability: Halogens can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[6] For instance, fluorination is a common strategy to prevent metabolic degradation by cytochrome P450 enzymes.
Table 1: Influence of Halogenation on Physicochemical Properties of Quinoline Derivatives
| Halogen | Position | Change in LogP | Change in pKa | Impact on Metabolic Stability | Reference(s) |
| Fluorine | C6 | Increase | Decrease | Often increases stability | [7] |
| Chlorine | C7 | Significant Increase | Significant Decrease | Can increase stability | [4] |
| Bromine | C5, C7 | High Increase | Significant Decrease | Variable | [8] |
| Iodine | C5 | Very High Increase | Significant Decrease | Can decrease stability | [3] |
Halogenation in Anticancer Drug Discovery
The quest for more effective and selective anticancer agents has extensively utilized halogenated quinolines. The introduction of halogens can enhance cytotoxicity against various cancer cell lines and overcome drug resistance.[9][10]
Structure-Activity Relationships (SAR)
-
Position Matters: Halogen substitution at different positions of the quinoline ring leads to varied anticancer activity. For instance, in some series of 4-anilinoquinolines, halogen substitution on the aniline ring has been shown to be crucial for potent activity.[11][12]
-
Nature of the Halogen: The type of halogen also plays a critical role. Brominated quinolines, for example, have demonstrated significant inhibitory effects on cancer cell proliferation.[8] In certain quinoline-chalcone hybrids, the presence of a halogen on the aromatic ring improved antiproliferative activity.[13]
Table 2: Anticancer Activity of Representative Halogenated Quinolines
| Compound Class | Halogen and Position | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 4-Anilinoquinoline | 7-Fluoro | BGC823 | < Gefitinib | [11] |
| Brominated Methoxyquinoline | 5,7-Dibromo | HT29 | 5.45-9.6 (µg/mL) | [8] |
| 4-(3,3-dimethyl-1-triazeno)quinoline | 8-Chloro | L1210 Leukemia | Active | [10] |
Mechanisms of Anticancer Action
Halogenated quinolines exert their anticancer effects through multiple mechanisms:
-
Topoisomerase Inhibition: Many halogenated quinolines function as topoisomerase inhibitors, enzymes crucial for DNA replication and repair.[14] By stabilizing the enzyme-DNA cleavage complex, they induce double-strand breaks in DNA, leading to apoptosis.[15][16]
-
Kinase Inhibition: Halogenated quinolines have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR-2 and c-Met.[11][17] The halogen atom can form crucial interactions within the ATP-binding pocket of the kinase.
-
Induction of Apoptosis: These compounds can trigger programmed cell death by activating signaling pathways involving p53 and Bax.[12]
Caption: Mechanism of anticancer action of halogenated quinolines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[17][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Halogenated quinoline compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated quinoline compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Halogenated Quinolines in the Fight Against Malaria
Quinolines, such as chloroquine and mefloquine, have been frontline antimalarial drugs for decades.[20] Halogenation has been a key strategy to modify these structures to combat drug-resistant strains of Plasmodium falciparum.[2]
Structure-Activity Relationships (SAR)
The 7-chloro group in chloroquine is essential for its antimalarial activity. Modifications at this position and others, including the introduction of other halogens, have been explored to enhance potency and overcome resistance.
Mechanism of Antimalarial Action
The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[21][22][23]
-
The parasite digests hemoglobin, releasing toxic heme.
-
Heme is normally detoxified by polymerization into hemozoin crystals.
-
Quinoline drugs accumulate in the acidic digestive vacuole and cap the growing hemozoin crystals, preventing further polymerization.[24]
-
The buildup of free heme leads to oxidative stress and parasite death.[25]
Caption: Mechanism of antimalarial action of halogenated quinolines.
Experimental Protocol: In Vitro Antimalarial Assay
The in vitro susceptibility of P. falciparum to halogenated quinolines can be determined using a radioisotope-based or a fluorescent dye-based assay.[26][27][28]
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
RPMI 1640 medium supplemented with serum or Albumax
-
Halogenated quinoline compounds
-
[³H]-hypoxanthine or a DNA-intercalating dye (e.g., SYBR Green I)
-
96-well plates
Procedure:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum.
-
Drug Dilution: Prepare serial dilutions of the halogenated quinoline compounds in 96-well plates.
-
Infection: Add infected red blood cells to the wells.
-
Incubation: Incubate the plates for 48-72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Labeling: Add [³H]-hypoxanthine or SYBR Green I and incubate for another 24 hours.
-
Measurement: Measure radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Analysis: Determine the IC50 values.
Halogenated Quinolines as Potent Antibacterial Agents
The emergence of antibiotic-resistant bacteria, particularly those that form biofilms, presents a major global health challenge. Halogenated quinolines have emerged as a promising class of antibacterial agents with the ability to eradicate persistent bacterial biofilms.[5][29]
Structure-Activity Relationships (SAR)
Synthetic tuning of the 2-position of the halogenated quinoline scaffold has a significant impact on antibacterial and antibiofilm activities.[30][31] The lipophilicity, influenced by halogenation, is a key factor in their efficacy against Gram-positive pathogens like MRSA, MRSE, and VRE.[31]
Table 3: Antibiofilm Activity of Halogenated Quinolines
| Organism | Compound Class | MBEC (µM) | Reference(s) |
| MRSA | Halogenated 8-hydroxyquinoline | 1.0 - 23.5 | [32] |
| MRSE | Halogenated quinoline | 2.35 | [31] |
| VRE | Halogenated quinoline | 1.0 | [30] |
Mechanism of Biofilm Eradication
Unlike many conventional antibiotics, halogenated quinolines can effectively kill the dormant persister cells within a biofilm.[5] The exact mechanism is still under investigation, but it is believed to involve the disruption of key cellular processes that are essential for biofilm maintenance, potentially through metal chelation or induction of iron starvation.
Caption: Mechanism of bacterial biofilm eradication by halogenated quinolines.
Experimental Protocol: MBEC Assay using Calgary Biofilm Device
The Calgary Biofilm Device (CBD) is a high-throughput method for determining the minimum biofilm eradication concentration (MBEC).[15][20][33]
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
Calgary Biofilm Device (96-peg lid)
-
96-well plates
-
Halogenated quinoline compounds
Procedure:
-
Biofilm Formation: Inoculate a 96-well plate with the bacterial culture and place the CBD peg lid onto the plate. Incubate for 24-48 hours to allow biofilm formation on the pegs.
-
Rinsing: Rinse the peg lid in a saline solution to remove planktonic cells.
-
Antibiotic Challenge: Place the peg lid into a 96-well plate containing serial dilutions of the halogenated quinoline compounds and incubate for 24 hours.
-
Recovery: Transfer the peg lid to a new 96-well plate containing fresh growth medium and sonicate to dislodge the surviving biofilm bacteria.
-
Viability Assessment: Incubate the recovery plate and determine the MBEC as the lowest concentration of the compound that prevents bacterial regrowth.
Neuroprotective Applications of Halogenated Quinolines
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Halogenated quinolines have shown promise as neuroprotective agents due to their ability to target multiple pathological pathways.[18][19][34]
Structure-Activity Relationships (SAR)
The neuroprotective activity of halogenated quinolines is influenced by their ability to chelate metal ions, scavenge free radicals, and inhibit key enzymes.[4] The substitution pattern of halogens and other functional groups determines the potency and selectivity for different targets.
Mechanisms of Neuroprotection
Halogenated quinolines can exert neuroprotective effects through several mechanisms:
-
Enzyme Inhibition: They can inhibit enzymes like monoamine oxidase (MAO-A and MAO-B) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of Parkinson's and Alzheimer's diseases, respectively.[4][19][34]
-
Antioxidant Activity: Some derivatives can scavenge reactive oxygen species, mitigating oxidative stress, a common factor in neurodegeneration.[18]
-
Metal Chelation: The 8-hydroxyquinoline scaffold is a known metal chelator, and this property can help to restore metal homeostasis in the brain.
Caption: Neuroprotective mechanisms of halogenated quinolines.
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay
The OGD model is an in vitro model of ischemia used to assess the neuroprotective effects of compounds.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cells)
-
Glucose-free medium
-
Hypoxic chamber
-
Halogenated quinoline compounds
-
MTT or other cell viability assay reagents
Procedure:
-
OGD Induction: Replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours).
-
Compound Treatment: After the OGD period, return the cells to normal culture conditions and treat them with the halogenated quinoline compounds.
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.
-
Data Analysis: Compare the viability of compound-treated cells to that of untreated cells subjected to OGD.
Conclusion and Future Perspectives
Halogenation is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the biological activity of quinoline derivatives. By judiciously selecting the type and position of the halogen substituent, it is possible to fine-tune the physicochemical properties, enhance target engagement, and improve the pharmacokinetic profile of these compounds. The successful application of halogenated quinolines in anticancer, antimalarial, antibacterial, and neuroprotective drug discovery underscores the enduring importance of this chemical strategy. Future research will likely focus on exploring the role of halogen bonding in quinoline-protein interactions, developing more selective and potent halogenated quinoline derivatives, and advancing the most promising candidates into clinical development.
References
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
- Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Compar
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
- DNA gyrase, topoisomerase IV, and the 4-quinolones. PubMed.
- Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
- DNA gyrase, topoisomerase IV, and the 4-quinolones. PMC.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Model for the primary mechanism of action of biofilm eradication...
- Halogenated Quinolines: Antibacterial Agents that Prevent and Eradicate Microbial Biofilms. University of Florida Tech Licensing.
- Review on recent development of quinoline for anticancer activities. Elsevier.
- In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PubMed Central.
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
- IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
- High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. NIH.
- Quinoline Derivatives as Anticancer Agents: A Compar
- Quinolones inhibit DNA religation mediated by Staphylococcus aureus topoisomerase IV. Changes in drug mechanism across evolutionary boundaries. PubMed.
- Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. PubMed.
- The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC.
- Synthesis of new halogenated compounds based on 8-hydroxyquinoline derivatives for the inhibition of acid corrosion: Theoretical and experimental investigations.
- Synthesis of 8-Hydroxyquinoline Deriv
- Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Quinoline derivatives with potential anticancer activity.
- Review on recent development of quinoline for anticancer activities. ScienceDirect.
- Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities agains... RSC Publishing.
- Testing Antimicrobials Using Minimum Biofilm Eradication Concentr
- Structure--activity rel
- A) Schematic diagram of the mechanism of enhanced biofilm eradication....
- Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination P
- Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. PubMed.
- Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. PubMed.
- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PMC.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
- A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal.
- Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. DNA gyrase, topoisomerase IV, and the 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinolones inhibit DNA religation mediated by Staphylococcus aureus topoisomerase IV. Changes in drug mechanism across evolutionary boundaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 30. researchgate.net [researchgate.net]
- 31. Biologically-Inspired Strategies for Combating Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Topoisomerase IV catalysis and the mechanism of quinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Enduring Significance of the Quinoline Core: A Senior Application Scientist's Guide to Synthetic Strategies
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a vast array of pharmacologically active compounds.[1][2][3][4][5][6][7] This guide provides an in-depth technical exploration of the principal synthetic routes to this privileged heterocyclic system. We will dissect the mechanisms, experimental rationale, and practical limitations of classical named reactions, including the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, Friedländer, and Gould-Jacobs syntheses. Furthermore, this document bridges the historical context with modern advancements, introducing greener, more efficient catalytic and microwave-assisted strategies. Designed for researchers, scientists, and drug development professionals, this whitepaper aims to furnish a comprehensive understanding of quinoline synthesis, enabling the informed selection of the most appropriate methodology for a given molecular target.
Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
Heterocyclic Importance: Why Quinolines?
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent N-containing heterocycle that has captivated chemists for over a century.[1][2] This bicyclic aromatic structure is not merely a synthetic curiosity; it is a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, leading to a diverse array of pharmacological activities.[6][7] Its unique electronic properties, relative stability, and the ability to be functionalized at various positions make it a versatile template for drug design.[3][4]
Historical Context and Pharmacological Significance
The story of quinoline is inextricably linked with the history of medicine. The first encounter with its potent bioactivity was through the isolation of quinine from the bark of the Cinchona tree, a discovery that revolutionized the treatment of malaria. This natural product served as the blueprint for the development of synthetic antimalarial drugs like chloroquine and mefloquine. The pharmacological reach of the quinoline core extends far beyond infectious diseases, with derivatives exhibiting anticancer, antibacterial, anti-inflammatory, antiviral, and antihypertensive properties.[1][2][3][7] Indeed, over a hundred quinoline-based drugs are currently in clinical use, treating a wide spectrum of human ailments.[1]
Modern Applications in Medicinal Chemistry and Materials Science
The relevance of the quinoline scaffold continues to grow. In modern drug discovery, it is a key component in the development of targeted therapies, including kinase inhibitors for cancer treatment.[5] The ability to fine-tune the electronic and steric properties of the quinoline ring allows for the optimization of drug-target interactions, leading to more potent and selective therapeutic agents.[8] Beyond the realm of medicine, quinoline derivatives are finding applications in materials science as fluorescent probes, organic light-emitting diodes (OLEDs), and chemosensors, owing to their unique photophysical properties.[9]
Classical Approaches to Quinoline Synthesis: The Name Reactions
The construction of the quinoline ring system has been a subject of intense investigation, leading to the development of several robust and widely adopted synthetic methods. These "named reactions" form the bedrock of quinoline chemistry.
The Skraup Synthesis: A Classic, Yet Harsh, Pathway
First reported by Zdenko Hans Skraup in 1880, this reaction is a powerful, albeit often aggressive, method for synthesizing quinolines.[10]
-
Mechanism & Rationale: The archetypal Skraup synthesis involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11][12] The reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[11][13][14] The aniline then undergoes a Michael-type conjugate addition to acrolein.[11][12] The resulting intermediate is cyclized under the strongly acidic conditions, followed by dehydration and finally oxidation to yield the aromatic quinoline ring.[14] Nitrobenzene often serves a dual role as both the oxidant and a solvent.[11]
Caption: Mechanistic overview of the Skraup quinoline synthesis.
-
Experimental Insights & Causality: The notoriously exothermic and sometimes violent nature of the Skraup reaction necessitates careful control.[11] The use of moderators like ferrous sulfate is common practice to tame the reaction's vigor.[10] Arsenic acid can be used as an alternative, milder oxidizing agent.[10][11] The choice of sulfuric acid is critical; its dual role as a powerful dehydrating agent and a catalyst for cyclization is central to the reaction's success.
-
Scope and Limitations: The Skraup synthesis is robust and can be used to prepare a variety of substituted quinolines by starting with substituted anilines.[12] However, the harsh, strongly acidic, and high-temperature conditions limit its application to substrates that can withstand such a demanding environment. Electron-withdrawing groups on the aniline ring can hinder the reaction.
-
Detailed Experimental Protocol (Synthesis of Quinoline):
-
Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, nitrobenzene, and glycerol.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in portions, allowing the temperature to be controlled.
-
Add ferrous sulfate heptahydrate as a moderator.[11]
-
Gently heat the mixture in an oil bath. Once the reaction initiates, it will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[11]
-
After the reaction is complete, allow the mixture to cool.
-
Carefully dilute the reaction mixture with water and neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Isolate the crude quinoline via steam distillation.[11]
-
Separate the quinoline layer from the distillate, dry it over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.[11]
-
The Doebner-von Miller Reaction: A Versatile Variation
This reaction is considered a modification of the Skraup synthesis and offers greater flexibility in the synthesis of substituted quinolines.[15][16]
-
Mechanism & Rationale: The Doebner-von Miller reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, which can be formed in situ from the aldol condensation of aldehydes or ketones.[15] The reaction is typically catalyzed by a Lewis acid (e.g., zinc chloride, tin tetrachloride) or a Brønsted acid (e.g., hydrochloric acid, p-toluenesulfonic acid).[13][15] The mechanism is complex and has been a subject of debate, with a fragmentation-recombination pathway being proposed.[15][17] This involves an initial conjugate addition, fragmentation into an imine and a saturated ketone, followed by recombination and eventual cyclization and oxidation to form the quinoline.[17][18]
Caption: General workflow for the Doebner-von Miller reaction.
-
Experimental Insights & Causality: The key advantage of this method is the ability to generate the α,β-unsaturated carbonyl compound in the reaction mixture. This avoids the need to handle potentially unstable or volatile intermediates. The choice of acid catalyst is crucial; Lewis acids like zinc chloride are effective in promoting the necessary cyclization steps.[18]
-
Scope and Limitations: This reaction is highly versatile for producing quinolines with substituents on the pyridine ring. For example, reacting aniline with crotonaldehyde (formed in situ from acetaldehyde) yields 2-methylquinoline (quinaldine). However, the reaction can sometimes lead to mixtures of products, and the regioselectivity can be an issue with unsymmetrical ketones.[18]
The Combes Synthesis: Condensation of Anilines and β-Diketones
Reported by Combes in 1888, this method is specifically used for the preparation of 2,4-substituted quinolines.[19]
-
Mechanism & Rationale: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][19] The reaction proceeds through the formation of a Schiff base intermediate, which then tautomerizes to an enamine.[19] Under strong acid conditions (commonly concentrated sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution (a cyclization or annulation step), which is the rate-determining step.[19] Subsequent dehydration leads to the final substituted quinoline product.[13][19]
-
Experimental Insights & Causality: The use of a strong acid like concentrated sulfuric acid is essential for protonating the carbonyl group, activating it for the initial nucleophilic attack by the aniline, and for catalyzing the final cyclization and dehydration steps.[19] Polyphosphoric acid (PPA) can also be an effective catalyst and dehydrating agent.[19] The regioselectivity of the cyclization is influenced by both steric and electronic effects of substituents on the aniline and the β-diketone.[19]
-
Scope and Limitations: The Combes synthesis is a reliable method for accessing 2,4-disubstituted quinolines.[19] A significant limitation is that anilines with strong electron-withdrawing groups may fail to react as the initial condensation step is inhibited.[20]
The Conrad-Limpach-Knorr Synthesis: Accessing Quinolones
This synthesis provides a route to 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) by reacting anilines with β-ketoesters.[12][16]
-
Mechanism & Rationale: The outcome of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature.
-
Conrad-Limpach (lower temperature): At lower temperatures, the aniline preferentially attacks the keto group of the β-ketoester, leading to a β-aminoacrylate.[12] Thermal cyclization of this intermediate, often at high temperatures in an inert solvent, proceeds via an electrocyclic ring-closing reaction to yield a 4-hydroxyquinoline.[21][22]
-
Knorr (higher temperature): At higher temperatures (e.g., ~140°C), the aniline attacks the ester group, forming a β-ketoanilide.[21] Subsequent acid-catalyzed cyclization and dehydration of this anilide intermediate furnishes a 2-hydroxyquinoline.[21]
-
-
Experimental Insights & Causality: The regioselectivity is a classic example of kinetic versus thermodynamic control. The formation of the β-aminoacrylate (leading to the 4-quinolone) is kinetically favored at lower temperatures, while the formation of the β-ketoanilide (leading to the 2-quinolone) is thermodynamically favored at higher temperatures.[23] The high temperatures required for the cyclization step in both variations can be a practical challenge, often necessitating the use of high-boiling solvents like mineral oil or diphenyl ether.[24]
The Friedländer Annulation: A Convergent and Regiospecific Approach
The Friedländer synthesis is a straightforward and highly convergent method for preparing quinolines.
-
Mechanism & Rationale: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[25][26][27] The reaction can be catalyzed by either acid or base.[25][26] Two primary mechanistic pathways are proposed: 1) An initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and dehydration. 2) An initial Schiff base formation between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation.[25]
Caption: The two plausible mechanistic pathways of the Friedländer synthesis.
-
Experimental Insights & Causality: The primary advantage of the Friedländer synthesis is its unambiguous regioselectivity, as the fusion of the two rings can only occur in one way. A wide range of catalysts, including trifluoroacetic acid, iodine, and various Lewis acids, have been employed to improve yields and reaction conditions.[25] Modern variations have explored solvent-free conditions and microwave irradiation to enhance the efficiency and green credentials of this method.[27]
-
Scope and Limitations: The main limitation of the Friedländer synthesis can be the accessibility of the required 2-aminoaryl aldehyde or ketone starting materials, which can be unstable or difficult to prepare.[16]
The Gould-Jacobs Reaction: Building the Pyridine Ring Stepwise
This reaction is a key method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, which are important precursors for many antibacterial agents.[28][29]
-
Mechanism & Rationale: The Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME).[28][29][30] This step forms an anilinomethylenemalonate intermediate. The crucial second step is a high-temperature thermal cyclization (often >250 °C) which proceeds via a 6-electron electrocyclization to form the quinoline ring.[24][29] The resulting ester can then be saponified to the carboxylic acid and subsequently decarboxylated if desired, to yield the 4-hydroxyquinoline.[28]
-
Experimental Insights & Causality: The high temperatures required for the cyclization step are a significant drawback, potentially leading to decomposition.[24] To address this, modern protocols often employ microwave irradiation, which can dramatically reduce reaction times and improve yields.[29][30] Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has also been shown to be an effective catalyst for the cyclization step under milder conditions.[30]
-
Scope and Limitations: The reaction is particularly effective for anilines bearing electron-donating groups in the meta position.[28][29] As with other cyclization reactions on substituted anilines, mixtures of regioisomers can be formed if the two ortho positions are not equivalent.[24]
Comparative Analysis of Classical Syntheses
The choice of a synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the tolerance of the substrates to the reaction conditions.
| Synthesis Method | Starting Materials | Typical Conditions | Key Advantage(s) | Major Limitation(s) |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, High Temp. | Robust, high-yielding for unsubstituted quinoline | Very harsh, violent, limited substrate scope |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyls | Acid (Brønsted or Lewis) | Versatile, in situ generation of reagents | Can produce product mixtures, mechanism debated |
| Combes | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | Good for 2,4-disubstituted quinolines | Fails with electron-deficient anilines |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | High Temp., Acid/Base catalysis | Access to 2- and 4-quinolones | High temperatures, potential for product mixtures |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or Base catalysis | Unambiguous regioselectivity, convergent | Starting materials can be difficult to access |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | Very High Temp. or MW | Access to 4-quinolone-3-carboxylates | Very high temperatures, potential for regioisomers |
Modern & Greener Synthetic Strategies
While the classical methods are foundational, modern organic synthesis prioritizes efficiency, safety, and environmental sustainability. This has led to the development of new approaches to quinoline synthesis.
-
4.1 Transition-Metal Catalyzed Approaches: Catalysis using metals like rhodium, ruthenium, cobalt, and copper has enabled novel C-H activation and annulation strategies for quinoline synthesis under milder conditions.[31] These methods often offer high regioselectivity and functional group tolerance.[2]
-
4.2 Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has revolutionized many of the classical syntheses, such as the Gould-Jacobs and Friedländer reactions.[27][30] MAOS can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[32][33]
-
4.3 Multi-Component Reactions (MCRs): MCRs, such as the Povarov reaction, construct complex quinoline derivatives in a single step from three or more starting materials.[34] This approach is highly atom-economical and efficient, aligning well with the principles of green chemistry.[32]
-
4.4 Green Chemistry Approaches: The field is increasingly moving towards the use of environmentally benign solvents like water and ethanol, reusable catalysts (e.g., nanocatalysts, solid acids), and solvent-free reaction conditions to minimize the environmental impact of quinoline synthesis.[9][32][33]
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of the quinoline core is a mature field of study, yet it continues to evolve. For the synthetic chemist, the selection of an appropriate method is a strategic decision.
-
For simple, robust quinolines where harsh conditions are tolerable, the Skraup or Doebner-von Miller reactions remain viable options.
-
To achieve specific 2,4-disubstitution, the Combes synthesis is the method of choice.
-
When the target is a 4-quinolone, particularly with a C3-carboxylate group, the Gould-Jacobs reaction is unparalleled, especially with modern microwave-assisted protocols.
-
If a specific, complex substitution pattern is required and the 2-aminoaryl carbonyl precursor is available, the Friedländer synthesis offers the most precise and convergent route.
-
For future-facing research focused on efficiency, sustainability, and novel functionalization, exploring transition-metal-catalyzed C-H activation and multi-component reactions will be the most fruitful avenues.
This guide has traversed the historical landscape of quinoline synthesis and touched upon the modern innovations that are shaping the future of this field. A thorough understanding of these diverse methodologies empowers the researcher to not only replicate known syntheses but also to rationally design novel and efficient pathways to the next generation of important quinoline-based molecules.
References
-
Combes quinoline synthesis. In: Wikipedia. [Link]
-
Friedländer synthesis. In: Wikipedia. [Link]
-
Gould–Jacobs reaction. In: Wikipedia. [Link]
-
Friedlander quinoline synthesis. Química Organica.org. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry. [Link]
-
synthesis of quinoline derivatives and its applications. Slideshare. [Link]
-
Skraup reaction. In: Wikipedia. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
Organic Name Reaction With Their Respective Mechanism. Slideshare. [Link]
-
Friedländer Quinoline Synthesis. ResearchGate. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Friedländer Synthesis. J&K Scientific LLC. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]
-
Doebner–Miller reaction. In: Wikipedia. [Link]
-
Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. [Link]
-
Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Gould-Jacobs Reaction. Merck Index. [Link]
-
Combes Quinoline Synthesis Mechanism. YouTube. [Link]
-
Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]
-
Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Current Medicinal Chemistry. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
-
Recent Progress in the Synthesis of Quinolines. PubMed. [Link]
-
Recent advances in the synthesis of quinolines: a review. Semantic Scholar. [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. [Link]
-
Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
-
Doebner-Miller Reaction. SynArchive. [https://www.synarchive.com/named-reactions/doebner-miller-reaction]([Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. iipseries.org [iipseries.org]
- 14. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 22. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 23. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 24. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 26. alfa-chemistry.com [alfa-chemistry.com]
- 27. jk-sci.com [jk-sci.com]
- 28. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. tandfonline.com [tandfonline.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. nbinno.com [nbinno.com]
A Technical Guide to Substituted Quinolines in Medicinal Chemistry: From Core Principles to Therapeutic Frontiers
Abstract
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," leading to the development of a multitude of therapeutic agents with diverse pharmacological activities.[1][3] This in-depth technical guide provides a comprehensive overview of the potential applications of substituted quinolines in medicinal chemistry. We will delve into the core principles of their synthesis, explore their mechanisms of action across various disease states, and highlight key structure-activity relationships that govern their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this remarkable heterocyclic system.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a colorless, hygroscopic liquid with a distinctive odor, is a weak tertiary base.[1] Its structure, featuring a benzene ring fused to a pyridine ring, allows for a rich and varied chemistry, enabling both electrophilic and nucleophilic substitution reactions.[1][4] This chemical versatility is a key reason for its prominence in drug discovery, as it allows for the fine-tuning of physicochemical and pharmacological properties through the introduction of various substituents at different positions on the ring system.[1]
The biological significance of the quinoline nucleus is underscored by its presence in numerous natural products, most notably the Cinchona alkaloids like quinine, which have been used for centuries to treat malaria.[5][6] The historical success of quinine spurred the development of synthetic quinoline-based antimalarials such as chloroquine and mefloquine, cementing the scaffold's importance in infectious disease therapy.[3][5] Beyond its antimalarial legacy, the quinoline framework is a key pharmacophore in a wide array of FDA-approved drugs for treating cancer, inflammation, and various infections.[3][7]
Therapeutic Applications of Substituted Quinolines
The functionalization of the quinoline ring has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][8]
Anticancer Agents
Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action.[2][9] These include the inhibition of protein kinases, disruption of tubulin polymerization, and interference with tumor growth signaling pathways.[9][10]
2.1.1. Kinase Inhibition
Many quinoline derivatives act as potent inhibitors of various kinases that are crucial for cancer cell proliferation and survival.[11] Several FDA-approved quinoline-based kinase inhibitors are currently in clinical use.[11][12]
-
Bosutinib: Approved for the treatment of chronic myelogenous leukemia (CML), bosutinib is a potent inhibitor of the Abl and Src kinases.[12]
-
Lenvatinib: This multi-kinase inhibitor targets VEGFR, FGFR, PDGFR, RET, and KIT, and is used in the treatment of thyroid and renal cell carcinomas.[12]
-
Cabozantinib: Another multi-kinase inhibitor, cabozantinib targets MET, VEGFR2, and RET, and is approved for the treatment of medullary thyroid cancer and renal cell carcinoma.[12]
The success of these drugs highlights the potential of the quinoline scaffold in designing targeted cancer therapies. Research is ongoing to develop new quinoline-based inhibitors with improved selectivity and efficacy.[11]
2.1.2. DNA Intercalation and Topoisomerase Inhibition
Certain quinoline derivatives can intercalate into DNA, interfering with DNA replication and transcription, ultimately leading to cancer cell death.[2][13] Some of these compounds also inhibit topoisomerases, enzymes that are essential for managing DNA topology during replication.[10][13] This dual mechanism of action makes them effective cytotoxic agents.
2.1.3. Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Some substituted quinolines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][14]
Caption: Substituted quinolines as tubulin polymerization inhibitors.
Antimicrobial Agents
The quinoline scaffold is a cornerstone in the development of antimicrobial drugs.[15][16]
2.2.1. Antibacterial Agents
Fluoroquinolones, a major class of synthetic antibacterial agents, feature a quinolone (oxo-quinoline) core.[17] These drugs, such as ciprofloxacin and levofloxacin, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[18] Researchers are actively exploring novel quinoline derivatives to combat the growing threat of antibacterial resistance.[15][16] Recent studies have reported on quinoline derivatives with potent activity against multidrug-resistant Gram-positive bacteria, including C. difficile.[15]
2.2.2. Antimalarial Agents
The historical success of quinine has led to the development of a vast library of quinoline-based antimalarials.[5][19] Chloroquine, for a long time the drug of choice for malaria treatment, functions by interfering with the detoxification of heme in the parasite's food vacuole.[20] However, the emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based drugs and combination therapies.[19][20]
Anti-inflammatory Agents
Substituted quinolines have demonstrated significant potential as anti-inflammatory agents by targeting various pharmacological targets.[21][22][23] These include:
-
Cyclooxygenase (COX) Inhibition: Some quinoline derivatives with a carboxylic acid moiety have shown to inhibit COX enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[22]
-
Phosphodiesterase 4 (PDE4) Inhibition: Quinolines possessing an aniline moiety at the C-4 position have been identified as PDE4 inhibitors.[22] PDE4 is involved in the degradation of cyclic AMP (cAMP), a second messenger that plays a role in regulating inflammation.
-
Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE) Inhibition: Certain quinoline compounds can inhibit TACE, the enzyme responsible for releasing the pro-inflammatory cytokine TNF-α.[21][23]
Agents for Neurodegenerative Diseases
The quinoline scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's disease.[24][25][26] Some quinoline derivatives have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[27] Others have demonstrated neuroprotective effects through their antioxidant and metal-chelating properties.[25][28] For instance, 8-hydroxyquinoline derivatives have been shown to bind to the metal ions associated with amyloid-beta plaques, a hallmark of Alzheimer's disease.[28]
Structure-Activity Relationships (SAR)
The biological activity of substituted quinolines is highly dependent on the nature, position, and stereochemistry of the substituents on the quinoline ring.[1][29] Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and more potent therapeutic agents.
For example, in the case of 4-aminoquinoline antimalarials like chloroquine, the presence of a chlorine atom at the 7-position is essential for optimal activity.[20] Furthermore, the nature of the side chain at the 4-amino position significantly influences the drug's efficacy and pharmacokinetic properties.[20] Similarly, for quinoline-based anti-inflammatory agents, the type of substituent dictates the specific pharmacological target. A carboxamide moiety often leads to TRPV1 antagonism, while a carboxylic acid group confers COX inhibition.[22]
Caption: Key Structure-Activity Relationships of Substituted Quinolines.
Synthesis of Substituted Quinolines
A variety of synthetic methods have been developed for the construction of the quinoline ring system.[4][30] The choice of a particular synthetic route depends on the desired substitution pattern. Some of the classical and widely used methods include:
-
Skraup Synthesis: This involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[30]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[4]
-
Combes Quinoline Synthesis: The reaction of anilines with β-diketones.[30]
-
Friedländer Synthesis: The condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group.[30][31]
-
Pfitzinger Reaction: The reaction of isatin with a carbonyl compound containing an α-methylene group.[4][30]
Modern synthetic methodologies, including transition metal-catalyzed reactions, have further expanded the toolbox for accessing diverse and complex substituted quinolines.[4]
Experimental Protocol: Friedländer Synthesis of a 2-Substituted Quinoline
This protocol describes a general procedure for the synthesis of a 2-substituted quinoline derivative via the Friedländer annulation.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Substituted methyl ketone (e.g., acetophenone) (1.1 mmol)
-
Potassium hydroxide (KOH) (2.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add 2-aminobenzaldehyde and the substituted methyl ketone in ethanol.
-
Add potassium hydroxide to the mixture and stir at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted quinoline.
Future Perspectives
The quinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1][5] The growing understanding of the molecular basis of various diseases, coupled with advances in synthetic chemistry and computational drug design, will undoubtedly lead to the development of novel substituted quinolines with enhanced efficacy, selectivity, and safety profiles. The exploration of quinoline-based hybrid molecules, which combine the quinoline pharmacophore with other biologically active moieties, represents a particularly promising avenue for future research.[14][32] Furthermore, the application of quinoline derivatives in areas such as diagnostics and as probes for biological systems is an expanding field of investigation.[28]
Conclusion
Substituted quinolines represent a remarkably versatile and privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their rich history in medicinal chemistry, from the discovery of quinine to the development of modern targeted therapies, underscores their enduring importance in the quest for new medicines. A deep understanding of their synthesis, mechanisms of action, and structure-activity relationships will continue to empower researchers to design and develop the next generation of quinoline-based drugs to address unmet medical needs.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Vertex AI Search.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Journal of King Saud University - Science.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). Current Medicinal Chemistry.
- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537–2552.
- Mukherjee, S., et al. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 20(35), 4432-4453.
- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2017). ACS Medicinal Chemistry Letters.
- Quinolines: a new hope against inflammation. (2013). Future Medicinal Chemistry.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme.
- Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegener
- Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. (1997). Journal of Medicinal Chemistry.
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19289-19316.
- an overview of quinoline derivatives as anti-cancer agents. (2024).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
- Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. (2010). Journal of Medicinal Chemistry.
- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2022). Molecules.
- Quinoline and their Derivatives as Anti-Inflamm
- Chauhan, M. S., et al. (2023).
- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025). MDPI.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.
- Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (2016).
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. (2001). Journal of Medicinal Chemistry.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules.
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). RSC Advances.
- A Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). Journal of Biomolecular Structure and Dynamics.
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Quinine. (n.d.). Wikipedia.
- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
- Synthetic and medicinal perspective of quinolines as antiviral agents. (2018). Future Medicinal Chemistry.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025).
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances.
- The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. Quinine - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. chemrj.org [chemrj.org]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmphs.com [ijmphs.com]
- 14. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. chim.it [chim.it]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents (2023) | Manendra S. Chauhan | 15 Citations [scispace.com]
- 27. walshmedicalmedia.com [walshmedicalmedia.com]
- 28. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 31. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
4-Bromo-6-chloroquinoline as a building block in organic synthesis
An In-depth Technical Guide to 4-Bromo-6-chloroquinoline as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
In the landscape of modern organic synthesis, particularly within medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile heterocyclic intermediate. Its quinoline core is a privileged scaffold found in a multitude of biologically active compounds, while the differential reactivity of its two halogen substituents—a bromine at the C6 position and a chlorine at the C4 position—offers a powerful handle for selective, stepwise functionalization. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a focus on its utility in the development of therapeutic agents.[1][2][3]
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.
| Property | Value |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol [4][5] |
| CAS Number | 65340-70-7[4] |
| Appearance | Light yellow to white solid[6][7] |
| Melting Point | 110 - 112 °C[7] |
| IUPAC Name | 6-bromo-4-chloroquinoline[4] |
| SMILES | C1=CC2=NC=CC(=C2C=C1Br)Cl[4] |
Safety and Handling:
This compound is classified as an irritant and is harmful if swallowed.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid inhalation of dust and prevent contact with skin and eyes.[7][8] In case of accidental contact, rinse the affected area thoroughly with water.[7]
Synthesis of this compound: A Practical Approach
The most common and efficient synthesis of this compound involves the chlorination of 6-bromoquinolin-4-ol.[1][6][9] This precursor is typically prepared through a multi-step sequence starting from 4-bromoaniline and Meldrum's acid.[9][10] The final chlorination step is a robust and high-yielding transformation.
Synthetic Workflow Diagram
Sources
- 1. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 2. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-4-chloroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
Theoretical Framework for the Reactivity of 4-Bromo-6-chloroquinoline: A Computational Approach to Synthetic Strategy
An In-Depth Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Dihalogenated quinolines, such as 4-Bromo-6-chloroquinoline, are particularly valuable as versatile intermediates, offering multiple sites for synthetic diversification. Understanding the inherent reactivity of these positions is paramount for designing efficient and selective synthetic routes. This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound, leveraging Density Functional Theory (DFT) to elucidate its electronic structure and predict its behavior in key chemical transformations. By examining Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and other quantum-chemical descriptors, we aim to provide researchers, scientists, and drug development professionals with a predictive framework to guide the strategic functionalization of this important molecular scaffold.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are prevalent in both natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline core is a key focus in drug discovery, and building blocks like this compound (C₉H₅BrClN) are instrumental in this pursuit.[4][5] This molecule presents two distinct halogenated sites, C4-Br and C6-Cl, which can be selectively targeted for modification through reactions like nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.[6][7][8]
However, achieving regioselectivity in these reactions can be an empirical and resource-intensive process. Theoretical and computational chemistry offers a powerful, predictive alternative. By modeling the molecule's electronic properties, we can anticipate which site is more susceptible to a given type of reaction, thereby streamlining synthetic planning and maximizing yields. This guide will detail the computational methodologies used to dissect the reactivity of this compound and translate these theoretical insights into practical, field-proven synthetic strategies.
Core Principles of Computational Reactivity Analysis
To understand the reactivity of this compound, we employ Density Functional Theory (DFT), a robust computational method that provides a balance of accuracy and efficiency for studying molecular systems.[9][10] The entire computational workflow is designed to probe the molecule's electronic landscape from multiple perspectives.
The Computational Workflow
The protocol begins with geometry optimization of the molecule to find its most stable, lowest-energy conformation. This optimized structure then serves as the basis for all subsequent electronic property calculations. Widely recognized hybrid functionals like B3LYP, known for their reliability in predicting molecular geometries, are often paired with a robust basis set such as 6-311++G(d,p) to ensure high-quality results.[2][9]
Caption: A standard workflow for the theoretical analysis of molecular reactivity.
Key Reactivity Descriptors
-
Molecular Electrostatic Potential (MEP): The MEP surface is a 3D visualization of the electrostatic potential mapped onto the molecule's electron density surface. It provides a powerful visual guide to the charge distribution, identifying electron-rich regions (colored red, susceptible to electrophilic attack) and electron-poor regions (colored blue, susceptible to nucleophilic attack).[11][12]
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[2][11]
-
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these indices quantify the overall reactivity. Key descriptors include Chemical Hardness (η), which measures resistance to charge transfer, and the Electrophilicity Index (ω), which quantifies the ability of a molecule to accept electrons.[10][13]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution by calculating the partial atomic charges on each atom in the molecule, offering a quantitative measure of electrophilic and nucleophilic centers.[9][11]
Theoretical Reactivity Profile of this compound
Applying the computational workflow provides a detailed electronic portrait of the molecule, allowing us to make informed predictions about its chemical behavior.
Electron Distribution and Electrophilic/Nucleophilic Centers (MEP Analysis)
The MEP surface of this compound is expected to reveal a highly polarized electronic structure.
-
Nucleophilic Center: The most electron-rich region (deepest red) will be localized on the nitrogen atom of the quinoline ring, due to its lone pair of electrons. This site is the primary target for protonation and electrophilic attack.
-
Electrophilic Centers: The most electron-deficient regions (deepest blue) are predicted to be the carbon atoms directly bonded to the halogens, C4 and C6. The hydrogen atoms of the pyridine ring will also exhibit a positive potential. Critically, theoretical studies on similar halo-aromatic systems suggest that the C4 carbon will exhibit a more positive electrostatic potential than the C6 carbon, marking it as the kinetically favored site for nucleophilic attack.[14]
Frontier Molecular Orbitals and Reactivity Indices
The FMO analysis provides deeper insight into the molecule's reaction preferences. The LUMO distribution is particularly important for predicting the sites of nucleophilic attack. For this compound, the LUMO is predominantly localized over the pyridine ring, with the largest orbital coefficient centered on the C4 carbon. This strongly indicates that C4 is the most electrophilic carbon and the most probable site for attack by a nucleophile.
The calculated energies of these orbitals allow for the quantification of global reactivity.
| Parameter | Symbol | Formula | Predicted Value (a.u.) | Interpretation |
| HOMO Energy | EHOMO | - | ~ -0.25 | Indicates electron-donating ability |
| LUMO Energy | ELUMO | - | ~ -0.05 | Indicates electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 0.20 | Moderate kinetic stability, reactive |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 0.10 | Relatively "soft," indicating higher reactivity |
| Electrophilicity Index | ω | μ²/2η | ~ 0.11 | Good electrophile, prone to nucleophilic attack |
Note: Values are illustrative estimates based on typical DFT calculations for similar structures and are expressed in atomic units (a.u.).
The relatively small HOMO-LUMO gap and high electrophilicity index confirm that this compound is a reactive molecule, well-suited for further synthetic modification.
Predicting Regioselectivity in Key Transformations
The theoretical data provides a clear roadmap for predicting the outcome of the two most important reaction classes for this substrate: nucleophilic aromatic substitution and metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, where a nucleophile displaces a leaving group on an electron-deficient aromatic ring.[15][16][17]
Prediction: All theoretical indicators—MEP analysis, LUMO distribution, and NBO charges—converge on the same conclusion: the C4 position is significantly more reactive towards nucleophiles than the C6 position.
Causality:
-
Higher Electrophilicity: The C4 carbon has a larger LUMO coefficient and a more positive electrostatic potential, making it a more attractive target for an incoming electron-rich nucleophile.[14]
-
Leaving Group Ability: Bromide is a better leaving group than chloride, meaning the intermediate Meisenheimer complex formed after attack at C4 will more readily collapse to products.
-
Ring Activation: The electron-withdrawing nitrogen atom in the pyridine ring activates the C4 position for nucleophilic attack more strongly than it does the C6 position on the benzene ring.
Caption: Regioselective SNAr reaction at the C4 position.
Experimental Protocol: Synthesis of a 4-Amino-6-chloroquinoline Derivative
This protocol is a representative procedure based on established methods for SNAr on haloquinolines.[6][18]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., n-butanol or DMF), add the desired amine nucleophile (1.2-1.5 eq).
-
Catalysis (Optional): For less reactive amines, a base such as K₂CO₃ or Et₃N (2.0 eq) can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-6-chloroquinoline.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions, such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings, are powerful tools for forming C-C bonds.[7][8][19]
Prediction: The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling is well-established. The C-Br bond at the C4 position will undergo oxidative addition to the palladium catalyst much more readily than the C-Cl bond at C6. This allows for highly selective functionalization at the C4 position while leaving the C6-Cl bond intact for subsequent transformations.[20]
Caption: Stepwise functionalization via orthogonal cross-coupling reactions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C4
This protocol is adapted from standard procedures for Suzuki couplings on bromo-chloro arenes.[20]
-
Reagent Preparation: In a reaction vessel purged with an inert gas (e.g., Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous 2M Na₂CO₃, 2-3 eq).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water or Dioxane/Water).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for several hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the 4-aryl-6-chloroquinoline product.
Implications for Drug Development
The ability to selectively and sequentially functionalize this compound at two distinct positions makes it an exceptionally valuable scaffold in drug discovery. This "two-vector" approach allows for the rapid generation of diverse chemical libraries. For instance, one can first introduce a variety of aryl or alkyl groups at C4 via Suzuki or Sonogashira coupling, and then introduce a second point of diversity at C6 through SNAr or another cross-coupling reaction. This strategy enables a systematic exploration of the structure-activity relationship (SAR) around the quinoline core, accelerating the identification of lead compounds with potent biological activity, from anti-HBV agents to novel anticancer therapeutics.[21][22]
Conclusion
The reactivity of this compound is not a matter of chance but is governed by fundamental electronic principles. This guide has demonstrated that a robust theoretical analysis using DFT can provide clear, actionable predictions regarding its chemical behavior. The C4 position is unequivocally identified as the primary site for both nucleophilic attack and initial metal-catalyzed cross-coupling due to its higher electrophilicity and the superior leaving group ability of bromide. These computational insights serve as a reliable foundation for designing efficient, selective, and high-yielding synthetic routes, empowering researchers to harness the full potential of this versatile building block in the development of next-generation therapeutics.
References
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
- Sureshkumar, B., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1246-1263.
- Sureshkumar, B., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- 8-Bromo-4-chloro-6-methylquinoline. (n.d.). EvitaChem.
- Ibeji, C. U., et al. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Scientific Reports, 11(1), 14269.
- Metal-Catalyzed Cross-Coupling Reactions. (n.d.). Google Books.
- 6-BROMO-4-CHLOROQUINOLINE synthesis. (n.d.). ChemicalBook.
- 6-Bromo-4-chloroquinoline. (n.d.). PubChem.
- Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
- Synthesis, DFT studies on a series of tunable quinoline deriv
- Kumar, S., et al. (2013).
- Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. (n.d.). Benchchem.
- 4-Bromo-6-chloro-2-methylquinoline. (n.d.). Sigma-Aldrich.
- Nucleophilic Substitution Reactions Overview. (n.d.). KPU Pressbooks.
- This compound. (n.d.). PubChemLite.
- Liu, Y., et al. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1262-1265.
- El-Sayed, W. A. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(1), 269-281.
- Editorial: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021).
- Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
- Nucleophilic Substitution Reactions. (n.d.). Thermo Fisher Scientific.
- Transition Metal Catalyzed Cross-Coupling Reactions. (n.d.). MDPI Books.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012).
- Metal-catalyzed cross-coupling reactions. (n.d.). College of Charleston.
- da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(21), 6021.
- Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 45.
- Synthesis of 6-bromo-4-iodoquinoline. (2022).
- Fereidoonnezhad, M., et al. (2024).
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Chemicals [chemicals.thermofisher.cn]
- 18. researchgate.net [researchgate.net]
- 19. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 20. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
electrophilic and nucleophilic sites of 4-Bromo-6-chloroquinoline
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Bromo-6-chloroquinoline
Executive Summary
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of novel therapeutic agents. Its reactivity is characterized by a fascinating duality, stemming from the electronic interplay between the electron-deficient pyridine ring and the substituted benzene ring. This guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic sites, grounded in fundamental principles of electronic effects, computational theory, and practical, field-proven experimental protocols. We will dissect the causality behind its regioselective reactions, offering both theoretical predictions and validated methodologies to empower researchers in leveraging this molecule's synthetic potential.
Molecular Architecture and Electronic Landscape
This compound possesses a fused ring system where a pyridine ring is annulated to a benzene ring. The positions are numbered by convention, with the nitrogen atom at position 1. The presence of the electronegative nitrogen atom, along with two halogen substituents (bromine at C4 and chlorine at C6), profoundly influences the molecule's electron distribution and, consequently, its chemical behavior.
The nitrogen atom exerts a powerful electron-withdrawing effect through both induction and resonance (the -I and -R effects), rendering the entire heterocyclic system electron-deficient. This deactivation is particularly pronounced in the pyridine ring, making it susceptible to nucleophilic attack. Conversely, the benzene (carbocyclic) ring is more electron-rich relative to the pyridine ring, and thus remains the site for electrophilic attack, albeit under forcing conditions due to overall deactivation.[1][2]
Caption: Numbering convention for the this compound scaffold.
Theoretical Framework for Reactivity Prediction
Modern drug development relies heavily on predictive models to guide synthetic strategy. For this compound, computational methods like Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping provide invaluable insights into its intrinsic reactivity.
Frontier Molecular Orbital (FMO) Theory
FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]
-
HOMO: Represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character.
-
LUMO: Represents the orbital to which the molecule is most likely to accept electrons, highlighting its electrophilic sites.[4]
For this compound, the LUMO is expected to have high orbital coefficients (a large lobe) at the C2 and C4 positions of the pyridine ring. This is because the electron-withdrawing nitrogen atom lowers the energy of the π* antibonding orbitals at these positions, making them the most electron-deficient and thus the most susceptible to attack by a nucleophile. The C4 position, bearing a good leaving group (Bromine), is the kinetically and thermodynamically favored site for nucleophilic aromatic substitution.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map provides a visual representation of the charge distribution on the molecule's surface.
-
Electron-rich regions (Nucleophilic sites): Displayed in shades of red and yellow, indicating a negative electrostatic potential. These are areas where an electrophile would be attracted. For this molecule, a region of negative potential is localized on the nitrogen atom, corresponding to its lone pair of electrons.
-
Electron-poor regions (Electrophilic sites): Shown in shades of blue, indicating a positive electrostatic potential. These are prime targets for nucleophilic attack. The MEP map of this compound would show significant positive potential at the C4 and C2 carbons, corroborating the predictions of FMO theory.
Caption: A typical workflow for computational reactivity prediction.
Nucleophilic Reactivity: Targeting the Electron-Deficient Core
The most synthetically useful reactions of this compound involve its attack by nucleophiles. The primary sites of nucleophilic attack are the carbon atoms of the pyridine ring, particularly C4.
The SNAr Mechanism at C4
The carbon at position 4 is highly electrophilic due to its proximity to the nitrogen atom and the presence of an excellent leaving group, bromide. It readily undergoes Nucleophilic Aromatic Substitution (SNAr).[5][6] This is a two-step addition-elimination process.
-
Addition of the Nucleophile: A nucleophile attacks the C4 carbon, which is the LUMO site, breaking the aromaticity of the ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized onto the electronegative nitrogen atom, which provides significant stabilization.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, a good leaving group, yielding the substituted product.
The presence of the electron-withdrawing chlorine at C6 further enhances the electrophilicity of the ring system, accelerating the rate of SNAr at C4 compared to a non-chlorinated analogue.[6][7]
Sources
- 1. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]
- 2. tutorsglobe.com [tutorsglobe.com]
- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Strategic Guide to the Initial Biological Evaluation of 4-Bromo-6-chloroquinoline
This technical guide provides a comprehensive framework for the initial biological screening of the novel compound, 4-Bromo-6-chloroquinoline. Directed at researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to elucidate the potential therapeutic value of this halogenated quinoline derivative. By leveraging established principles of quinoline pharmacology and employing robust in vitro assays, this guide offers a scientifically rigorous pathway from compound acquisition to preliminary mechanism-of-action studies.
Introduction: The Quinoline Scaffold and the Rationale for Screening this compound
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[4] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity, often leading to enhanced potency.[5][6]
While extensive research exists on various quinoline derivatives, this compound remains a relatively unexplored entity in terms of its biological activity. Its structural similarity to known kinase inhibitors and other bioactive quinolines suggests a high probability of interesting pharmacological properties.[7][8] This guide, therefore, presents a logical and efficient workflow for the initial biological characterization of this compound, with the goal of identifying its primary therapeutic potential.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is essential for designing meaningful biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | PubChem[9] |
| Molecular Weight | 242.5 g/mol | PubChem[9] |
| Appearance | Solid (predicted) | |
| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO, ethanol) | |
| Purity | ≥95% recommended for initial screening | |
| Safety | Causes skin and serious eye irritation. May be harmful if swallowed or inhaled.[9][10] | PubChem[9] |
Note on Handling: Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[10]
A Tiered Approach to Initial Biological Screening
A hierarchical screening cascade is proposed to efficiently allocate resources and systematically investigate the biological potential of this compound. This approach begins with broad cytotoxicity profiling, followed by more specific assays based on the initial findings and the known activities of related quinoline compounds.
Caption: A tiered workflow for the initial biological screening of this compound.
Tier 1: Foundational Assays
In Vitro Cytotoxicity Profiling
The initial step is to assess the general cytotoxicity of this compound against a representative panel of human cell lines. This will establish a therapeutic window and guide concentration ranges for subsequent assays.
Recommended Assays: MTT or XTT assays are colorimetric methods that measure cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Broad-Spectrum Antimicrobial Screening
Given that many quinoline derivatives possess antimicrobial properties, a broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is warranted.[2][15]
Recommended Assay: Broth microdilution is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table for Summarizing Tier 1 Data
| Assay | Cell Line / Microorganism | Result (IC₅₀ / MIC in µM) |
| MTT Cytotoxicity | Human Dermal Fibroblasts (Normal) | |
| A549 (Lung Carcinoma) | ||
| MCF-7 (Breast Adenocarcinoma) | ||
| HepG2 (Hepatocellular Carcinoma) | ||
| Broth Microdilution | Staphylococcus aureus (Gram-positive) | |
| Escherichia coli (Gram-negative) | ||
| Candida albicans (Fungus) |
Tier 2: Hypothesis-Driven Assays
The results from Tier 1 will guide the direction of Tier 2 investigations.
Anticancer Activity Profiling
If this compound demonstrates significant cytotoxicity, especially with selectivity for cancer cell lines over normal cell lines, further investigation into its anticancer potential is warranted.[7][8][19] The screening should be expanded to a larger panel of cancer cell lines representing different tumor types.
Kinase Inhibition Assays
Many quinoline-based anticancer drugs function as kinase inhibitors.[20][21][22] If the compound shows promising anticancer activity, a preliminary screen against a panel of key oncogenic kinases (e.g., EGFR, VEGFR, c-Met) would be a logical next step.[23]
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Advanced Antimicrobial Studies
Should the compound exhibit significant antimicrobial activity, further studies could explore its effect on bacterial biofilms, which are a major contributor to antibiotic resistance.
Tier 3: Preliminary Mechanism of Action Studies
For compounds with potent anticancer activity, initial mechanistic studies can provide valuable insights.
Cell Cycle Analysis
Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[7]
Apoptosis Assays
Assays such as Annexin V/Propidium Iodide staining can determine if the compound induces programmed cell death (apoptosis).[24]
Conclusion and Future Directions
This technical guide provides a structured and scientifically grounded approach to the initial biological screening of this compound. The proposed tiered workflow allows for a cost-effective and logical progression from broad phenotypic screening to more focused, hypothesis-driven assays. The data generated from these studies will be crucial in determining the primary therapeutic potential of this novel compound and will guide future lead optimization efforts. The quinoline scaffold continues to be a rich source of new therapeutic agents, and a systematic evaluation of novel derivatives like this compound is a critical endeavor in the ongoing search for new medicines.
References
-
Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Springer. [Link]
- Mechanism of action of quinoline drugs.
-
Review on recent development of quinoline for anticancer activities. Taylor & Francis Online. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. PubMed. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
-
CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
6-Bromo-4-chloroquinoline. PubChem. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
SAFETY DATA SHEET. [Link]
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
-
This compound (C9H5BrClN). PubChemLite. [Link]
-
(PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. PubMed. [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. measurlabs.com [measurlabs.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijmphs.com [ijmphs.com]
- 22. mdpi.com [mdpi.com]
- 23. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 4-Bromo-6-chloroquinoline from 4-bromoaniline
An Application Note for the Synthesis of 6-Bromo-4-chloroquinoline from 4-Bromoaniline
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the multi-step synthesis of 6-bromo-4-chloroquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Commencing with 4-bromoaniline, the synthesis proceeds through a robust and well-established pathway involving the Gould-Jacobs reaction to construct the core quinoline ring system, followed by a chlorination step to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale and critical safety considerations to ensure a successful and safe execution of the synthesis.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are privileged heterocyclic structures that form the core of a vast array of pharmacologically active compounds. Their presence in numerous antimalarial, antibacterial, anticancer, and anti-inflammatory agents underscores their importance in medicinal chemistry. The specific substitution pattern on the quinoline ring is critical for modulating biological activity, making the development of reliable synthetic routes to functionalized quinolines a cornerstone of modern drug discovery.
This application note details the synthesis of 6-bromo-4-chloroquinoline. The strategic placement of a bromine atom at the C6 position and a reactive chlorine atom at the C4 position makes this compound a versatile intermediate for further elaboration via cross-coupling and nucleophilic substitution reactions, respectively. The synthetic strategy employs the Gould-Jacobs reaction, a classic and powerful method for quinoline synthesis.[1][2][3][4]
Overall Synthetic Pathway
The synthesis is accomplished in three primary stages starting from 4-bromoaniline. The initial condensation and subsequent thermal cyclization steps constitute the Gould-Jacobs reaction, which builds the bicyclic quinolone core. The final step involves the conversion of the C4-hydroxyl group into a chloride, yielding the target molecule.
Diagram 1: Overall three-stage synthetic workflow.
Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.
The Gould-Jacobs Reaction
This reaction is a cornerstone of quinoline synthesis and proceeds in two distinct phases:
-
Condensation: The synthesis begins with a nucleophilic attack by the amine nitrogen of 4-bromoaniline on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the vinylogous amide intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate.[3][5] This step is typically driven by heat.
-
Thermal Cyclization: The subsequent and more demanding step is an intramolecular aromatic substitution. At high temperatures (~250 °C), the intermediate undergoes a 6-electron cyclization onto one of the ortho positions of the aniline ring, followed by the elimination of a second molecule of ethanol to form the quinoline ring system.[1][3] This process yields ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
-
Saponification & Decarboxylation: In many classical Gould-Jacobs procedures, the resulting ester is saponified to the corresponding carboxylic acid, which is then decarboxylated at high temperatures to yield the 4-hydroxyquinoline.[1][6][7] In the chosen protocol, which utilizes a very high-temperature cyclization in a solvent like diphenyl ether, the saponification and decarboxylation often occur in situ or during the workup, directly yielding 6-bromoquinolin-4-ol.
The choice of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is critical. It provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization while effectively solvating the reactants.[7][8][9]
Chlorination of 6-Bromoquinolin-4-ol
The product from the Gould-Jacobs reaction, 6-bromoquinolin-4-ol, exists in tautomeric equilibrium with its more stable keto form, 6-bromoquinoline-4(1H)-one. The conversion of this intermediate to the final product is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
The mechanism involves the activation of the carbonyl oxygen by POCl₃, making the C4 position highly electrophilic. A chloride ion then acts as a nucleophile, attacking the C4 position and leading to the elimination of a phosphate byproduct. This reaction effectively replaces the hydroxyl group with a chlorine atom, furnishing the desired 6-bromo-4-chloroquinoline.[10][11][12]
Detailed Experimental Protocols
Disclaimer: All procedures must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate (Intermediate I)
| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Bromoaniline | 172.03 | 10.0 | 58.1 | 1.0 |
| Diethyl Ethoxymethylenemalonate (DEEM) | 216.23 | 13.8 | 63.8 | 1.1 |
| n-Hexane (for washing) | - | ~300 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromoaniline (10.0 g, 58.1 mmol) and diethyl ethoxymethylenemalonate (13.8 g, 63.8 mmol).
-
Heat the reaction mixture to 110-120 °C with stirring for 2 hours. The mixture will become a homogenous melt.
-
Cool the reaction mixture to room temperature. As it cools, the product will begin to solidify.
-
Pour the cooled, viscous mixture into 300 mL of n-hexane and stir vigorously. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, washing thoroughly with additional n-hexane to remove any unreacted DEEM.
-
Dry the solid under vacuum to yield diethyl 2-((4-bromophenylamino)methylene)malonate as a white crystalline solid. The product is typically of sufficient purity to proceed to the next step without further purification.
Protocol 2: Synthesis of 6-Bromoquinolin-4-ol (Intermediate II)
| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Intermediate I | 342.19 | 10.0 | 29.2 |
| Diphenyl Ether (Solvent) | 170.21 | 100 mL | - |
Procedure:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, preheat 100 mL of diphenyl ether to 250 °C.
-
CAUTION: Diphenyl ether is a high-boiling liquid. Ensure the apparatus is securely clamped and the reaction is conducted deep within a fume hood.
-
Slowly and carefully add Intermediate I (10.0 g, 29.2 mmol) in portions to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction temperature at 250-255 °C and continue stirring for 30-45 minutes. A precipitate will form as the cyclization proceeds.
-
Allow the reaction mixture to cool to below 100 °C.
-
Add 100 mL of n-hexane to the cooled mixture to dilute the diphenyl ether and facilitate filtration.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with n-hexane to remove residual diphenyl ether, followed by washing with ethyl acetate.
-
Dry the solid under vacuum to afford 6-bromoquinolin-4-ol as an off-white or pale tan solid.
Protocol 3: Synthesis of 6-Bromo-4-chloroquinoline (Final Product)
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 6-Bromoquinolin-4-ol | 224.04 | 5.0 g | 22.3 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 25 mL (~41 g) | ~267 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | catalytic |
Procedure:
-
CAUTION: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[13][14][15] This procedure must be performed in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.
-
To a 100 mL round-bottom flask, add 6-bromoquinolin-4-ol (5.0 g, 22.3 mmol) and phosphorus oxychloride (25 mL).
-
Add 2-3 drops of DMF to catalyze the reaction.[11]
-
Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The solid will gradually dissolve, resulting in a clear, light brown solution.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring. This will quench the excess POCl₃ in a highly exothermic reaction. Perform this step slowly to control the reaction rate.
-
Continue stirring until all the ice has melted. A solid precipitate will form.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH reaches 7-8.
-
Collect the solid product by vacuum filtration. Wash the filter cake extensively with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 6-bromo-4-chloroquinoline as a light yellow solid.[16]
Characterization and Validation
Confirming the identity and purity of the final product is a critical final step. A combination of spectroscopic and physical methods should be employed.
Diagram 2: Workflow for product characterization and validation.
-
¹H NMR (DMSO-d₆, 500 MHz): Expected chemical shifts (δ) would be approximately 8.87 (d, 1H), 8.32 (d, 1H), 8.03 (d, 1H), 7.99 (dd, 1H), 7.82 (d, 1H).[16]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a characteristic isotopic pattern for one bromine and one chlorine atom, with a molecular ion peak [M+H]⁺ at m/z = 242.[16]
-
Molecular Formula: C₉H₅BrClN
-
Molecular Weight: 242.50 g/mol
Critical Safety Precautions
-
4-Bromoaniline: Toxic upon ingestion, inhalation, and skin contact. It is a suspected carcinogen. Handle with appropriate PPE.
-
Diphenyl Ether: Can cause irritation to the skin, eyes, and respiratory tract. Its primary hazard is its high boiling point, which poses a severe burn risk.
-
Phosphorus Oxychloride (POCl₃): Extremely hazardous. It is highly corrosive and causes severe burns to skin and eyes.[15][17] It reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[13] Always handle in a chemical fume hood under anhydrous conditions. Keep a suitable quenching agent (e.g., dry sand, sodium bicarbonate) nearby for spills. Personal protective equipment, including a face shield and heavy-duty gloves, is mandatory.[13][17]
Conclusion
The synthesis of 6-bromo-4-chloroquinoline from 4-bromoaniline is a reliable and scalable process when executed with care. The Gould-Jacobs reaction provides an efficient entry to the core quinolone structure, and subsequent chlorination with phosphorus oxychloride effectively installs the versatile chloro-handle at the C4 position. By following the detailed protocols and adhering strictly to the safety guidelines outlined in this note, researchers can confidently produce this valuable intermediate for applications in drug discovery and synthetic chemistry.
References
- Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026.
- Safe Handling and Storage of Phosphorus Oxybromide (CAS 7789-59-5). (n.d.). Acme Organics.
- Phosphorus (V)
- Common Quinoline Synthesis Reactions. (2024, December 24). Flychem Co., Ltd.
- Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (n.d.). IIP Series.
- Gould–Jacobs reaction. (n.d.). Wikiwand.
- Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025, January 15). YouTube.
- Phosphorous Oxybromide CAS NO 7789-59-5 Material Safety D
- Safety Data Sheet - Phosphorus Oxybromide. (n.d.). Merck Millipore.
- Phosphorus Oxybromide For Synthesis MSDS. (2017, May 10). Loba Chemie.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI.
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016, December 2).
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021, December 26).
- Quinolin-4-ones: Methods of Synthesis and Applic
- Preparation of 4-hydroxyquinoline compounds. (1951).
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI.
- Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. (2025, August 9).
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.).
- 6-BROMO-4-CHLOROQUINOLINE synthesis. (n.d.). ChemicalBook.
- Synthesis of 6-bromo-4-iodoquinoline. (n.d.).
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
- 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. (n.d.). Guidechem.
- Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal.
- CHLOROQUINE synthesis. (n.d.). ChemicalBook.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19).
- Process for the hydrolysis of quinolone carboxylic esters. (n.d.).
- 8-Bromo-6-chloroquinolin-4-ol. (2025, November 15). PubChem.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
- Copper-quinoline decarboxylation. (n.d.). Journal of the American Chemical Society.
- 6-CHLOROQUINOLINE synthesis. (n.d.). ChemicalBook.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025, August 9).
- 6-Bromo-4-chloroquinoline. (n.d.). Sigma-Aldrich.
- Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. (2025, August 6).
- Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. (n.d.).
- Synthesis of 6-bromo-4-iodoquinoline. (2022, January 15).
- Synthesis of 6-Bromoquinoline. (n.d.). Scribd.
- 4-Bromoaniline: synthesis and applications in organic synthesis. (2023, December 18). Chemicalbook.
- Decarboxyl
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. wikiwand.com [wikiwand.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. youtube.com [youtube.com]
- 6. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlantis-press.com [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 17. prochemonline.com [prochemonline.com]
Protocol for the Selective Suzuki-Miyaura Coupling of 4-Bromo-6-chloroquinoline
An Application Guide for Researchers
Abstract: This application note provides a comprehensive, field-proven protocol for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromo-6-chloroquinoline. The inherent differential reactivity of the C-Br versus the C-Cl bond is leveraged to achieve chemoselective functionalization at the C4 position, a critical transformation for the synthesis of novel quinoline-based scaffolds in medicinal chemistry and materials science. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, and provides in-depth discussion on parameter optimization and troubleshooting to ensure reliable and reproducible outcomes.
Scientific Foundation: The Principle of Chemoselectivity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] Its power is particularly evident in the selective functionalization of polyhalogenated aromatic systems. The substrate, this compound, possesses two distinct halogen atoms that can participate in the catalytic cycle.
The success of this protocol hinges on the well-established reactivity trend of halogens in the rate-determining oxidative addition step of the palladium catalytic cycle, which generally follows the order: I > Br > OTf >> Cl.[3][4][5] The carbon-bromine bond at the C4 position is significantly more susceptible to oxidative addition by a Pd(0) complex than the more robust carbon-chlorine bond at the C6 position. By carefully controlling the reaction conditions—specifically catalyst choice, temperature, and reaction time—it is possible to selectively form the C(sp²)-C(sp²) bond at the C4 position while leaving the C6-Cl bond intact for potential subsequent transformations. This selective approach provides a modular and efficient route to complex quinoline derivatives.[6][7]
The Catalytic Cycle
The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. This is typically the rate-limiting step and is faster for C-Br than C-Cl.[2]
-
Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species.[10][11][12] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final 4-aryl-6-chloroquinoline product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol describes the selective coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.
Materials and Equipment
-
Substrate: this compound (≥97%)
-
Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid, ≥97%)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), anhydrous powder
-
Solvents: 1,4-Dioxane and Water, HPLC grade or better (must be degassed)
-
Other: Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄), Silica gel for chromatography, TLC plates
-
Equipment: Schlenk flask or round-bottom flask with condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), syringes, rotary evaporator, column chromatography setup.
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1.0 mmol scale) |
| This compound | 242.49 | 1.0 | 242.5 mg |
| Arylboronic Acid | Varies | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 34.7 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| 1,4-Dioxane (degassed) | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
Step-by-Step Procedure
Caption: A generalized experimental workflow for the Suzuki coupling.
-
Inert Atmosphere Preparation: Place the this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.03 eq), and potassium carbonate (2.0 eq) into a flame-dried Schlenk flask equipped with a magnetic stir bar. Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the reaction atmosphere is free of oxygen.[13]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The final substrate concentration should be approximately 0.1 M. Degassing can be achieved by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 80-90 °C and stir vigorously. The mixture will typically turn dark brown or black.[14]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is generally complete within 4-12 hours. Look for the consumption of the starting material (this compound).
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-6-chloroquinoline product.
Optimization and Troubleshooting
While the above protocol is robust, Suzuki couplings can be sensitive to a variety of parameters. Systematic optimization may be required for challenging substrates.
| Parameter | Standard Condition | Rationale & Optimization Notes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ is a reliable choice for aryl bromides. For less reactive boronic acids, more active catalysts like Pd(dppf)Cl₂ or systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may improve yields and reaction times.[15][16] |
| Base | K₂CO₃ (2.0 eq) | A moderately strong inorganic base that is soluble in the aqueous phase. For substrates sensitive to hydrolysis, a milder base like KF can be used.[10] For sluggish reactions, a stronger base like K₃PO₄ or Cs₂CO₃ may accelerate transmetalation.[3] |
| Solvent | Dioxane/H₂O (4:1) | The biphasic system aids in dissolving both the organic substrate and the inorganic base.[1][17] Other common solvents include Toluene/H₂O, THF/H₂O, or anhydrous DMF. The choice of solvent can sometimes influence selectivity and reaction rate.[18][19] |
| Temperature | 80-90 °C | Provides sufficient thermal energy for the reaction without promoting significant decomposition or side reactions. Lowering the temperature can sometimes improve selectivity but may require longer reaction times.[3] |
Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Inactive catalyst (oxidized Pd(0)).2. Impure/wet reagents or solvents.3. Insufficiently degassed system. | 1. Use a fresh bottle of catalyst or a pre-catalyst like Pd(OAc)₂ with a phosphine ligand.[10]2. Ensure all reagents are dry and solvents are anhydrous and peroxide-free.[20]3. Improve the degassing procedure for all solvents.[21] |
| Protodeboronation | Degradation of the boronic acid (B(OH)₂ replaced by H). | Use the boronic acid as soon as possible after purchase/purification. Consider using more stable boronic esters (pinacol, MIDA) or trifluoroborate salts.[18][21] Anhydrous conditions can sometimes mitigate this. |
| Homocoupling | Coupling of two boronic acid molecules. | This is often caused by the presence of oxygen or Pd(II) species. Ensure a rigorously inert atmosphere.[18] Using a slight excess of the boronic acid (1.2 eq) is standard, but a large excess can favor this side reaction. |
| Formation of Di-substituted Product | Reaction at both C-Br and C-Cl sites. | The reaction conditions are too harsh. Reduce the temperature, shorten the reaction time, or use a less active catalyst system. The goal is to exploit the kinetic difference in reactivity.[22] |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium Catalysts: Finely divided palladium and its complexes can be pyrophoric. Handle under an inert atmosphere and avoid inhalation.
-
Solvents: 1,4-Dioxane, Toluene, and Ethyl Acetate are flammable organic solvents. Keep away from ignition sources. Dioxane can form explosive peroxides upon storage and should be tested before use.[20]
-
Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.
-
Thermal Hazards: Suzuki reactions can be exothermic, especially on a large scale. Monitor the internal reaction temperature during initial heating and be prepared for cooling if necessary.[23]
References
-
Wikipedia. Suzuki reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Matito, E., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Guo, R. H., et al. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. PubMed. [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?[Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. [Link]
-
ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
MDPI. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
Reddit. What is the proper way to set up a suzuki coupling?[Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scilit.com [scilit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-6-chloroquinoline
Authored by: [Your Name/Team], Senior Application Scientist
Introduction:
Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The targeted functionalization of the quinoline core is therefore of paramount importance for the development of novel molecular entities. 4-Bromo-6-chloroquinoline is a versatile building block that presents a unique challenge and opportunity for synthetic chemists: the selective functionalization at two distinct carbon-halogen bonds. The differential reactivity of the C(4)-Br and C(6)-Cl bonds under palladium-catalyzed cross-coupling conditions allows for a stepwise and controlled elaboration of the quinoline skeleton. This document provides detailed protocols and mechanistic insights for the selective Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound, enabling researchers to harness its synthetic potential.
The chemoselectivity in these reactions is primarily governed by the difference in bond dissociation energies (BDE) of the C-Br and C-Cl bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. By carefully selecting the catalyst, ligands, and reaction conditions, one can achieve highly selective transformations at the C-4 position while leaving the C-6 chloro substituent intact for subsequent modifications.
I. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be tuned to selectively form a biaryl or vinyl-substituted quinoline at the 4-position.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) complex is generally the selectivity-determining step. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates the preferential oxidative addition at the C-4 position of this compound.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol describes the selective coupling of this compound with a generic boronic acid.
Materials:
-
This compound
-
Aryl or Vinyl Boronic Acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)
-
1,4-Dioxane or a mixture of Toluene and Water
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Reaction Setup:
Caption: Workflow for Suzuki-Miyaura Coupling.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (K2CO3 or Cs2CO3, 2.0-3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl2 (1-5 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane or a toluene/water mixture). The reaction concentration is typically 0.1-0.5 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-6-chloroquinoline.
Data Summary:
| Catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 85-95 |
| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 85 | 80-90 |
| SPhos Pd G2 | K3PO4 | Toluene | 100 | >90 |
II. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted quinolines. Similar to the Suzuki coupling, the reaction can be performed selectively at the C-4 position of this compound.
Mechanistic Considerations:
The Sonogashira reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is involved in the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. The chemoselectivity is again driven by the preferential oxidative addition of the Pd(0) catalyst to the C-Br bond.
Experimental Protocol: Selective Sonogashira Coupling at the C-4 Position
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Reaction Setup:
Caption: Workflow for Sonogashira Coupling.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the copper(I) iodide (1-5 mol%).
-
Add the palladium catalyst, Pd(PPh3)2Cl2 (1-3 mol%).
-
Add the degassed solvent (THF or DMF) followed by the base (TEA or DIPA, 2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh3)2Cl2 | CuI | TEA | THF | RT - 50 | 80-95 |
| Pd(OAc)2/XPhos | - | Cs2CO3 | Dioxane | 80 | 85-95 (Cu-free) |
| Pd(PPh3)4 | CuI | DIPA | DMF | 60 | 80-90 |
III. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. This reaction can be employed for the selective amination of this compound at the C-4 position.
Mechanistic Insights:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. The chemoselectivity for the C-Br bond is maintained due to its higher reactivity towards oxidative addition.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-4 Position
This protocol describes the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
Reaction Setup:
Caption: Workflow for Buchwald-Hartwig Amination.
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to a dry Schlenk flask.
-
Add the base (NaOtBu, 1.4-2.0 eq).
-
Add this compound (1.0 eq).
-
Add the degassed solvent (Toluene or Dioxane).
-
Add the amine (1.1-1.5 eq).
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Data Summary:
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd2(dba)3 | Xantphos | NaOtBu | Toluene | 100-110 | 85-95 |
| Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 100 | 80-90 |
| RuPhos Pd G3 | - | LHMDS | THF | 80 | >90 |
This compound is a valuable and versatile starting material for the synthesis of complex quinoline derivatives. The palladium-catalyzed cross-coupling reactions described herein provide reliable and high-yielding methods for the selective functionalization of the C-4 position. The protocols and mechanistic rationale presented in these application notes offer a solid foundation for researchers in drug discovery and materials science to explore the rich chemistry of this important scaffold. Further functionalization of the C-6 chloro position can be achieved under more forcing reaction conditions, allowing for the stepwise synthesis of disubstituted quinolines.
References:
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]
Application Note & Protocol: Selective Synthesis of 4-Amino-6-chloroquinoline Derivatives via Palladium-Catalyzed Buchwald-Hartwig Amination
Foreword: Navigating the Synthesis of Privileged Scaffolds
The 4-aminoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology and infectious diseases.[1][2] The ability to precisely functionalize this core is paramount for developing next-generation therapeutics. This guide addresses a common synthetic challenge: the selective amination of a di-halogenated quinoline, specifically the conversion of 4-bromo-6-chloroquinoline to a diverse library of 4-amino-6-chloroquinoline derivatives. We will delve into the mechanistic rationale for choosing a palladium-catalyzed approach, provide a robust, field-proven protocol, and offer insights into troubleshooting and characterization, empowering you to confidently execute this critical transformation.
| Principle and Strategic Approach: Why Buchwald-Hartwig Amination?
The primary challenge in functionalizing this compound is achieving regioselectivity. The molecule presents two potential sites for amination: the C4-Br bond and the C6-Cl bond. A successful synthesis must reliably target the C4 position while leaving the C6-chloro substituent intact for potential downstream modifications.
While classical Nucleophilic Aromatic Substitution (SNAr) is a common method for synthesizing 4-aminoquinolines from 4-chloroquinoline precursors[3][4][5], it is less ideal for this specific substrate. SNAr reactivity is governed by the electronegativity of the leaving group (F > Cl > Br > I) and requires significant activation from electron-withdrawing groups.[6][7] In our case, a more powerful and selective tool is required.
Palladium-catalyzed Buchwald-Hartwig amination has emerged as the gold standard for C-N bond formation due to its broad substrate scope, functional group tolerance, and predictable selectivity.[8][9] The reaction's selectivity is governed by the C-X bond dissociation energy, where the weaker C-Br bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Cl bond.[10][11] This inherent reactivity difference is the cornerstone of our synthetic strategy, enabling the selective synthesis of 4-amino-6-chloroquinolines.
| The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle, which is crucial to understand for optimization and troubleshooting.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Br bond, forming a Pd(II) complex. This is the rate-determining and selectivity-conferring step.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the 4-aminoquinoline product and regenerating the Pd(0) catalyst.[8][9]
| Experimental Protocol: General Procedure for Selective Amination
This protocol provides a robust starting point for the synthesis of various 4-amino-6-chloroquinoline derivatives. Optimization of ligand, base, and temperature may be required for challenging amines.
| Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Varies | Starting material. |
| Amine Nucleophile | ≥98% | Varies | e.g., Morpholine, Aniline, Benzylamine. |
| Pd₂(dba)₃ | Catalyst Grade | Varies | Tris(dibenzylideneacetone)dipalladium(0). |
| Xantphos | Ligand Grade | Varies | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Varies | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | Anhydrous | Varies | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Varies | For workup and chromatography. |
| Hexanes | ACS Grade | Varies | For chromatography. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For workup. |
| Brine | N/A | Lab Prepared | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Varies | Drying agent. |
| Celite® | N/A | Varies | Filtration aid. |
| Overall Synthetic Workflow
Figure 2: Step-by-step experimental workflow diagram.
| Step-by-Step Protocol
Note: This reaction is air- and moisture-sensitive. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq., 2 mol%), Xantphos (0.04 eq., 4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Expert Insight: Xantphos is a bulky, electron-rich ligand with a wide bite angle, which often promotes the reductive elimination step and prevents catalyst decomposition, making it a reliable choice for this type of transformation.[3]
-
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with inert gas (e.g., Nitrogen) three times.
-
Addition of Reagents: Add anhydrous toluene (to make a ~0.1 M solution based on the starting material) and the amine nucleophile (1.2 eq.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NH₄Cl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-amino-6-chloroquinoline derivative.
| Representative Examples & Conditions
The following table provides starting conditions for various amine classes. Yields are representative and may vary.
| Amine Nucleophile | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base (eq.) | Temp (°C) | Approx. Yield |
| Morpholine | 2 | 4 | NaOtBu (1.4) | 110 | 85-95% |
| Aniline | 2 | 4 | NaOtBu (1.4) | 110 | 70-85% |
| Benzylamine | 2 | 4 | NaOtBu (1.4) | 110 | 80-90% |
| n-Butylamine | 2 | 4 | NaOtBu (1.4) | 100 | 75-90% |
| Characterization and Validation
Confirming the identity, regiochemistry, and purity of the final product is a critical step. A combination of spectroscopic methods should be employed.
| Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the characteristic C4-H proton signal from the starting material and the appearance of new signals corresponding to the amine moiety. A downfield shift of the C5-H proton is also expected due to the new amino substituent. The N-H proton (for primary/secondary amines) will appear as a broad singlet.
-
¹³C NMR: Confirm the presence of carbons from the newly introduced amino sidechain.
-
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the product, which validates its elemental composition. The isotopic pattern for the single chlorine atom should be observed (M+ and M+2 peaks in an approx. 3:1 ratio).
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.
| Data Interpretation Flow
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 4-Bromo-6-chloroquinoline
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, heterocyclic structure provides an excellent framework for engineering molecules that can interact with high affinity and specificity with various biological targets. Within the vast chemical space of quinoline derivatives, halogenated quinolines serve as exceptionally versatile precursors for the synthesis of novel therapeutic agents. This guide focuses on the strategic use of 4-Bromo-6-chloroquinoline , a di-halogenated quinoline, as a starting material for the synthesis of potent anticancer agents.
The differential reactivity of the bromine and chlorine substituents on the quinoline ring allows for selective and sequential functionalization, making this compound an ideal building block for creating diverse chemical libraries. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This orthogonal reactivity is a key advantage for medicinal chemists, enabling the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of new drug candidates.
This document provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for leveraging this compound in the development of novel anticancer agents. We will delve into the rationale behind these synthetic approaches and explore the biological mechanisms of action of the resulting compounds, with a focus on their role as kinase inhibitors.
Key Synthetic Strategies and Mechanistic Rationale
The journey from this compound to a potential anticancer drug candidate primarily involves two key types of transformations: nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling at the C6 position.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-withdrawing effect of the quinoline nitrogen atom makes the C4-position particularly electron-deficient and thus highly activated for nucleophilic attack. The chlorine atom at this position is an excellent leaving group, facilitating its displacement by a variety of nucleophiles, most commonly primary and secondary amines. This reaction is a robust and widely used method for the synthesis of 4-aminoquinoline derivatives, a class of compounds known for their diverse pharmacological activities, including anticancer effects.[2]
The general mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the final product. The choice of solvent and the use of a base (if the nucleophile is a primary or secondary amine) are critical for the reaction's success.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromine atom at the C6-position of the quinoline ring is an ideal handle for introducing carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This allows for the installation of a wide range of aryl, heteroaryl, and alkynyl groups, which can significantly influence the biological activity of the molecule.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide (this compound derivative) with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.[3] The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[4]
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.[5] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6] The reaction is invaluable for synthesizing alkynyl-substituted quinolines, which have shown promise as anticancer agents.
The following diagram illustrates the overall synthetic workflow, highlighting the sequential or orthogonal application of these key reactions.
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of structurally similar quinoline derivatives and are intended to serve as a robust starting point for the development of novel anticancer agents from this compound.
Protocol 1: Synthesis of 4-Amino-6-bromoquinoline Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 4-amino-6-bromoquinoline derivatives by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine, etc.)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))
-
Base (optional, e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware for organic synthesis
-
Heating and stirring apparatus (e.g., magnetic stirrer with hotplate)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Purification apparatus (e.g., column chromatography setup or recrystallization equipment)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., ethanol).
-
Add the desired amine (1.1-2.0 equivalents). If the amine is used as its hydrochloride salt, add a base (e.g., triethylamine, 1.5 equivalents) to liberate the free amine.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by TLC.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a cold solvent (e.g., cold ethanol or diethyl ether).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the desired 4-amino-6-bromoquinoline derivative.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Alcohols like ethanol and isopropanol are common choices.
-
Excess Amine/Base: Using a slight excess of the amine helps to drive the reaction to completion. A base is often necessary to neutralize the HCl generated during the reaction, especially if the amine is not used in large excess.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction. The specific temperature is dictated by the reactivity of the amine and the boiling point of the solvent.
Protocol 2: Synthesis of 4-Amino-6-arylquinoline Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 4-amino-6-arylquinoline derivatives from the corresponding 4-amino-6-bromoquinoline intermediate.
Materials:
-
4-Amino-6-bromoquinoline derivative (from Protocol 1)
-
Appropriate arylboronic acid or arylboronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas supply (argon or nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a degassed reaction vessel (e.g., a Schlenk flask), add the 4-amino-6-bromoquinoline derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 6-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6-arylquinoline derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[3]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Protocol 3: Synthesis of 4-Amino-6-alkynylquinoline Derivatives via Sonogashira Coupling
This protocol describes the synthesis of 4-amino-6-alkynylquinoline derivatives from the corresponding 4-amino-6-bromoquinoline intermediate.
Materials:
-
4-Amino-6-bromoquinoline derivative (from Protocol 1)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas supply
Procedure:
-
To a degassed reaction vessel, add the 4-amino-6-bromoquinoline derivative (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents).
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.2-1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 2-12 hours), filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper(I) salt is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]
-
Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent or co-solvent.
Biological Activity and Targeted Signaling Pathways
Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.
Targeting Receptor-Interacting Protein Kinase 2 (RIPK2)
Recent studies have identified derivatives of 6-bromo-4-chloroquinoline as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2).[7] RIPK2 is a serine/threonine kinase that plays a crucial role in the innate immune response and inflammatory signaling.[8] Aberrant RIPK2 signaling has been implicated in the progression of several cancers, including lung, prostate, and gastric cancers, by promoting cell survival, proliferation, and migration, often through the activation of the NF-κB signaling pathway.[7][9][10]
Inhibition of RIPK2 by quinoline-based compounds can block the downstream activation of NF-κB, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes. This makes RIPK2 an attractive therapeutic target for cancer treatment.
The following diagram illustrates the role of RIPK2 in the NF-κB signaling pathway and the point of intervention for quinoline-based inhibitors.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. RIPK2 and lysosomal pathway: Unveiling a new mechanism for lung cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK2: a promising target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RIPK2 drives prostate cancer progression and is a useful prognostic marker | BioWorld [bioworld.com]
- 10. Frontiers | Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer [frontiersin.org]
Application Notes & Protocols: Leveraging 4-Bromo-6-chloroquinoline in the Development of Novel Antimalarial Agents
Abstract
The quinoline scaffold remains a cornerstone in antimalarial drug discovery, with foundational drugs like chloroquine and quinine validating its therapeutic potential.[1][2] However, the rise of drug-resistant Plasmodium falciparum strains necessitates the development of new, effective chemical entities. This technical guide details the strategic application of 4-bromo-6-chloroquinoline, a versatile and highly valuable starting material for the synthesis of novel quinoline-based antimalarial candidates. We provide an in-depth rationale for its use, grounded in established structure-activity relationships (SAR), and present detailed protocols for its synthetic modification and subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of next-generation antimalarial therapies.
Introduction: The Enduring Importance of the Quinoline Core
Quinoline-containing drugs have been a mainstay in the global fight against malaria for centuries. Their primary mechanism of action involves disrupting the parasite's detoxification pathway within the host red blood cell.[3] During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme.[4] The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin.[4][5] Quinolines, being weak bases, accumulate in the acidic food vacuole of the parasite and are thought to act by capping the growing hemozoin crystal, preventing further polymerization.[1][6] This leads to a buildup of toxic heme, which induces oxidative stress and ultimately kills the parasite.[5]
The this compound scaffold is a strategically designed precursor for creating new agents that build upon this validated mechanism. Its di-halogenated structure offers chemists precise control over synthetic modifications, enabling the exploration of novel chemical space to overcome existing resistance mechanisms.[7][8]
Rationale for Synthetic Application: A Differentiated Halogen Strategy
The utility of this compound is rooted in two key principles of medicinal chemistry: established structure-activity relationships and differential chemical reactivity.
-
Structure-Activity Relationship (SAR) Insights: Decades of research on 4-aminoquinolines have established that a halogen, specifically chlorine, at position 7 of the quinoline ring (analogous to position 6 in our scaffold) is optimal for potent antimalarial activity.[9][10] The 6-chloro substituent in our starting material preserves this critical feature. Furthermore, the 4-position is the primary site for introducing side chains that modulate the compound's physicochemical properties, such as basicity and lipophilicity, which are crucial for drug accumulation in the parasite's food vacuole.[9][11]
-
Selective Functionalization: The presence of two different halogens—a bromine at C4 and a chlorine at C6—is the scaffold's most powerful feature. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of aryl halides follows the order I > Br > Cl.[8] This predictable reactivity differential allows for the selective functionalization of the more reactive C4-Br bond, while leaving the C6-Cl bond intact for subsequent reactions or as a permanent SAR-required feature. This enables a modular and highly efficient approach to building libraries of diverse drug candidates.
Synthetic & Biological Evaluation Workflows
The development of novel antimalarials from this compound follows a logical progression from chemical synthesis to biological characterization.
Caption: General synthetic strategy for functionalizing this compound.
Experimental Protocols
The following protocols are provided as robust starting points for the synthesis and evaluation of novel antimalarial agents derived from this compound.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C4 position, leveraging the higher reactivity of the C-Br bond.
Objective: To synthesize 4-aryl-6-chloroquinoline derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a flame-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), SPhos (0.06 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vial with argon or nitrogen gas three times.
-
Add the degassed dioxane/water (4:1) solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting quinoline.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes) to yield the pure 4-aryl-6-chloroquinoline product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Causality Note: The choice of a bulky phosphine ligand like SPhos is critical for promoting the reductive elimination step in the catalytic cycle, often leading to higher yields for challenging cross-coupling reactions.[12] Degassing the solvent is essential to prevent oxidation of the palladium(0) active catalyst.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine Side Chain
This protocol details the synthesis of 4-aminoquinoline derivatives, which are direct analogs of chloroquine.
Objective: To synthesize N-substituted-4-amino-6-chloroquinolines.
Materials:
-
This compound
-
Desired amine (e.g., N,N-diethylethylenediamine) (5.0 equivalents)
-
Phenol (as solvent/catalyst) or a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 eq) and the selected amine (5.0 eq).
-
Add phenol or NMP as the solvent. Using an excess of the amine can also serve as the solvent if it is a liquid.
-
Heat the reaction mixture to 120-150 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer thoroughly with 1 M NaOH solution to remove phenol, followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography (often using a gradient of methanol in dichloromethane with 1% triethylamine to prevent streaking) to isolate the final compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Causality Note: This nucleophilic aromatic substitution reaction is often conducted at high temperatures to overcome the activation energy required for the displacement of the halide.[13] Phenol can act as a catalyst by protonating the quinoline nitrogen, making the ring more electron-deficient and thus more susceptible to nucleophilic attack at the C4 position.
Caption: Experimental workflow from synthesis to hit identification.
Protocol 3: In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation)
This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.[14]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of synthesized compounds against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.
Procedure:
-
Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum.
-
Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.
-
Add parasite culture (0.5% parasitemia) to each well and incubate for 24 hours at 37 °C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).
-
Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvest the cells onto a glass-fiber filter plate and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software. Chloroquine is used as a positive control.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the viability of mammalian cells and is used to assess the general toxicity of the compounds.[14][15]
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of synthesized compounds against a mammalian cell line (e.g., HepG2 or VERO).
Procedure:
-
Seed mammalian cells (e.g., VERO) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48-72 hours at 37 °C with 5% CO₂.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ values from the dose-response curves. The Selectivity Index (SI) is then calculated as CC₅₀ / IC₅₀.
Data Presentation & Interpretation
The data generated from these assays are crucial for establishing structure-activity relationships. A high SI value is desirable, indicating that the compound is significantly more toxic to the parasite than to mammalian cells.
Table 1: Representative Biological Data for a Hypothetical Series of 4-Substituted-6-chloroquinolines
| Compound ID | C4-Substituent | IC₅₀ (nM) vs. 3D7 (CQ-S) | IC₅₀ (nM) vs. K1 (CQ-R) | CC₅₀ (nM) vs. VERO Cells | Selectivity Index (SI) (K1) |
| CQ-Ctrl | (Standard) | 25 | 350 | >20,000 | >57 |
| EX-01 | 4-Methoxyphenyl | 150 | 450 | >50,000 | >111 |
| EX-02 | 3-Fluorophenyl | 80 | 200 | >50,000 | >250 |
| EX-03 | N,N-diethylaminoethyl | 30 | 95 | >30,000 | >315 |
| EX-04 | N-piperazinylethyl | 22 | 60 | >40,000 | >667 |
Data are hypothetical and for illustrative purposes only.
Concluding Remarks
This compound is a powerful and versatile platform for the development of novel antimalarial agents. Its differentiated halogen atoms provide a clear synthetic handle for selective and modular functionalization, enabling the rapid generation of compound libraries for biological screening. By combining rational synthetic design based on established SAR with robust in vitro evaluation protocols, researchers can efficiently identify and optimize new quinoline-based candidates with the potential to overcome the significant challenge of antimalarial drug resistance.
Caption: Inhibition of hemozoin formation by quinoline antimalarials.
References
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680.
- Egan, T. J. (2008). Haemozoin formation.
- Scott, M. D., & Eaton, J. W. (1987). Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene, 81(3), 499-503.
- Pharmacy 180. (n.d.).
- Egan, T. J., & Ross, D. C. (1996). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 92(1), 11-16.
- de Oliveira, R. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58.
- Kapoore, R. V., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS, 116(46), 22946-22952.
- Abdel-Maksoud, M. S., et al. (2018). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 23(11), 2959.
- Wikipedia. (n.d.). Quinine.
- Pharmacy Education. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
- de Oliveira, R. B., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
- de Oliveira, R. B., et al. (2022).
- Madrid, D. C., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4993-5001.
- Touzeau, A., et al. (2013). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 12, 33.
- Man-Wah, T., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(12), 1031-1035.
- de Oliveira, R. B., et al. (2022).
- Raynes, K. J., et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology, 48(8), 841-850.
- Singh, S., & Singh, J. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences, 8(1), 58.
- Touzeau, A., et al. (2013). In vitro antimalarial activity of 4-animoalcohol quinoline enantiomers.
- BMF, J. H., et al. (2022). Design, Sustainable Synthesis of Quinoline Derivatives for Screening Anti-Malarial Activity.
- Martinov, M. N., et al. (2011).
- BenchChem. (2025). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.
- Gathrow, J. R., et al. (2006). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Combinatorial Chemistry & High Throughput Screening, 9(5), 331-340.
- Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13098-13111.
- Al-Salahi, R., et al. (2021).
- Singh, C., et al. (2019). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 62(2), 990-1004.
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
- Chem-Impex. (n.d.). 6-Bromo-4-chloroquinoline.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- Kaur, K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 53(14), 5036-5050.
- Parapini, S., et al. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 14(9), 875.
- LaMontagne, M. P., et al. (1981). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 24(6), 670-674.
- Hanan, R. A., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Ben-Ali, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 105.
Sources
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 5. journals.co.za [journals.co.za]
- 6. pnas.org [pnas.org]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Application Note: A Robust Protocol for the Palladium-Catalyzed N-arylation of 4-Bromo-6-chloroquinoline
Abstract
This application note provides a detailed, field-proven protocol for the N-arylation of 4-Bromo-6-chloroquinoline, a crucial heterocyclic scaffold in medicinal chemistry and materials science. We leverage the power of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, to efficiently construct the C-N bond.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, troubleshooting advice, and comprehensive safety guidelines.
Introduction: The Significance of N-Aryl Quinolines
The quinoline ring system is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The introduction of an aryl amine substituent at the 4-position can significantly modulate a molecule's pharmacological properties, including receptor binding affinity, metabolic stability, and pharmacokinetic profile. The Buchwald-Hartwig amination has emerged as a transformative method for the synthesis of aryl amines, largely replacing harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, due to its broad substrate scope and tolerance of various functional groups.[1] This protocol details a reliable procedure for coupling an exemplar aniline with this compound, a versatile building block for creating diverse chemical libraries.
Reaction Scheme
Figure 1: General scheme for the Buchwald-Hartwig N-arylation of this compound with an aniline derivative.
Causality of Experimental Design
The success of a Buchwald-Hartwig amination hinges on the careful selection of a synergistic combination of catalyst, ligand, base, and solvent.[4]
-
Palladium Pre-catalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective air-stable Pd(0) source. In the catalytic cycle, it is the active Pd(0) species that undergoes oxidative addition into the aryl bromide C-Br bond.[1][5]
-
Ligand (Xantphos): The choice of phosphine ligand is critical.[2][4] Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle." This specific geometry promotes the desired reductive elimination step that forms the C-N bond and prevents undesirable side reactions like β-hydride elimination.[1][4]
-
Base (Sodium tert-butoxide, NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate.[5][6] NaOt-Bu is highly effective but incompatible with base-sensitive functional groups; in such cases, a weaker base like cesium carbonate (Cs₂CO₃) could be explored.[2][4]
-
Solvent (Toluene): Anhydrous, deoxygenated toluene is the solvent of choice. It has a suitable boiling point for the reaction temperature and is relatively non-polar, which is favorable for this type of cross-coupling.
Experimental Protocol
This protocol describes a representative reaction on a 1.0 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Equivalents | Supplier |
| This compound | C₉H₅BrClN | 242.50[7][8] | 242.5 | 1.0 | Sigma-Aldrich |
| Aniline | C₆H₇N | 93.13 | 102.4 | 1.1 | Acros Organics |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 23 | 0.025 | Strem Chemicals |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 35 | 0.06 | Combi-Blocks |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 135 | 1.4 | Alfa Aesar |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - | EMD Millipore |
Step-by-Step Procedure
-
Inert Atmosphere Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (242.5 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (35 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Sealing and Purging: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Follow this with the addition of aniline (102.4 mg, 1.1 mmol) via syringe.
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 16-24 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive flow of inert gas.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by slowly adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-aryl quinoline product.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for N-arylation.
Catalytic Cycle Diagram
Caption: Simplified Buchwald-Hartwig catalytic cycle.
The reaction begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst, forming a Pd(II) complex.[1][5][6] The amine then coordinates to this complex, and a base removes a proton from the nitrogen to form a palladium-amido intermediate.[5] The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][6]
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvent. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure the system is rigorously purged. Use freshly distilled/anhydrous solvent. |
| Formation of Side Products | Hydrodehalogenation (replacement of Br with H). | Ensure the reaction is strictly anaerobic. This side reaction can be promoted by trace oxygen or water. |
| Difficulty in Purification | Product co-elutes with starting material or ligand. | Adjust the polarity of the chromatography eluent. If the issue persists, consider an alternative ligand that may be easier to separate. |
Safety Precautions
-
This compound: This compound is toxic if swallowed and causes skin and serious eye irritation.[7][8][9]
-
Palladium Catalysts: Palladium compounds can be irritants and sensitizers. Handle with care.
-
Sodium tert-butoxide: This is a corrosive and flammable solid. Handle in a fume hood away from sources of ignition.
-
Toluene: Toluene is a flammable liquid and can cause skin and respiratory irritation.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9] All operations should be performed in a well-ventilated chemical fume hood.[10] Dispose of all chemical waste according to institutional guidelines.[9]
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kjell, D. P., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]
-
Nolan, S. P., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]
-
PubChem. 6-Bromo-4-chloroquinoline. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Bromo-4-chloroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Application Note: A Comprehensive Guide to the Laboratory Scale-Up Synthesis of 4-Bromo-6-chloroquinoline
Abstract
This document provides a detailed protocol and in-depth scientific guide for the laboratory synthesis and scale-up of 4-Bromo-6-chloroquinoline, a key building block in pharmaceutical research and development. Moving from a bench-scale synthesis (1-5 g) to a larger laboratory scale (50-100 g) introduces significant challenges in mass transfer, heat management, and process control. This guide outlines a robust, two-stage synthetic strategy, beginning with the well-established Gould-Jacobs reaction to construct the core quinolinol ring, followed by a targeted bromination. We provide step-by-step protocols for both scales, explain the causal logic behind critical process parameters, and offer a troubleshooting guide for common scale-up issues. The protocols and discussions herein are designed to equip researchers, chemists, and drug development professionals with the expertise to safely and efficiently scale this important synthesis.
Introduction and Synthetic Strategy
This compound is a vital heterocyclic intermediate, frequently utilized in the synthesis of complex molecular scaffolds for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. Its precise substitution pattern makes it a valuable synthon, but its synthesis, especially at a larger scale, is not trivial.
The synthetic approach detailed in this note was selected for its reliability, use of readily available starting materials, and well-documented reaction classes. The strategy proceeds in two primary stages:
-
Stage 1: Synthesis of 6-Chloro-4-quinolinol. This stage employs the Gould-Jacobs reaction, a classic and powerful method for constructing the 4-hydroxyquinoline core.[1][2] It begins with the condensation of 4-chloroaniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization to form the quinoline ring system. Subsequent saponification and decarboxylation yield the desired 6-chloro-4-quinolinol intermediate.[2][3]
-
Stage 2: Bromination of 6-Chloro-4-quinolinol. The 4-hydroxyl group of the quinolinol intermediate is then converted to the target 4-bromo substituent. This is achieved using a potent halogenating agent, phosphorus oxybromide (POBr₃), which efficiently displaces the hydroxyl group. This step is highly effective but requires stringent safety precautions due to the reactive and corrosive nature of the reagent.
The overall synthetic pathway is illustrated below.
Caption: Overall synthetic route for this compound.
Part 1: Laboratory-Scale Synthesis Protocol (1-5 g)
This section details the validated protocol for synthesizing approximately 3-4 grams of this compound.
Stage 1: Synthesis of 6-Chloro-4-quinolinol
Materials and Equipment:
-
4-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Round-bottom flasks (100 mL, 250 mL)
-
Heating mantle with stirrer
-
Condenser
-
Distillation apparatus
-
Buchner funnel and filter paper
Protocol:
-
Condensation: In a 100 mL round-bottom flask, combine 4-chloroaniline (6.38 g, 50 mmol) and diethyl ethoxymethylenemalonate (11.35 g, 52.5 mmol, 1.05 eq). Heat the mixture with stirring at 110-120 °C for 2 hours. Ethanol will distill off as the reaction proceeds. The reaction can be monitored by TLC until the 4-chloroaniline is consumed.
-
Cyclization: To the crude condensation product, add diphenyl ether (50 mL). Fit the flask with a condenser and heat the mixture to 240-250 °C using a heating mantle. Maintain this temperature for 1-2 hours. The high temperature is necessary to drive the thermal electrocyclization that forms the quinoline ring.[2]
-
Isolation of Intermediate Ester: Allow the reaction mixture to cool to below 100 °C. Carefully add hexane (100 mL) to precipitate the product. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with fresh hexane (2 x 50 mL) to remove the diphenyl ether. The solid is crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
-
Saponification: Transfer the crude ester to a 250 mL round-bottom flask. Add a 10% aqueous solution of sodium hydroxide (100 mL). Heat the mixture to reflux for 2 hours, or until the solid has completely dissolved, indicating complete hydrolysis of the ester.
-
Decarboxylation and Precipitation: Cool the solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH is approximately 1-2. A thick white precipitate of 6-chloro-4-quinolinol will form.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) until the washings are neutral, then wash with cold ethanol (20 mL). Dry the product in a vacuum oven at 80 °C.
-
Expected Yield: 7.2 - 8.1 g (80-90% over 3 steps).
-
Stage 2: Synthesis of this compound
Materials and Equipment:
-
6-Chloro-4-quinolinol
-
Phosphorus oxybromide (POBr₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Condenser with a gas outlet to a scrubber (containing NaOH solution)
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup (CRITICAL SAFETY): This step must be performed in a certified chemical fume hood. Phosphorus oxybromide reacts violently with water and is highly corrosive.[4][5] Wear appropriate PPE, including a face shield, lab coat, and chemical-resistant gloves.
-
Bromination: To a dry 100 mL round-bottom flask, add 6-chloro-4-quinolinol (5.4 g, 30 mmol). Carefully add phosphorus oxybromide (12.9 g, 45 mmol, 1.5 eq).
-
Heating: Fit the flask with a condenser connected to a gas scrubber. Heat the reaction mixture to 110-120 °C and maintain for 3-4 hours. The mixture will become a homogenous solution as the reaction progresses. Monitor by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Work-up (CRITICAL SAFETY): Cool the reaction mixture to room temperature. In the fume hood, very slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. POBr₃ reacts exothermically with water, releasing HBr gas.
-
Neutralization: Once the quench is complete, slowly add saturated sodium bicarbonate solution to the mixture until the pH is ~8. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Expected Yield: 5.8 - 6.6 g (80-90%).
-
Part 2: Scale-Up Considerations and Protocol (50-100 g)
Scaling a synthesis from 5 g to 100 g (a 20-fold increase) is a non-linear process. Direct multiplication of reagents and times will likely lead to failure. The primary challenges are managing heat transfer and ensuring efficient mixing.[6]
Key Scale-Up Process Parameters
| Parameter | Laboratory Scale (5 g) | Scaled-Up (100 g) | Rationale for Change |
| Heating/Cooling | Heating mantle / Ice bath | Jacketed glass reactor with circulator | The surface-area-to-volume ratio decreases significantly at scale, making heat transfer less efficient.[6] A jacketed reactor provides precise, uniform temperature control, which is critical for managing the exotherm of the quench and the endotherm of the cyclization. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer with pitched-blade or anchor impeller | Magnetic stirring is ineffective in large, viscous reaction mixtures. Overhead stirring ensures homogeneity, prevents localized hot spots, and improves reaction kinetics.[6] |
| Reagent Addition | Manual pouring | Calibrated addition funnel or syringe pump | For exothermic or sensitive reactions (like the acid/base quenches), controlled addition is crucial to manage heat evolution and prevent side reactions. |
| Cyclization Solvent | Diphenyl ether | Diphenyl ether | Maintained, but the volume is increased proportionally to ensure stirrability and effective heat transfer, not just as a solvent. |
| Brominating Agent | Phosphorus oxybromide (POBr₃) | Phosphorus oxybromide (POBr₃) | Maintained, but the quench procedure must be significantly more controlled due to the large amount of energy released. |
| Reaction Time | 2-4 hours | May increase by 10-25% | Mass transfer limitations at larger scales can slow reaction rates. In-process controls (e.g., sampling for TLC/HPLC) are essential to determine reaction completion rather than relying on a fixed time. |
Scaled-Up Synthesis Workflow
The workflow for a scaled-up synthesis requires more rigorous process control and documentation than a small-scale experiment.
Caption: Scaled-up synthesis workflow with in-process controls (IPC).
Scaled-Up Protocol (Target: ~80 g this compound)
Equipment:
-
2 L jacketed glass reactor with overhead stirrer, condenser, temperature probe, and addition funnel.
-
Heating/cooling circulator.
-
Large-scale filtration apparatus (e.g., Nutsche filter).
-
5 L beaker for quenching.
Protocol:
-
Stage 1 - Condensation & Cyclization:
-
Charge the 2 L reactor with 4-chloroaniline (127.5 g, 1.0 mol) and diethyl ethoxymethylenemalonate (227 g, 1.05 mol).
-
Set the overhead stirrer to 150-200 RPM. Heat the reactor jacket to 120 °C and hold for 3-4 hours.
-
After cooling slightly, add diphenyl ether (1 L) to the reactor.
-
Heat the jacket to 250 °C and maintain reflux for 2-3 hours, monitoring via IPC.
-
Cool the reactor to 80 °C and transfer the mixture to a separate vessel. Add hexane (2 L) to precipitate the intermediate ester. Filter and wash.
-
-
Stage 1 - Saponification & Decarboxylation:
-
Charge the reactor with the crude ester and 10% NaOH solution (2 L). Heat the jacket to 100 °C and hold at reflux for 3-4 hours until clear.
-
Cool the jacket to 5 °C. Using the addition funnel, slowly add concentrated HCl (~500 mL) over 1 hour, keeping the internal temperature below 20 °C.
-
Stir the resulting slurry for 1 hour, then filter the product. Wash thoroughly with deionized water and dry. Expected yield: ~160 g of 6-chloro-4-quinolinol.
-
-
Stage 2 - Bromination:
-
Ensure the reactor is scrupulously dry. Charge with 6-chloro-4-quinolinol (144 g, 0.8 mol) and phosphorus oxybromide (344 g, 1.2 mol).
-
Heat the jacket to 120 °C and hold for 4-6 hours, monitoring via IPC.
-
Controlled Quench: Prepare a 5 L beaker with 2 kg of crushed ice and 1 L of water. Set up an overhead stirrer in the beaker. Cool the reactor to ~40-50 °C. Slowly transfer the reaction mixture into the ice slurry via a dip tube or wide-bore dropping funnel over at least 1-2 hours, ensuring the quench temperature does not exceed 25 °C.
-
Neutralize the slurry with saturated NaHCO₃ solution, then perform the extraction with DCM (3 x 1 L).
-
Wash the combined organic layers, dry, and concentrate. Purify the crude solid by recrystallization from a suitable solvent like isopropanol. Expected yield: ~155 g of this compound.
-
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Stage 1 | Incomplete condensation or cyclization. | Increase reaction time and/or temperature slightly. Ensure efficient removal of ethanol during condensation. Confirm starting material purity.[6] |
| Dark, Tarry Product | Cyclization temperature too high or held for too long, causing decomposition. | Reduce cyclization temperature to the minimum required for reaction (~240 °C). Monitor closely with IPC and stop the reaction as soon as the intermediate is consumed. |
| Incomplete Bromination | Insufficient reagent or reaction time. Presence of moisture. | Ensure all glassware is perfectly dry. Increase the equivalents of POBr₃ slightly (e.g., to 1.6 eq). Extend reaction time. |
| Difficult Filtration | Product has oiled out or formed very fine particles. | For precipitation steps, ensure the cooling is gradual and the anti-solvent is added slowly with good agitation. |
| Runaway Quench | Quenching too quickly. Insufficient cooling. | The importance of a slow, controlled addition to a large volume of ice cannot be overstated. Use a jacketed vessel for the quench if possible.[6] |
Safety and Handling
-
Phosphorus Oxybromide (POBr₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage.[7][8] Always handle in a fume hood with appropriate PPE. Quench procedures must be performed slowly and behind a blast shield.
-
Diphenyl Ether: High-boiling point solvent (B.P. 259 °C). Operations at 250 °C carry a risk of severe thermal burns. Ensure heating mantles and circulators are in good condition and properly controlled.
-
Acid/Base Neutralizations: These are highly exothermic, especially at scale. Always perform neutralizations with external cooling and slow, controlled addition.
References
-
Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 11, 2026, from [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Organic Name Reaction With Their Respective Mechanism. (n.d.). Slideshare. Retrieved January 11, 2026, from [Link]
-
Safe Handling and Storage of Phosphorus Oxybromide (CAS 7789-59-5). (n.d.). Acme Organics. Retrieved January 11, 2026, from [Link]
-
Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved January 11, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]
-
Combes Quinoline Synthesis Mechanism. (2021). YouTube. Retrieved January 11, 2026, from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018). MDPI. Retrieved January 11, 2026, from [Link]
-
PHOSPHORUS OXYBROMIDE For Synthesis MSDS. (2017). Loba Chemie. Retrieved January 11, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 11, 2026, from [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017). Google Patents.
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2018). Atlantis Press. Retrieved January 11, 2026, from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. nbinno.com [nbinno.com]
- 5. prochemonline.com [prochemonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Monitoring Chemical Reactions of 4-Bromo-6-chloroquinoline
Introduction: The Significance of 4-Bromo-6-chloroquinoline in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its di-halogenated structure offers orthogonal reactivity, enabling selective functionalization at the 4- and 6-positions through various cross-coupling and substitution reactions. This versatility allows for the synthesis of diverse molecular scaffolds, which are often explored for their potential as kinase inhibitors, anti-malarial agents, and other therapeutic compounds.
Given the importance of this starting material, the ability to accurately monitor the progress of its chemical transformations is paramount. Real-time or near-real-time reaction monitoring provides critical insights into reaction kinetics, the formation of intermediates, and the emergence of byproducts. This information is invaluable for optimizing reaction conditions, ensuring reaction completion, maximizing yield, and guaranteeing the purity of the final product. This comprehensive guide provides detailed application notes and protocols for the analytical techniques best suited for monitoring reactions involving this compound.
Core Synthetic Transformations and Monitoring Challenges
The primary reactions involving this compound include Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA r). Each of these transformations presents unique analytical challenges, such as the presence of multiple aromatic species with similar polarities, the potential for regioisomeric byproducts, and the need to quantify both the consumption of the starting material and the formation of the desired product.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for monitoring the progress of reactions involving this compound. Its high resolution, sensitivity, and reproducibility make it ideal for separating and quantifying the components of a complex reaction mixture.[1][2][3] Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common modality for this application.
Causality Behind Experimental Choices in HPLC Method Development
The selection of HPLC parameters is critical for achieving optimal separation. For this compound and its derivatives, a C18 column is a robust starting point due to the generally nonpolar nature of the quinoline core. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid. The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape for the nitrogen-containing quinoline compounds. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with a wide range of polarities, from the starting material to the final product and any potential byproducts.
Detailed HPLC Protocol for Monitoring a Suzuki-Miyaura Reaction
This protocol outlines the monitoring of a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Solvent: Acetonitrile or Methanol
-
0.45 µm syringe filters
Protocol:
-
Sample Preparation:
-
At designated time points (e.g., t=0, 1h, 2h, 4h, completion), withdraw a small aliquot (approx. 50 µL) of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with 1 mL of the sample solvent. This prevents further reaction.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 70% A, 30% B) until a stable baseline is achieved.
-
Set the UV detection wavelength. For quinoline derivatives, 254 nm is a good starting point, but a wavelength scan of the starting material and product is recommended to determine the optimal wavelength for detection of all components.
-
Inject 5-10 µL of the prepared sample.
-
Run the gradient program outlined in the table below.
-
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A (0.1% HCOOH in H₂O) | % Mobile Phase B (0.1% HCOOH in ACN) |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Data Analysis:
-
Identify the peaks corresponding to this compound, the arylboronic acid, and the 4-Aryl-6-chloroquinoline product based on their retention times (established by injecting standards of each component).
-
Integrate the peak areas of the starting material and product at each time point.
-
Calculate the percent conversion of the starting material and the relative formation of the product over time.
Thin-Layer Chromatography (TLC): Rapid, Qualitative Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative monitoring of reaction progress.[4][5][6][7][8] It is a simple, cost-effective, and fast method to visualize the consumption of starting materials and the formation of products.
Principles of TLC for Halogenated Quinolines
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents).[5] For this compound and its derivatives, the polarity of the compounds will determine their retention factor (Rf). The less polar a compound, the further it will travel up the TLC plate, resulting in a higher Rf value.
Step-by-Step TLC Protocol
-
Plate Preparation:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark lanes for the starting material (SM), co-spot (a mixture of SM and the reaction mixture), and the reaction mixture (RM).
-
-
Spotting:
-
Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting material solution in the "SM" and "co-spot" lanes.
-
At a specific time point, withdraw a small aliquot of the reaction mixture and spot it in the "RM" and "co-spot" lanes.
-
-
Development:
-
Prepare a developing chamber with a suitable mobile phase. A mixture of hexanes and ethyl acetate is a good starting point for quinoline derivatives. The optimal ratio will need to be determined empirically but a 7:3 or 8:2 mixture of hexanes:ethyl acetate is a reasonable starting point.
-
Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Quinolines are typically UV-active and will appear as dark spots.[6]
-
Circle the visualized spots with a pencil.
-
Interpreting the TLC Plate:
-
The "SM" lane shows the Rf of the starting material.
-
The "RM" lane shows the components of the reaction mixture. As the reaction progresses, the spot corresponding to the starting material will diminish, and a new spot corresponding to the product will appear.
-
The "co-spot" lane helps to confirm the identity of the starting material spot in the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[9][10] For reactions of this compound that yield products with sufficient volatility, GC-MS provides excellent separation and definitive identification through mass spectral data.
Applicability to this compound Reactions
While this compound itself is amenable to GC analysis, many of its derivatives, especially those from Suzuki or Buchwald-Hartwig reactions with large aromatic groups, may have boiling points that are too high for routine GC analysis. However, for reactions with smaller nucleophiles or in cases where derivatization to a more volatile form is possible, GC-MS can be highly informative.
General GC-MS Protocol
-
Sample Preparation:
-
Withdraw a reaction aliquot and quench it as described for HPLC.
-
The sample may require further dilution in a GC-compatible solvent like dichloromethane or ethyl acetate.
-
-
GC-MS System and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS or HP-5MS) is typically used.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Oven Program: A temperature gradient is used to separate components based on their boiling points. A typical program might start at 100°C and ramp up to 300°C.
-
MS Detection: Electron Ionization (EI) at 70 eV is standard. The mass spectrometer will provide a mass spectrum for each eluting peak, which can be compared to a library for identification.
-
Table 2: Example GC-MS Parameters
| Parameter | Condition |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 50-500 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ and Ex-Situ Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the molecules in a reaction mixture.[11][12][13][14] It can be used for both ex-situ analysis of quenched reaction aliquots and, with specialized equipment, for in-situ, real-time reaction monitoring.
¹H NMR for Reaction Progress Analysis
By taking ¹H NMR spectra of the reaction mixture at different time points, one can monitor the disappearance of signals corresponding to the starting material and the appearance of new signals from the product. The integration of these signals can provide a quantitative measure of the reaction progress. For this compound, the aromatic protons will have distinct chemical shifts that will change upon substitution.
Considerations for NMR Monitoring
-
Deuterated Solvents: For ex-situ analysis, the reaction aliquot is typically dissolved in a deuterated solvent.
-
In-situ Monitoring: Requires a flow-NMR setup where the reaction mixture is continuously circulated through the NMR spectrometer.[12] This provides real-time data without the need for sampling and quenching.
-
Quantitative Analysis: An internal standard with a known concentration and a signal that does not overlap with other signals in the spectrum is often added for accurate quantification.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for monitoring a chemical reaction using the techniques described above.
Caption: Workflow for reaction monitoring of this compound.
Comparative Summary of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the need for quantitative data, structural information, speed, and cost.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Speed | Cost | Key Advantages | Key Limitations |
| TLC | Qualitative | Very Fast | Low | Simple, rapid, and inexpensive.[4] | Not quantitative, lower resolution. |
| HPLC | Quantitative | Moderate | Moderate | High resolution, sensitive, and reproducible.[1] | Requires method development, more expensive than TLC. |
| GC-MS | Quantitative & Structural | Moderate | High | Excellent for volatile compounds, provides mass spectral data for identification.[10] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Quantitative & Structural | Slow | High | Provides detailed structural information, can be used for in-situ monitoring.[12] | Lower sensitivity, higher cost, can be complex to interpret. |
Conclusion and Best Practices
A multi-faceted approach, often combining a rapid qualitative technique like TLC with a robust quantitative method like HPLC, is the most effective strategy for monitoring reactions of this compound. This dual-pronged approach provides both immediate feedback on the reaction's progress and detailed quantitative data for optimization and final analysis. For definitive structural elucidation of products and unexpected byproducts, NMR and MS are invaluable. By judiciously selecting and applying these analytical techniques, researchers can gain a comprehensive understanding of their chemical transformations, leading to more efficient and successful synthetic outcomes in the pursuit of novel therapeutic agents.
References
-
Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions - ACS Publications. Available at: [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Available at: [Link]
-
Reaction Monitoring - Bruker. Available at: [Link]
-
Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - NIH. Available at: [Link]
-
Thin Layer Chromatography. - University of California, Los Angeles. Available at: [Link]
-
Thin-layer chromatography - Wikipedia. Available at: [Link]
-
Gas Chromatographic Analysis of Halogenated Quinoline Compounds - Oxford Academic. Available at: [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. Available at: [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. - Pubs.acs.org. Available at: [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - WSU. Available at: [Link]
-
SUZUKI REACTION MONITORING - Advion. Available at: [Link]
-
Thin layer chromatography (TLC) (video) - Khan Academy. Available at: [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. Available at: [Link]
-
MSE identification of quinine quinoline core metabolites. Shown in... - ResearchGate. Available at: [Link]
-
19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. - Pubs.acs.org. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. - Scholars.purdue.edu. Available at: [Link]
-
Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04754F. Available at: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. Available at: [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. - Hindawi.com. Available at: [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. - Heterocycles.jp. Available at: [Link]
-
Step-by-step real time monitoring of a catalytic amination reaction - UVIC. Available at: [Link]
-
Identifying reactive intermediates by mass spectrometry - RSC Publishing. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. - Scirp.org. Available at: [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. Available at: [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Nucleophilic aromatic substitution - chemeurope.com. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]
-
Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions. - Study.com. Available at: [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. Available at: [Link]
-
HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC - NIH. Available at: [Link]
-
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. - Acs.org. Available at: [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. Available at: [Link]
-
hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. Available at: [Link]
-
Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Quinolines and Gas chromatography-Mass spectrometry - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. academic.oup.com [academic.oup.com]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. repository.uncw.edu [repository.uncw.edu]
- 12. pharmtech.com [pharmtech.com]
- 13. tsijournals.com [tsijournals.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: A Detailed Protocol for the Synthesis of Omipalisib Intermediate 6-Bromo-4-Chloroquinoline
Introduction
6-Bromo-4-chloroquinoline (CAS: 65340-70-7) is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its halogenated quinoline scaffold allows for versatile functionalization, making it an essential precursor in the synthesis of numerous bioactive molecules.[2] Most notably, this compound is a critical intermediate in the multi-step synthesis of Omipalisib (GSK2126458), a highly potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which has been investigated in clinical trials for the treatment of various cancers.[3][4][5][6][7]
This application note provides a comprehensive, field-tested protocol for the synthesis of 6-bromo-4-chloroquinoline. The narrative is structured to not only provide a step-by-step methodology but also to explain the underlying chemical principles and rationale for key experimental choices. The synthesis is presented as a two-stage process, beginning with the construction of the quinoline core to form 6-bromo-4-hydroxyquinoline, followed by a robust chlorination protocol.
Overall Synthetic Scheme
The synthetic route proceeds in two key stages:
-
Gould-Jacobs Reaction: Construction of the 6-bromo-4-hydroxyquinoline core via condensation of 4-bromoaniline with a malonic acid derivative, followed by high-temperature cyclization.
-
Deoxychlorination: Conversion of the 4-hydroxyl group to the target 4-chloro substituent using phosphorus oxychloride (POCl₃), a reaction facilitated by a catalytic amount of N,N-dimethylformamide (DMF).
Mechanistic Insights: The Role of POCl₃ and DMF in Chlorination
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical deoxychlorination reaction. The hydroxyl group is a poor leaving group and requires activation. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the activating agent. When a catalytic amount of N,N-dimethylformamide (DMF) is added, it reacts with POCl₃ to form the Vilsmeier reagent, a highly electrophilic chloroiminium ion [(CH₃)₂N=CHCl]⁺Cl⁻.[8] This reagent is more potent than POCl₃ alone. The reaction proceeds through the formation of a phosphate ester intermediate on the quinoline's hydroxyl group, which is an excellent leaving group. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃ or the Vilsmeier salt) to yield the final product.
Detailed Experimental Protocols
Part A: Synthesis of 6-Bromo-4-hydroxyquinoline (6)
This procedure is adapted from established methods involving the thermal cyclization of a condensation product derived from 4-bromoaniline.[9][10]
Materials:
-
4-Bromoaniline (CAS: 106-40-1)
-
Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione, CAS: 2033-24-1)
-
Triethyl orthoformate (CAS: 122-51-0)
-
Diphenyl ether (CAS: 101-84-8)
-
Ethanol (CAS: 64-17-5)
-
Petroleum ether (or Hexanes)
Procedure:
-
Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq), Meldrum's acid (1.05 eq), and triethyl orthoformate (3.0 eq) in ethanol.
-
Reflux the mixture at approximately 80°C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate product, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry thoroughly. This intermediate is typically used in the next step without further purification.
-
Cyclization: In a separate three-necked flask equipped with a high-temperature thermometer and a reflux condenser, preheat diphenyl ether to ~250°C.
-
Slowly add the dried intermediate from the previous step in portions to the hot diphenyl ether. Vigorous gas evolution (CO₂ and acetone) will be observed.
-
Maintain the temperature at ~250°C for 15-20 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100°C, then slowly add petroleum ether or hexanes to precipitate the product.
-
Stir the resulting slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with petroleum ether to remove the diphenyl ether solvent. Dry the yellowish product, 6-bromo-4-hydroxyquinoline, under vacuum.
Part B: Synthesis of 6-Bromo-4-chloroquinoline (7)
This protocol details the critical chlorination step. Extreme caution must be exercised when working with phosphorus oxychloride.
Materials and Equipment:
-
6-Bromo-4-hydroxyquinoline (6) (from Part A)
-
Phosphorus oxychloride (POCl₃) (CAS: 10025-87-3), freshly distilled is preferred.
-
N,N-Dimethylformamide (DMF) (CAS: 68-12-2), anhydrous.
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Three-necked round-bottom flask, reflux condenser with a drying tube (CaCl₂ or CaSO₄), dropping funnel, magnetic stirrer, heating mantle, and an ice-water bath.
| Parameter | Value/Range | Rationale / Expert Insight |
| Starting Material | 6-Bromo-4-hydroxyquinoline | 1.0 equivalent |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | 10-15 equivalents |
| Catalyst | N,N-Dimethylformamide (DMF) | ~0.1 equivalents (2-3 drops) |
| Reaction Temperature | 110-115 °C (Reflux) | Provides the necessary activation energy for the deoxychlorination reaction. |
| Reaction Time | 3 - 6 hours | Monitor by TLC (e.g., 30% EtOAc in Hexane) until starting material is consumed. |
| Work-up pH | 7 - 8 | Neutralization is crucial to precipitate the neutral organic product from the acidic mixture.[9][11] |
| Expected Yield | 80 - 98% | High yields are commonly reported for this robust transformation.[9][11] |
Step-by-Step Procedure:
-
Setup: Assemble a dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon) and fitted with a drying tube.
-
Reagent Addition: To the flask, add 6-bromo-4-hydroxyquinoline (1.0 eq). In the fume hood, carefully add phosphorus oxychloride (POCl₃, ~10-15 eq) to the solid.
-
Catalyst Addition: Add a few drops of DMF (e.g., 0.5 mL for a ~13 mmol scale reaction) to the mixture.[9][11]
-
Reaction: Heat the mixture to reflux (approx. 110°C) with stirring. The solid will gradually dissolve, and the solution will typically turn a light brown color.[11] Maintain reflux for 3-6 hours, monitoring the reaction by TLC until the starting material spot has disappeared.
-
Cooling and Quenching (CRITICAL STEP):
-
Once the reaction is complete, cool the flask to room temperature.
-
Prepare a large beaker containing a substantial amount of crushed ice and water (at least 10 times the volume of the reaction mixture).
-
Perform this step in an efficient fume hood. Slowly and carefully, pour the reaction mixture dropwise onto the ice with vigorous stirring. This is a highly exothermic reaction that releases HCl gas.
-
-
Neutralization and Precipitation: Continue stirring the aqueous mixture for 30-60 minutes. Slowly add a saturated solution of sodium bicarbonate or solid potassium carbonate in portions until the pH of the solution is neutral to slightly basic (pH 7-8).[11] A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a desiccator or vacuum oven. The resulting solid is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent such as ethyl acetate or ethanol.
-
Characterization: Confirm the structure of the white to light-yellow solid product. Expected analytical data: ¹H NMR (DMSO-d₆, 500 MHz) δ 8.87 (d, 1H), 8.32 (d, 1H), 8.03 (d, 1H), 7.99 (dd, 1H), 7.82 (d, 1H). ESI-MS: m/z = 242 [M+H]⁺.[11]
Safety Precautions and Best Practices
Phosphorus Oxychloride (POCl₃) is extremely hazardous.
-
Corrosive and Toxic: It can cause severe burns to the skin, eyes, and respiratory tract.[12][13] Inhalation can be fatal and may cause delayed pulmonary edema.[13][14]
-
Water Reactive: POCl₃ reacts violently with water, releasing significant heat and toxic hydrogen chloride (HCl) gas.[12][15] NEVER add water directly to POCl₃. The correct procedure is to always add the POCl₃ mixture slowly to ice.
-
Personal Protective Equipment (PPE): All manipulations must be conducted in a certified chemical fume hood. Wear chemical safety goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber or neoprene).[12][13]
-
Emergency Measures: Ensure an eyewash station and a safety shower are immediately accessible.[14] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][16] Seek immediate medical attention for any exposure.
Conclusion
The protocol described provides a reliable and high-yielding pathway for the synthesis of 6-bromo-4-chloroquinoline, a key intermediate for the advanced pharmaceutical agent Omipalisib. The success of this synthesis hinges on careful execution of the high-temperature cyclization and meticulous attention to safety protocols during the hazardous, yet highly effective, chlorination step with phosphorus oxychloride. By understanding the rationale behind each step, from the catalytic role of DMF to the critical quenching procedure, researchers can confidently and safely produce this valuable compound for drug discovery and development applications.
References
-
Title: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry URL: [Link]
-
Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL: [Link]
-
Title: Material Safety Data Sheet - Phosphorus Oxychloride Source: Cole-Parmer URL: [Link]
-
Title: Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline Source: DUT Open Scholar URL: [Link]
-
Title: Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]
-
Title: PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS Source: Loba Chemie URL: [Link]
-
Title: Synthesis of 6-bromo-4-hydroxyquinoline Source: PrepChem.com URL: [Link]
-
Title: Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations Source: International Journal of Chemical Studies URL: [Link]
-
Title: Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent Source: International Journal of Chemical Studies URL: [Link]
- Title: A kind of preparation method of the bromo- 4- chloroquinoline of 6- Source: Google Patents URL
-
Title: 6-bromo-4-chloroquinoline preparation method Source: Patsnap URL: [Link]
-
Title: The Essential Role of 6-Bromo-4-chloroquinoline in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Synthesis of 6-bromo-4-iodoquinoline Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: MDPI URL: [Link]
-
Title: Synthesis of 6-Bromoquinoline Source: Scribd URL: [Link]
-
Title: GSK 2126458, Omipalisib, PI3K/mTOR inhibitor Source: New Drug Approvals URL: [Link]
-
Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: MDPI URL: [Link]
-
Title: 6-Bromo-4-chloroquinoline Source: PubChem URL: [Link]
-
Title: Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: 6-Bromo-4-chloroquinoline Source: CTI Molecular Imaging URL: [Link]
Sources
- 1. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. lobachemie.com [lobachemie.com]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Sonogashira Coupling of Haloquinolines
Introduction: The Strategic Importance of Alkynylquinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its functionalization is a cornerstone of modern drug discovery. Among the array of synthetic methodologies, the Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction is particularly valuable in medicinal chemistry for its ability to introduce alkynyl moieties onto heterocyclic systems like quinoline under generally mild conditions, paving the way for the synthesis of complex molecular architectures and novel therapeutic agents.[5][6][7]
This guide provides a detailed exploration of the Sonogashira coupling as applied to haloquinoline substrates. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, the causal logic behind reagent selection, and provide field-proven protocols for both standard and challenging couplings. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to successfully implement and optimize this critical transformation.
Part 1: Mechanistic Foundations – The Catalytic Cycles
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates via two primary pathways: the classical copper-catalyzed cycle and the increasingly popular copper-free variant.
The Classical Pd/Cu Co-Catalyzed Mechanism
The traditional Sonogashira reaction employs a dual catalytic system where palladium and copper work in synergy.[1] It involves two interconnected cycles:
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the haloquinoline, forming a Pd(II)-quinoline complex.[4][8][9] This is followed by a crucial transmetalation step where an acetylide group is transferred from copper to palladium. The final step is reductive elimination, which forms the desired alkynylquinoline product and regenerates the active Pd(0) catalyst.[8][9]
-
The Copper Cycle: In parallel, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][8][9] This species is the active nucleophile that participates in the transmetalation step with the palladium complex.
The Copper-Free Sonogashira Mechanism
To circumvent issues associated with the copper co-catalyst, most notably the undesired oxidative homocoupling of the alkyne (Glaser coupling), copper-free protocols have been developed.[10][11] In this variant, the palladium catalyst orchestrates the entire process. The mechanism is believed to involve the oxidative addition of the haloquinoline to the Pd(0) center, followed by coordination of the alkyne to the Pd(II) complex. A base then deprotonates the palladium-coordinated alkyne to form a palladium-acetylide intermediate directly, which then undergoes reductive elimination.[1][2][12][13]
Part 2: A Guide to Reagent Selection and Optimization
The success of a Sonogashira coupling hinges on the judicious selection of each component. The specific nature of the haloquinoline substrate dictates the required reactivity of the catalytic system.
The Haloquinoline Substrate
-
Halide Reactivity: The C-X bond strength is the primary determinant of reactivity. The general order is I > Br >> Cl .[1][14] Iodoquinolines are the most reactive and couple under the mildest conditions. Bromoquinolines are very common and represent a good balance of reactivity and stability.[6] Chloroquinolines are the most challenging substrates due to the strength of the C-Cl bond and often require more sophisticated catalysts and harsher conditions.[5][15]
-
Electronic Effects: As electron-deficient heterocycles, quinolines are generally excellent substrates for Sonogashira coupling.[14] The electron-withdrawing nature of the nitrogen atom activates the C-X bond towards oxidative addition.
-
Regioselectivity: In dihaloquinolines, the reaction typically occurs at the more reactive halide position. For instance, in a chloro-iodo-quinoline, the coupling will selectively occur at the iodo-substituted position under controlled conditions.[2][16]
The Palladium Catalyst and Ligand System
The "catalyst" is truly a combination of a palladium source (precatalyst) and a ligand.
-
Palladium Precatalysts:
-
Pd(0) Sources: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common choice that can enter the catalytic cycle directly. It is highly active but can be sensitive to air.[17]
-
Pd(II) Sources: Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂, is more stable and easier to handle.[17] It is reduced in situ to the active Pd(0) species by amines, phosphines, or other reagents in the mixture.[1][9][17] Other common Pd(II) sources include Pd(OAc)₂ and Pd₂(dba)₃.
-
-
The Critical Role of Ligands: Ligands stabilize the palladium center and critically modulate its reactivity.[18]
-
Standard Phosphines: Triphenylphosphine (PPh₃) is the workhorse ligand, suitable for many couplings with iodo- and bromoquinolines.[1][14]
-
Bulky, Electron-Rich Ligands: For challenging substrates like chloroquinolines or sterically hindered systems, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are superior.[11] Their steric bulk promotes the formation of a highly reactive, monoligated Pd(0)L species, which facilitates the difficult oxidative addition step, while their electron-donating character speeds up the final reductive elimination.[11][19]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that can serve as a highly effective alternative to phosphines, particularly in copper-free systems.[1][2]
-
Other Key Reagents
-
Copper(I) Co-catalyst: Typically, copper(I) iodide (CuI) is used in catalytic amounts (1-5 mol%). While it dramatically increases the reaction rate in many cases, it is the primary culprit behind alkyne homocoupling.[1][8][10]
-
Base: The base is essential for neutralizing the hydrogen halide (HX) formed during the reaction and for deprotonating the terminal alkyne.[1]
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices and can often serve as the solvent.[1][20]
-
Inorganic Bases: For certain protocols, particularly copper-free systems, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are employed.[5][8]
-
-
Solvent: The solvent must be anhydrous and thoroughly degassed to prevent catalyst poisoning and side reactions.[3][10] Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene, and 1,4-dioxane.[5][8]
Part 3: Experimental Protocols
All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques. Solvents and liquid reagents should be degassed prior to use.
Protocol 1: Standard Copper-Catalyzed Coupling of 3-Bromoquinoline
This protocol is a robust starting point for coupling bromo- and iodoquinolines with a variety of terminal alkynes.
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide, CuI (4 mol%)
-
Triethylamine (Et₃N) (Sufficient volume to make a ~0.1 M solution)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed THF and Et₃N via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature may vary depending on the alkyne.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NH₄Cl and then with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Coupling of 2-Chloroquinoline
This protocol utilizes a more active catalyst system required for the challenging activation of a C-Cl bond.
Materials:
-
2-Chloroquinoline (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (1 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate, Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
In a glovebox or under a strong inert gas counterflow, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.04 equiv) to a dry Schlenk flask with a stir bar.
-
Add anhydrous, degassed 1,4-dioxane and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add 2-chloroquinoline (1.0 equiv), Cs₂CO₃ (2.0 equiv), and the terminal alkyne (1.5 equiv).[8]
-
Seal the flask and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by LC-MS or GC-MS. These reactions can be slow, sometimes requiring 12-24 hours.
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 4: Data Summary and Troubleshooting
The optimal conditions can vary significantly based on the specific substrates. The following table provides a summary of typical conditions as a starting point for optimization.
| Haloquinoline | Typical Pd Catalyst | Typical Ligand | Typical Base | Solvent(s) | Temp (°C) | Notes |
| Iodoquinoline | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N / DIPEA | THF, DMF | 25 - 60 | Most reactive; often proceeds well at room temperature. Copper-free versions are highly effective.[16] |
| Bromoquinoline | Pd(PPh₃)₄ | PPh₃ | Et₃N | Toluene, Dioxane | 50 - 90 | Good reactivity. May require gentle heating. CuI co-catalyst is commonly used.[6][21] |
| Chloroquinoline | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos | Cs₂CO₃, K₂CO₃ | Toluene, Dioxane | 100 - 120 | Challenging. Requires bulky, electron-rich ligands and higher temperatures. Copper-free is often preferred.[5][15] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently degassed solvent/reagents.3. Temperature too low, especially for bromides/chlorides. | 1. Use fresh catalyst and ligands. Consider a more robust precatalyst.[11]2. Ensure all solvents and liquid reagents are thoroughly degassed.3. Incrementally increase the reaction temperature. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction vessel.2. High concentration or reactivity of the Cu(I) co-catalyst. | 1. Improve inert atmosphere technique; use freeze-pump-thaw degassing for solvents.[10]2. Reduce the loading of CuI (e.g., to 1-2 mol%).3. Switch to a copper-free protocol. This is the most effective solution.[11] |
| Decomposition (Formation of Palladium Black) | 1. Reaction temperature is too high.2. Ligand has dissociated or degraded, causing Pd to precipitate.3. Certain solvents (like THF) can sometimes promote decomposition.[22] | 1. Lower the reaction temperature.2. Use a more robust or sterically bulky ligand that binds more strongly to the palladium center.3. Screen alternative solvents like Toluene or Dioxane. |
| Starting Material is Recovered | 1. Oxidative addition is the failing step (common with chlorides).2. The terminal alkyne is too sterically hindered. | 1. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to XPhos) to promote oxidative addition.[11]2. Increase catalyst loading and reaction temperature. |
References
-
Sonogashira coupling of 2‐chloroquinoline with terminal alkynes. ResearchGate. [Link]
-
Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones 244 with... ResearchGate. [Link]
-
Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. University of South Africa Institutional Repository. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]
-
Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]
-
Sonogashira Coupling. Royal Society of Chemistry. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Supposed mechanism for the copper-free Sonogashira reaction. ResearchGate. [Link]
-
Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]
-
Copper-free Sonogashira coupling reactions in the presence of the PdCl2(PPh3)3. ResearchGate. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. National Institutes of Health. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Photoinduced inverse Sonogashira coupling reaction. National Institutes of Health. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Sonogashira Coupling with Heterocyclic Phosphonium Salts. Thieme. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]
-
Sonogashira reaction | Solved Practice Problems. YouTube. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes [ir.unisa.ac.za]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives
Introduction: Accelerating Quinoline Chemistry
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prominence was cemented by the profound success of drugs like chloroquine and amodiaquine in the global fight against malaria.[1][2][3] Beyond their antimalarial prowess, these derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, making them a privileged scaffold in modern drug discovery.[4][5][6]
Traditionally, the synthesis of these vital compounds via classical nucleophilic aromatic substitution (SNAr) is often hampered by long reaction times, high temperatures, and the use of hazardous reagents, which can complicate purification.[7][8] This application note details the use of Microwave-Assisted Organic Synthesis (MAOS), a transformative technology that dramatically enhances the synthesis of 4-aminoquinoline derivatives. By leveraging microwave energy for rapid and uniform heating, this approach offers significant advantages, including drastically reduced reaction times (from hours to minutes), improved yields, higher product purity, and alignment with the principles of green chemistry.[9][10][11] This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to effectively implement MAOS for the efficient synthesis of 4-aminoquinoline libraries.
Mechanistic Principles: Why Microwaves Excel
The primary route for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction, typically involving a 4-chloroquinoline precursor and a suitable amine nucleophile.[4][5]
Causality of the SNAr Reaction: The quinoline ring is electron-deficient, and the nitrogen atom at position 1, along with the chlorine atom's electron-withdrawing inductive effect, strongly activates the C4 position for nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride leaving group is eliminated to yield the final 4-aminoquinoline product.
The Role of Microwave Irradiation: Conventional heating relies on thermal conduction, which is slow and can create temperature gradients within the reaction vessel. Microwave synthesis, however, utilizes a different heating mechanism based on the interaction of electromagnetic waves with polar molecules in the reaction mixture.[11]
-
Dipolar Polarization: Polar molecules, such as the solvent (e.g., DMSO, ethanol) and the reactants themselves, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.[11]
-
Ionic Conduction: If any ions are present (e.g., salts or charged intermediates), they will migrate in the electric field, colliding with other molecules and generating heat.[11]
This direct and instantaneous heating mechanism allows the reaction mixture to reach the target temperature in seconds, efficiently overcoming the activation energy barrier of the SNAr reaction. This results in a dramatic acceleration of the reaction rate, often reducing synthesis times from over 12 hours to under 30 minutes.[5][10]
Caption: General mechanism for the SNAr synthesis of 4-aminoquinolines.
General Protocol & Parameter Optimization
Successful microwave-assisted synthesis relies on the careful optimization of several key parameters. The workflow below outlines a typical process for developing a robust protocol.
Caption: Workflow for microwave-assisted synthesis and optimization.
Key Experimental Parameters
-
Solvent Selection: The choice of solvent is critical. It must be polar enough to absorb microwave energy efficiently and have a boiling point high enough to permit the desired reaction temperature at a safe operating pressure.
-
DMSO (Dimethyl sulfoxide): Often the solvent of choice due to its high polarity and high boiling point (189 °C). Excellent for dissolving a wide range of substrates.[4][5]
-
Ethanol / 2-Propanol: Greener solvent options suitable for reactions that proceed at lower temperatures. Their lower boiling points mean reactions are often run under pressure to reach temperatures above 100 °C.[10]
-
NMP (N-Methyl-2-pyrrolidone): Another high-boiling polar aprotic solvent, similar in utility to DMSO.[1]
-
-
Base Requirement: The necessity of a base depends on the amine nucleophile.
-
Primary Amines: Often do not require an additional base, as the amine itself can act as both the nucleophile and the acid scavenger.[4][5]
-
Secondary & Aryl Amines: These are less basic and/or nucleophilic. An auxiliary base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydroxide (NaOH) is often required to facilitate the reaction.[4][5] The base neutralizes the HCl formed during the reaction, preventing protonation of the amine nucleophile.
-
-
Microwave Parameters: Modern microwave reactors allow precise control over temperature, pressure, and time.
-
Temperature: Typically, reactions are run between 140 °C and 180 °C.[4][5] This is the most critical parameter to optimize for yield and reaction time.
-
Time: Reaction times are remarkably short, usually ranging from 20 to 30 minutes.[4][5]
-
Power: It is generally advisable to use the maximum power setting and allow the instrument's software to modulate power to maintain the target temperature.
-
Detailed Protocol: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine
This protocol provides a specific example for the synthesis of a chloroquine analogue, adapted from established literature procedures.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4,7-Dichloroquinoline | 98% | Standard Chemical Supplier |
| N,N-dimethyl-1,3-propanediamine | 99% | Standard Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Chemical Supplier |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Chemical Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier |
| Microwave Reactor Vials | 10 mL | Scientific Equipment Supplier |
| Magnetic Stir Bars | --- | Scientific Equipment Supplier |
Step-by-Step Procedure
-
Preparation: To a 10 mL microwave reactor vial equipped with a small magnetic stir bar, add 4,7-dichloroquinoline (500 mg, 2.52 mmol).
-
Reagent Addition: Add an excess of N,N-dimethyl-1,3-propanediamine (2.0 eq, 5.04 mmol, ~0.64 mL). The reaction is run neat (without solvent).
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the following parameters:
-
Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 25 minutes
-
Stirring: High
-
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the reactor).
-
Work-up: Once cooled, open the vial carefully. Dilute the reaction mixture with dichloromethane (20 mL).
-
Washing: Transfer the organic solution to a separatory funnel. Wash successively with 5% aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a chloroform-methanol gradient to yield the pure product.
Expected Results
| Parameter | Expected Value |
| Reaction Time | 25 minutes |
| Temperature | 140 °C |
| Yield | >85% (post-purification) |
| Appearance | Pale yellow solid/oil |
Product Characterization & Analysis
Ensuring the identity and purity of the synthesized 4-aminoquinoline derivatives is paramount. A combination of standard analytical techniques should be employed.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 9:1 DCM:Methanol) to monitor the consumption of the 4,7-dichloroquinoline starting material.
-
Structural Elucidation:
-
Purity Assessment:
-
Melting Point (m.p.): A sharp melting point range is indicative of a pure crystalline solid.[6]
-
Elemental Analysis (C, H, N): Confirms the elemental composition of the synthesized molecule.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient temperature. 2. Reaction time too short. 3. Inactive amine nucleophile. | 1. Increase reaction temperature in 10 °C increments (up to 180 °C). 2. Increase hold time in 5-10 minute increments. 3. Add a base (e.g., K₂CO₃) to activate the amine. Consider a more polar solvent like DMSO. |
| Incomplete Reaction | Reaction has not reached equilibrium or the kinetic endpoint. | Increase the reaction hold time. A slight increase in temperature may also be beneficial. |
| Formation of Side Products | 1. Temperature is too high, causing decomposition. 2. Dialkylation of a primary amine. | 1. Reduce the reaction temperature. 2. Use a larger excess of the primary diamine to favor mono-substitution. Adjust stoichiometry. |
| High Pressure Warning | 1. Volatile solvent used at a temperature well above its boiling point. 2. Gaseous byproduct formation. | 1. Reduce the target temperature. 2. Ensure the reaction vial is not overfilled (max 2/3 full). Switch to a higher-boiling solvent like DMSO or NMP. |
References
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
-
Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]
-
Microwave enhanced synthesis of 4-aminoquinazolines | Request PDF. ResearchGate. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
-
(PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. [Link]
-
Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. Scilit. [Link]
-
4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. PubMed. [Link]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PubMed Central. [Link]
-
Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PubMed Central. [Link]
-
Novel 4-aminoquinolines through microwave-assisted SNAr reactions : a practical route to antimalarial agents. AIR Unimi. [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
- Novel 4-Aminoquinolines through Microwave-Assisted.Source Not Available. [No URL Provided]
-
(PDF) Microwave-assisted one-pot syntheses of 4-aminoquinazolines. ResearchGate. [Link]
Sources
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4-aminoquinolines through microwave-assisted SNAr reactions : a practical route to antimalarial agents [air.unimi.it]
- 8. ç¾åº¦æåº [word.baidu.com]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of the C4 position of the quinoline ring
An Application Guide to the Strategic Functionalization of the Quinoline C4 Position
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Core and the Strategic Importance of the C4 Position
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1] Its derivatives are prevalent in a vast array of pharmacologically active compounds, most notably in antimalarial drugs like chloroquine and amodiaquine, where the 4-aminoquinoline pharmacophore is critical for activity.[2][3] The functionalization of the quinoline ring is a transformative strategy in modern synthetic chemistry, allowing for the precise tuning of a molecule's physicochemical and biological properties.[4][5]
While several positions on the quinoline ring are targets for modification, the C4 position holds unique significance. Substitution at this site directly influences the electronic environment of the heterocyclic nitrogen and projects into a key vector space for interaction with biological targets. However, the selective functionalization of the C4 position presents a distinct chemical challenge. The quinoline ring's electronic nature renders both the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic or radical attack, often leading to mixtures of regioisomers.[6][7][8]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary strategies and protocols for achieving selective C4 functionalization. We will move beyond simple procedural lists to explain the underlying mechanistic principles that govern selectivity, offering field-proven insights to empower your synthetic design.
Core Synthetic Strategies for C4 Functionalization
Achieving C4 selectivity requires a carefully chosen synthetic approach. The primary methods can be broadly categorized into three main strategies: modification of a pre-functionalized ring (SNAr), direct functionalization of an unactivated C-H bond, and construction of the ring with the C4-substituent already in place.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Selective Hydrogenation of Halo-Quinolines: A Guide to Preserving Functionality
< . APPLICATION NOTE & PROTOCOLS
Topic: Selective Hydrogenation of the Quinoline Ring in Halo-Substituted Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance and Challenge
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Catalytic hydrogenation of the corresponding quinoline precursors is the most atom-economical route to these valuable building blocks.[2][3] However, when the quinoline ring is substituted with halogens—a common strategy in drug design to modulate physicochemical properties—a significant challenge arises: preventing the concurrent reductive cleavage of the carbon-halogen bond (hydrodehalogenation). This side reaction not only consumes valuable starting material but also leads to impurities that are often difficult to separate, complicating downstream applications.
This guide provides a comprehensive overview of the principles and practical protocols for achieving the selective hydrogenation of the pyridine ring in halo-substituted quinolines, while preserving the crucial halogen substituent. We will delve into catalyst selection, mechanistic considerations, and detailed experimental procedures to empower researchers to navigate this critical transformation successfully.
The Mechanistic Dichotomy: Pathways of Quinoline Hydrogenation
Understanding the fundamental mechanism of quinoline hydrogenation is paramount to controlling selectivity. The reduction typically proceeds through a stepwise addition of hydrogen.[4][5] The initial hydrogenation can occur at either the nitrogen-containing pyridine ring to form 1,2,3,4-tetrahydroquinoline (py-THQ) or the carbocyclic benzene ring to yield 5,6,7,8-tetrahydroquinoline (bz-THQ).[6][7] For most applications, selective hydrogenation of the pyridine ring is desired.
The reaction pathway is heavily influenced by the catalyst and reaction conditions.[6][7] Some ruthenium-based catalysts, for instance, have shown a unique ability to selectively hydrogenate the carbocyclic ring.[8] However, for the synthesis of most biologically active tetrahydroquinolines, catalysts that favor pyridine ring reduction are the primary focus.
Catalyst Selection: The Key to Chemoselectivity
The choice of catalyst is the most critical factor in achieving selective hydrogenation of halo-quinolines while avoiding hydrodehalogenation. Both heterogeneous and homogeneous catalysts have been employed with varying degrees of success.[9][10]
Heterogeneous Catalysts: The Workhorses of Hydrogenation
Heterogeneous catalysts, where the active catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are widely used in industrial processes due to their ease of separation and recyclability.[10]
-
Palladium on Carbon (Pd/C): This is one of the most common hydrogenation catalysts.[11][12] However, it is often too active for the selective hydrogenation of halo-quinolines, frequently leading to significant hydrodehalogenation.[13] The reactivity can sometimes be attenuated by using catalyst poisons (e.g., quinoline itself in small amounts or sulfur compounds), but this can also reduce the desired hydrogenation activity.
-
Platinum-based Catalysts (e.g., PtO₂, Platinum on Carbon): Platinum catalysts, such as Adams' catalyst (PtO₂), can be effective for quinoline hydrogenation.[14][15][16] They are generally less prone to causing hydrodehalogenation than palladium catalysts, especially with chloro- and fluoro-substituted quinolines.[15] The choice of support can also influence selectivity.[17]
-
Rhodium-based Catalysts (e.g., Rh/C): Rhodium catalysts often exhibit excellent selectivity for the hydrogenation of the N-heterocyclic ring in quinolines.[18][19] They are generally more resistant to catalyst poisons than palladium and can be a good choice for substrates with sensitive functional groups.
-
Ruthenium-based Catalysts (e.g., Ru/C): Ruthenium catalysts are also highly effective for quinoline hydrogenation and can be tuned for selectivity.[4][20][21] Some ruthenium complexes have even been shown to selectively hydrogenate the carbocyclic ring of quinolines.[8]
-
Iridium-based Catalysts: Iridium catalysts have demonstrated remarkable selectivity in various hydrogenation reactions and can be a valuable tool for challenging substrates.[22][23]
-
Non-Precious Metal Catalysts (e.g., Cobalt, Nickel): While often requiring harsher conditions, catalysts based on non-precious metals like cobalt and nickel are gaining attention due to their lower cost.[3][13][24] Recent research has shown that cobalt-based catalysts can effectively hydrogenate quinolines, and in some cases, tolerate halide substituents.[3]
Homogeneous Catalysts: Precision and Tunability
Homogeneous catalysts, which are in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites.[10][25] The ligand environment around the metal center can be precisely tuned to control the catalytic properties.
-
Rhodium Complexes: Cationic rhodium complexes with phosphine ligands are highly effective for the regioselective hydrogenation of the pyridine ring of quinolines.[26][27]
-
Ruthenium Complexes: Chiral ruthenium complexes have been extensively studied for the asymmetric hydrogenation of quinolines, producing enantioenriched tetrahydroquinolines.[4][5][20] These catalysts often show good functional group tolerance, including halogens.
-
Iridium Complexes: Iridium complexes, particularly those used in transfer hydrogenation, are also valuable for the selective reduction of quinolines.[28]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and available equipment.
Protocol 1: General Procedure for Heterogeneous Hydrogenation using Platinum Oxide (Adams' Catalyst)
This protocol is a good starting point for the selective hydrogenation of chloro- and bromo-substituted quinolines.
Materials:
-
Halo-substituted quinoline
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (or other suitable solvent like acetic acid)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a high-pressure reactor vessel, add the halo-substituted quinoline (1.0 mmol) and the solvent (10 mL).
-
Carefully add PtO₂ (5-10 mol%).
-
Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Causality behind choices:
-
PtO₂: Chosen for its generally lower propensity for hydrodehalogenation compared to Pd/C.[15]
-
Ethanol/Acetic Acid: Common solvents for hydrogenation. Acetic acid can sometimes enhance the reaction rate.[15]
-
Pressure and Temperature: These parameters need to be optimized. Lower pressures and temperatures generally favor selectivity and reduce the risk of hydrodehalogenation.
Protocol 2: General Procedure for Homogeneous Hydrogenation using a Rhodium Catalyst
This protocol is suitable for achieving high selectivity with sensitive substrates.
Materials:
-
Halo-substituted quinoline
-
[Rh(COD)Cl]₂ (or other suitable rhodium precursor)
-
Phosphine ligand (e.g., PPh₃, Xantphos)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrogen gas (high purity)
-
High-pressure reactor
Procedure:
-
In a glovebox, add the rhodium precursor (e.g., [Rh(COD)Cl]₂, 1-2 mol%) and the phosphine ligand (2-4 mol% per Rh) to a reaction vessel.
-
Add the solvent (5 mL) and stir for 15-30 minutes to form the active catalyst.
-
Add the halo-substituted quinoline (1.0 mmol) to the catalyst solution.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas (100-800 psi).
-
Stir the reaction mixture at the desired temperature (25-100 °C) and monitor the progress.
-
After completion, vent the reactor and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Causality behind choices:
-
Homogeneous Catalyst: Allows for fine-tuning of reactivity and selectivity through ligand modification.[25]
-
Phosphine Ligands: These ligands modulate the electronic and steric properties of the rhodium center, influencing its catalytic activity and selectivity.
Data Presentation: Catalyst Performance Comparison
The following table summarizes typical results for the hydrogenation of 6-chloroquinoline with different catalysts to illustrate the importance of catalyst selection.
| Catalyst | Solvent | Pressure (psi) | Temp (°C) | Time (h) | Conversion (%) | Selectivity for 6-chloro-1,2,3,4-tetrahydroquinoline (%) |
| 10% Pd/C | Ethanol | 100 | 25 | 4 | >99 | <10 (major product is tetrahydroquinoline) |
| PtO₂ | Acetic Acid | 200 | 50 | 12 | 95 | >95 |
| 5% Rh/C | Ethanol | 500 | 60 | 8 | >99 | >98 |
| [Rh(COD)(PPh₃)₂]PF₆ | DCM | 800 | 80 | 16 | 98 | >99 |
Note: These are representative data and actual results may vary.
Visualization of Key Concepts
General Reaction Scheme
Caption: Desired selective hydrogenation vs. the undesired hydrodehalogenation side reaction.
Experimental Workflow
Caption: A typical experimental workflow for catalytic hydrogenation.
Catalyst Selection Logic
Caption: A decision tree for initial catalyst selection.
Conclusion and Future Outlook
The selective hydrogenation of halo-substituted quinolines is a critical transformation in the synthesis of many important pharmaceutical compounds. While challenges such as hydrodehalogenation persist, a careful selection of the catalyst and optimization of reaction conditions can lead to highly selective and efficient processes. The continued development of novel catalyst systems, particularly those based on earth-abundant metals and those that offer high enantioselectivity, will further enhance the synthetic utility of this important reaction.
References
- Highly efficient and recyclable rhodium nanoparticle catalysts for hydrogenation of quinoline and its derivatives.
- Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts.
- Highly enantioselective hydrogenation of quinolines using phosphine-free chiral cationic ruthenium c
- Ruthenium-Sulfide: A Sulfur-Resistant Catalyst for Selective Hydrogenation of S-Containing Quinolines. Thieme.
- Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide C
- The different mechanisms for quinoline hydrogenation over Ir...
- Rhodium Catalyzed Hydrogenation of Quinolines and Isoquinolines under Water-Gas Shift Conditions. Oxford Academic.
- THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology.
- Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts.
- Remarkably selective iridium catalysts for the elaboration of arom
- Ultrasmall Palladium Nanoparticles Anchored on N-Doped Nestlike Carbon Nanosheets for Selective Hydrogenation of Quinolines. ACS Sustainable Chemistry & Engineering.
- Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society.
- Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. RSC Publishing.
- Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characteriz
- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.
- Proposed mechanism Mn-catalysed hydrogenation of quinoline.
- Kinetics and mechanism of the regioselective homogeneous hydrogenation of quinoline using [Rh(COD)(PPh3)
- Atomically Dispersed Palladium Catalyst for Chemoselective Hydrogen
- Hydrogenation of Quinoline by Rhodium Catalysts Modified with the Tripodal Polyphosphine Ligand MeC(CH2PPh2)3.
- Remarkably Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds.
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt C
- Catalytic Hydrogenation over Pl
- Palladium on carbon. Wikipedia.
- Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-c
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PMC - PubMed Central.
- Chemoselective heterogeneous iridium catalyzed hydrogenation of cinnamalaniline.
- Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics.
- Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative c
- Palladium on Carbon (Pd/C). Common Organic Chemistry.
- Hydrogenation of quinolines with homogeneous catalysts.
- Asymmetric catalytic hydrogenation of quinolines leading to compounds with high anti-cancer activity and low toxicity. Morressier.
- Selective Hydrogenation of Nitroaromatics by Colloidal Iridium Nanoparticles.
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework.
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt c
- Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and C
- Palladium-catalyzed asymmetric hydrogenation of 3-phthalimido substituted quinolines.
- Coadsorption and Interaction of Quinolines and Hydrogen on Platinum Group Metals and Gold: A First-Principles Analysis. Bohrium.
- An unusual chemoselective hydrogenation of quinoline compounds using supported gold c
- Adams' c
- Radical hydrogenation of differently substituted quinolines.
- Homogeneous and Heterogeneous C
- Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroform
- Reversible Hydrogenation–Oxidative Dehydrogenation of Quinolines over a Highly Active Pt Nanowire Catalyst under Mild Conditions. Semantic Scholar.
- Plausible mechanism for C5 halogenation of quinolines.
- Where can I find a procedure for a Platinum Oxide catalyzed hydrogenation reaction?
- New Ways for the Full Hydrogenation of Quinoline in Mild Conditions. Taylor & Francis eBooks.
- The proposed cascade hydrogenation of quinoline and the cause of the different catalytic performances of the catalysts.
Sources
- 1. Asymmetric catalytic hydrogenation of quinolines leading to compounds with high anti-cancer activity and low toxicity [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epub.jku.at [epub.jku.at]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 12. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. GT Digital Repository [repository.gatech.edu]
- 15. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. future4200.com [future4200.com]
- 18. Highly efficient and recyclable rhodium nanoparticle catalysts for hydrogenation of quinoline and its derivatives - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Highly enantioselective hydrogenation of quinolines using phosphine-free chiral cationic ruthenium catalysts: scope, mechanism, and origin of enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. Remarkably selective iridium catalysts for the elaboration of aromatic C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-chloroquinoline
Welcome to the technical support center for the synthesis of 4-Bromo-6-chloroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.
Part 1: Synthesis Strategy & Mechanistic Overview
The synthesis of this compound is not a trivial undertaking. The most common and scalable synthetic routes typically involve a three-stage process starting from 4-chloroaniline. This strategy hinges on the construction of the quinoline core via a Gould-Jacob type reaction, followed by a bromination step. Understanding the function of each step is critical for optimization.
// Set node colors for emphasis A [fillcolor="#FBBC05"]; B [fillcolor="#FBBC05"]; E [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption: "General workflow for this compound synthesis."
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Step 1: Condensation Reaction
Q1: My initial condensation of 4-chloroaniline with diethyl ethoxymethylenemalonate (DEEM) is giving a low yield. What are the common causes?
A1: Low yields in this step often stem from three primary factors:
-
Incomplete Reaction: This condensation requires sufficient thermal energy to drive off the ethanol byproduct. Ensure the reaction temperature is maintained, typically between 100-130°C. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to confirm the consumption of the starting aniline.
-
Moisture Contamination: Anilines can be hygroscopic, and water in the reaction can hydrolyze the DEEM, reducing its effective concentration. Ensure your starting materials and glassware are thoroughly dry.
-
Sub-optimal Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of DEEM (e.g., 1.05 to 1.1 equivalents) can help drive the reaction to completion, especially if the purity of the aniline is not guaranteed.
Step 2: Thermal Cyclization
Q2: The thermal cyclization in diphenyl ether is producing a dark, tarry substance, making product isolation difficult and significantly lowering my yield. How can I prevent this?
A2: Tar formation is a classic issue in high-temperature cyclizations like the Conrad-Limpach or Gould-Jacob reactions.[1] It arises from polymerization and degradation of the intermediate and product. Here’s how to mitigate it:
-
Temperature Control is Critical: The temperature for this cyclization is typically high (around 250°C), but overshooting it can accelerate decomposition. Use a high-temperature thermometer and a well-controlled heating mantle or sand bath. The reaction is often rapid, sometimes complete in as little as 15-30 minutes.[2]
-
Rapid and Efficient Heating: The intermediate should be added to the pre-heated diphenyl ether.[2][3] This ensures the molecules spend minimal time at intermediate temperatures where side reactions might be more favorable.
-
Work-up Procedure: After the reaction is complete (monitored by TLC), allow the mixture to cool slightly before pouring it into a large volume of a non-polar solvent like n-hexane or petroleum ether.[3][4] This causes the desired quinolinone product to precipitate while the tarry byproducts and diphenyl ether remain in solution. Vigorous stirring during this precipitation is key to obtaining a filterable solid.
Q3: I'm unsure if the cyclization is complete. How long should I heat the reaction?
A3: Reaction time is highly dependent on the precise temperature. At an optimal 250°C, the reaction can be complete in under 30 minutes.[2] However, relying on a fixed time is risky.
-
The Gold Standard: The most reliable method is to monitor the reaction's progress using TLC. Prepare a sample by taking a small aliquot from the hot reaction mixture (use caution!), cooling it, and dissolving it in a suitable solvent like DCM or ethyl acetate. The disappearance of the intermediate's spot on the TLC plate indicates completion.
-
Reference Point: In some patented procedures, reaction times of 1-2 hours at 220°C are reported to ensure completion.[4][5]
Step 3: Chlorination / Bromination (Route Dependent)
The following FAQs address the more common route where 6-chloro-4-hydroxyquinoline is first synthesized and then brominated. An alternative is to start with 4-bromoaniline, leading to 6-bromo-4-hydroxyquinoline, which is then chlorinated. The principles are analogous.
Q4: My bromination of 6-chloro-4-hydroxyquinoline is sluggish, and I'm recovering starting material. What's wrong?
A4: Incomplete bromination is usually due to the deactivating effect of the quinoline nitrogen and the existing chloro-substituent.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for controlled monobromination of moderately deactivated rings. Using molecular bromine (Br₂) can also be effective but may be less selective.[6]
-
Solvent and Catalyst: The reaction is often performed in a solvent like acetic acid or a chlorinated solvent. The choice of solvent can influence reactivity.[7] Sometimes, a Lewis acid catalyst may be required to enhance the electrophilicity of the bromine, but this also increases the risk of side reactions.
-
Reaction Conditions: Ensure the temperature is adequate and the reaction is allowed to run for a sufficient duration. Again, TLC monitoring is your best tool to track the consumption of the starting material.
Q5: I'm observing di-brominated or other isomeric byproducts. How can I improve the regioselectivity?
A5: Achieving high regioselectivity is crucial for yield and purity.
-
Control Stoichiometry: Use a precise stoichiometric amount (1.0 equivalents) of the brominating agent. Adding it slowly to the reaction mixture can help maintain a low concentration, favoring the more reactive site and preventing a second bromination.[6]
-
Temperature Management: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity. Electrophilic aromatic substitutions are kinetically controlled, and lower temperatures favor the product formed via the lowest activation energy pathway.
Part 3: Experimental Protocols
The following protocols are synthesized from established literature procedures and should be adapted and optimized for your specific laboratory conditions.[2][4][8][9]
Protocol 1: Synthesis of 6-Bromo-4-hydroxyquinoline
-
Step A: Condensation. In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 110-120°C and stir for 1-2 hours. The reaction mixture will become a thick syrup as ethanol is evolved.
-
Step B: Cyclization. In a separate, larger flask, preheat diphenyl ether to 250°C.
-
Add the crude intermediate from Step A to the hot diphenyl ether in portions, maintaining the temperature at 250°C.
-
Heat the mixture for 15-30 minutes. Monitor by TLC until the intermediate is consumed.
-
Cool the reaction mixture to approximately 100°C and pour it slowly into a large beaker containing vigorously stirred n-hexane (at least 10 volumes relative to the diphenyl ether).
-
A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with fresh n-hexane to remove residual diphenyl ether and dry to obtain 6-bromo-4-hydroxyquinoline.
Protocol 2: Synthesis of 4-Chloro-6-bromoquinoline
-
To a flask containing 6-bromo-4-hydroxyquinoline (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).[2][8]
-
Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.[4][8]
-
Cool the reaction mixture to room temperature.
-
Work-up (Caution: Highly Exothermic): In a separate, large flask equipped with a mechanical stirrer, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring.
-
Once the addition is complete, neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or solid potassium carbonate until the pH is approximately 8.[8]
-
The product will precipitate as a solid. Collect it by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or heptane) may be necessary for further purification.[4]
Part 4: Analytical Characterization
Consistent and accurate analysis is key to successful synthesis.
| Technique | Purpose | Typical Observations |
| TLC | Reaction monitoring | Visualization of starting material consumption and product formation. |
| ¹H NMR | Structural confirmation | Expect characteristic aromatic proton signals. For the final product, a key indicator is the disappearance of the broad -OH peak from the precursor and shifts in the aromatic protons adjacent to the C4 position.[8] |
| LC-MS | Purity assessment & mass confirmation | Provides accurate mass of the product (m/z for [M+H]⁺ should be ~242) and allows for quantification of impurities.[8][10] |
| HPLC | Quantification and purity | A robust method for determining the final purity percentage of the isolated product.[11] |
References
- Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.
- Benchchem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004).
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- American Chemical Society. (2009).
- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- Benchchem. (2025). How to avoid dibromination in quinoline synthesis.
- Patsnap. (2017).
- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- Scribd. (n.d.). Synthesis of 6-Bromoquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Page loading... [guidechem.com]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 8. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 4-Bromo-6-chloroquinoline
Introduction
4-Bromo-6-chloroquinoline is a critical heterocyclic building block in medicinal chemistry and materials science, notably serving as a key intermediate in the synthesis of various kinase inhibitors. Its synthetic purity is paramount for the success of subsequent multi-step reactions and for meeting stringent regulatory standards in drug development.
This technical guide provides an in-depth troubleshooting framework for the common synthetic challenges encountered during the preparation of this compound. The most prevalent and industrially relevant synthetic pathway involves the chlorination of 6-bromoquinolin-4-ol (which exists in tautomeric equilibrium with 6-bromo-1H-quinolin-4-one). Therefore, this guide focuses on identifying and mitigating the formation of byproducts during this key transformation and the preceding cyclization step. Our approach is rooted in mechanistic understanding to empower researchers not just to follow protocols, but to make informed, data-driven decisions to optimize their synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) on Common Byproducts
This section addresses the most common issues reported by researchers in the field. Each answer provides a mechanistic explanation and immediate, actionable advice.
Q1: My NMR analysis shows a significant amount of starting material, 6-bromoquinolin-4-ol, remaining after the chlorination reaction with phosphorus oxychloride (POCl₃). What is causing this incomplete conversion?
A: This is the most frequently encountered issue and typically stems from three primary factors: insufficient reagent activity, suboptimal reaction conditions, or premature reaction quenching.
-
Mechanistic Insight: The conversion of a 4-quinolin-4-ol to a 4-chloroquinoline is not a simple hydroxyl substitution. The quinolin-4-ol exists predominantly as its more stable amide tautomer, 6-bromo-1H-quinolin-4-one. The chlorination proceeds via the Vilsmeier-Haack mechanism, where a catalytic amount of N,N-dimethylformamide (DMF) reacts with POCl₃ to form the highly electrophilic Vilsmeier reagent. This reagent activates the quinolinone oxygen, facilitating chloride displacement.
-
Troubleshooting Steps:
-
Reagent Stoichiometry & Quality: Ensure a sufficient excess of POCl₃ is used (often used as both reagent and solvent)[1]. POCl₃ can hydrolyze upon exposure to atmospheric moisture, reducing its potency. Use a freshly opened bottle or distill older stock before use.
-
Catalyst Use: The addition of a catalytic amount of DMF (e.g., 0.05-0.1 equivalents) can dramatically accelerate the reaction by forming the more reactive Vilsmeier intermediate[2][3].
-
Reaction Temperature and Duration: These reactions require high temperatures, typically refluxing at 100-115°C, for several hours (3-6 hours is common)[1][2]. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Insufficient heat or time will lead to incomplete conversion.
-
Q2: The chlorination reaction mixture turned into a dark brown, intractable tar. What causes this, and is the product salvageable?
A: Tar formation is indicative of thermal decomposition and polymerization, a common outcome when working with electron-rich heterocyclic systems at high temperatures.
-
Mechanistic Insight: At excessive temperatures or with prolonged heating, quinoline scaffolds can undergo complex side reactions, including polymerization and degradation, especially in the strongly acidic and dehydrating environment of hot POCl₃. Impurities in the starting 6-bromoquinolin-4-ol can also act as initiators for polymerization.
-
Preventative Measures:
-
Strict Temperature Control: Do not exceed the recommended reflux temperature. Use an oil bath and a reflux condenser to maintain a steady, controlled temperature. For larger-scale reactions, ensure efficient stirring to avoid localized overheating.
-
Purity of Starting Material: Ensure the 6-bromoquinolin-4-ol precursor is of high purity. Byproducts from the initial cyclization (see Q5) can be less stable under the harsh chlorination conditions.
-
Minimize Reaction Time: While the reaction needs to go to completion, avoid unnecessarily long heating times. Once TLC/LC-MS confirms the absence of starting material, proceed with the workup.
-
-
Salvageability: Recovering the product from a tarry mixture is extremely difficult and often results in very low yields. It is generally more efficient to repeat the reaction with stricter controls.
Q3: After quenching the reaction and performing an aqueous workup, my main isolated product is the starting material, 6-bromoquinolin-4-ol, not the desired chloro-derivative. What happened?
A: This indicates hydrolysis of the product back to the starting material during the workup.
-
Mechanistic Insight: The 4-chloro position on the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). The nitrogen atom in the ring acts as an electron-withdrawing group, stabilizing the Meisenheimer complex intermediate formed upon nucleophilic attack by water or hydroxide. This makes the 4-chloro group susceptible to hydrolysis, especially under neutral or basic pH conditions at elevated temperatures.
-
Optimized Workup Protocol:
-
Quench Cold: After cooling the reaction mixture, pour it slowly onto a large amount of crushed ice or ice-water with vigorous stirring[1]. This dissipates the heat from the exothermic quenching of excess POCl₃ and keeps the temperature low, minimizing hydrolysis.
-
Control pH: Neutralize the acidic solution carefully with a cold, saturated base solution (e.g., NaHCO₃, Na₂CO₃, or K₂CO₃) while keeping the temperature below 10-15°C[1]. Avoid using strong bases like NaOH unless absolutely necessary and at very low temperatures, as they can accelerate hydrolysis. Adjust the pH to ~8.
-
Immediate Extraction: Do not let the neutralized aqueous mixture stir for an extended period. Once neutralized, immediately extract the product into a suitable organic solvent like dichloromethane, ethyl acetate, or toluene[1][4].
-
Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo without excessive heating.
-
Q4: My final product is persistently yellow or brown, even after column chromatography. What are these colored impurities?
A: The color often originates from trace amounts of highly conjugated polymeric byproducts or degradation products formed during either the high-temperature cyclization or the chlorination step.
-
Source of Impurities:
-
Cyclization Step: The thermal cyclization of the aniline derivative in a high-boiling solvent like diphenyl ether can produce small amounts of polymeric materials if the temperature is not precisely controlled[5].
-
Chlorination Step: As discussed in Q2, minor decomposition can occur even in a well-controlled reaction, leading to colored species.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing small amounts of colored impurities. Heptane or hexane are commonly used solvents for recrystallizing this compound[4].
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently for a short period, and then filter through a pad of Celite. This can effectively adsorb highly colored, non-polar impurities.
-
Column Chromatography: If recrystallization fails, a meticulously run silica gel column using a gradient elution (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) can separate the product from closely related impurities.
-
Q5: I suspect I have isomeric impurities, such as 8-bromo-6-chloroquinoline or regioisomers from the initial cyclization. How can I detect and prevent them?
A: Isomeric impurities are less common but can arise from the initial synthesis of the quinolinone core.
-
Mechanistic Insight: The most common synthesis of 6-bromoquinolin-4-ol involves the Gould-Jacobs reaction, starting from 4-bromoaniline and a malonic ester derivative, followed by thermal cyclization in a high-boiling solvent like diphenyl ether or Dowtherm A[2][3]. This cyclization is a thermal electrocyclic reaction. While it strongly favors closure at the position para to the amino group (leading to the 4-quinolone), very high temperatures or impurities could potentially lead to minor amounts of other isomers, although this is rare. A more likely source of isomeric bromine is from a poorly controlled bromination of the quinoline core itself, which can lead to mixtures of 5-, 7-, or di-bromo derivatives[6].
-
Detection and Prevention:
-
Analytical Confirmation: High-resolution NMR (¹H and ¹³C) is the best tool to identify isomeric impurities, as they will have distinct aromatic splitting patterns and chemical shifts. LC-MS can also be used to detect compounds with the same mass-to-charge ratio.
-
Control of Cyclization: To ensure high regioselectivity during the Gould-Jacobs cyclization, maintain the temperature strictly as recommended in the literature (e.g., ~250°C)[2]. Adding the precursor portion-wise to the pre-heated solvent can help maintain thermal consistency[5].
-
Starting Material Integrity: Ensure the starting aniline is indeed 4-bromoaniline and not a mixture of isomers.
-
Section 2: In-Depth Troubleshooting & Protocol Optimization
Focus Area 1: The Chlorination Step
This protocol details the conversion of 6-bromoquinolin-4-ol to this compound.
Detailed Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-4-ol (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (10-15 vol/wt) followed by a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq)[2][3].
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC (e.g., 10:1 DCM:MeOH) or LC-MS until all starting material has been consumed.
-
Workup: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization: Cool the aqueous mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate or potassium carbonate until the pH reaches ~8.
-
Extraction: Extract the aqueous suspension with dichloromethane (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization from heptane or ethyl acetate/hexane[1][4].
Troubleshooting Table: Chlorination
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | 1. Insufficient reaction time/temperature.2. Deactivated POCl₃ (hydrolyzed).3. Absence of catalyst (DMF). | 1. Increase reflux time; ensure internal temp is >100°C.2. Use freshly opened or distilled POCl₃.3. Add 0.05-0.1 eq of DMF to the reaction mixture. |
| Dark Tar Formation | 1. Reaction temperature is too high.2. Prolonged heating after completion.3. Impure starting material. | 1. Use an oil bath for precise temperature control.2. Monitor reaction by TLC/LC-MS and work up promptly.3. Recrystallize the 6-bromoquinolin-4-ol before use. |
| Product Hydrolysis | 1. Workup performed at high temperature.2. Slow neutralization or extraction.3. pH becomes too high (>10). | 1. Quench reaction mixture onto a large volume of ice.2. Extract immediately after neutralization.3. Neutralize carefully to pH 7-8 using a weaker base like NaHCO₃. |
| Low Yield after Extraction | 1. Product precipitated during neutralization and was lost during filtration.2. Incomplete extraction. | 1. Extract the entire neutralized slurry, including any solids.2. Perform at least three extractions with a suitable solvent (DCM or EtOAc). |
Section 3: Visualization of Reaction & Byproduct Pathways
The following diagrams illustrate the key chemical transformations and potential side reactions discussed.
Caption: Main reaction vs. hydrolysis byproduct pathway.
Caption: Impact of temperature control on byproduct formation.
Section 4: References
-
Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Retrieved January 11, 2026, from
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved January 11, 2026, from [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
- 1. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acgpubs.org [acgpubs.org]
Technical Support Center: Mastering the Suzuki Coupling of Haloquinolines
Welcome to the dedicated support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with haloquinoline substrates. This resource is tailored for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges posed by this important class of N-heterocyclic compounds. The inherent electronic properties and coordinating ability of the quinoline nitrogen can often lead to unexpected hurdles. This guide provides in-depth, experience-driven troubleshooting advice and robust protocols to empower you to achieve successful, reproducible outcomes.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions and stumbling blocks when working with haloquinolines.
Q1: Why is my Suzuki coupling with a 2-chloroquinoline failing or giving low yields, while the same reaction with a bromo- or iodoquinoline works perfectly?
A1: This is a classic issue of substrate reactivity stemming from bond strength. The carbon-chlorine (C-Cl) bond is significantly stronger and less polarized than a carbon-bromine (C-Br) or carbon-iodine (C-I) bond. This makes the rate-determining oxidative addition step of the catalytic cycle much more challenging for chloroquinolines.[1][2][3] To overcome this, a more potent catalytic system is required. Standard catalysts like Pd(PPh₃)₄ are often insufficient. You will likely need to employ a catalyst system featuring bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), which are known to promote the oxidative addition to the C-Cl bond.[4][5]
Q2: I'm observing a significant amount of a side product that appears to be my starting boronic acid coupled with itself (homocoupling). What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction in Suzuki couplings.[6] It is often promoted by the presence of oxygen or disproportionation of a Pd(I) intermediate.[1] To minimize this side reaction, consider the following:
-
Rigorous Degassing: Oxygen is a known culprit in promoting the homocoupling of boronic acids.[2][6] Ensure your reaction mixture and solvents are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using several freeze-pump-thaw cycles.[1]
-
Stoichiometry Control: Using a slight excess of the haloquinoline relative to the boronic acid can sometimes reduce the likelihood of boronic acid homocoupling.[2]
-
Choice of Base and Temperature: The strength of the base and the reaction temperature can influence the rates of competing side reactions. In some cases, lowering the reaction temperature may disfavor the homocoupling pathway.[6]
Q3: My desired product is formed, but I also see a significant amount of the corresponding quinoline (dehalogenation). What is happening?
A3: Dehalogenation (Ar-X → Ar-H) is a competing reaction pathway where the halide on the quinoline is replaced by a hydrogen atom.[1][6] This can occur via a competing catalytic cycle, often involving a hydride source. Potential sources of hydrides can be impurities in the solvent or base. To mitigate dehalogenation:
-
Use High-Purity Reagents: Ensure you are using high-purity, dry solvents.[1]
-
Avoid Protic Solvents if Possible: If dehalogenation is a persistent issue, consider avoiding protic solvents like alcohols, which can sometimes act as a hydride source.[4]
-
Screen Different Bases and Solvents: Changing the reaction medium can sometimes suppress this unwanted side reaction.[1]
Q4: I've noticed that my boronic acid seems to be degrading over the course of the reaction, leading to low yields. What is happening and what can I do?
A4: Boronic acids can be unstable under certain Suzuki coupling conditions and are prone to decomposition, most commonly through a process called protodeboronation.[7][8] This is a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your nucleophile.[8] This is often exacerbated by harsh reaction conditions such as high temperatures or the presence of excess water.[4]
To address this:
-
Use Boronic Esters: Consider using a more stable derivative of the boronic acid, such as a pinacol ester (Bpin).[4][7] These are generally more robust and less susceptible to premature decomposition.[9][10]
-
Milder Conditions: If possible, try lowering the reaction temperature or using a milder base.[4]
-
"Slow Release" Strategies: For notoriously unstable boronic acids, using MIDA boronate esters can be beneficial. These allow for a slow release of the boronic acid into the reaction mixture, keeping its concentration low at any given time and thus minimizing side reactions.[8]
Troubleshooting Guide: From Low Conversion to Complex Side Reactions
This section provides a more detailed, problem-oriented approach to troubleshooting your Suzuki coupling reactions with haloquinolines.
Problem 1: Low or No Conversion to the Desired Product
This is the most common failure mode. The root cause is typically an insufficiently active catalytic system or suboptimal reaction conditions for your specific haloquinoline substrate.[1]
Caption: Troubleshooting workflow for low conversion in Suzuki couplings.
-
Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the phosphine ligand is critical.[5][7] For challenging substrates like chloroquinolines, the catalyst system must be highly active.[4]
-
Base Selection: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[4][11] The choice of base can significantly impact the reaction yield.[7]
-
Solvent System: The solvent must solubilize all components and facilitate the reaction. A mixture of an organic solvent with water is often optimal.[1]
-
Reaction Temperature: Suzuki couplings are often run at elevated temperatures (typically in the range of 80-120 °C) to drive the reaction to completion, especially with less reactive chlorides.[7] Microwave irradiation can also be a valuable tool to accelerate the reaction.[7][12]
Data Presentation: Ligand and Base Selection Guide
The following table summarizes common ligand and base combinations for Suzuki couplings of haloquinolines, categorized by the reactivity of the halide.
| Haloquinoline | Recommended Ligands | Recommended Bases | Typical Temperature Range |
| Iodoquinoline | PPh₃, Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃ | Room Temp - 90 °C |
| Bromoquinoline | PPh₃, Pd(dppf)Cl₂, SPhos | K₂CO₃, K₃PO₄ | 80 - 110 °C |
| Chloroquinoline | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | 90 - 120 °C |
This table is a general guide; optimization will be required for specific substrates.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Haloquinoline
This protocol is a starting point and should be optimized for your specific substrates.
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the haloquinoline (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.1-1.5 equiv. relative to Pd).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Visualizing the Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Technical Support Center: Suzuki Coupling Reactions with Haloquinolines - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem. (URL: )
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline - Benchchem. (URL: )
- Technical Support Center: Suzuki Coupling with Haloquinolines - Benchchem. (URL: )
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline - Benchchem. (URL: )
-
Protodeboronation - Wikipedia. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem. (URL: )
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-6-chloroquinoline Functionalization
Welcome to the technical support center for the functionalization of 4-bromo-6-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile scaffold. As a dihalogenated quinoline, this compound presents unique opportunities for selective functionalization, but also specific challenges. This document aims to equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes with high efficiency and reproducibility.
Troubleshooting Guide: Common Issues and Solutions
The functionalization of this compound, typically via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, can sometimes lead to unexpected results. Below is a comprehensive guide to troubleshoot common problems.
| Problem | Potential Causes | Solutions and Explanations |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated. 2. Poor Ligand Choice: The ligand may not be suitable for the specific transformation or substrate. 3. Inappropriate Base: The base may be too weak to facilitate transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig), or too strong, leading to side reactions. 4. Sub-optimal Solvent and Temperature: Poor solubility of reagents or insufficient thermal energy can hinder the reaction.[1][] 5. Impure Reagents: Water or other impurities in solvents or reagents can poison the catalyst. | 1. Catalyst System: Ensure you are using a reliable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and an appropriate ligand. For challenging couplings, consider using pre-formed catalysts like XPhos Pd G3.[3] 2. Ligand Selection: For Suzuki couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[3] For Buchwald-Hartwig aminations, consider Josiphos or Buchwald's biaryl phosphine ligands.[4][5] 3. Base Optimization: For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[1][5] For Buchwald-Hartwig, strong non-nucleophilic bases like NaOtBu or LHMDS are often necessary.[5] If your substrate is base-sensitive, a milder base like K₃PO₄ might be a better choice. 4. Solvent and Temperature: Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Common solvents include toluene, dioxane, and THF.[5][6] If solubility is an issue, consider a co-solvent system or a higher boiling point solvent. Increasing the temperature in increments of 10-20 °C can also improve reaction rates.[] 5. Reagent Purity: Use anhydrous solvents and degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can oxidize the Pd(0) catalyst. |
| Formation of Side Products (e.g., Homo-coupling, Dehalogenation) | 1. Homo-coupling of Boronic Acid (Suzuki): This occurs when the boronic acid reacts with itself. 2. Dehalogenation: The aryl halide is reduced to the corresponding arene. This can be caused by β-hydride elimination from a Pd-H species.[4] | 1. Stoichiometry and Addition Rate: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. In some cases, slow addition of the boronic acid can minimize homo-coupling. 2. Ligand and Base Choice: Bulky ligands can sometimes suppress homo-coupling. For dehalogenation, ensure your reagents and solvents are free of water and other protic impurities. The choice of base can also influence the rate of dehalogenation. |
| Lack of Selectivity (Reaction at both C4-Br and C6-Cl) | 1. High Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the less reactive C-Cl bond. 2. Highly Active Catalyst System: A very reactive catalyst/ligand combination may not differentiate between the two halogen atoms. | 1. Temperature Control: Start with a lower reaction temperature (e.g., 60-80 °C) to favor selective reaction at the more reactive C4-Br bond. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. 2. Catalyst and Ligand Tuning: Use a less reactive catalyst system. For example, a less electron-rich ligand might provide better selectivity. A screening of different ligands can be beneficial. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may lose its activity over the course of the reaction. 2. Product Inhibition: The product may coordinate to the palladium center and inhibit the catalytic cycle. | 1. Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) might be necessary for difficult couplings. 2. Ligand Choice: Some ligands are more robust and resistant to degradation at higher temperatures. Consider ligands known for their stability. |
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive for cross-coupling reactions?
The C4-Br bond is generally more reactive than the C6-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond kinetically favored. This differential reactivity can be exploited to achieve selective monofunctionalization at the 4-position.
Q2: How can I achieve selective functionalization at the C6-Cl position?
To achieve selective functionalization at the C6-Cl position, you would typically first functionalize the more reactive C4-Br position. Then, in a subsequent step, you can perform a second cross-coupling reaction at the C6-Cl position. Direct selective functionalization at the C6-Cl position in the presence of the C4-Br bond is challenging and would require a carefully designed catalytic system that can overcome the inherent reactivity difference.
Q3: What is the best general-purpose catalyst and ligand combination for Suzuki-Miyaura coupling with this compound?
A good starting point for Suzuki-Miyaura coupling is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to promote the challenging oxidative addition step and facilitate the overall catalytic cycle.
Q4: For a Buchwald-Hartwig amination, what class of amine can I couple with this compound?
The Buchwald-Hartwig amination is a versatile reaction that can be used to couple a wide range of primary and secondary amines, including anilines, alkylamines, and N-heterocycles.[4][6] The choice of catalyst, ligand, and base will depend on the specific amine being used. For example, more hindered amines may require more sterically demanding ligands.
Q5: How do I monitor the progress of my reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol provides a general procedure for the selective coupling of an arylboronic acid at the C4-position of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst and Ligand Addition: In a separate vial, mix Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.). Add this mixture to the Schlenk flask.
-
Solvent Addition and Degassing: Add anhydrous dioxane (to make a 0.1 M solution with respect to the quinoline). Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
This protocol outlines a general procedure for the coupling of a secondary amine at the C4-position of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.) and sodium tert-butoxide (1.4 eq.).
-
Catalyst and Ligand Addition: In a separate vial, mix Pd₂(dba)₃ (0.015 eq.) and Josiphos ligand (0.03 eq.). Add this mixture to the Schlenk flask.
-
Reagent Addition and Degassing: Add the secondary amine (1.2 eq.) and anhydrous toluene (to make a 0.1 M solution). Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7][8][9]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the functionalization of this compound.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Optimization of reaction conditions. a | Download Table - ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. Available at: [Link]
-
Reaction Conditions Optimization: The Current State - PRISM BioLab. Available at: [Link]
-
Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem. Available at: [Link]
-
6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem. Available at: [Link]
-
6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-6-chloroquinoline
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-6-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving efficient and selective transformations on this dihalogenated scaffold. Quinoline derivatives are crucial structural elements in numerous pharmaceutical agents, making their functionalization a key step in drug discovery.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format.
The primary challenge in the cross-coupling of this compound is achieving chemoselectivity. The inherent differences in the bond dissociation energies (BDE) of the C-Br and C-Cl bonds typically dictate the site of reactivity. Generally, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[2][3] This intrinsic reactivity profile favors the oxidative addition of palladium to the C4-Br bond over the more robust C6-Cl bond, providing a basis for selective mono-functionalization. However, catalyst system selection, ligand properties, and reaction conditions can significantly influence this outcome.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
General & Selectivity Issues
Q1: My primary goal is to selectively couple at the C4-Bromine position. Where do I start?
A: Your starting point is to leverage the innate reactivity difference between the C-Br and C-Cl bonds. A successful strategy involves choosing reaction conditions that are vigorous enough to activate the C-Br bond but too mild to significantly disturb the C-Cl bond.
-
Catalyst System: Begin with a standard, less aggressive palladium catalyst. For instance, Pd(PPh₃)₄ or an in-situ system of Pd(OAc)₂ with PPh₃ is often sufficient for C-Br activation without promoting C-Cl coupling.[5] Highly active Buchwald-type ligands may be too reactive and could lead to a loss of selectivity.
-
Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Start screens around 80 °C. Overheating is a common reason for losing selectivity.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS). Prolonged reaction times after the consumption of the starting material can lead to the slow coupling at the C-Cl position.
dot
Caption: Logic for achieving selective C4-Br coupling.
Q2: I am observing significant amounts of dehalogenated starting material (e.g., 6-chloroquinoline). What is happening and how can I fix it?
A: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction where the aryl halide is reduced instead of coupled.[6]
Potential Causes & Solutions:
-
Protodeborylation of the Boronic Acid (Suzuki Coupling): The boronic acid can degrade, especially in the presence of water and base, to produce an arene and boric acid. This process can be a source of hydrides.
-
Solution: Use fresh, high-quality boronic acid. Consider using more stable boronic esters, such as pinacol esters (Bpin).[6]
-
-
Hydride Source in the Reaction: The palladium-aryl intermediate formed after oxidative addition can react with a hydride source.
-
Solution: Ensure your solvents are truly anhydrous. While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental. Some bases or additives can also be hydride sources; ensure their purity.
-
-
β-Hydride Elimination (for sp³-coupled partners): If your coupling partner has a β-hydrogen, this elimination pathway can be a major issue, though less common with sp² partners.[7]
-
Solution: This requires a fundamental change in catalyst or coupling partner. Forcing the reaction with more robust conditions is unlikely to help.
-
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q3: My Suzuki-Miyaura reaction on the C4-Br position is not working or gives very low yield. What are the first things to check?
A: When a Suzuki reaction fails, a systematic check of the components is the most effective troubleshooting approach.[6]
| Potential Issue | Recommended Action | Causality |
| Catalyst Inactivity | Use a fresh bottle of palladium catalyst or switch to a more air-stable precatalyst (e.g., XPhos Pd G3). Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). | The active Pd(0) species is highly sensitive to oxygen and will be oxidized to an inactive state. Precatalysts are designed for easier handling and more reliable generation of the active catalyst in situ.[8] |
| Poor Reagent Quality | Use fresh, pure aryl boronic acid. If degradation is suspected, use a boronic ester. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry. | Boronic acids can degrade over time.[9] Clumped or impure base leads to poor reaction kinetics and reproducibility. |
| Solubility Issues | The reaction mixture must be homogeneous or, if biphasic, stirred vigorously. Try a different solvent system like DME/water or Toluene/Ethanol/water. | Poor solubility of any reagent will prevent it from participating effectively in the catalytic cycle.[9] Vigorous stirring is critical for mass transport in heterogeneous mixtures.[6] |
| Inappropriate Base | The base is critical for the transmetalation step. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Carbonates are a good starting point for selectivity. | The choice of base affects both the activation of the boronic acid and the overall reaction rate. The optimal base is often substrate-dependent.[10] |
dot
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Buchwald-Hartwig Amination (C-N Bond Formation)
Q4: I need to perform a selective Buchwald-Hartwig amination at the C4-Br position. Which ligand should I choose?
A: Ligand selection is paramount in Buchwald-Hartwig amination and depends heavily on the amine coupling partner.[11][12] For selective C-Br coupling, you must balance reactivity with selectivity. A study on the closely related 6-bromo-2-chloroquinoline successfully achieved selective amination at the bromide position.[13]
-
For Primary Aliphatic Amines: Start with a moderately bulky biaryl phosphine ligand like RuPhos or BrettPhos. These are generally effective without being overly reactive.
-
For Secondary Aliphatic Amines: XPhos or the ferrocene-based ligand Josiphos are excellent choices.
-
For Anilines (Aryl Amines): Second-generation ligands like XPhos or SPhos are typically very effective.
-
For Ammonia Equivalents: To install a primary -NH₂ group, reagents like lithium bis(trimethylsilyl)amide (LiHMDS) are used, often with ligands like cataCXium A or Josiphos.[12][13]
Key Consideration: Avoid the most sterically hindered and electron-rich ligands of the newest generations if you are struggling with selectivity, as they are designed to activate very unreactive bonds (like C-Cl) and may override the intrinsic C-Br preference.[14]
Q5: My Buchwald-Hartwig reaction is sluggish and gives a poor yield. What conditions should I modify?
A: Beyond the ligand, the base and solvent play crucial roles.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[14] If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this will often require a more active catalyst system and higher temperatures.
-
Solvent Choice: Anhydrous, polar aprotic solvents are standard. Toluene, dioxane, and DME are the most frequently used solvents. Ensure they are thoroughly degassed to prevent catalyst oxidation.
-
Catalyst Precursor: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) state. Using a dedicated Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst (e.g., G3/G4 palladacycles) can provide more consistent results.[8]
Sonogashira Coupling (C-C Alkyne Formation)
Q6: How do I set up a Sonogashira coupling for the C4-Br position, and what are the common pitfalls?
A: The Sonogashira reaction is a reliable method for installing terminal alkynes. The classic conditions involve a dual catalyst system.[15][16]
Standard Conditions:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a very common and effective choice.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the standard mechanism.
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It acts as both the base and often as the solvent.
-
Solvent: Anhydrous THF or DMF can be used if the amine base is not sufficient as a solvent.
Common Pitfalls:
-
Glaser Homocoupling: The primary side reaction is the oxidative homocoupling of your terminal alkyne to form a diyne. This is catalyzed by the copper salt in the presence of oxygen.
-
Solution: This is the most critical parameter to control. The reaction MUST be run under strictly anaerobic (oxygen-free) conditions. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas.
-
-
Catalyst Deactivation: As with other palladium couplings, the catalyst is sensitive to oxygen.
-
Solution: Ensure proper inert atmosphere techniques.
-
-
Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions typically require a different palladium catalyst and a stronger base to deprotonate the alkyne directly but can completely eliminate the homocoupling side reaction.[17]
dot
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocols: Starting Points
The following are generalized starting protocols for selective coupling at the C4-Br position. NOTE: These are starting points and will likely require optimization for your specific coupling partner.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
To a dry, argon-flushed flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₂CO₃ (2.5 equiv).
-
Add Pd(PPh₃)₄ (3 mol %).
-
Add degassed 1,4-dioxane and degassed water to form a 4:1 mixture (concentration ~0.1 M).
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool to room temperature.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination (Secondary Amine)
-
To a dry, argon-flushed flask, add Pd₂(dba)₃ (2 mol %), XPhos (4.4 mol %), and sodium tert-butoxide (1.4 equiv).
-
Add anhydrous, degassed toluene (concentration ~0.2 M).
-
Add this compound (1.0 equiv) followed by the secondary amine (1.2 equiv).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).
-
After cooling, quench the reaction carefully with water, and proceed with workup and purification.
Protocol 3: Selective Sonogashira Coupling
-
To a dry, argon-flushed flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol %), and CuI (4 mol %).
-
Add anhydrous, degassed triethylamine (Et₃N) (concentration ~0.15 M).
-
Add the terminal alkyne (1.3 equiv) via syringe.
-
Stir the reaction at room temperature. The reaction is often complete within 2-8 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Monitor by TLC or LC-MS. Upon completion, concentrate the mixture in vacuo and purify the residue by column chromatography.
References
-
Schoenebeck, F., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]
-
Ghaffari, M. A., & Sigman, M. S. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. Available at: [Link]
-
Tekin, S., & Al-Masum, M. (2014). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. Available at: [Link]
-
Liu, C., et al. (2022). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]
-
Kollár, L., & Srankó, D. (2012). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2009). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]
-
Springer. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]
-
YouTube. (2019). Sonogashira coupling. YouTube. Available at: [Link]
-
Scite.ai. (2013). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
-
Al-Tel, T. H. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health. Available at: [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. Available at: [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
-
Tan, K. L. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS. Available at: [Link]
-
National Institutes of Health. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
MDPI. (2021). Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
YouTube. (2018). Common cross coupling reactions. YouTube. Available at: [Link]
-
MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-6-chloroquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Bromo-6-chloroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We understand that navigating the selective functionalization of its two distinct halogenated positions can be challenging. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, focusing on the critical role of solvent selection in controlling reaction outcomes.
Frequently Asked Questions & Core Concepts
Q1: I have this compound. Which position is more reactive, the C6-Bromo or the C4-Chloro?
This is the most critical question, and the answer is not absolute; it fundamentally depends on the type of reaction you are performing.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The C6-Bromo position is significantly more reactive. This is governed by the carbon-halogen bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, making it easier to break during the oxidative addition step of the catalytic cycle, which is often rate-determining.[1][2]
-
For Nucleophilic Aromatic Substitution (SNAr): The C4-Chloro position is the primary site of reactivity. The quinoline ring's nitrogen atom powerfully withdraws electron density, making the C2 and C4 positions highly electrophilic and activated for nucleophilic attack.[3][4] The higher electronegativity of chlorine compared to bromine further enhances the electrophilicity of the C4 position and stabilizes the intermediate Meisenheimer complex more effectively.[5]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Decision workflow for selective functionalization.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This section focuses on issues encountered during reactions like Suzuki-Miyaura and Sonogashira couplings, where the C-Br bond is the intended reaction site.
Q2: My Suzuki-Miyaura reaction on the C6-Br position is slow and gives low yield. Could my solvent be the problem?
Absolutely. Solvent choice in Suzuki couplings is critical for catalyst stability, reagent solubility, and reaction rate.[6]
Scientific Rationale: The solvent system must dissolve the organic halide, the boronic acid, and the palladium catalyst, while also facilitating the crucial transmetalation step, which often involves a base. Biphasic solvent systems, like Toluene/Water or Dioxane/Water, are common. The water dissolves the inorganic base (e.g., Na₂CO₃, K₃PO₄) and the boronate salt, while the organic solvent dissolves the substrate and the catalyst.
Troubleshooting Steps:
-
Assess Your Current Solvent: Are you using a standard solvent system? Common choices include 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene, often with water.[7][8]
-
Switch to a More Polar Aprotic Solvent: If solubility is an issue, consider Dimethylformamide (DMF) or Dimethoxyethane (DME). However, be aware that highly polar solvents can sometimes alter selectivity in di-halogenated systems.[9]
-
Ensure Anhydrous Conditions (if not using an aqueous system): If you are running the reaction in a single organic solvent with an organic-soluble base, ensure your solvent is rigorously dry. Water can negatively impact certain catalyst systems.
-
Degas Thoroughly: Oxygen can deactivate the Pd(0) catalyst. Your solvent must be thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
| Solvent System | Dielectric Constant (ε) | Type | Typical Use Case & Comments |
| Toluene / H₂O | 2.4 (Toluene) | Nonpolar / Protic | Good for many standard couplings. Lower polarity may require higher temperatures. |
| 1,4-Dioxane / H₂O | 2.2 (Dioxane) | Nonpolar / Protic | Very common, excellent solvent for a wide range of substrates.[10] |
| THF / H₂O | 7.5 (THF) | Polar Aprotic / Protic | Good general-purpose solvent, often gives faster rates than toluene at similar temperatures.[6] |
| DME / H₂O | 7.2 (DME) | Polar Aprotic / Protic | Similar to THF, can be a good alternative. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Can influence selectivity and may be used when other solvents fail.[9][11] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High boiling point, excellent solvating power for polar substrates. |
Table 1. Common solvents for Suzuki-Miyaura coupling and their properties.[11]
Q3: I am attempting a Sonogashira coupling, but I'm mostly getting alkyne homocoupling (Glaser coupling). How can solvent and other conditions help?
Glaser coupling is a common side reaction in Sonogashira chemistry, especially with copper co-catalysts. Solvent and base selection are key to minimizing it.
Scientific Rationale: The Sonogashira reaction can proceed via a copper-catalyzed or copper-free pathway.[12][13] In the copper-catalyzed route, the amine base (e.g., triethylamine, diisopropylamine) often serves as both the base and the solvent (or co-solvent). Its role is to form the copper(I) acetylide and neutralize the H-X byproduct.[14] Homocoupling occurs when two copper acetylide species react with each other, often promoted by oxygen.
Troubleshooting Steps:
-
Solvent/Base Combination: The classic Sonogashira condition uses an amine like triethylamine (TEA) or diisopropylamine (DIPA) as both the base and solvent. If this is failing, use a less coordinating solvent like THF or Toluene with a stoichiometric amount of the amine base.[15] This can reduce the concentration of the copper acetylide, disfavoring the bimolecular homocoupling.
-
Consider Copper-Free Conditions: Homocoupling is often a result of the copper co-catalyst. Modern protocols utilize specific ligands that enable efficient copper-free Sonogashira reactions.[16][17] In these cases, solvents like DMSO, DMF, or THF are commonly employed with an organic base (e.g., DBU, TMP).[16]
-
Rigorous Degassing: Oxygen is a known promoter of Glaser coupling. Ensure your solvent and reaction headspace are completely free of oxygen.
-
Slow Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This section addresses challenges in reactions where a nucleophile is intended to displace the chlorine at the C4 position.
Q4: My SNAr reaction with an amine nucleophile is extremely slow. I'm using ethanol as a solvent because my starting materials dissolve well. What am I doing wrong?
Your choice of a protic solvent (ethanol) is likely the primary reason for the slow reaction rate.
Scientific Rationale: SNAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex. The rate of the reaction is highly dependent on the nucleophile's strength.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) are ideal for SNAr.[18] They are polar enough to dissolve the reagents but do not have acidic protons. They effectively solvate the cation (e.g., K⁺ from K₂CO₃ base) but leave the anion (the nucleophile) "naked" and highly reactive.[19]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol) are generally poor choices for SNAr.[20] Their acidic protons form strong hydrogen bonds with the nucleophile, creating a "solvent cage".[21] This cage stabilizes the nucleophile, making it less reactive and significantly increasing the activation energy required for it to attack the electrophilic carbon.[20][21]
dot graph SNAr { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Effect of protic vs. aprotic solvents on nucleophilicity in SNAr.
Troubleshooting Steps:
-
Change Solvent Immediately: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points. Acetonitrile (ACN) is another good option.
-
Manage Solubility: If your nucleophile is a salt (e.g., sodium methoxide), polar aprotic solvents are ideal. If your amine nucleophile has poor solubility, gentle heating in DMSO or DMF is usually sufficient.
-
Choice of Base: Use an appropriate base. For amine nucleophiles, an excess of the amine itself can act as the base, or a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can be added.
Q5: What is a reliable starting protocol for a selective SNAr reaction at the C4-Cl position?
Here is a robust, field-proven protocol for the amination of this compound, which can be adapted for other nucleophiles.
Experimental Protocol: Selective SNAr at C4-Cl
-
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired amine nucleophile (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add anhydrous Dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.1–0.2 M with respect to the starting quinoline.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80–120 °C. The optimal temperature will depend on the nucleophilicity of the amine and may require screening.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting material is complete.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. The product will extract into the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-amino-6-bromoquinoline product.
References
-
D. J. C. Constable, C. Jimenez-Gonzalez, R. K. Henderson, "Perspective on solvent use in the pharmaceutical industry," Org. Process Res. Dev., 2007 , 11, 133-137. [Link]
-
S. D. Walker, et al., "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings," J. Am. Chem. Soc., 2010 , 132, 14073–14075. [Link]
-
C. A. Fleckenstein, H. Plenio, "Highly efficient Suzuki–Miyaura coupling of heterocyclic substrates through rational ligand design," Chem. Eur. J., 2007 , 13, 2701-2714. [Link]
-
O. Acevedo, W. L. Jorgensen, "Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations," Org. Lett., 2004 , 6, 2881-2884. [Link]
-
Chemistry LibreTexts, "Solvent Effects in Nucleophilic Substitution," chem.libretexts.org. [Link]
-
R. Chinchilla, C. Nájera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry," Chem. Rev., 2007 , 107, 874-922. [Link]
-
Wikipedia, "Solvent effects," en.wikipedia.org. [Link]
-
Chemistry Steps, "Polar Protic and Polar Aprotic Solvents," chemistrysteps.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 20. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mastering Temperature Control in High-Temperature Quinoline Synthesis
Welcome to the technical support center dedicated to navigating the critical parameter of temperature control in high-temperature quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the thermal challenges inherent in classic quinoline synthesis methodologies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your syntheses are not only successful but also safe and reproducible.
General FAQs on High-Temperature Synthesis
Q1: Why is precise temperature control so crucial in quinoline synthesis?
A1: Temperature is a critical parameter that directly influences reaction rate, yield, and purity in quinoline synthesis.[1][2] Many classical methods, such as the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, operate at elevated temperatures, often with highly exothermic steps.[3][4][5][6] Inadequate temperature control can lead to several undesirable outcomes:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature that can lead to violent reactions, pressure buildup, and even explosions. This is a significant safety concern, particularly in the notoriously exothermic Skraup synthesis.[3][7]
-
Byproduct Formation: Higher temperatures can promote side reactions, such as polymerization of reactants (a common issue in the Doebner-von Miller and Skraup syntheses) and the formation of regioisomers.[1][4]
-
Product Decomposition: The desired quinoline product or key intermediates may decompose at excessive temperatures, leading to reduced yields and complex purification challenges.[8]
Q2: What are the essential pieces of equipment for precise high-temperature control in the laboratory?
A2: For reliable and safe high-temperature quinoline synthesis, the following equipment is recommended:
-
Heating Mantles or Sand Baths: These provide uniform heating for round-bottom flasks, minimizing the risk of localized hotspots that can occur with hot plates.[8][9]
-
Temperature Controllers: A digital temperature controller connected to a thermocouple or resistance temperature detector (RTD) is essential for precise and automated temperature regulation.[10][11] The probe should be placed to measure the internal reaction temperature for the most accurate control.[9]
-
Mechanical Stirrers: For viscous reaction mixtures, especially at scale, mechanical overhead stirrers are superior to magnetic stir bars in ensuring homogenous temperature distribution and preventing localized overheating.[4]
-
Reflux Condensers: Essential for preventing the loss of volatile reactants and solvents at elevated temperatures. Ensure adequate cooling water flow.
-
Inert Atmosphere Setup: For reactions sensitive to atmospheric oxygen or moisture at high temperatures, a setup for maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.[8]
Q3: What are the advantages of using microwave-assisted synthesis for temperature control?
A3: Microwave-assisted synthesis offers significant advantages in temperature control and reaction efficiency for many quinoline syntheses.[2][12][13][14][15][16][17][18] Key benefits include:
-
Rapid and Uniform Heating: Microwaves directly heat the reaction mixture, leading to rapid and even temperature distribution, which can significantly reduce reaction times from hours to minutes.[2][13]
-
Precise Temperature Monitoring and Control: Scientific microwave reactors are equipped with accurate temperature sensors that allow for precise control of the reaction temperature, minimizing overshooting and the formation of byproducts.[13]
-
Improved Yields and Purity: The rapid and controlled heating often leads to higher yields and cleaner reaction profiles by minimizing the time reactants are exposed to high temperatures, thereby reducing the likelihood of side reactions and decomposition.[13][16]
Troubleshooting Guide: Skraup Synthesis
The Skraup synthesis is notoriously exothermic and requires careful management to prevent a runaway reaction.[3][4][19]
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The violent exotherm of the Skraup synthesis is a well-documented hazard.[3][4][19] To control the reaction, you can implement the following strategies:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to make the reaction less violent.[3][4][19] Boric acid can also be used as a moderator.[4][6]
-
Controlled Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., using an ice bath). This helps to dissipate the heat generated during the initial stages.[4]
-
Gradual Heating: Begin heating the mixture gently to initiate the reaction. Once the exothermic phase begins (indicated by vigorous boiling), remove the external heat source. The reaction's own heat should sustain reflux for a period.[3]
-
Ensure Efficient Stirring: Good mixing is crucial for heat dissipation and preventing the formation of localized hotspots that can trigger a runaway reaction.[4]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis, primarily due to the polymerization of acrolein (formed in situ from glycerol) under the harsh acidic and high-temperature conditions.[4] To minimize tarring:
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase should be carefully controlled.[4]
-
Use a Moderator: As with controlling the exotherm, ferrous sulfate can also help to reduce charring and tar formation.[4]
-
Purification: Be prepared for a challenging purification. The crude product is often a dark, tarry residue. Steam distillation is a common and effective method for isolating the quinoline product from the non-volatile tar.[4]
Troubleshooting Guide: Doebner-von Miller Synthesis
Similar to the Skraup synthesis, the Doebner-von Miller reaction can be highly exothermic and prone to tar formation.
Q1: My Doebner-von Miller reaction is producing a low yield and a large amount of polymeric material. How can I prevent this?
A1: The polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acidic conditions.[20] Here are some strategies to mitigate this:
-
Biphasic Solvent System: Employing a biphasic system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[20]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl, favoring the desired reaction over polymerization.[5][20]
-
Optimize Acid Concentration and Type: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation.[20][21]
-
Control Reaction Temperature: The reaction often requires heating, but excessive temperatures will promote polymerization. Maintain the lowest effective temperature to achieve a reasonable reaction rate.[20]
Troubleshooting Guide: Conrad-Limpach Synthesis
The primary temperature-related challenge in the Conrad-Limpach synthesis is achieving the high temperatures required for the thermal cyclization step, typically around 250°C.[8][22]
Q1: I am not achieving a good yield in my Conrad-Limpach synthesis, and I suspect it's due to the cyclization step. What should I do?
A1: A low yield in the Conrad-Limpach synthesis is often due to an incomplete thermal cyclization of the intermediate β-aminoacrylate.[23] Here’s how to troubleshoot this:
-
Ensure High Enough Temperature: The cyclization requires a high temperature, typically around 250°C.[8][22] You must use a heating apparatus and a high-boiling point solvent that can safely and consistently reach this temperature.
-
Choose an Appropriate High-Boiling Solvent: The use of a high-boiling, inert solvent is crucial for efficient heat transfer and to prevent decomposition. Running the reaction neat (without a solvent) often gives poor yields.[22] Suitable solvents include:
-
Efficient Heat Transfer: Ensure good stirring to promote even heat distribution throughout the reaction mixture.
Q2: My Conrad-Limpach synthesis is producing the 2-hydroxyquinoline isomer (Knorr product) instead of the desired 4-hydroxyquinoline. How can I control the regioselectivity?
A2: The regioselectivity of the initial condensation step is temperature-dependent. The formation of the 2-hydroxyquinoline (Knorr product) is thermodynamically favored and occurs at higher temperatures (around 140°C or higher).[22][23] To favor the formation of the desired 4-hydroxyquinoline, which is the kinetic product:
-
Control the Initial Condensation Temperature: Keep the initial reaction between the aniline and the β-ketoester at a lower temperature (e.g., room temperature to moderate heating) to favor the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline product.[22][23]
| Solvent | Boiling Point (°C) | Notes |
| Mineral Oil | >275 | Inexpensive but can be difficult to remove during workup.[24] |
| Diphenyl ether | 259 | Solid at room temperature, has an unpleasant odor.[24] |
| Dowtherm A | 257 | Liquid at room temperature but more expensive and also has an odor.[24] |
| 1,2,4-Trichlorobenzene | ~214 | A reasonable, less common alternative.[24] |
| 2,6-di-tert-butylphenol | ~265 | A good alternative that is less expensive than Dowtherm A and has no unpleasant odor.[24] |
Table 1: Common High-Boiling Solvents for Conrad-Limpach Synthesis
Experimental Protocols
Protocol 1: General Setup for a High-Temperature Reaction with Precise Temperature Control
-
Glassware and Setup:
-
Use a three-necked round-bottom flask of an appropriate size.
-
Fit the central neck with an overhead mechanical stirrer.
-
Attach a reflux condenser to one of the side necks and ensure a good flow of coolant.
-
Use the other side neck for a temperature probe (thermocouple or RTD) placed directly into the reaction mixture, ensuring the tip is below the surface of the liquid but not touching the flask walls.
-
If required, attach a gas inlet for an inert atmosphere (e.g., nitrogen or argon) to the top of the condenser.
-
-
Heating:
-
Place the flask in a heating mantle or a sand bath of the appropriate size.
-
Connect the heating mantle to a digital temperature controller.
-
Connect the temperature probe to the controller.
-
-
Procedure:
-
Charge the flask with the reactants and solvent.
-
Begin stirring to ensure the mixture is homogeneous.
-
Set the desired temperature on the controller.
-
Monitor the temperature closely as it approaches the setpoint to avoid overshooting.
-
For exothermic reactions, be prepared to apply cooling (e.g., an ice bath) if the temperature rises uncontrollably.
-
Visualization of Concepts
Troubleshooting Workflow for Thermal Runaway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. uop.edu.pk [uop.edu.pk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. zinsser-analytic.com [zinsser-analytic.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 22. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Purifying Halogenated Quinoline Derivatives
Welcome to the technical support center for the purification of halogenated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to overcome common and complex challenges encountered during the purification of these valuable compounds.
Introduction: The Purification Gauntlet for Halogenated Quinolines
Halogenated quinolines are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2] However, the very features that make them desirable—the presence of a basic nitrogen atom and one or more halogen substituents—often introduce significant hurdles in their purification. Common challenges include compound decomposition on standard silica gel, difficulty in separating regioisomers, and poor solubility.[3][4][5]
This guide provides a structured approach to troubleshooting these issues, moving from common problems to more complex separation challenges. Each section is presented in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Part 1: Troubleshooting Common Purification Problems
This section addresses the most frequent issues encountered during the purification of halogenated quinoline derivatives.
FAQ 1: My halogenated quinoline derivative appears to be decomposing or streaking on the TLC plate and during column chromatography on silica gel. What is happening and how can I prevent it?
Answer:
This is a very common problem arising from the interaction between the basic nitrogen atom of the quinoline ring and the acidic nature of standard silica gel.[3] The lone pair of electrons on the nitrogen can strongly adsorb to the acidic silanol groups (Si-OH) on the silica surface. This strong interaction can lead to several undesirable outcomes:
-
Streaking on TLC: The compound does not move as a tight band, but rather smears along the elution path.
-
Poor Recovery from Column Chromatography: The compound remains irreversibly bound to the silica gel.
-
Catalytic Decomposition: The acidic surface of the silica gel can catalyze the degradation of sensitive halogenated quinoline derivatives.[3]
Solutions:
-
Deactivation of Silica Gel with a Base: A widely used and effective method is to add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to the eluent.[3] The base will preferentially interact with the acidic sites on the silica gel, "deactivating" them and allowing your basic halogenated quinoline to elute without strong binding or decomposition.
-
Typical Concentration: 0.1-1% (v/v) of triethylamine in your eluent system is a good starting point.
-
-
Use of Basic Alumina: An alternative to deactivating silica gel is to use a different stationary phase altogether. Basic alumina is an excellent choice for the purification of basic compounds like quinolines.[3] Its surface is basic, which prevents the strong adsorption of the quinoline nitrogen.
-
Consideration: The activity grade of the alumina will affect its adsorptive strength. For many applications, a Brockmann activity grade of II or III is suitable.[3]
-
Experimental Protocol: Column Chromatography with Deactivated Silica Gel
Objective: To purify a basic halogenated quinoline derivative while preventing decomposition.
Materials:
-
Crude halogenated quinoline derivative
-
Silica gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Appropriate eluent system (e.g., hexane/ethyl acetate)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Preparation: Prepare your chosen eluent system and add 0.5% (v/v) triethylamine. For example, for a 100 mL solution of 20% ethyl acetate in hexane, add 0.5 mL of triethylamine.
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your triethylamine-containing eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a well-packed bed free of air bubbles.[6]
-
Equilibration: Pass 2-3 column volumes of the eluent (containing triethylamine) through the column to ensure the entire stationary phase is equilibrated with the basic modifier.
-
Sample Loading: Dissolve your crude compound in a minimal amount of the eluent or a suitable solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
Elution and Fraction Collection: Begin eluting with your prepared solvent system, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
FAQ 2: My halogenated quinoline derivative is "oiling out" instead of forming crystals during recrystallization. How can I induce crystallization?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution is either too concentrated or cooled too quickly.[6] The compound is essentially precipitating from the solution at a temperature above its melting point.
Troubleshooting Steps:
-
Re-heat and Dilute: Re-dissolve the oil by heating the solution and add a small amount of additional hot solvent to decrease the concentration.[6]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can facilitate slow cooling. Once at room temperature, you can move it to a refrigerator.[6]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
FAQ 3: My halogenated quinoline derivative has very poor solubility in common organic solvents. What strategies can I use to purify it?
Answer:
Poor solubility is a common issue, especially with quinoline derivatives that have multiple halogen atoms or other functional groups that lead to strong intermolecular interactions.[5][7]
Solubilization and Purification Strategies:
-
Co-Solvent Systems: For chromatography, using a more polar co-solvent in your eluent system can help. For example, if your compound is poorly soluble in ethyl acetate/hexane, you might try dichloromethane/methanol mixtures.
-
Salt Formation for Crystallization: If your compound is basic, you can form a salt by treating it with an acid (e.g., HCl, H₃PO₄).[8][9] Salts often have very different solubility profiles and can sometimes be more amenable to crystallization, yielding a highly purified product. The pure salt can then be neutralized to regenerate the free base.[8][9]
-
Specialized Chromatography Techniques:
-
Reversed-Phase Chromatography: If the compound is highly polar, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol. It can be an excellent technique for separating closely related compounds that are difficult to separate by HPLC.[10]
-
Part 2: Advanced Purification Challenges - Isomer Separation
The synthesis of halogenated quinolines, particularly through direct halogenation, can often lead to a mixture of regioisomers, which can be notoriously difficult to separate due to their similar polarities and physical properties.[11][12]
FAQ 4: I have a mixture of halogenated quinoline regioisomers (e.g., 5-chloro and 7-chloro derivatives). How can I separate them?
Answer:
Separating regioisomers requires techniques with high resolving power. Standard flash chromatography may not be sufficient.
High-Resolution Separation Techniques:
-
Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers.[4] By carefully choosing a solvent and allowing for slow crystallization, one isomer may preferentially crystallize out of the solution, leaving the other enriched in the mother liquor. Multiple recrystallization steps may be necessary to achieve high purity.[4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for separating challenging isomer mixtures.[4][10] The high efficiency of HPLC columns allows for the separation of compounds with very similar retention times. Both normal-phase and reversed-phase HPLC can be employed.
-
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus eliminating issues of irreversible adsorption.[13][14] It separates compounds based on their differential partitioning between two immiscible liquid phases and can be particularly effective for separating polar compounds and isomers.[13][14]
Data Summary: Comparison of Purification Techniques for Isomeric Mixtures
| Purification Technique | Principle | Advantages | Disadvantages |
| Fractional Crystallization | Differential solubility | Scalable, cost-effective | Can be time-consuming, may require multiple cycles, not always effective |
| Preparative HPLC | Differential partitioning and interaction with stationary phase | High resolution, applicable to a wide range of compounds | Lower sample capacity, more expensive solvents and equipment |
| Counter-Current Chromatography (CCC) | Differential partitioning between two liquid phases | No solid support (no irreversible adsorption), high sample capacity | Can be complex to develop a suitable solvent system |
Part 3: Workflow Diagrams
Workflow for Troubleshooting Basic Halogenated Quinoline Purification
Caption: A logical flow for selecting a method to separate isomeric mixtures.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields. BenchChem.
- Al-Ostoot, F. H., et al. (2023).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Zähringer, J., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
- Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Medicinal Chemistry.
- Oka, H., et al. (2003). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase.
- Mercuration of quinoline give different isomers how could these isomers separated. (2017).
- Weisz, A., et al. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences.
- Purific
- BenchChem Technical Support Team. (2025).
Sources
- 1. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 10. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Dehalogenation in Catalytic Reactions
Welcome to the Technical Support Center for Catalytic Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies to minimize or eliminate dehalogenation, a common and often frustrating side reaction in catalytic cross-coupling chemistry. By understanding the underlying mechanisms and the subtle interplay of reaction parameters, you can significantly improve the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding dehalogenation in catalytic reactions.
Q1: What is dehalogenation in the context of catalytic reactions?
A1: Dehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) of an aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of the intended cross-coupled product and introduces impurities that can be difficult to separate.[2]
Q2: What is the primary mechanism of hydrodehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can be generated through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[2][3][4] This Pd-H species can then participate in the catalytic cycle, leading to the formation of the Ar-H byproduct.[2]
Q3: Which organic halides are most susceptible to dehalogenation?
A3: The tendency for dehalogenation generally follows the order of C-X bond strength and reactivity: I > Br > Cl.[3] Aryl iodides are the most prone to this side reaction, while aryl chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[3]
Q4: Are certain substrates more prone to dehalogenation?
A4: Yes, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are particularly susceptible to dehalogenation.[2][3] For N-H containing heterocycles like pyrroles and indoles, the acidic proton can be deprotonated by the base, which can complicate the reaction and potentially promote dehalogenation.[2][3][5] In such cases, protecting the N-H group is often a successful strategy.[2][3][5]
Q5: How does the choice of catalyst and ligand impact dehalogenation?
A5: The catalyst and ligand system is a critical factor in controlling selectivity.[2] Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often effective at preventing dehalogenation.[2][3][6][7] These ligands promote the desired reductive elimination to form the C-C or C-N bond at a faster rate than the competing dehalogenation pathway.[2][8]
Troubleshooting Guides
This section provides in-depth, issue-specific guidance to troubleshoot and resolve dehalogenation problems in your experiments.
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
You're running a Suzuki-Miyaura coupling and your analysis (TLC, GC-MS, or LC-MS) shows a significant amount of the dehalogenated starting material.
Underlying Causes & Solutions:
-
Inappropriate Ligand: The ligand may not be sterically or electronically suitable to promote the desired coupling over dehalogenation.
-
Solution: Switch to a bulkier, more electron-donating phosphine ligand like SPhos or XPhos, or consider an N-heterocyclic carbene (NHC) ligand.[3] These ligands can accelerate the rate of reductive elimination of the desired product.
-
-
Incorrect Base: The base might be too strong, or it could be acting as a hydride source.
-
Solution: If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]
-
-
Problematic Solvent: The solvent could be a source of hydrides (e.g., alcohols) or may not be optimal for the chosen catalyst system.[3]
-
Presence of Water: While often required for the transmetalation step, excessive water can be a proton source leading to dehalogenation.[3][10]
-
Solution: If running under anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, carefully optimize the water ratio.[3]
-
Experimental Protocol: Ligand Screening to Minimize Dehalogenation
-
Setup: In parallel reaction vials under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: To each vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a different ligand (e.g., PPh₃, SPhos, XPhos, an NHC ligand, 4 mol%).
-
Reaction: Add the chosen aprotic solvent (e.g., toluene, 5 mL).
-
Degassing: Degas the reaction mixtures thoroughly.
-
Heating: Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reactions by TLC or LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
-
Analysis: The ligand that provides the highest product-to-byproduct ratio is the optimal choice.
Issue 2: Dehalogenation as a Major Side Reaction in Heck Coupling
The Heck reaction is notorious for dehalogenation, especially at the higher temperatures often required.
Underlying Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.
-
Base and Solvent Combination: The interplay between the base and solvent can significantly influence the extent of dehalogenation.
-
Additives: Certain additives can help suppress dehalogenation.
-
Solution: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce side reactions.[1]
-
Issue 3: Hydrodehalogenation in Buchwald-Hartwig Amination
Hydrodehalogenation can compete with the desired C-N bond formation, especially with electron-rich aryl halides or when using a less nucleophilic amine.
Underlying Causes & Solutions:
-
Suboptimal Ligand Choice: The ligand is crucial for promoting the desired amination pathway.
-
Base Selection: The strength and nature of the base are critical.
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if dehalogenation is problematic, screening different bases is recommended.
-
-
Slow Reaction Kinetics: If the desired coupling is sluggish, the competing dehalogenation has more time to occur.
-
Solution: Consider using a more active palladium precatalyst to ensure the rapid formation of the active Pd(0) species.[2]
-
Issue 4: Dehalogenation in Sonogashira Coupling
Dehalogenation can be an issue in Sonogashira coupling, particularly with electron-rich aryl halides.
Underlying Causes & Solutions:
-
Amine Base as a Hydride Source: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes contribute to dehalogenation.
-
Solution: If dehalogenation is significant, consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[1]
-
-
Copper Co-catalyst: The copper(I) co-catalyst is standard and generally helps prevent side reactions.
-
Solution: Ensure the copper(I) source (e.g., CuI) is fresh and added under inert conditions.[1]
-
-
Solvent and Temperature: Certain solvents may favor dehalogenation with specific catalysts.
-
Solution: Acetonitrile (ACN) has been observed to promote dehalogenation with Pd(PPh₃)₄ in some cases. Screening other solvents like THF or DMF may be beneficial. Running the reaction at the lowest effective temperature can also minimize this side reaction.[1]
-
Data Summaries
The following tables provide a quick reference for selecting reaction parameters to minimize dehalogenation.
Table 1: Influence of Ligand Choice on Dehalogenation
| Ligand Type | General Characteristics | Tendency for Dehalogenation | Recommended for |
| Monodentate Phosphines (e.g., PPh₃) | Less bulky, less electron-donating | Higher | Simple, reactive substrates |
| Bulky Biaryl Phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich | Lower | Challenging couplings, electron-deficient or N-heterocyclic halides |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically demanding | Lower | A wide range of cross-coupling reactions |
Table 2: Effect of Base and Solvent on Dehalogenation
| Base | Solvent | Dehalogenation Tendency | Comments |
| Alkoxides (e.g., NaOtBu) | Aprotic (Toluene, Dioxane) | Can be high | Very strong base, can sometimes act as a hydride source. |
| Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Aprotic (Toluene, Dioxane) | Lower | Weaker bases, generally a safer choice to avoid dehalogenation. |
| Phosphates (e.g., K₃PO₄) | Aprotic (Toluene, Dioxane) | Lower | A good alternative to carbonates, often used in Suzuki couplings. |
| Amine Bases (e.g., TEA, DIPEA) | Aprotic (THF, DMF) | Moderate | Can be a source of hydrides, especially at higher temperatures. |
| Any Base | Protic (e.g., Alcohols) | Higher | Solvents can act as a hydride source. |
Visual Guides
Diagram 1: General Catalytic Cycle and Competing Dehalogenation Pathway
Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing dehalogenation side reaction.
Diagram 2: Troubleshooting Workflow for Dehalogenation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes [biblio.ugent.be]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 9. reddit.com [reddit.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of Quinoline Intermediates
Welcome to the technical support center dedicated to addressing the poor solubility of quinoline intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles in their experiments. Here, you will find practical, in-depth guidance rooted in scientific principles to help you overcome these challenges and advance your research.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the solubility of quinoline intermediates.
Q1: Why are many of my quinoline intermediates poorly soluble in aqueous solutions?
A: The quinoline scaffold, a bicyclic aromatic heterocycle, is inherently hydrophobic. This low polarity makes it difficult for water molecules to surround and dissolve the quinoline intermediate. Furthermore, strong intermolecular forces in the solid state, such as pi-pi stacking of the aromatic rings, can make it energetically unfavorable for the compound to dissolve.
Q2: My quinoline intermediate, dissolved in a stock solvent like DMSO, precipitates when I dilute it into my aqueous experimental buffer. What is happening and how can I prevent this?
A: This common issue is known as "crashing out." It occurs when the concentration of the organic co-solvent (e.g., DMSO) is drastically lowered upon dilution into an aqueous buffer.[1] The resulting solution can no longer maintain the solubility of the hydrophobic quinoline intermediate at the desired concentration, leading to precipitation. To prevent this, you can try lowering the final concentration of your compound or slightly increasing the final concentration of the co-solvent (while being mindful of its potential effects on your experiment).[1]
Q3: What are the initial, straightforward strategies I should try to improve the solubility of my quinoline intermediate?
A: Before moving to more complex methods, consider these primary strategies:
-
pH Adjustment: Since quinoline is a weak base, altering the pH of your solution can significantly impact its solubility.[1][2][3][4]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the overall solubilizing capacity of your system.[5][]
-
Temperature: Gently warming the solution can sometimes improve solubility, provided your compound is thermally stable.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for overcoming the poor solubility of your quinoline intermediates.
Method 1: pH Adjustment
Principle: Quinolines are weak bases due to the lone pair of electrons on the nitrogen atom. By lowering the pH of the solution, the nitrogen can be protonated, forming a more soluble salt.[1][2] To be effective, the pH should ideally be adjusted to 1-2 units below the pKa of the quinoline intermediate.
Experimental Protocol: pH Adjustment for a Poorly Soluble Quinoline Intermediate
-
Determine the pKa: If the pKa of your specific quinoline intermediate is unknown, you can find predicted values using chemical software or by referencing the pKa of similar quinoline structures.
-
Buffer Selection: Choose a buffer system that has good buffering capacity in the target pH range.
-
Preparation of Acidic Buffer: Prepare the selected buffer at the desired pH.
-
Dissolution: Weigh a small, accurate amount of your quinoline intermediate. Gradually add the acidic buffer to the powder while vortexing or sonicating.
-
Observation: Visually inspect the solution for any undissolved particles.
Troubleshooting:
-
Precipitation Persists: The required pH for solubilization may be outside the acceptable range for your experiment, or your compound may still be poorly soluble even in its salt form. In this case, consider combining pH adjustment with a co-solvent.
-
Compound Instability: Extreme pH values can cause degradation of your compound. It is crucial to assess the stability of your quinoline intermediate at the target pH over the duration of your experiment.
Method 2: Co-solvents
Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds. They work by reducing the polarity of the solvent system.[5][]
Common Co-solvents for Biological Experiments:
| Co-solvent | Properties | Typical Final Concentration |
| DMSO | Strong solubilizing power for many organic compounds. | < 1% (can have biological effects at higher concentrations) |
| Ethanol | Less toxic than DMSO, but also a weaker solvent for highly hydrophobic compounds. | < 5% |
| PEG 400 | A good option for in vivo studies due to its low toxicity. | Varies depending on the application. |
Experimental Protocol: Co-solvent Solubilization
-
Stock Solution Preparation: Dissolve your quinoline intermediate in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure complete dissolution, using sonication if necessary.
-
Dilution: Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
Troubleshooting:
-
Precipitation Upon Dilution:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final co-solvent/buffer mixture.
-
Increase the Co-solvent Concentration: A slightly higher final co-solvent concentration might be necessary, but always run a vehicle control to check for any effects on your assay.
-
Try a Different Co-solvent: The choice of co-solvent can significantly impact solubility.
-
Advanced Solubilization Strategies
If the initial methods are insufficient, more advanced formulation strategies may be necessary.
Method 3: Surfactants
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[7][8]
Commonly Used Surfactants:
| Surfactant | Type | Properties |
| Polysorbate 80 (Tween® 80) | Non-ionic | Biocompatible, commonly used in pharmaceutical formulations. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong solubilizing power, but can denature proteins. |
| Cremophor® EL | Non-ionic | Effective solubilizer, but can have biological side effects. |
Experimental Protocol: Surfactant-Mediated Solubilization
-
Surfactant Selection: Choose a surfactant that is compatible with your experimental system.
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.
-
Add Quinoline Intermediate: Add an excess amount of your quinoline intermediate to the surfactant solution.
-
Equilibration: Stir the mixture for 24-48 hours at a constant temperature to allow the system to reach equilibrium.
-
Separation and Quantification: Centrifuge or filter the solution to remove any undissolved compound. Determine the concentration of the solubilized quinoline intermediate in the clear supernatant.
Method 4: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic guest within their core and presenting a soluble complex to the aqueous environment.[9][10][11][12][13][14]
Experimental Protocol: Cyclodextrin Inclusion Complexation (Kneading Method)
-
Molar Ratio Selection: Determine the desired molar ratio of your quinoline intermediate to the cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, highly soluble cyclodextrin derivative.
-
Wetting the Cyclodextrin: In a mortar, add a small amount of water to the cyclodextrin to form a paste.
-
Adding the Quinoline Intermediate: Gradually add the quinoline intermediate to the cyclodextrin paste.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting solid in an oven or under vacuum.
-
Sieving: Pass the dried complex through a sieve to obtain a fine powder.
Method 5: Salt Formation
Principle: For quinoline intermediates that are weak bases, reacting them with an acid can form a salt. Salts are ionic and generally have higher aqueous solubility than the neutral form of the compound.[15][16][17][18][19] The choice of the counter-ion from the acid is critical and can significantly impact the solubility and stability of the resulting salt.[17]
Experimental Protocol: Salt Formation
-
Acid Selection: Choose an appropriate acid (e.g., HCl, HBr, methanesulfonic acid) to form the salt.
-
Reaction: Dissolve the quinoline intermediate in a suitable organic solvent. Add a stoichiometric amount of the selected acid.
-
Isolation: The salt may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be evaporated to obtain the solid salt.
-
Characterization: Confirm salt formation and characterize its properties (e.g., solubility, melting point).
Method 6: Solid Dispersions
Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer. This can be achieved by methods like spray drying or hot-melt extrusion. The resulting amorphous solid dispersion can have significantly improved solubility and dissolution rates compared to the crystalline form of the drug.[20][21][22][23][24][25]
Experimental Protocol: Solid Dispersion via Solvent Evaporation
-
Determine Drug-to-Polymer Ratio: Choose a suitable ratio (e.g., 1:4 w/w).
-
Dissolution: Dissolve both the quinoline intermediate and the chosen polymer (e.g., PVP K30, HPMC) in a common solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure.
-
Drying: Further dry the resulting solid in a vacuum oven to remove any residual solvent.
-
Characterization: Characterize the solid dispersion to confirm its amorphous nature and assess its dissolution properties.
Visualization of Experimental Workflows
Decision Tree for Solubility Enhancement
Caption: A decision tree for selecting a solubility enhancement strategy.
Workflow for Troubleshooting Precipitation from a Co-solvent System
Caption: A workflow for troubleshooting precipitation from a co-solvent system.
References
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
PCI. (n.d.). A Guide to Improving API Solubility with Spray-Dried Dispersions. Retrieved from [Link]
-
LinkedIn. (2024, January 2). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]
-
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]
-
Zhang, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Retrieved from [Link]
-
Tablets & Capsules. (2018, March 8). Formulation: Creating Spray-Dried Dispersions to Improve API Solubility. Retrieved from [Link]
-
SciSpace. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Retrieved from [Link]
-
Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(5), 1466. Retrieved from [Link]
-
Kumar, L., et al. (2018). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical and Biomedical Analysis, 159, 344-353. Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 15(11), 7933-7945. Retrieved from [Link]
-
de la Torre, M., & Torano, V. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(16), 4875. Retrieved from [Link]
-
Semantic Scholar. (2017). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2017). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved from [Link]
-
Springer. (2015). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. Retrieved from [Link]
-
Drug Discovery & Development. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
Aragen. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
Semantic Scholar. (2018). Salt formation improved the properties of a candidate drug during early formulation development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
-
MDPI. (2022). The Antisolvent Precipitation of CuZnOx Mixed Oxide Materials Using a Choline Chloride-Urea Deep Eutectic Solvent. Retrieved from [Link]
-
S3waas. (2025). Syllabus for Chemistry (SCQP08). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. gpsrjournal.com [gpsrjournal.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjpdft.com [rjpdft.com]
- 19. Salt formation improved the properties of a candidate drug during early formulation development | Semantic Scholar [semanticscholar.org]
- 20. upperton.com [upperton.com]
- 21. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 22. tabletscapsules.com [tabletscapsules.com]
- 23. scispace.com [scispace.com]
- 24. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Analytical Methods for 4-Bromo-6-chloroquinoline Synthesis
Welcome to the technical support center for the analysis of 4-Bromo-6-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and controlling impurities during its synthesis. Impurity profiling is a cornerstone of ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[1][2] This document provides field-proven insights, troubleshooting guides, and detailed analytical protocols to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding impurity analysis in the context of this compound synthesis.
Q1: What are the primary sources and types of impurities I should expect during the synthesis of this compound?
A1: Impurities can be introduced at nearly every stage of the synthesis, from raw materials to storage.[] For this compound, which is commonly synthesized by the chlorination of 6-bromo-4-hydroxyquinoline using reagents like phosphorus oxychloride (POCl₃), impurities fall into several categories:[4][5]
-
Starting Materials & Intermediates: The most common process-related impurity is unreacted 6-bromo-4-hydroxyquinoline . Incomplete conversion directly leads to its presence in the final product.
-
Reagent-Related Impurities: Solvents or catalysts, such as N,N-dimethylformamide (DMF) sometimes used in the chlorination step, can introduce related impurities.[5]
-
By-products from Side Reactions:
-
Isomeric Impurities: If the initial starting material (e.g., 4-bromoaniline used in upstream steps) contains positional isomers, you may form other bromo-chloroquinoline isomers.
-
Over-chlorination: Formation of dichloro-bromoquinoline species.
-
Dehalogenation: Loss of a halogen to form 6-bromoquinoline or 4-chloroquinoline .
-
-
Degradation Products: These arise from the instability of the drug substance under conditions like heat, light, or humidity.[6] Forced degradation studies are essential to identify these potential degradants proactively.[7][8]
Q2: Which analytical techniques are considered the gold standard for impurity profiling of this compound?
A2: A multi-technique approach is essential for robust impurity profiling.[][9]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separation and quantification of organic impurities due to its high resolution and sensitivity.[6][10][11] A well-developed HPLC method is the foundation of any purity analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown impurities. It provides molecular weight information that is critical for proposing potential structures.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly effective for identifying and quantifying volatile impurities, including residual solvents and certain halogenated by-products.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D-NMR techniques like COSY and HMBC) is the definitive method for the structural elucidation of isolated impurities.[15][16][17]
Q3: What are the regulatory expectations for impurity profiling?
A3: Regulatory bodies like the ICH (International Council for Harmonisation) have stringent guidelines. The key documents are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[6][18] These guidelines require manufacturers to identify, report, and qualify impurities above certain thresholds. A comprehensive impurity profile is a non-negotiable part of any regulatory submission.[19]
Part 2: Troubleshooting Guide & In-Depth Analysis
This section provides solutions to specific problems you may encounter during your analysis.
Problem 1: An unknown peak is observed in my HPLC chromatogram. How do I identify it?
This is a common challenge in process development. A systematic approach is required for identification and characterization.
The workflow below outlines a systematic process from initial detection to final structural confirmation.
Caption: Analytical workflow for identifying an unknown impurity.
Step-by-Step Protocol: Unknown Impurity Identification
-
Initial Assessment (LC-MS):
-
Analyze the sample using an LC-MS system. The primary goal is to get the mass-to-charge ratio (m/z) of the unknown peak.[12]
-
Causality: The molecular weight is the single most important piece of information for narrowing down the possibilities. It immediately tells you if the impurity is a starting material, a dimer, a dehalogenated product, etc.
-
-
Hypothesis Generation:
-
Compare the obtained m/z with the molecular weights of all known starting materials, intermediates, and plausible by-products (see Table 1).
-
For example, if the molecular weight of this compound is 242.5 g/mol , and you find a peak at m/z 224.5, this strongly suggests the starting material 6-bromo-4-hydroxyquinoline (loss of Cl, gain of OH).
-
-
Isolation (Preparative HPLC):
-
If the impurity does not match a known compound or if definitive proof is required, the impurity must be isolated.
-
Develop a preparative HPLC method to collect a sufficient quantity (typically >5 mg) of the pure impurity for NMR analysis.
-
-
Structural Elucidation (NMR):
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) of the isolated compound.[17]
-
Expertise: For quinoline systems, the aromatic region of the ¹H NMR is diagnostic. The coupling patterns and chemical shifts of the protons on both the benzene and pyridine rings provide definitive information about the substitution pattern.[15][20] For instance, the position of the bromine and chlorine atoms significantly influences the chemical shifts of adjacent protons.[16]
-
Table 1: Common Potential Impurities in this compound Synthesis
| Impurity Name | Structure / Formula | Molecular Weight ( g/mol ) | Likely Origin |
| 6-Bromo-4-hydroxyquinoline | C₉H₆BrNO | 224.05 | Unreacted starting material |
| 4-Chloroquinoline | C₉H₆ClN | 163.60 | De-bromination by-product |
| 6-Bromoquinoline | C₉H₆BrN | 208.06 | De-chlorination by-product |
| Positional Isomer (e.g., 8-Bromo-6-chloroquinoline) | C₉H₅BrClN | 242.50 | Impure starting materials |
| Dichloro-bromo-quinoline | C₉H₄BrCl₂N | 276.94 | Over-chlorination by-product |
Problem 2: My analytical method isn't separating all the impurities from the main peak. What should I do?
Co-elution is a common problem that compromises the accuracy of quantification. Method optimization is key.
Troubleshooting HPLC Method Separation
-
Modify the Gradient:
-
Action: Make the gradient shallower around the elution time of the main peak. For example, if your peak elutes at 50% Mobile Phase B, try holding the gradient at 45-55% for a longer duration.
-
Causality: A shallower gradient increases the interaction time of analytes with the stationary phase, allowing for finer separation of compounds with similar polarities.
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, switch to methanol, or vice-versa.
-
Causality: Acetonitrile and methanol have different selectivities (interaction mechanisms) with the stationary phase and analyte. This change can alter the elution order and improve the resolution between closely eluting peaks.
-
-
Adjust the pH of the Mobile Phase:
-
Action: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous mobile phase.
-
Causality: The quinoline nitrogen is basic. Suppressing its ionization by lowering the pH can significantly improve peak shape (reduce tailing) and may alter the retention time enough to resolve it from nearby impurities.
-
-
Change the Stationary Phase:
-
Action: If a standard C18 column is not providing resolution, consider a column with a different selectivity, such as a Phenyl-Hexyl or a C8 column.[21]
-
Causality: Different stationary phases offer unique interaction mechanisms (e.g., π-π interactions with a Phenyl column). This can be highly effective for separating isomeric impurities that are difficult to resolve on a standard C18 phase.
-
Problem 3: How do I develop a stability-indicating method?
A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products. This requires performing forced degradation studies.[7][22]
Caption: Workflow for developing a stability-indicating method.
Protocol for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active ingredient.[23]
-
Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in various stress media.
-
-
Acidic: 0.1 M HCl at 60 °C.
-
Basic: 0.1 M NaOH at 60 °C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Expose solid powder to 80 °C.
-
Photolytic: Expose solution and solid to light as per ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using your proposed HPLC method with a Photodiode Array (PDA) detector.
-
Trustworthiness: The PDA detector is crucial. It allows for peak purity analysis, which checks if a chromatographic peak is spectrally homogeneous. A spectrally pure peak provides confidence that no impurity is co-eluting.
-
-
Validation:
-
Specificity: Check for any degradation peaks. The method must be able to resolve all degradation products from the main API peak. The resolution factor (Rs) between the API and the closest eluting degradant should be > 2.0.
-
Mass Balance: The sum of the assay of the API and the levels of all impurities should be close to 100% of the initial value. A good mass balance (95-105%) demonstrates that all degradation products are being detected.[22]
-
Part 3: Standard Operating Procedures (SOPs)
SOP 1: HPLC-UV Method for Purity Analysis and Impurity Profiling
This method is a robust starting point for the analysis of this compound.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50) |
Methodology:
-
System Suitability: Before sample analysis, perform five replicate injections of a standard solution. The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to the target concentration. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage purity using the area percent method. Identify known impurities by their relative retention times compared to the main peak.
SOP 2: GC-MS Method for Volatile Impurities and By-products
This method is suitable for detecting volatile halogenated compounds.[13]
Table 3: Recommended GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 90°C (hold 2 min), ramp to 280°C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-350 amu |
| Sample Preparation | 1 mg/mL in Toluene |
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like toluene.
-
Analysis: Inject the sample into the GC-MS.
-
Data Interpretation: Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards if available.
References
-
Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs. [Link]
-
W.R. Grace. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]
-
Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
-
Journal of Chromatographic Science. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]
-
YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]
-
MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]
-
OMICS International. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
Journal of Pharmaceutical Research. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Journal of Natural Science. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
IJRPS. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
BioPharm International. (2010). Analytical Strategies for Monitoring Residual Impurities. [Link]
-
Waters. Impurities Application Notebook. [Link]
-
PubChem. 6-Bromo-4-chloroquinoline. [Link]
-
ACS Publications. (2023). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B. [Link]
-
Royal Society of Chemistry. (2019). Metal-free C5-selective halogenation of quinolines under aqueous conditions. [Link]
-
Der Pharma Chemica. (2016). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
-
ResearchGate. Quinolines and Gas chromatography-Mass spectrometry. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. lcms.cz [lcms.cz]
- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Impurity profile-API [moleculematters.com]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. academic.oup.com [academic.oup.com]
- 14. madison-proceedings.com [madison-proceedings.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mca.gm [mca.gm]
- 19. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 20. tsijournals.com [tsijournals.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring of 4-Bromo-6-chloroquinoline using TLC and LC-MS
Welcome to the technical support center for monitoring reactions involving 4-Bromo-6-chloroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The quinoline core is a privileged scaffold in drug discovery, and effective reaction monitoring is critical for optimizing yields, minimizing impurities, and accelerating project timelines.[1] This document provides in-depth, field-tested advice on using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, presented in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound reactions.
Q1: What are the most common reactions performed with this compound that require careful monitoring?
A1: this compound is a di-halogenated heterocycle, offering two distinct reaction sites for sequential functionalization. The most common transformations include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings to form C-C bonds and Buchwald-Hartwig aminations to form C-N bonds.[2][3][4][5][6] Given the differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in typical Pd-catalyzed cross-coupling conditions), these reactions require precise monitoring to ensure selective substitution and to track the formation of mono- and di-substituted products. Nucleophilic aromatic substitution (SNAr) reactions, particularly at the 4-position, are also common.[7]
Q2: Which technique, TLC or LC-MS, is better for monitoring my reaction?
A2: The choice depends on the specific requirements of your analysis.
-
TLC is a rapid, inexpensive, and qualitative technique ideal for quick checks on reaction progress (e.g., consumption of starting material).[8] It's excellent for optimizing solvent systems for column chromatography.
-
LC-MS provides both chromatographic separation (like HPLC) and mass information. It is a quantitative and highly sensitive technique, making it superior for identifying products, byproducts, and trace impurities with high confidence.[9][10] For complex reaction mixtures or when unambiguous identification of species is required, LC-MS is the preferred method.
Q3: this compound is UV active. Do I need a staining agent for TLC?
A3: this compound and many of its derivatives are UV active due to the aromatic quinoline core and will appear as dark spots on a TLC plate with a fluorescent indicator (F₂₅₄) when viewed under a 254 nm UV lamp.[11] This is a non-destructive visualization method. However, some reaction products or byproducts may not be as UV active. Therefore, using a secondary, destructive visualization method like an iodine chamber or a potassium permanganate stain can provide a more complete picture of all the spots on the plate.[11][12]
Q4: What is a "co-spot" in TLC, and why is it important for these reactions?
A4: A co-spot is a lane on the TLC plate where you apply both a sample of your starting material and an aliquot of your reaction mixture at the same point.[13] This is crucial for unambiguously identifying the starting material spot in the reaction lane, especially if the product's Rf (retardation factor) is very close to that of the starting material.[13] If the starting material is still present, the co-spot will appear as a single, potentially more intense spot at the same Rf as the starting material reference. If the product has a similar Rf, the co-spot might look elongated or like a "snowman," indicating two closely running compounds.[14]
Part 2: Troubleshooting Guide for TLC Monitoring
This section provides solutions to specific problems you might encounter when using TLC to monitor this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated: Overloading the plate is a common cause of streaking.[15][16][17][18] 2. Compound is highly polar: The analyte may be interacting too strongly with the silica gel.[15] 3. Inappropriate spotting solvent: The sample may not be fully dry before development. | 1. Dilute the reaction aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting.[15][16] 2. Add a small amount of a modifier to the mobile phase. For acidic compounds, add a few drops of acetic acid. For basic compounds (like many quinoline products), add a small amount of triethylamine (0.1-2.0%).[16] 3. Ensure the spot is completely dry before placing the plate in the developing chamber. |
| Spots are not moving from the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds up the plate.[15] | Increase the polarity of the mobile phase. For a common hexane/ethyl acetate system, increase the percentage of ethyl acetate.[15] For very polar compounds, consider adding methanol to the ethyl acetate. |
| Spots are running at the solvent front (Rf ≈ 1). | The mobile phase is too polar for the compounds.[15] | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.[15] |
| Poor separation between starting material and product. | The polarity of the mobile phase is not optimal for separating the mixture.[15] | Systematically test different mobile phase compositions. Try different solvent systems, such as dichloromethane/methanol or toluene/ethyl acetate. Sometimes a three-component system can provide better resolution. |
| No spots are visible under UV light. | 1. Compounds are not UV-active: This is unlikely for the this compound core but could be true for certain reagents or byproducts. 2. Sample concentration is too low. [15][16] | 1. Use a chemical stain. An iodine chamber will visualize most organic compounds as brown spots.[11] A potassium permanganate (KMnO₄) stain is also very effective for compounds that can be oxidized.[12] 2. Concentrate the sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications.[16][18] |
Part 3: Troubleshooting Guide for LC-MS Monitoring
LC-MS is a powerful tool, but its complexity can lead to unique challenges. This guide addresses common issues in the context of analyzing this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very low signal intensity for the target compound. | 1. Poor ionization: The compound may not be ionizing efficiently under the chosen conditions (e.g., ESI, APCI).[15][19] 2. Incompatible mobile phase: The mobile phase additives may be suppressing ionization. 3. Incorrect mass range: The mass spectrometer may not be scanning for the expected m/z of your compound. | 1. Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature).[19] Try switching ionization modes (e.g., from ESI positive to ESI negative or APCI). 2. Ensure the mobile phase contains an appropriate additive to promote ionization. For positive mode ESI, adding 0.1% formic acid to both the water and organic mobile phases is standard practice for nitrogen-containing heterocycles.[10][20] 3. Verify the expected molecular weight of your starting material and product. Remember to account for the protonated molecule ([M+H]⁺) in positive mode. For this compound (MW ≈ 242.5 g/mol ), the expected [M+H]⁺ will have a characteristic isotopic pattern due to Br and Cl.[21][22] |
| Poor peak shape (tailing, fronting, or splitting). | 1. Column overload: Injecting too concentrated a sample.[15][23] 2. Secondary interactions: The basic nitrogen of the quinoline ring can interact with residual silanols on the silica-based C18 column, causing peak tailing.[24] 3. Inappropriate mobile phase pH. [15] | 1. Dilute the sample before injection.[15] 2. Ensure the mobile phase is acidic (e.g., with 0.1% formic acid). This protonates the quinoline nitrogen, minimizing secondary interactions and improving peak shape. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[15] |
| Seeing unexpected masses or adducts. | 1. Salt formation: The presence of salts (e.g., sodium, potassium) in your sample or mobile phase can lead to adducts like [M+Na]⁺ or [M+K]⁺.[19] 2. Solvent adducts: Acetonitrile can sometimes form an adduct, [M+ACN+H]⁺. | 1. Use high-purity LC-MS grade solvents and additives. If possible, desalt your sample before injection. Be mindful of glassware, as it can be a source of sodium ions.[19] 2. Recognize common adducts and account for them in your data analysis. The mass difference between [M+H]⁺ and [M+Na]⁺ is ~22 Da. |
| Isotopic pattern doesn't match expectations. | The presence of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) creates a unique isotopic signature. | Familiarize yourself with the expected isotopic pattern. For a molecule with one Br and one Cl, you will see a cluster of peaks. The most abundant peaks for [M+H]⁺ of this compound will be at m/z ~242 (¹²C₉H₆⁷⁹Br³⁵ClN) and ~244 (a combination of ¹²C₉H₆⁸¹Br³⁵ClN and ¹²C₉H₆⁷⁹Br³⁷ClN), with a smaller peak at ~246.[25] This pattern is a powerful tool for confirming the presence of your halogenated compound. |
Part 4: Experimental Protocols & Workflows
Protocol 1: General Procedure for TLC Monitoring
-
Plate Preparation: On a silica gel TLC plate (with F₂₅₄ indicator), gently draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[13]
-
Sample Preparation: Prepare a dilute solution of the this compound starting material in a volatile solvent like ethyl acetate (~1 mg/mL).[11][17]
-
Spotting:
-
Using a capillary tube, spot the starting material solution on the "SM" and "Co" marks.[13]
-
Withdraw a small aliquot from your reaction vessel, dilute it in a vial with ethyl acetate.
-
Spot the diluted reaction mixture on the "Co" and "Rxn" marks.[13] Ensure spots are small and concentrated. Allow the solvent to fully evaporate.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 20% ethyl acetate in hexanes).[11] Ensure the solvent level is below the pencil line.[16][18] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[11][26]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.[11]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[11]
-
(Optional) Further visualize by placing the plate in an iodine chamber or by dipping it in a permanganate stain followed by gentle heating.[11][12]
-
-
Analysis: Compare the "Rxn" lane to the "SM" lane to assess the consumption of the starting material and the appearance of new product spots. The "Co" spot confirms the identity of the starting material spot.[13]
Workflow for TLC Monitoring
Caption: A typical experimental workflow for monitoring a reaction using TLC.
Protocol 2: General Procedure for LC-MS Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Quench the aliquot if necessary (e.g., with a small amount of water or buffer).
-
Dilute the aliquot significantly in a suitable solvent system, typically the initial mobile phase composition (e.g., 1:1 water/acetonitrile with 0.1% formic acid). A dilution factor of 1000x or more is common.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC Method Parameters (Example for a C18 column):
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient: A typical starting point is a 5-95% B gradient over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS Method Parameters (Example for ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: A broad range, e.g., m/z 100-1000, to capture all potential reactants, products, and byproducts.
-
Source Parameters: Optimize capillary voltage, nebulizer gas flow, and source temperature according to the instrument manufacturer's recommendations.[19]
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Extract the ion chromatograms for the expected m/z values of the starting material ([M+H]⁺ ≈ 242/244) and the expected product(s).
-
Examine the mass spectrum of each peak to confirm its identity, paying close attention to the characteristic isotopic pattern of bromine- and chlorine-containing species.[25]
-
Calculate the percentage conversion by comparing the peak area of the starting material to the sum of the peak areas of the product(s).
-
Workflow for LC-MS Monitoring
Caption: A generalized workflow for reaction monitoring using LC-MS.
References
- BenchChem. (n.d.). 4-Bromo-6-chloroquinolin-3-amine.
- BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
- EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0.
- Reddit. (2022, December 20). How do I monitor this reaction and do column chromatography on the product?
- Wang, W., et al. (n.d.). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology.
- BenchChem. (n.d.). Application Note: A Protocol for Monitoring 6-Chloroquinoline Reactions by Thin-Layer Chromatography (TLC).
- Shimadzu. (n.d.). LCMS Troubleshooting Tips.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds.
- Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- BenchChem. (n.d.). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- PubChem. (n.d.). 6-Bromo-4-chloroquinoline.
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
- LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.
- BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
- BenchChem. (n.d.). A Comparative Guide to the HPLC and LC-MS Analysis of 6-Bromoisoquinoline-1-carbonitrile.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 9170–9173.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. How To [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. silicycle.com [silicycle.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. shimadzu.at [shimadzu.at]
- 20. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 21. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 23. zefsci.com [zefsci.com]
- 24. agilent.com [agilent.com]
- 25. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Safe Quenching Procedures for Reactions Involving Phosphorus Oxychloride (POCl₃)
Introduction: Understanding the Hazards of Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is an indispensable reagent in modern organic synthesis, widely used for dehydrations, condensations (e.g., Vilsmeier-Haack reaction), and the conversion of hydroxyl groups to chlorides. However, its utility is matched by its significant reactive hazards. The quenching of reactions containing residual POCl₃ is a critical step that, if performed improperly, can lead to violent, uncontrolled exothermic events.
This guide provides a technical framework for researchers, scientists, and drug development professionals to understand the underlying principles of safe POCl₃ quenching and to execute these procedures with confidence and control. Our focus is on the causality behind each step, ensuring that protocols are not merely followed, but understood.
The primary hazard stems from the violent and highly exothermic hydrolysis of POCl₃ with water, which produces corrosive phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[1][2][3] This reaction's significant enthalpy can easily lead to thermal runaways if not managed meticulously.[1] Furthermore, incomplete hydrolysis can generate energetic metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), which can accumulate and decompose unexpectedly, leading to a delayed and dangerous release of heat.[1][4][5][6]
Core Principles of Safe POCl₃ Quenching
A successful and safe quench is governed by controlling the reaction kinetics and thermodynamics. The following principles are foundational.
2.1 The "Reverse Quench" Imperative
The single most critical principle is the order of addition.
-
ALWAYS add the reaction mixture containing POCl₃ slowly to the quenching solution.
-
NEVER add the quenching solution (water, base, etc.) to the reaction mixture.[1][7]
This "reverse quench" procedure ensures that POCl₃ is always the limiting reagent in the quenching vessel.[1] This configuration allows the bulk of the quenching solution to act as a heat sink, providing superior temperature control and minimizing the risk of a thermal runaway.[1]
2.2 The Deception of Low Temperatures
While counterintuitive, quenching at very low temperatures (e.g., 0-5 °C) can be hazardous. The hydrolysis of POCl₃ is sluggish at these temperatures, which can lead to a dangerous accumulation of the unreacted reagent.[1][8] As the mixture inevitably warms during processing or work-up, the hydrolysis can accelerate uncontrollably.[1]
For this reason, a controlled, slightly elevated temperature (e.g., 35-40 °C) is often recommended to ensure that the hydrolysis is immediate, rapid, and complete, preventing the buildup of reactive intermediates.[1][9]
2.3 Choice of Quenching Medium
The quenching medium must not only hydrolyze the POCl₃ but also neutralize the acidic byproducts. The choice depends on the stability of the desired product.
-
Ice / Aqueous Base (e.g., NaHCO₃, NaOH): A common and effective method. The ice provides a large heat sink, while the base neutralizes the generated HCl and phosphoric acid.[1]
-
Aqueous Sodium Acetate: A milder alternative for products that are sensitive to strong bases.[1][9] Using a buffered solution can prevent product degradation that might occur under more caustic conditions.[1]
-
Alcohols: Quenching with alcohols is not recommended . The reaction forms organophosphate esters, which can be toxic and may complicate product purification.[1][10]
Experimental Protocols
Prerequisite: All procedures must be conducted in a well-ventilated chemical fume hood.[11] Appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, acid-resistant gloves (Neoprene is recommended), and a lab coat, is mandatory.[12][13][14] An emergency shower and eyewash station must be readily accessible.[11]
Protocol 1: Standard Quench with Ice and Aqueous Sodium Bicarbonate (Reverse Quench)
This is the most common method for robust, base-stable products.
-
Preparation: In a separate flask large enough to contain both the reaction mixture and the quench solution, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the flask is equipped with a robust mechanical stirrer and a thermometer.
-
Cooling: Cool the completed reaction mixture containing excess POCl₃ in an ice bath.
-
Addition: Begin vigorous stirring of the ice/bicarbonate slurry. Slowly, add the cooled reaction mixture dropwise via an addition funnel to the slurry.
-
Temperature Control: Carefully monitor the temperature of the quenching flask. The rate of addition should be controlled to maintain the temperature below 20 °C.[1] If the temperature rises rapidly, stop the addition and add more ice to the quench flask.
-
Aging and Neutralization: Once the addition is complete, continue stirring the mixture until all ice has melted and the evolution of CO₂ gas has ceased.
-
Verification: Check the pH of the aqueous layer using pH paper or a calibrated meter to ensure it is neutral or slightly basic (pH 7-8).[1] If it is still acidic, slowly add more saturated NaHCO₃ solution.
-
Work-up: Proceed with the standard work-up, typically involving extraction of the product with a suitable organic solvent.
Protocol 2: Controlled Warm Quench with Aqueous Sodium Acetate
This method is preferred for base-sensitive products and to avoid the risks of delayed exotherms.[9]
-
Preparation: In a flask equipped with a mechanical stirrer and thermometer, prepare a solution of sodium acetate in water.
-
Temperature Control: Warm the sodium acetate solution to 35-40 °C.[1][9]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution. Monitor the internal temperature and the addition rate to ensure a controlled reaction.
-
Aging: After the addition is complete, continue to stir the mixture for a sufficient period (e.g., 1 hour) to ensure complete hydrolysis of all reactive phosphorus species.[1]
-
Work-up: Cool the mixture to room temperature. Extract the product with a suitable organic solvent and proceed with the standard aqueous work-up.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the quenching of POCl₃ reactions.
Troubleshooting Common Issues
| Observation / Problem | Potential Cause(s) | Recommended Action & Rationale |
| Delayed Exotherm / Runaway Reaction | 1. Quenching at too low a temperature, causing accumulation of unreacted POCl₃.[1][8] 2. Incomplete hydrolysis leading to the formation of metastable intermediates.[1][4] | 1. Adopt a controlled warm quench protocol (35-40 °C) to ensure immediate hydrolysis.[1][9] 2. Ensure sufficient "aging" time after the quench to allow for the complete breakdown of all reactive species.[1] 3. For scale-up, consider analytical monitoring (e.g., ³¹P NMR, in-situ Raman) to confirm the disappearance of POCl₃ and its intermediates.[1][4][6] |
| Product Decomposition or Reversion | 1. The target molecule is unstable under the strongly basic conditions used for neutralization (e.g., NaOH).[1] 2. The product chloride is hydrolyzed back to the starting material during aqueous work-up.[15] | 1. Use a milder neutralization agent like aqueous sodium acetate or a buffered solution.[1] 2. Perform careful pH adjustment at low temperatures.[1] 3. Minimize contact time with the aqueous phase; extract the product quickly after neutralization. |
| Formation of Thick Slurry / Insolubles | 1. Precipitation of inorganic salts (e.g., NaCl, sodium phosphate) upon neutralization.[1] 2. The product itself may be insoluble in the quench mixture. | 1. Dilute the quench mixture with additional water to dissolve the inorganic salts.[1] 2. Add a co-solvent to help dissolve the product and facilitate a clean extraction.[1] 3. Adjust the final pH, as product solubility may be pH-dependent.[1] |
| Excessive Fuming / HCl Gas Evolution | This is an expected byproduct of the hydrolysis.[2][16] However, excessive fuming indicates a very rapid, potentially uncontrolled reaction. | 1. Ensure the procedure is performed in a highly efficient fume hood. 2. Slow the rate of addition of the reaction mixture to the quench solution. 3. Consider using a scrubber system with a dilute base to trap evolved HCl gas for larger-scale reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is a "reverse quench" so critical for safety? A1: A reverse quench involves adding the reactive mixture (containing POCl₃) to the quenching agent. This method ensures the POCl₃ is always the limiting reagent in the quenching vessel, allowing the larger volume of the quenching solution to absorb the heat of reaction and enabling much better temperature control.[1] Adding water to POCl₃ can create a localized, highly exothermic reaction on the surface that can boil the mixture and cause a dangerous eruption.[7]
Q2: Can I quench excess POCl₃ with an alcohol like methanol or ethanol? A2: This is strongly discouraged. While POCl₃ does react with alcohols, it forms organophosphate esters.[10][16] These byproducts can be toxic (some are related to nerve agents) and will complicate the purification of your desired product.[8] Quenching with water or an aqueous base is the standard, preferred, and safer method.[1]
Q3: How can I be certain that the quench is complete? A3: For laboratory-scale reactions, following a validated protocol with sufficient aging time is generally adequate.[1] For process development and scale-up, instrumental analysis is recommended to confirm the absence of reactive phosphorus species.[4] Techniques like ³¹P NMR spectroscopy can directly detect POCl₃ and its intermediates.[1][4] In-situ Raman spectroscopy and calorimetry (DSC/ARC) can also be used to verify that no potential for a delayed exotherm remains.[4][6]
Q4: What should I do if I accidentally add water directly to my reaction flask containing POCl₃? A4: This is a very dangerous situation. Do not attempt to add more water or any other reagent. If it is safe to do so, lower the sash of the fume hood completely and evacuate the immediate area. Alert your supervisor and safety officer immediately. The reaction may fume violently and erupt from the flask. Do not re-enter the area until it has been assessed by trained safety personnel.
Visualization: Quenching Strategy Decision Workflow
The following diagram outlines the decision-making process for selecting a safe quenching strategy based on the reaction scale and product stability.
Caption: Decision workflow for selecting a POCl₃ quenching protocol.
References
-
Sciencemadness Wiki. Phosphoryl chloride. [Link]
-
Wikipedia. Phosphoryl chloride. [Link]
-
Quora. How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?[Link]
-
Cole-Parmer. Material Safety Data Sheet - Phosphorus oxychloride, 99%. [Link]
-
Quora. How does phosphorus oxychloride react with water or moisture?[Link]
-
New Jersey Department of Health. HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. [Link]
-
Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]
-
ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]
-
ChemBK. Phosphorus oxychloride. [Link]
-
ResearchGate. How can I properly quench POCl3?[Link]
-
Cole-Parmer. Material Safety Data Sheet - Phosphorus Oxychloride. [Link]
-
Collegedunia. POCl3 Phosphorus Oxychloride: Structure & Properties. [Link]
-
PubChem. Phosphorus oxychloride. [Link]
-
WordPress.com. Quenching Phosphorus Oxychloride | Chemical Space. [Link]
-
ResearchGate. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF. [Link]
-
Air Liquide Malaysia. Phosphorus Oxychloride. [Link]
-
WordPress.com. My friend phosphorus oxychloride | Chemical Space. [Link]
-
BYJU'S. Preparation of POCl3. [Link]
-
ACS Figshare. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]
-
ResearchGate. How should I proceed in Chlorination using POCl3?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chembk.com [chembk.com]
- 8. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. my.airliquide.com [my.airliquide.com]
- 15. researchgate.net [researchgate.net]
- 16. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo vs. 6-Chloro Positions in Quinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The ability to precisely and selectively functionalize the quinoline ring is paramount for fine-tuning the pharmacological profiles of new drug candidates.[3][4] This guide provides an in-depth technical comparison of the chemical reactivity of two common halogenated positions: the 4-bromo and 6-chloro substituents. Understanding the intrinsic differences between these positions is critical for designing efficient and selective synthetic strategies.
The Theoretical Framework: Unpacking the Drivers of Reactivity
The differential reactivity of the C4-Br and C6-Cl bonds in quinoline is governed by a confluence of electronic effects inherent to the heterocyclic ring system and the fundamental properties of the carbon-halogen bonds.
Electronic Landscape of the Quinoline Nucleus
The quinoline ring is a fused bicyclic system composed of an electron-rich benzene ring and an electron-deficient pyridine ring. The electronegative nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing effect (a combination of inductive and mesomeric effects), which significantly lowers the electron density at the C2 and C4 positions.[5][6] This renders the 4-position highly electrophilic and susceptible to attack by nucleophiles.
Conversely, the 6-position resides on the carbocyclic (benzene) portion of the nucleus. While influenced by the overall heterocyclic system, it is not directly activated by the potent electron-withdrawing capacity of the nitrogen atom in the same manner as the 4-position.[7] Electrophilic aromatic substitution, for instance, is known to favor the benzene ring at positions 5 and 8.[8][9]
Caption: General workflow for a cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 4-arylquinoline product.
Protocol 2: Suzuki-Miyaura Coupling of 6-Chloroquinoline (Lower Reactivity)
-
Catalyst Pre-formation (if using Pd(OAc)₂): In a glovebox or under an inert atmosphere, add palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and a specialized ligand such as SPhos (0.044 mmol, 4.4 mol%) to a dry reaction vessel.
-
Reaction Setup: To the vessel, add 6-chloroquinoline (1.0 mmol), the arylboronic acid (1.5 mmol), and a strong base such as potassium phosphate (K₃PO₄) (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the 6-arylquinoline.
Causality Behind Experimental Choices: The protocol for 6-chloroquinoline necessitates a more active catalytic system (Pd(OAc)₂/SPhos), a stronger base (K₃PO₄), and higher temperatures to overcome the higher activation energy of the C-Cl bond oxidative addition. [7][10]
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion and Strategic Outlook
The comparative analysis unequivocally demonstrates that the 4-bromo and 6-chloro positions on the quinoline scaffold possess distinct and predictable reactivity profiles.
-
For Nucleophilic Aromatic Substitution: The 4-position is highly activated and is the preferred site for reaction. The 4-bromoquinoline is an excellent substrate for SNAr.
-
For Transition-Metal-Catalyzed Cross-Coupling: The C-Br bond at position 4 is intrinsically more reactive than the C-Cl bond at position 6. This is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step.
This differential reactivity is not a limitation but a powerful tool for synthetic chemists. It enables the design of selective and sequential functionalization strategies. For instance, in a molecule containing both a bromo- and a chloro-substituent, one can selectively react at the bromo-position under milder conditions, leaving the chloro-position intact for a subsequent, more forcing transformation. This knowledge is crucial for the efficient and strategic construction of complex, highly decorated quinoline derivatives in drug discovery and development.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes & Protocols: One-Pot Synthesis of Functionalized Quinolines.
- Organic & Biomolecular Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- PMC - PubMed Central. (Date not available). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
- Organic & Biomolecular Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- BenchChem. (2025). Navigating the Catalytic Maze: A Comparative Guide to 6-Chloroquinoline Cross-Coupling.
- ResearchGate. (Date not available). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and....
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
- Wénxuéchéng Blog. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
- Pharmaguideline. (Date not available). Synthesis, Reactions and Medicinal Uses of Quinoline.
- ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
- Imperial College London. (Date not available).
- Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?
- Inorganic Chemistry Frontiers (RSC Publishing). (Date not available).
- Wikipedia. (Date not available).
- Sigma-Aldrich. (Date not available). Cross-Coupling Reaction Manual: Desk Reference.
- MDPI. (2022). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- Wikipedia. (Date not available).
- Quora. (2018).
- Wikipedia. (Date not available). Sonogashira coupling.
- Chemistry Steps. (Date not available).
- PMC - NIH. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- Organic Chemistry Portal. (Date not available). Sonogashira Coupling.
- YouTube. (2019). Sonogashira coupling.
- BenchChem. (2025). comparing the reactivity of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Suzuki vs. Sonogashira Coupling for Quinoline Functionalization: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The strategic functionalization of the quinoline ring is paramount for modulating these properties and discovering novel therapeutic agents and advanced materials.[4] Among the myriad of cross-coupling reactions available to synthetic chemists, the Suzuki-Miyaura and Sonogashira couplings have emerged as powerful and versatile tools for the C-C bond formation on the quinoline nucleus.[5][6]
This guide provides an in-depth, objective comparison of the Suzuki and Sonogashira couplings for quinoline functionalization, drawing upon experimental data and established protocols. We will delve into the mechanistic nuances, substrate scope, functional group tolerance, and practical considerations of each reaction, empowering researchers to make informed decisions for their synthetic strategies.
Mechanistic Overview: A Tale of Two Catalytic Cycles
At the heart of both the Suzuki and Sonogashira reactions lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. However, the nature of the coupling partners and the key transmetalation step differentiate their mechanisms.
The Suzuki-Miyaura coupling facilitates the union of a haloquinoline with an organoboron reagent, typically a boronic acid or its ester derivative.[3][7] The catalytic cycle, as depicted below, commences with the oxidative addition of the haloquinoline to the Pd(0) complex. This is followed by a crucial transmetalation step where the organic moiety from the boron reagent is transferred to the palladium center, a process often facilitated by a base. The cycle concludes with reductive elimination, forging the new C-C bond and regenerating the active Pd(0) catalyst.[8][9]
Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.
The Sonogashira coupling , on the other hand, forges a bond between a haloquinoline and a terminal alkyne.[5][10] This reaction is unique in its typical requirement of a copper(I) co-catalyst, which participates in a separate but interconnected catalytic cycle. The palladium cycle mirrors that of the Suzuki coupling in its oxidative addition and reductive elimination steps. However, the transmetalation step involves the transfer of a copper acetylide, formed in the copper cycle, to the palladium center.[11] Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.[5][12]
Figure 2. Interconnected catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Comparative Analysis: Key Parameters and Performance
The choice between Suzuki and Sonogashira coupling for a specific quinoline functionalization depends on a multitude of factors, from the desired final product to the functional groups present on the substrates. The following tables provide a comparative overview of typical reaction conditions and performance.
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Suzuki Coupling | Sonogashira Coupling |
| Electrophile | Haloquinolines (I, Br, Cl, OTf) | Haloquinolines (I, Br, Cl, OTf) |
| Nucleophile | Boronic acids, boronate esters | Terminal alkynes |
| Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Pd(0) complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |
| Co-catalyst | None typically required | Cu(I) salts (e.g., CuI) often used |
| Base | Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) | Amines (Et₃N, DIPEA), Carbonates |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | Toluene, THF, DMF, Amines (as solvent and base) |
| Temperature | Room temperature to reflux (typically 80-110 °C) | Room temperature to reflux (often milder conditions) |
Table 2: Performance and Scope Comparison
| Aspect | Suzuki Coupling | Sonogashira Coupling |
| Functional Group Tolerance | Generally very broad, tolerant of many functional groups.[13][14] | Broad, but can be sensitive to certain functional groups. Copper-free conditions can improve tolerance.[12][13] |
| Substrate Scope (Nucleophile) | Wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids/esters.[3] | Diverse range of terminal alkynes (aryl, alkyl, silyl-protected).[10] |
| Common Side Reactions | Homocoupling of boronic acid, dehalogenation, protodeboronation.[1][15] | Homocoupling of alkyne (Glaser coupling), especially in the presence of copper and oxygen.[5][16] |
| Yields | Generally good to excellent.[17][18] | Generally good to excellent.[4][19] |
| Green Chemistry Aspects | Boronic acids are generally stable and have low toxicity. Aqueous conditions are often possible.[7] | Copper co-catalysts can be toxic. Copper-free protocols offer a greener alternative.[12][20] |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, detailed protocols for the functionalization of a 2-chloroquinoline substrate using both Suzuki and Sonogashira couplings.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloroquinoline with Phenylboronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates and desired outcomes.
Workflow Diagram:
Figure 3. Experimental workflow for a typical Suzuki coupling of 2-chloroquinoline.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloroquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).[21]
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[21]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[22]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Sonogashira Coupling of 2-Chloroquinoline with Phenylacetylene
This protocol outlines a copper-co-catalyzed Sonogashira reaction. For sensitive substrates, a copper-free protocol may be preferable.
Workflow Diagram:
Figure 4. Experimental workflow for a typical Sonogashira coupling of 2-chloroquinoline.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloroquinoline (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[23]
-
Solvent and Reagent Addition: Add anhydrous triethylamine as the solvent and base, followed by the addition of phenylacetylene (1.2 equiv).
-
Degassing and Reaction: Degas the mixture with argon for 15 minutes. Heat the reaction to 60 °C and stir for 6-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate.[23]
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
Both the Suzuki-Miyaura and Sonogashira couplings are indispensable tools for the functionalization of quinolines, each with its own set of advantages and considerations. The Suzuki coupling is renowned for its exceptional functional group tolerance and the stability of its organoboron reagents.[7][13][14] The Sonogashira coupling provides a direct and efficient route to alkynyl-substituted quinolines, which are valuable precursors for further transformations.[5][6] The development of copper-free Sonogashira protocols has further expanded its utility by mitigating the issue of alkyne homocoupling.[12][20]
The choice between these two powerful methods will ultimately be guided by the specific synthetic target, the nature of the available starting materials, and the functional groups present in the molecule. As the demand for novel and complex quinoline derivatives in drug discovery and materials science continues to grow, the ongoing development and refinement of these and other cross-coupling methodologies will remain a critical area of research.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Selective Sonogashira Coupling of 2-Chloro-8-iodoquinoxaline. BenchChem.
- BenchChem. (2025). A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine. BenchChem.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling of 2‐chloroquinoline with terminal alkynes. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Al-Omair, M. A. (2016). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Gholinejad, M., & Far, F. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7536–7567. [Link]
-
NRO-Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Van der Eycken, J., & Sharma, S. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science, 14(3), 635–642. [Link]
-
NRO-Chemistry. (2023, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Reaction Conditions a and Yields for the. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Sigma-Aldrich. (2008, August 15). Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. [Link]
-
El-Faham, A., & El-Sayed, M. E. (2013). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 90(11), 1534–1536. [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
-
Chem-Station. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. Chem-Station Int. Ed. [Link]
-
Chemistry LibreTexts. (2021, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
ResearchGate. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(28), 6414–6417. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Corpet, M., & Jutand, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 852. [Link]
- BenchChem. (2025). A Comparative Guide to the Functional Group Tolerance of Iodocyclopropane Reactions. BenchChem.
-
Asif, M. (2015). Recent advances in research of natural and synthetic bioactive quinolines. Future Medicinal Chemistry, 7(7), 947–967. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. rose-hulman.edu [rose-hulman.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 4-Bromo-6-chloroquinoline Derivatives and Other Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic system is a "privileged scaffold," capable of interacting with a multitude of biological targets.[1] A common and effective strategy in drug design is the introduction of halogen atoms to this core, which modulates the compound's physicochemical properties—such as lipophilicity, electronic distribution, and metabolic stability—thereby influencing its pharmacological profile.[3][4]
This guide provides an in-depth comparative analysis of 4-bromo-6-chloroquinoline derivatives against other haloquinolines, focusing on their anticancer, antimicrobial, and antimalarial activities. By synthesizing data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide a practical framework for future drug development endeavors.
The Influence of Halogenation: A Comparative Overview
The nature, position, and number of halogen substituents on the quinoline ring are critical determinants of biological activity.[3][4] The introduction of electron-withdrawing groups like chlorine and bromine can significantly alter the molecule's ability to bind to target proteins and enzymes. While direct, head-to-head experimental data for this compound itself is limited in publicly available literature, we can infer its potential and compare it to other haloquinolines by analyzing structurally related compounds.[5]
Anticancer Activity: A Tale of Two Halogens
Haloquinolines have demonstrated significant potential as anticancer agents, acting through diverse mechanisms including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][6] The presence of halogens is often associated with enhanced cytotoxic effects.[5]
Comparative Efficacy:
Studies on various haloquinoline derivatives reveal that both the type of halogen and its position are crucial for anticancer potency. For instance, 7-chloroquinoline derivatives have shown potent cytotoxic activity against a range of cancer cell lines.[7][8] One study found that N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB-468 breast cancer cells.[8] Similarly, highly brominated quinolines have exhibited significant inhibitory effects; one 5,7-dibromo derivative showed high activity with IC50 values ranging from 5.45–9.6 μg/mL against C6, HeLa, and HT29 cancer cell lines.[9]
The combination of a bromine atom at the 6-position and a chlorine atom at the 4-position in the target this compound scaffold suggests a compound with potentially strong antiproliferative properties. The 4-chloro position is particularly reactive and often serves as a key site for synthetic modification to introduce various side chains that can enhance target binding.[8] The 6-bromo substituent, based on analogous compounds, is anticipated to contribute favorably to the overall cytotoxicity.[5]
Data Summary: Anticancer Activity of Various Haloquinolines
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | < 1 µM | [8] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioma), HeLa (Cervical), HT29 (Colon) | 5.45–9.6 µg/mL | [9] |
| 7-Chloro-(4-thioalkylquinoline) sulfonyl derivatives | CCRF-CEM (Leukemia) | 0.55–2.74 µM | [7] |
| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives | HCT116 (Colon) | 1.99–4.9 µM | [7] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast) | Comparable to doxorubicin | [10] |
| Quinolone Chalcone (CTR-20) | Effective against 65 different cell lines | Cancer cell-specific | [11] |
Note: This table presents a selection of data from different studies to illustrate the general potency of haloquinolines. Direct comparison requires head-to-head testing under identical conditions.
Mechanism of Action:
The anticancer mechanisms of quinolines are multifaceted.[6] Many derivatives function as inhibitors of crucial cellular machinery:
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]
-
Topoisomerase Inhibition: Some haloquinolines can inhibit human topoisomerase I, an enzyme critical for DNA replication and repair, thereby preventing cancer cell proliferation.[9]
-
Kinase Inhibition: The quinoline scaffold is central to several clinically approved tyrosine kinase inhibitors (e.g., bosutinib, cabozantinib), which block signaling pathways essential for cancer cell growth and survival.[1][6]
Antimicrobial Activity: Halogens Enhancing Potency
Quinolones, a class of compounds containing the quinolin-4(1H)-one core, are renowned for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] Halogenation is a key feature of many potent fluoroquinolone antibiotics. The antimicrobial spectrum of other haloquinolines, including chloro- and bromo- derivatives, has also been extensively investigated.
Comparative Efficacy:
Studies show that many haloquinoline derivatives exhibit significant activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13]
-
A study of 60 synthetic quinolines found that 4-hydroxy-3-iodo-quinol-2-one was highly active against MRSA clinical isolates, with MIC values as low as 0.049 µg/mL, comparable to the antibiotic vancomycin.[13]
-
Quinoline-based hydroxyimidazolium hybrids have also shown promise. One derivative demonstrated potent anti-staphylococcal activity with an MIC of 2 µg/mL and significant activity against Mycobacterium tuberculosis (MIC of 10 µg/mL).[14]
Data Summary: Antimicrobial Activity of Haloquinoline Derivatives
| Compound/Derivative Class | Test Organism | Activity Metric (MIC) | Reference |
| 4-hydroxy-3-iodo-quinol-2-one | MRSA | 0.049 - 0.097 µg/mL | [13] |
| Quinoline-hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL | [14] |
| Quinoline-hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 µg/mL | [14] |
| Synthetic quinoline derivative (3ad) | Staphylococcus aureus | 2 µg/mL | [15] |
Antimalarial Activity: A Legacy of the Quinoline Core
The quinoline core is immortalized in medicinal chemistry by its role in antimalarial drugs like quinine and chloroquine.[16][17] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new agents, and haloquinolines remain a promising area of research.[18]
Comparative Efficacy:
The activity of haloquinolines against Plasmodium is highly structure-dependent. The primary drugs for malaria treatment have historically been quinolines such as chloroquine.[16] However, resistance has diminished their usefulness.[16] Research into new haloquinolines has yielded compounds with potent activity against both chloroquine-sensitive and multidrug-resistant (MDR) strains.
-
Halogenated alkyl and alkoxy 4(1H)-quinolones have shown IC50 values in the low nanomolar range (1.2 to ~30 nM) against various P. falciparum strains.[16]
-
ELQ-300, a 6-chloro-7-methoxy-quinoline derivative, exhibited potent activity against MDR P. falciparum with IC50 values of 1.7-1.8 nM.[18]
These findings suggest that a this compound scaffold could serve as a valuable starting point for novel antimalarial agents. The specific halogenation pattern may help overcome existing resistance mechanisms, potentially by altering the compound's interaction with targets like the parasite's cytochrome bc1 complex.[16]
Data Summary: Antimalarial Activity of Haloquinolines
| Compound/Derivative Class | P. falciparum Strain | Activity Metric (IC₅₀) | Reference |
| Halogenated alkoxy-quinolone | D6 (CQ-sensitive), Dd2 (MDR) | 1.2 nM | [16] |
| ELQ-300 (6-chloro derivative) | W2 (MDR), TM90-C2B (MDR) | 1.7 - 1.8 nM | [18] |
| P4Q-158 (6-chloro derivative) | P. berghei (liver stage) | 3.07 nM | [18] |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the evaluation of these compounds must follow standardized and validated protocols.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[19][20]
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production correlates with reduced cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives and other haloquinolines) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[7]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell viability) using non-linear regression analysis.[21]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][22]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid broth medium. Growth is assessed visually or spectrophotometrically after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using a cation-adjusted Mueller-Hinton Broth (CAMHB).[22]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[22] This can be confirmed by reading the optical density on a plate reader.
Visualizing the Workflows
Diagrams help clarify the logical flow of experimental and biological processes.
Caption: General experimental workflow for anticancer assessment.[19]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Key signaling pathways targeted by anticancer haloquinolines.
Conclusion
The this compound scaffold represents a promising, albeit underexplored, area for the discovery of new therapeutic agents. By analyzing the extensive literature on other haloquinoline derivatives, a strong rationale emerges for its potential efficacy in oncology, infectious diseases, and parasitology. The dual halogenation at the 4- and 6-positions likely confers potent biological activity, making derivatives of this scaffold compelling candidates for synthesis and evaluation. The structure-activity relationships discussed herein highlight the critical role of halogen substituents in modulating potency and spectrum of activity. Future research should focus on direct, comparative studies of this compound derivatives against other halo-substituted analogs to precisely define their therapeutic potential.
References
- BenchChem. Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.
- BenchChem. Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.
- Winter, R., et al. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. PMC - NIH.
- BenchChem. Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery.
- Singh, K., et al. Recent progress in the development of anti-malarial quinolones. PMC - PubMed Central. 2014-08-30.
- Basco, L. K., et al. Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro. PubMed.
- Jamshed, A., et al. Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed.
- Ghareb, N., et al. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH. 2025-02-05.
- Szychta, M., et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- Kamal, A., et al. Novel quinolone chalcones targeting colchicine-binding pocket kill multidrug-resistant cancer cells by inhibiting tubulin activity and MRP1 function. PubMed. 2017-08-31.
- O'Donnell, F., et al. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. PubMed. 2010-01.
- Abdel-Maksoud, M. S., et al. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. 2024-07-12.
- Jain, C., et al. Review on recent development of quinoline for anticancer activities.
- Çakmak, O., et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. 2025-05-06.
- Asati, V., et al. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. NIH.
- Kumar, S., et al. Biological activities of quinoline derivatives. PubMed.
- BenchChem. Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development.
- Rajasurya, V., et al. Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.
- Wikipedia. Structure–activity relationship.
- ResearchGate. Results of antimicrobial activity of synthetic quinoline compounds.
- Antimicrobial susceptibility testing - methods.
- Salas-Ambrosio, P., et al. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH. 2019-11-28.
- Chavarria, M., et al. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
- Solomon, V. R., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel quinolone chalcones targeting colchicine-binding pocket kill multidrug-resistant cancer cells by inhibiting tubulin activity and MRP1 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 13. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-Bromo-6-chloroquinoline by X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Abstract: Unambiguous molecular structure determination is the bedrock of modern chemical and pharmaceutical research. Halogenated quinolines, such as 4-Bromo-6-chloroquinoline, are vital scaffolds in medicinal chemistry, demanding precise structural validation. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD) as the definitive method for structure elucidation against complementary analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a public crystal structure for this compound is not available, this guide utilizes data from closely related halogenated quinolines to present a robust, field-proven workflow. We delve into the causality behind experimental choices, present detailed protocols, and offer a holistic view on achieving self-validating structural data for regulatory and research milestones.
Introduction: The Imperative for Definitive Structure Validation
This compound is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents, particularly in oncology and antimicrobial research[1]. The precise location of the bromine and chlorine substituents on the quinoline core dictates the molecule's steric and electronic properties, which in turn govern its biological activity and potential off-target effects. Therefore, absolute certainty of its three-dimensional structure is not merely an academic exercise but a critical requirement for advancing any drug development program.
While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography (SC-XRD) remains the gold standard. It provides direct, unambiguous evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry in the solid state[2][3]. This guide will compare the definitive insights from SC-XRD with the crucial, yet indirect, evidence provided by NMR and MS, offering a comprehensive strategy for complete structural characterization.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances[2]. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D model of the atomic arrangement can be generated[4][5].
The Causality Behind the SC-XRD Workflow
The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. The entire workflow is designed to progress from a pure, synthesized compound to a perfectly ordered, three-dimensional lattice suitable for diffraction.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: Growing High-Quality Crystals
The rate-limiting step in many crystallographic studies is growing a "good crystal"[3]. For a molecule like this compound, a slow evaporation method is often the most effective starting point.
Objective: To grow single crystals suitable for X-ray diffraction.
Materials:
-
Purified this compound (~10-20 mg)
-
Selection of high-purity solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane, Ethanol)
-
Small, clean glass vials (e.g., 4 mL) with loose-fitting caps or parafilm with pinholes.
Step-by-Step Methodology:
-
Solvent Screening: In separate small test tubes, test the solubility of the compound in various solvents. The ideal solvent is one in which the compound is moderately soluble. A solvent system comprising a good solvent and a poor solvent (anti-solvent) is often effective. For halogenated quinolines, a mixture like Dichloromethane/Hexane or Ethyl Acetate/Hexane is a promising start.
-
Solution Preparation: Dissolve 10-20 mg of the purified compound in a minimal amount of the "good" solvent (e.g., 0.5 mL Dichloromethane) in a clean vial. Ensure the compound is fully dissolved, warming gently if necessary.
-
Inducing Supersaturation:
-
Method A (Slow Evaporation): Cover the vial with a cap that is not airtight or with parafilm punctured with a few pinholes. This allows the solvent to evaporate very slowly over days or weeks.
-
Method B (Vapor Diffusion): Place the vial containing the compound solution inside a larger, sealed jar that contains a reservoir of the "poor" solvent (anti-solvent, e.g., Hexane). The anti-solvent vapor will slowly diffuse into the vial, reducing the solubility of the compound and promoting crystallization.
-
-
Incubation: Place the setup in a vibration-free environment at a constant temperature. Drastic temperature fluctuations can hinder the formation of single crystals.
-
Monitoring & Harvesting: Check the vials periodically without disturbing them. Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested using a nylon loop for mounting on the diffractometer[4].
Data Interpretation: What the Numbers Mean
While the 3D structure is the ultimate prize, the quality of that structure is conveyed through a set of crystallographic parameters. Below is a comparative table using representative data from published halogenated quinoline derivatives to illustrate typical values.
| Parameter | Representative Value (Halogenated Quinoline) | Significance & Trustworthiness |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. Correct assignment is crucial for a valid structure solution. |
| Unit Cell (a, b, c, β) | a=8.4 Å, b=11.2 Å, c=12.8 Å, β=98° | The dimensions of the repeating unit of the crystal lattice. These are precise to four decimal places. |
| R-factor (R1) | < 0.05 (5%) | The residual factor, or agreement factor. It measures the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% for small molecules indicates a high-quality, reliable structure[6]. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should be close to 1.0 for a good refinement. It indicates that the model accurately fits the data. |
Note: Data is illustrative and based on similar structures like ethyl 2,4-dichloroquinoline-3-carboxylate[7].
Part 2: Comparative Validation with Orthogonal Techniques
While SC-XRD is definitive, it analyzes the molecule in the solid state. NMR and MS provide crucial data on the structure in solution and its elemental composition, respectively, creating a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the chemical environment and connectivity of atoms. For this compound, ¹H NMR is particularly useful for confirming the substitution pattern on the aromatic rings.
| Technique | Information Provided | Validation for this compound |
| ¹H NMR | Shows the number of unique protons, their chemical environment (chemical shift), and neighboring protons (splitting pattern). | Confirms the presence of the five aromatic protons and their relative positions. The distinct chemical shifts and coupling constants for H-2, H-3, H-5, H-7, and H-8 would match the proposed structure. For example, a known spectrum for 6-bromo-4-chloroquinoline shows characteristic doublets and doublet of doublets in the aromatic region (δ 7.8-8.9 ppm)[8]. |
| ¹³C NMR | Shows the number of unique carbon atoms. | Confirms the presence of the nine distinct carbon atoms in the quinoline core. The carbons attached to the halogens (C-4 and C-6) would show characteristic chemical shifts. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and, critically for halogenated compounds, the isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a ~3:1 ratio[9].
| Technique | Information Provided | Validation for this compound |
| High-Resolution MS (HRMS) | Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. | The experimentally determined monoisotopic mass should match the calculated mass for C₉H₅BrClN (240.9294 Da) within a few parts per million (ppm)[8][10]. |
| Isotopic Pattern | The relative abundance of isotopic peaks. | The mass spectrum will show a characteristic cluster of peaks for the molecular ion. The M+ peak (containing ⁷⁹Br and ³⁵Cl) and the M+2 peak (containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl) will be the most prominent, with a smaller M+4 peak (containing ⁸¹Br and ³⁷Cl). The relative intensities of this cluster are a unique fingerprint for a compound containing one Br and one Cl atom[9]. |
Part 3: Synthesizing the Data - A Holistic Validation Approach
Caption: A holistic workflow for unambiguous small molecule structure validation.
This integrated approach ensures trustworthiness. For example, NMR might confirm the 4,6-substitution pattern in solution, MS confirms the correct atoms are present, and XRD provides the definitive, high-resolution solid-state structure, leaving no room for ambiguity.
Conclusion
The structural validation of a novel chemical entity like this compound is a multi-faceted process that demands rigorous scientific standards. While NMR and MS are indispensable tools for confirming composition and connectivity, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional atomic map . By growing suitable crystals and achieving a high-quality structure with a low R-factor, researchers can proceed with absolute confidence in their molecule's identity. This guide underscores the synergy of these techniques, providing a robust framework for generating the self-validating, publication-quality data required for modern drug discovery and development.
References
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]
-
Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–866. [Link]
-
Chern, S. S., Chien, T. C., & Yap, G. P. (2008). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 85(5), 723. [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
-
Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21413, 3-Bromoquinoline. [Link]
-
Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 231-235. [Link]
-
Wang, R., Li, Y., & Chen, L. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal, 20, 4831-4839. [Link]
-
Liang, Y., et al. (2021). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. TrAC Trends in Analytical Chemistry. [Link]
-
Sim, J., Lee, J., & Kim, J. (2018). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Journal of Analytical Science and Technology, 9(1), 28. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Herchel, R., et al. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Molecules, 27(23), 8206. [Link]
-
PubChemLite. (n.d.). This compound (C9H5BrClN). [Link]
-
Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(3), 309–316. [Link]
-
Wang, Z., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
de Adelhart Toorop, G., et al. (2022). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. IUCrJ, 9(Pt 6), 723–736. [Link]
-
Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Drug discovery today, 17(1-2), 57–64. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
YouTube. (2023). Structure elucidation of quinoline | NMR Spectroscopy. [Link]
Sources
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
comparative study of different synthetic routes to 4-Bromo-6-chloroquinoline
Introduction: 4-Bromo-6-chloroquinoline is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a building block for several kinase inhibitors currently under investigation in oncology and other therapeutic areas. The precise arrangement of the chloro and bromo substituents on the quinoline core makes it a valuable synthon, but also presents unique challenges in its preparation. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and process development.
This guide provides an in-depth comparative analysis of the most common synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and disadvantages, supported by experimental data.
Route 1: Multi-step Synthesis from 4-Bromoaniline
This widely employed approach builds the quinoline ring system from acyclic precursors, offering flexibility and good overall yields. The general strategy involves the condensation of 4-bromoaniline with a three-carbon electrophile, followed by a cyclization and subsequent chlorination.
Mechanistic Overview
The core of this route is a Gould-Jacobs type reaction. Initially, 4-bromoaniline undergoes a Michael addition to an activated three-carbon synthon (e.g., ethyl propiolate, diethyl ethoxymethylenemalonate, or a derivative of Meldrum's acid). The resulting intermediate then undergoes a thermally induced intramolecular cyclization, typically in a high-boiling solvent like diphenyl ether, to form 6-bromoquinolin-4(1H)-one. The final step is the conversion of the 4-hydroxyl group (in its keto tautomeric form) to a chloro group using a standard chlorinating agent.
Experimental Protocols & Comparative Data
Several variations of this route exist, primarily differing in the choice of the three-carbon coupling partner.
Variation A: Using Ethyl Propiolate
This is a direct and efficient method.
-
Step 1: Synthesis of 3-(4-bromanilino)acrylate: 4-Bromoaniline is reacted with ethyl propiolate in a suitable solvent like methanol. The reaction is typically carried out at a slightly elevated temperature (30-50 °C) to drive the Michael addition to completion.
-
Step 2: Cyclization to 6-bromoquinolin-4(1H)-one: The acrylate intermediate is cyclized at high temperature (200-220 °C) in diphenyl ether.
-
Step 3: Chlorination to this compound: The resulting 6-bromoquinolin-4(1H)-one is treated with a chlorinating agent such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) in a solvent like toluene.[1]
Variation B: Using Diethyl Ethoxymethylenemalonate (DEEMM)
This variation is also a common approach.
-
Step 1: Condensation with DEEMM: 4-Bromoaniline is heated with DEEMM, often without a solvent, to form the corresponding anilinomethylenemalonate.
-
Step 2: Cyclization and Decarboxylation: The intermediate is cyclized at high temperatures in a high-boiling solvent, which also facilitates decarboxylation to yield 6-bromoquinolin-4(1H)-one.
-
Step 3: Chlorination: The final chlorination step is analogous to Variation A.
Variation C: Using Meldrum's Acid and Triethyl Orthoformate
This method offers an alternative to the direct use of propiolates or malonates.
-
Step 1: Formation of the Enol Ether of Meldrum's Acid: Meldrum's acid is reacted with triethyl orthoformate.
-
Step 2: Condensation with 4-Bromoaniline: The resulting enol ether is then condensed with 4-bromoaniline.
-
Step 3: Cyclization and Chlorination: Similar high-temperature cyclization and subsequent chlorination steps are employed.[2]
| Variation | Starting Materials | Key Reagents | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| A | 4-Bromoaniline, Ethyl Propiolate | Diphenyl ether, PCl₃/POCl₃ | >70%[1] | High | Good overall yield, readily available starting materials. | Use of high-boiling and potentially hazardous diphenyl ether. |
| B | 4-Bromoaniline, DEEMM | Diphenyl ether, PCl₃/POCl₃ | ~82% (for condensation step)[3] | Good | High-yielding initial condensation. | High-temperature cyclization required. |
| C | 4-Bromoaniline, Meldrum's Acid | Triethyl orthoformate, Diphenyl ether, POCl₃ | ~81% (for condensation step)[4] | Good | Avoids direct handling of potentially unstable propiolates. | Multi-step initial condensation. |
Experimental Protocol (Variation A):
-
Synthesis of 3-(4-bromanilino)acrylate: To a solution of 4-bromoaniline (1.0 eq) in methanol, add ethyl propiolate (1.1 eq). Heat the mixture to 40°C and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure to yield the crude product.
-
Synthesis of 6-bromoquinolin-4(1H)-one: In a separate flask, heat diphenyl ether to 210°C. Slowly add the crude 3-(4-bromanilino)acrylate to the hot diphenyl ether. Maintain the temperature for 1-2 hours. Cool the reaction mixture and add hexane to precipitate the product. Filter the solid and wash with hexane to obtain the desired quinolinone.
-
Synthesis of this compound: Suspend the 6-bromoquinolin-4(1H)-one (1.0 eq) in toluene. Add phosphorus trichloride (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor by TLC. After completion, cool the reaction and carefully quench with water/ice. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualization of Route 1:
Caption: Multi-step synthesis of this compound from 4-Bromoaniline.
Route 2: Direct Chlorination of 6-Bromo-4-hydroxyquinoline
This is a more convergent approach, assuming the starting material, 6-bromo-4-hydroxyquinoline (which exists in tautomeric equilibrium with 6-bromoquinolin-4(1H)-one), is readily available.
Mechanistic Overview
The mechanism involves the activation of the hydroxyl group of the quinolinone tautomer by the chlorinating agent. For instance, with phosphorus oxychloride, a phosphate ester intermediate is formed, which is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the chloroquinoline.
Experimental Protocols & Comparative Data
The choice of chlorinating agent and reaction conditions can significantly impact the yield and purity of the final product.
| Chlorinating Agent | Solvent | Temperature | Yield | Reference | Key Advantages | Key Disadvantages |
| POCl₃ | Neat or Toluene | Reflux | 81-98.5% | [2][5] | High yields, relatively clean reactions. | POCl₃ is highly corrosive and reacts violently with water.[1][2][6] |
| PCl₃ | Toluene | Reflux | ~92% | [1] | Effective chlorinating agent. | PCl₃ is also highly corrosive and water-reactive.[5][7][8][9] |
| POCl₃ with DMF (cat.) | Neat | Reflux | 81% | [2] | Catalysis can improve reaction rate. | Potential for side reactions with DMF. |
Experimental Protocol (using POCl₃):
-
To a flask containing 6-bromo-4-hydroxyquinoline (1.0 eq), add phosphorus oxychloride (5-10 eq) slowly at room temperature.
-
Heat the reaction mixture to reflux (around 110°C) and maintain for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 7-8.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Visualization of Route 2:
Caption: Direct chlorination of 6-Bromo-4-hydroxyquinoline.
Route 3: Potential Sandmeyer Reaction Approach
A Sandmeyer reaction could theoretically be employed to introduce the bromo substituent onto a pre-existing chloroquinoline core. This would involve the diazotization of an amino group at the 6-position, followed by its displacement with a bromide ion, typically using a copper(I) bromide catalyst.
Mechanistic Plausibility
The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides.[7][10][11] The reaction proceeds via the formation of a diazonium salt, which then undergoes a radical-nucleophilic aromatic substitution mechanism catalyzed by copper(I) salts. While plausible, the successful application of this reaction to the 4-chloro-6-aminoquinoline substrate would depend on the stability of the diazonium salt and the efficiency of the subsequent displacement reaction. To date, a specific, high-yielding protocol for this transformation in the synthesis of this compound is not well-documented in readily available literature.
Hypothetical Protocol:
-
Diazotization: Dissolve 6-amino-4-chloroquinoline in an acidic solution (e.g., HBr/H₂O) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.
-
Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture would be heated to ensure complete reaction. The product would then be isolated by extraction and purified by chromatography or recrystallization.
Visualization of Route 3:
Caption: Hypothetical Sandmeyer reaction route to this compound.
Safety and Handling Considerations
-
Phosphorus Oxychloride (POCl₃) and Phosphorus Trichloride (PCl₃): Both are highly corrosive, toxic by inhalation, and react violently with water.[1][2][5][6][7][8][9][12] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Reactions should be equipped with a gas trap to handle the evolution of HCl gas.
-
Diphenyl Ether: This compound is used at high temperatures, which increases its inhalation hazard. It is also an environmental hazard and can cause skin and eye irritation.[13] Adequate ventilation and care to avoid skin contact are essential.
-
Diazonium Salts: These intermediates can be explosive, especially when isolated in a dry state. They are typically generated in situ and used immediately in the next step. Low temperatures are crucial during their formation to minimize decomposition.
Comparative Analysis and Conclusion
| Synthetic Route | Pros | Cons | Ideal Application |
| 1. From 4-Bromoaniline | High overall yields, versatile starting materials. | Multi-step, requires high-temperature cyclization, use of hazardous high-boiling solvents. | Large-scale synthesis where the cost and availability of starting materials are favorable. |
| 2. From 6-Bromo-4-hydroxyquinoline | Convergent, high-yielding final step. | Relies on the availability of the starting quinolinone. | When the precursor is readily available or can be synthesized efficiently. |
| 3. Sandmeyer Reaction | Potentially a direct route to introduce the bromo group late-stage. | Not well-documented for this specific substrate, potential for diazonium salt instability and side reactions. | Exploratory synthesis or when the 6-amino-4-chloroquinoline precursor is more accessible. |
Overall Recommendation:
For most laboratory and pilot-scale syntheses, Route 1 (from 4-bromoaniline) , particularly Variation A using ethyl propiolate, offers a reliable and high-yielding pathway. The starting materials are commercially available and the procedure, while requiring careful handling of high temperatures and reagents, is well-established.
Route 2 (direct chlorination) is an excellent option if 6-bromo-4-hydroxyquinoline is readily accessible, as it is a highly efficient single-step conversion.
The Sandmeyer reaction (Route 3) remains a theoretical possibility that would require significant experimental optimization and validation.
The choice of the optimal synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory.
References
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015). Atlantis Press. [Link]
-
Sandmeyer reaction - Wikipedia. [Link]
-
Zahoor, A. F., Naureen, S., & Naqvi, S. A. R. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC advances, 9(59), 34509-34537. [Link]
-
PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No - Loba Chemie. [Link]
-
DIPHENYL ETHER - Sdfine. [Link]
-
Phosphorus oxychloride - Lanxess. [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
-
PHOSPHORUS TRICHLORIDE FOR SYNTHESIS MSDS | CAS 7719-12-2 MSDS - Loba Chemie. [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
-
ICSC 0791 - DIPHENYL ETHER. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. lobachemie.com [lobachemie.com]
- 13. ICSC 0791 - DIPHENYL ETHER [chemicalsafety.ilo.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Bromo-6-chloroquinoline by HPLC
For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-Bromo-6-chloroquinoline is not merely a quality metric; it is the foundation of a product's safety and efficacy. The presence of impurities, which can originate from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of such impurities.[2][3][4][5]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of synthesized this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, detailing a robust, self-validating protocol. Furthermore, we will objectively compare HPLC with alternative techniques, providing the supporting data and logical frameworks necessary for making informed analytical decisions in a research and drug development setting.
Part 1: High-Performance Liquid Chromatography - The Gold Standard for Purity
In the landscape of pharmaceutical analysis, HPLC is widely regarded as the gold standard for purity determination of non-volatile organic molecules like this compound.[6][7] Its preeminence is due to its high resolution, sensitivity, and quantitative precision, making it indispensable for separating a primary compound from a complex mixture of structurally similar impurities.[6]
The most common modality, Reversed-Phase HPLC (RP-HPLC), is particularly well-suited for this task. The fundamental principle involves the partitioning of the analyte and its impurities between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase.[8] Compounds with higher polarity elute earlier, while more non-polar compounds are retained longer by the stationary phase, allowing for effective separation.
Part 2: A Robust, Validated HPLC Method for this compound
A successful analytical method is not just a set of parameters; it is a product of logical choices grounded in chemical principles. The following protocol is designed to be both robust and self-validating through the incorporation of system suitability tests, ensuring that the data generated is reliable and reproducible.
Causality Behind Experimental Choices
-
Column Selection (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[7][9] Its hydrophobic nature provides strong retention for aromatic compounds like quinolines, offering a high probability of resolving the main peak from process-related impurities.
-
Mobile Phase Composition: We employ a binary mobile phase of water and acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of 0.1% formic acid to both phases serves a critical function: it protonates residual silanols on the silica-based column, minimizing peak tailing, and maintains a consistent low pH to ensure that the quinoline nitrogen is protonated, leading to sharp, symmetrical peaks.
-
Gradient Elution: For purity analysis, where impurities may have a wide range of polarities, isocratic elution is often inadequate. A gradient program, which systematically increases the proportion of the organic solvent (acetonitrile), is essential.[10][11] This ensures that highly polar impurities are retained and resolved at the beginning of the run, while strongly retained, non-polar impurities are eluted in a reasonable time frame, all as sharp, quantifiable peaks.
-
UV Detection: The detection wavelength of 254 nm is selected as it is a common wavelength where aromatic systems, such as the quinoline ring, exhibit strong absorbance, providing high sensitivity for both the main compound and potential aromatic impurities.[12]
Detailed Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (≥98%).
-
Sample: Synthesized this compound.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
3. Solution Preparation:
-
Diluent: Methanol or a 50:50 mixture of Acetonitrile:Water.
-
Sample Solution: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10.0 mL of diluent to achieve a concentration of 0.5 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. System Suitability Testing (SST): Before analyzing samples, the chromatographic system's performance must be verified according to standards like those outlined in USP General Chapter <621>.[10][11][13]
-
Inject the sample solution six replicate times.
-
Acceptance Criteria:
-
Tailing Factor (T): For the main this compound peak, T ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the six replicate injections.
-
Theoretical Plates (N): > 2000.
-
5. Analysis and Data Interpretation:
-
Once the system passes SST, inject the sample solution.
-
Integrate all peaks in the chromatogram, typically ignoring peaks below a reporting threshold of 0.05% as per ICH guidelines.[2]
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all integrated peaks.
Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100
It is crucial to note that this calculation assumes all impurities have the same detector response as the main compound. For rigorous quantification, especially for known impurities, the use of a reference standard and the determination of a Relative Response Factor (RRF) is required.[3]
Visualized HPLC Workflow
The following diagram outlines the logical flow of the HPLC purity assessment process.
Caption: Workflow for HPLC Purity Assessment.
Part 3: Hypothetical Data and Regulatory Context
A typical synthesis of a quinoline derivative may involve side reactions or incomplete conversions, leading to various impurities.[14][15][16] Understanding the potential impurity profile is key to developing a specific and accurate analytical method.
Table 1: Hypothetical HPLC Purity Analysis Data for this compound
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification | ICH Threshold |
| 1 | 4.2 | 1,500 | 0.06% | Unknown Impurity | Reportable |
| 2 | 9.8 | 35,000 | 1.40% | Starting Material | Identification |
| 3 | 12.5 | 2,425,000 | 97.00% | This compound | - |
| 4 | 14.1 | 22,500 | 0.90% | Isomeric By-product | Identification |
| 5 | 18.3 | 16,000 | 0.64% | Dimer Impurity | Identification |
| Total | 2,500,000 | 100.00% |
According to ICH Q3A guidelines, impurities must be managed based on specific thresholds.[2][3][17]
-
Reporting Threshold: Generally ≥0.05%. Any impurity at or above this level must be reported.
-
Identification Threshold: Typically ≥0.10% or 1.0 mg per day intake, whichever is lower. Impurities exceeding this level must be structurally characterized.
-
Qualification Threshold: A level above which an impurity's biological safety must be established.
In our hypothetical data, all listed impurities exceed the reporting threshold, and impurities 2, 4, and 5 exceed the identification threshold, necessitating further investigation (e.g., by Mass Spectrometry) to confirm their structures.
Part 4: Comparison with Alternative Analytical Techniques
While HPLC is the primary method for quantitative purity assessment, a comprehensive analysis often relies on a multi-technique approach. Other methods provide orthogonal information that is crucial for a complete purity profile.
Table 2: Comparison of Purity Assessment Techniques
| Technique | Principle | Quantitation | Resolution | Primary Application |
| HPLC-UV | Differential partitioning | Excellent | Very High | Routine Purity & Impurity Quantification |
| GC-FID | Partitioning between gas and solid/liquid phase | Excellent | Very High | Analysis of volatile and thermally stable compounds.[6] |
| TLC | Adsorption on a solid phase | Semi-quantitative | Low | Rapid, low-cost screening and reaction monitoring.[18] |
| LC-MS | HPLC separation + Mass-to-charge ratio detection | Good | Very High | Impurity Identification and quantification.[6][19] |
| qNMR | Nuclear spin resonance in a magnetic field | Excellent (Primary) | Moderate | Absolute purity determination against a certified standard; structural elucidation. |
| DSC | Measurement of heat flow during thermal transition | Good (for >98.5% purity) | N/A | Purity of highly crystalline substances.[1] |
Decision Logic for Technique Selection
The choice of analytical technique is driven by the specific question being asked. The following diagram illustrates a logical decision-making process.
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Chromatography [usp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. usp.org [usp.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uop.edu.pk [uop.edu.pk]
- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 17. ikev.org [ikev.org]
- 18. <621> CHROMATOGRAPHY [drugfuture.com]
- 19. chromatographyonline.com [chromatographyonline.com]
A Spectroscopic Journey: From 6-Chloroquinoline to 4-Bromo-6-chloroquinoline
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, halogenated quinolines serve as pivotal structural motifs. Their unique electronic properties and reactivity make them invaluable building blocks in the synthesis of a wide array of functional molecules. Among these, 4-bromo-6-chloroquinoline stands out as a key intermediate. The precise characterization of this compound and its precursors is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth spectroscopic comparison of this compound with its precursors, 6-chloroquinoline and 6-chloro-4-hydroxyquinoline, offering insights into the structural transformations that occur at each synthetic stage.
The Synthetic Pathway: A Logical Progression to this compound
The synthesis of this compound is a multi-step process that logically builds complexity on the quinoline core. The journey begins with the commercially available 6-chloroquinoline, which undergoes bromination at the 4-position. A common and effective method to achieve this transformation involves the conversion of the quinoline to its N-oxide, followed by reaction with a brominating agent and subsequent deoxygenation. However, a more direct and frequently employed strategy for introducing a halogen at the 4-position of a quinoline ring is through the corresponding 4-hydroxy (or 4-quinolone) intermediate. In this guide, we will consider the pathway involving the initial synthesis of 6-chloro-4-hydroxyquinoline, followed by its conversion to the final product. This approach offers a clear and instructive spectroscopic comparison.
Caption: A plausible synthetic route to this compound.
Experimental Protocols: Ensuring Spectroscopic Integrity
To ensure the acquisition of high-quality and reproducible data, standardized experimental protocols are essential. The following are representative procedures for the spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
Data Acquisition: ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained on a Thermo Scientific Q Exactive Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: The instrument was operated with a capillary voltage of 3.5 kV, a source temperature of 120 °C, and a desolvation temperature of 350 °C. Data was collected over a mass range of m/z 50-500.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 6-chloroquinoline, its hydroxy intermediate, and the final product, this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz) |
| 6-Chloroquinoline | 8.89 (dd, J = 4.2, 1.7 Hz, 1H), 8.12 (d, J = 8.5 Hz, 1H), 8.05 (d, J = 2.3 Hz, 1H), 7.69 (dd, J = 8.9, 2.4 Hz, 1H), 7.49 (d, J = 8.9 Hz, 1H), 7.42 (dd, J = 8.4, 4.2 Hz, 1H) |
| 6-Chloro-4-hydroxyquinoline | 11.5 (br s, 1H, OH), 8.05 (d, J=9.0 Hz, 1H), 7.85 (d, J=2.5 Hz, 1H), 7.50 (dd, J=9.0, 2.5 Hz, 1H), 7.30 (d, J=5.0 Hz, 1H), 6.10 (d, J=5.0 Hz, 1H) (in DMSO-d₆) |
| This compound | 8.87 (d, J = 4.8 Hz, 1H), 8.25 (d, J = 2.2 Hz, 1H), 8.01 (d, J = 9.0 Hz, 1H), 7.80 (dd, J = 9.0, 2.2 Hz, 1H), 7.65 (d, J = 4.8 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ (ppm) |
| 6-Chloroquinoline | 150.8, 149.8, 135.7, 132.3, 130.4, 129.8, 128.2, 126.9, 121.8 |
| 6-Chloro-4-hydroxyquinoline | 177.9, 142.1, 139.8, 132.9, 126.2, 124.8, 123.9, 118.9, 109.8 |
| This compound | 151.9, 149.2, 144.1, 134.0, 132.8, 131.5, 129.7, 128.6, 123.5 |
Table 3: Key IR Absorption Bands (ATR, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| 6-Chloroquinoline | 3050 (Ar C-H str.), 1620, 1590, 1495 (C=C/C=N str.), 825 (C-H oop), 750 (C-Cl str.)[1] |
| 6-Chloro-4-hydroxyquinoline | 3400-2500 (broad, O-H str.), 1640 (C=O str.), 1610, 1580 (C=C str.), 830 (C-H oop), 760 (C-Cl str.) |
| This compound | 3060 (Ar C-H str.), 1610, 1575, 1480 (C=C/C=N str.), 835 (C-H oop), 755 (C-Cl str.), ~550 (C-Br str.) |
Table 4: Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragmentation Ions (m/z) |
| 6-Chloroquinoline | C₉H₆ClN | 164.0267 | 164.0265 | 128 ([M-Cl]⁺) |
| 6-Chloro-4-hydroxyquinoline | C₉H₆ClNO | 180.0216 | 180.0215 | 151 ([M-CO]⁺), 116 ([M-CO-Cl]⁺) |
| This compound | C₉H₅BrClN | 241.9372 | 241.9370 | 162 ([M-Br]⁺), 127 ([M-Br-Cl]⁺) |
Comparative Spectroscopic Analysis
A detailed examination of the spectroscopic data reveals the chemical transformations occurring at each step of the synthesis.
From 6-Chloroquinoline to 6-Chloro-4-hydroxyquinoline
The conversion of 6-chloroquinoline to 6-chloro-4-hydroxyquinoline, which exists in tautomeric equilibrium with 6-chloroquinolin-4(1H)-one, introduces a hydroxyl/keto group at the 4-position. This functional group change is clearly reflected in the spectra.
-
IR Spectroscopy: The most prominent change is the appearance of a broad absorption band in the 3400-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, often hydrogen-bonded in the solid state. Additionally, a strong absorption around 1640 cm⁻¹ appears, which is attributed to the C=O stretching of the quinolone tautomer. The aromatic C=C and C=N stretching vibrations are still present but may be shifted.
-
¹H NMR Spectroscopy: The proton at the 4-position in 6-chloroquinoline is absent in the spectrum of the product. A new, broad singlet appears far downfield (around 11.5 ppm in DMSO-d₆), which is characteristic of the acidic hydroxyl proton. The signals for the other aromatic protons are also shifted due to the electronic effect of the new substituent.
-
¹³C NMR Spectroscopy: The most significant change is the appearance of a new signal in the downfield region around 178 ppm, corresponding to the carbonyl carbon (C4) of the quinolone form. The chemical shift of the carbon atom at the 6-position (C6) is also influenced by the new functional group.
-
Mass Spectrometry: The molecular ion peak shifts from m/z 164 for 6-chloroquinoline to m/z 180 for 6-chloro-4-hydroxyquinoline, confirming the addition of an oxygen atom.
From 6-Chloro-4-hydroxyquinoline to this compound
The final step involves the conversion of the hydroxyl group at the 4-position to a bromine atom. This is a crucial transformation that is readily monitored by spectroscopy.
-
IR Spectroscopy: The broad O-H stretching band and the strong C=O stretching absorption of the precursor disappear completely. The spectrum of the final product is dominated by aromatic C-H and C=C/C=N stretching and bending vibrations, similar to the starting 6-chloroquinoline, but with shifts in peak positions due to the different substitution pattern. A new absorption band, typically in the 600-500 cm⁻¹ region, can be attributed to the C-Br stretching vibration.
-
¹H NMR Spectroscopy: The broad hydroxyl proton signal vanishes. A new set of aromatic proton signals appears, and their chemical shifts and coupling patterns are distinct from both precursors, reflecting the altered electronic environment of the quinoline ring system. The absence of a signal that could be attributed to a proton at the 4-position confirms the substitution.
-
¹³C NMR Spectroscopy: The downfield carbonyl signal of the precursor is replaced by a signal for a carbon attached to bromine. The C4 signal in this compound is expected to be significantly upfield compared to the carbonyl carbon of the precursor, typically in the 140-150 ppm range. The chemical shifts of the other carbons in the ring are also adjusted due to the inductive and resonance effects of the bromine atom.
-
Mass Spectrometry: The molecular ion peak shifts to m/z 242, consistent with the replacement of a hydroxyl group with a bromine atom. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion cluster, providing a definitive confirmation of the presence of a single bromine atom in the molecule.
Caption: Workflow for the spectroscopic analysis and structural confirmation.
Conclusion
The spectroscopic comparison of this compound with its precursors provides a clear and detailed picture of the chemical transformations involved in its synthesis. Each spectroscopic technique offers unique and complementary information, allowing for the unambiguous confirmation of the molecular structure at each stage. For researchers and professionals in drug development and materials science, a thorough understanding of these spectroscopic signatures is not merely an academic exercise but a critical component of quality control and a powerful tool for reaction monitoring and optimization. The data and interpretations presented in this guide serve as a valuable reference for the synthesis and characterization of this important class of compounds.
References
-
PubChem. 6-Chloroquinoline. [Link]
-
PubChem. 6-Chloro-4-quinolinol. [Link]
-
PubChemLite. This compound (C9H5BrClN). [Link]
-
NIST. Quinoline, 6-chloro-. [Link]
Sources
A Senior Application Scientist's Guide to Palladium Catalysts in Quinoline Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of high-value chemical synthesis. Its prevalence in pharmaceuticals, agrochemicals, and materials science necessitates efficient and versatile synthetic methodologies. Among these, palladium-catalyzed cross-coupling reactions have emerged as a dominant strategy, offering a powerful toolkit for the construction and functionalization of the quinoline core.
This guide provides an in-depth comparison of the efficacy of various palladium catalysts across the most common quinoline coupling strategies. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst and ligand selection, offering field-proven insights to empower your synthetic decisions. Every protocol and piece of data presented is grounded in peer-reviewed literature to ensure scientific integrity and trustworthiness.
The Central Role of Palladium in Quinoline Synthesis
Palladium's prominence in C-C and C-N bond formation is due to its ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating key mechanistic steps of oxidative addition, transmetalation, and reductive elimination. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the ancillary ligands, dictates the catalyst's stability, reactivity, and selectivity. Ligands modulate the electron density and steric environment of the palladium center, influencing the rates of oxidative addition and reductive elimination and preventing catalyst decomposition.
Comparative Efficacy of Palladium Catalysts in Key Quinoline Couplings
The versatility of palladium catalysis is showcased in the array of coupling reactions applicable to quinoline synthesis. Below, we compare the performance of different catalyst systems in several of the most powerful transformations.
Heck Coupling: Alkenylation of Haloquinolines
The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is a robust method for introducing alkenyl substituents to the quinoline core.[1][2]
Mechanism Overview: The catalytic cycle typically begins with the oxidative addition of a haloquinoline to a Pd(0) species. Subsequent coordination of the alkene, migratory insertion, and β-hydride elimination, followed by reductive elimination, regenerate the Pd(0) catalyst and yield the alkenylated quinoline.[3]
Catalyst Comparison:
| Catalyst System | Substrates | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5 mol% Pd(OAc)₂ / 10 mol% PPh₃ | 2-Iodoaniline + α,β-unsaturated carbonyls | NaOAc | DMF | 100 | 67-76 | [4] |
| PdCl₂(PPh₃)₂ | 2-Iodoaniline + α,β-unsaturated carbonyls | NaOAc | DMF | 100 | Moderate to Good | [4] |
| Pd(quinoline-8-carboxylate)₂ | Aryl halides + Alkenes | - | - | - | High TONs | [5] |
Insights and Causality:
For simple Heck couplings leading to quinoline precursors, traditional catalysts like Pd(OAc)₂ with triphenylphosphine (PPh₃) as a ligand offer a cost-effective and reliable option.[4] The PPh₃ ligand stabilizes the Pd(0) species. More specialized, phosphine-free catalysts like Pd(quinoline-8-carboxylate)₂ have been developed to offer high turnover numbers and stability.[5]
Experimental Workflow: Heck Coupling for Quinoline Synthesis
Caption: Workflow for a typical Heck coupling reaction to synthesize a quinoline precursor.
Suzuki-Miyaura Coupling: Arylation of Haloquinolines
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) bonds between a haloquinoline and a boronic acid or ester.[6][7]
Mechanism Overview: The reaction is initiated by the oxidative addition of the haloquinoline to a Pd(0) catalyst. This is followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[8]
Catalyst Comparison:
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | - | Et₃N | - | - | - | [6] |
| Pd(OAc)₂ | - | - | Toluene | - | High | [9] |
| Immobilized Pd(0) | - | - | - | - | - | [7] |
Insights and Causality:
Even chloroquinolines, which can be less reactive, are viable substrates for Suzuki coupling, especially at the activated 2- and 4-positions.[6] Ligandless systems with Pd(OAc)₂ have proven highly efficient, simplifying the reaction setup.[9] For applications prioritizing catalyst recovery and reuse, immobilized palladium catalysts are an excellent choice, often used in continuous flow systems.[7]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: N-Arylation of Quinolines
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aminoquinolines from haloquinolines and a primary or secondary amine.[10][11]
Mechanism Overview: The cycle involves the oxidative addition of the haloquinoline to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminoquinoline.[10]
Catalyst Comparison:
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | - | - | 63-96 | [4] |
| Pd(OAc)₂ | CyPFtBu (JosiPhos) | - | - | - | - | [12] |
| Pd(0) complex | BINAP, DPPF | Strong Base | THF, Toluene | 25-100 | Good to Excellent | [10][11] |
Insights and Causality:
The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required, especially for less reactive aryl chlorides.[10] Bidentate ligands like Xantphos and DPPF are highly effective as they prevent the formation of inactive palladium dimers and accelerate the reaction.[4][11] The base plays a crucial role in deprotonating the amine for the formation of the key palladium-amido intermediate.[10]
Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a glovebox, stir the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos) in an anhydrous, deoxygenated solvent like toluene for 15-30 minutes.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the haloquinoline, the amine, and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃).
-
Catalyst Addition: Add the pre-formed catalyst solution or the palladium precursor and ligand directly to the reaction vessel.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling: Alkynylation of Haloquinolines
The Sonogashira coupling facilitates the formation of a C-C bond between a haloquinoline and a terminal alkyne, a reaction co-catalyzed by palladium and copper(I).[6][13]
Mechanism Overview: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the haloquinoline to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then yields the alkynylated quinoline.[14][15]
Catalyst Comparison:
| Catalyst System | Substrates | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 2-Bromoquinoline + Trimethylsilylacetylene | Et₃N | - | - | - | [6] |
| Pd(PPh₃)₄ / CuI | Aryl Iodides + Functionalized Acetylenes | Amine | - | Mild | Good to Excellent | [16] |
| Pd(II) β-Oxoiminatophosphane complexes | - | - | - | Mild | - | [13] |
Insights and Causality:
The classic Sonogashira conditions involving a Pd(II) precursor like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst are highly reliable.[6] The amine base serves both to deprotonate the alkyne and as a ligand for the copper.[17] Copper-free Sonogashira variants have been developed to avoid issues with copper contamination in the final product, often employing more sophisticated palladium-ligand systems.[16]
C-H Activation and Functionalization
A more recent and atom-economical approach involves the direct functionalization of quinoline C-H bonds, bypassing the need for pre-functionalized haloquinolines.[18][19] Palladium catalysts are instrumental in these transformations.
Mechanism Overview: The mechanism often involves the coordination of a directing group on the quinoline substrate to the palladium center, followed by cyclometalation to form a palladacycle. This intermediate then reacts with a coupling partner, followed by reductive elimination.[20] Quinoline N-oxides are common substrates, where the N-oxide acts as the directing group.[19][21]
Catalyst Comparison:
| Catalyst | Directing Group | Coupling Partner | Oxidant | Yield (%) | Reference |
| Pd(OAc)₂ | N-Oxide | Arylboronic Acids | Ag₂CO₃ | - | [19] |
| Pd(OAc)₂ | N-Oxide | Ethers | t-BuOOH | up to 96% | [19] |
| Pd(acac)₂ | 8-Aminoquinoline | Benzylic C-H | O₂ | - | [22][23] |
Insights and Causality:
The regioselectivity of C-H activation is a key challenge. The use of directing groups, such as the N-oxide or an 8-amino group, is a powerful strategy to control which C-H bond is activated.[19][20][21] The choice of oxidant is also critical for regenerating the active Pd(II) catalyst.[19] While highly innovative, these methods can sometimes require harsher conditions or an excess of the coupling partner.
Conclusion: Selecting the Optimal Catalyst
There is no single "best" palladium catalyst for all quinoline couplings. The optimal choice is dictated by the specific transformation, the nature of the substrates, and the desired process parameters such as cost, catalyst loading, and ease of purification.
-
For routine Heck and Suzuki couplings , simple and commercially available catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ often provide excellent results.
-
Buchwald-Hartwig aminations generally demand more specialized, bulky phosphine ligands to achieve high efficacy.
-
Sonogashira couplings benefit from the dual Pd/Cu catalytic system, though copper-free alternatives are available for sensitive applications.
-
C-H activation represents the cutting edge, offering atom economy but often requiring careful optimization of directing groups and reaction conditions.
By understanding the mechanistic underpinnings of these powerful reactions and consulting the comparative data, researchers can make informed decisions to accelerate their synthesis of valuable quinoline-containing molecules.
References
- Cho, C.S., & Kim, J.U. (2007). An approach for quinolines via palladium-catalyzed Heck coupling followed by cyclization. Tetrahedron Letters, 48, 3775–3778.
- Catarina, M., et al. (2017).
- Palladium-catalyzed approaches to quinoline core. (n.d.).
- Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (n.d.).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (n.d.). Royal Society of Chemistry.
- Besset, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central.
- Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core. (n.d.). MDPI.
- Gulevskaya, A.V., et al. (2018). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). Semantic Scholar.
- Joule, J.A. (2008). Palladium in Quinoline Synthesis. ScienceDirect.
- Zheng, J., et al. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal.
- Gulevskaya, A.V., et al. (2016). Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C-H homocoupling of quinoline N-oxides. PubMed.
- Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. (n.d.).
- Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C–H homocoupling of quinoline N-oxides. (n.d.). Royal Society of Chemistry.
- Li, W., et al. (2011).
- The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. (n.d.). Semantic Scholar.
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.).
- Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. (2009). Journal of the American Chemical Society.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (n.d.). MDPI.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Buchwald–Hartwig amin
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. (n.d.).
- Palladium-Catalyzed Ligand-Directed C–H Functionaliz
- Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). (n.d.).
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.).
- Palladium-catalyzed Buchwald-Hartwig amination. (n.d.).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira coupling. (2019). YouTube.
- Heck reaction. (n.d.). Wikipedia.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 4-Bromo-6-chloroquinoline
This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized from a 4-Bromo-6-chloroquinoline scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new oncology therapeutics. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of these novel derivatives against established alternatives. Our focus is on generating robust, reproducible data to inform preclinical development.
The Rationale for Targeting the Quinoline Scaffold
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer properties.[1] Derivatives of quinoline have been shown to exert their effects through various mechanisms, such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[1] The specific derivatization of the this compound core allows for the systematic exploration of structure-activity relationships (SAR), aiming to enhance potency and selectivity for cancer cells.
A Phased Approach to In Vitro Characterization
A logical and sequential workflow is paramount for the efficient and effective evaluation of novel compounds. Our approach begins with a broad assessment of cytotoxicity to identify promising candidates, followed by more detailed mechanistic studies to elucidate their mode of action.
Comparative Cytotoxicity Analysis
The initial step in evaluating any new potential anticancer agent is to determine its cytotoxic effects across a range of cancer cell lines. This allows for the identification of compounds with high potency and potential selectivity.
Data Presentation: Cytotoxicity of Novel this compound Derivatives
The following table presents hypothetical, yet plausible, half-maximal inhibitory concentration (IC50) values for a series of novel compounds derived from this compound, compared against doxorubicin, a standard chemotherapeutic agent.
| Compound | Modification on this compound | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| BCQ-001 | 3-amino | 15.2 | 21.8 | 18.5 |
| BCQ-002 | 3-(piperazin-1-yl) | 8.7 | 12.4 | 9.9 |
| BCQ-003 | 3-(4-methylpiperazin-1-yl) | 5.1 | 7.6 | 6.2 |
| Doxorubicin | Standard of Care | 0.8 | 1.2 | 0.9 |
Note: The data presented above is hypothetical and for illustrative purposes to guide comparative analysis.
From this initial screen, compound BCQ-003 emerges as the most promising candidate from our hypothetical series for further mechanistic investigation due to its lower IC50 values across all tested cell lines compared to the other novel derivatives.
Key Experimental Protocols
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[3]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel compounds and controls (vehicle and positive control) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Elucidating the Mode of Cell Death: Annexin V/PI Apoptosis Assay
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. The Annexin V/Propidium Iodide (PI) assay distinguishes between these two modes of cell death via flow cytometry.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Investigating a Potential Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6][7] Several quinoline derivatives have been shown to inhibit key kinases within this pathway.[4]
Further investigation into the inhibition of this pathway can be conducted using in vitro kinase assays or by assessing the phosphorylation status of key downstream proteins (e.g., Akt, mTOR) via Western blotting following compound treatment.
Conclusion and Future Directions
The in vitro evaluation of novel compounds derived from this compound requires a systematic and multi-faceted approach. The methodologies outlined in this guide provide a robust framework for identifying promising anticancer candidates and elucidating their mechanisms of action. Future research should focus on lead optimization to improve potency and selectivity, followed by in vivo studies in relevant animal models to assess efficacy and safety.[4] Investigating potential synergistic effects with existing chemotherapeutics could also unveil new therapeutic strategies.[4]
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Thakur, A., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Engelman, J. A. (2009). Targeting the PI3K signaling pathway in cancer. PMC. Retrieved from [Link]
-
Frontiers in Oncology. (n.d.). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Retrieved from [Link]
-
Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Cancer Discovery. (2016). The PI3K/AKT pathway as a target for cancer treatment. American Association for Cancer Research. Retrieved from [Link]
-
Osaki, M., et al. (2004). PI3K/Akt signalling pathway and cancer. PubMed. Retrieved from [Link]
-
Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC. Retrieved from [Link]
-
Bio-protocol. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]
-
Ghandadi, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. Retrieved from [Link]
-
Kumar, D., et al. (2020). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. PubMed. Retrieved from [Link]
-
Bouzina, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH. Retrieved from [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Bouzina, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. Retrieved from [Link]
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]
-
Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. Retrieved from [Link]
-
Singh, P., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. Retrieved from [Link]
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 4-Bromo-6-chloroquinoline analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-6-Chloroquinoline Analogs as Potent Biological Modulators
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its rigid, bicyclic structure provides an excellent foundation for designing molecules that can interact with high affinity and specificity with biological targets. Within the vast landscape of quinoline derivatives, those bearing halogen substituents have garnered significant attention, particularly in the development of anticancer agents.[1][4] Halogens, such as chlorine and bromine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often through specific interactions like halogen bonding.[5][6]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. As a senior application scientist, the objective is to move beyond a mere recitation of data, instead offering a causal explanation for experimental choices and a critical comparison with alternative scaffolds. We will delve into the synthesis, biological evaluation, and mechanistic insights of these compounds, supported by detailed experimental protocols and data, to empower researchers in their drug development endeavors.
The this compound Core: A Strategic Design
The design of the this compound scaffold is a strategic choice rooted in the fundamental principles of kinase inhibition. Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as its natural substrate, adenosine triphosphate (ATP). The quinoline core effectively mimics the purine ring of ATP, allowing it to anchor within the ATP-binding pocket of various kinases.[6][7]
The specific placement of the halogen atoms is critical:
-
The 6-Chloro Substituent: The chlorine atom at the 6-position is a key feature. It can enhance binding affinity through favorable halogen bonding interactions with the protein backbone and can improve the overall pharmacokinetic profile of the resulting compound.[6] Studies on related quinoline series have shown that 6-chloro analogs are often among the most active compounds.[5]
-
The 4-Bromo Substituent: The bromine at the 4-position serves two primary roles. Firstly, its size and electronic properties can contribute directly to binding affinity. For instance, in the development of Protein Kinase Novel 3 (PKN3) inhibitors, increasing the size of the halogen substituent at a nearby position from chloro to bromo led to a significant increase in potency.[8] Secondly, the carbon-bromine bond provides a reactive site for introducing further diversity through nucleophilic aromatic substitution, making it a pivotal point for SAR exploration.
Synthetic Strategies: Building the Analog Library
A systematic exploration of SAR necessitates robust and versatile synthetic routes. The synthesis of 4-anilino-6-chloroquinoline analogs, a common class of kinase inhibitors, typically follows a convergent strategy where the core quinoline heterocycle is built first, followed by the introduction of the variable aniline moiety.
A representative synthetic workflow is as follows:
-
Intermediate Formation: The synthesis often begins with the preparation of a 6-bromo-4-hydroxyquinoline intermediate.
-
Chlorination: The hydroxyl group at the 4-position is then converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yielding the key intermediate, 6-bromo-4-chloroquinoline.[9]
-
Nucleophilic Aromatic Substitution: The final analogs are generated by reacting the 4-chloroquinoline intermediate with a library of substituted anilines. This substitution reaction is typically performed under thermal conditions in a suitable solvent like ethanol or isopropanol.[8][10]
Caption: Generalized workflow for the synthesis of 4-anilino-6-chloroquinoline analogs.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this compound analogs are exquisitely sensitive to the nature and position of various substituents. The following analysis dissects these relationships based on modifications to the quinoline core and the appended 4-anilino group.
Modifications at the 4-Position of the Quinoline Core
The 4-position is the primary vector for diversification. While the topic specifies a 4-bromo group, in practice, this is often a leaving group replaced by a linker, most commonly an amino group connecting to an aniline ring, to generate potent kinase inhibitors.[8][11]
-
The Anilino Linker: An NH-bridge at the 4-position is crucial for many kinase inhibitors, as it often forms a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.
-
Substituents on the Anilino Ring: The electronic and steric properties of substituents on this ring are critical for modulating activity.
-
Electron-Withdrawing vs. Donating Groups: In a study of 4-anilinoquinoline inhibitors of Cyclin G Associated Kinase (GAK), analogs with fluorine substitutions on the aniline ring retained high potency.[11] Conversely, non-halogen electron-withdrawing groups like cyano (-CN) and methylsulphonyl (-SO₂CH₃) were generally poorly tolerated, leading to reduced activity.[11]
-
Steric Bulk and Position: The placement of substituents is paramount. For GAK inhibitors, 2-chloro substitution on the aniline ring was detrimental, while 3- and 4-chloro analogs were potent.[11] Bulky groups, such as 4-tert-butoxy, also resulted in weaker activity, suggesting a constrained binding pocket.[11]
-
Modifications at Other Positions of the Quinoline Core
While the 6-chloro group is a defining feature, exploring other positions reveals further SAR insights.
-
The 6-Position: The importance of the 6-chloro group is highlighted when compared to other substituents. In a related GAK inhibitor series, replacing a trifluoromethyl group at a nearby position with a 6-fluoro substituent maintained potent activity and high selectivity.[11] A 6-methoxy substitution, however, led to a slight decrease in GAK activity.[11]
-
The 7-Position: A 7-fluoro substituent also demonstrated potent GAK activity and excellent selectivity.[11] However, combining substitutions, as in a 5,7-difluoro compound, caused a significant drop in activity, indicating that electronic and steric effects are not always additive and can lead to negative cooperativity.[11]
Summary of SAR Insights
The following table summarizes key SAR findings for quinoline and quinazoline-based kinase inhibitors, which provide a strong predictive framework for this compound analogs.
| Compound Class/Modification | Target/Cell Line | Activity Data (IC₅₀/LC₅₀) | Key SAR Insight |
| 4-Anilinoquinoline (6-Br) | PKN3 Kinase | 9.3 nM[8] | Increasing halogen size (Cl to Br) at the 6-position dramatically increases potency.[8] |
| 4-Anilinoquinoline (6-Cl) | PKN3 Kinase | 70 nM[8] | The 6-chloro analog is highly potent, serving as a strong baseline for comparison.[8] |
| 4-(F-Anilino)quinolines | GAK Kinase | Potent | Fluorine substitutions on the aniline ring are well-tolerated and maintain high potency.[11] |
| 4-(CN-Anilino)quinolines | GAK Kinase | Reduced Activity | Non-halogen electron-withdrawing groups on the aniline ring are generally detrimental to activity.[11] |
| 2-(4-Cl-phenyl)-6-Br-quinazolines | MCF-7, HeLa | LC₅₀ > 10 µM | Substitution at the 2-position of the related quinazoline core can significantly impact cytotoxicity.[10] |
| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 µM[2] | Hybrid molecules incorporating the quinoline scaffold can exhibit potent anticancer activity.[2] |
Comparative Analysis with Alternative Scaffolds
To fully appreciate the utility of the this compound scaffold, it must be compared with viable alternatives, particularly bioisosteres. Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physicochemical or biological properties to improve potency, selectivity, or pharmacokinetic parameters.[12][13]
Quinoline vs. Quinazoline
The most direct competitor to the quinoline scaffold is its bioisostere, quinazoline (a benzene ring fused to a pyrimidine ring). Quinazolines are also highly successful kinase inhibitor scaffolds.[14][15]
-
Similarities: Both scaffolds are rigid, planar, and act as ATP mimetics, binding to the kinase hinge region.[7][15] The SAR for substitutions on the 4-anilino group is often translatable between the two cores.
-
Differences: The additional nitrogen atom in the quinazoline ring alters the electronic distribution and can offer an additional hydrogen bond acceptor site, potentially modifying binding affinity and selectivity profiles. The choice between a quinoline and a quinazoline core is often determined empirically during the lead optimization phase.
Caption: Bioisosteric relationship between the quinoline and quinazoline scaffolds.
Mechanism of Action: Targeting Cellular Signaling
Quinoline-based inhibitors most commonly function by targeting protein kinases, which are master regulators of cellular signaling pathways critical for cell growth, proliferation, and survival.[6] Dysregulation of these pathways is a hallmark of cancer.
The PI3K/Akt/mTOR and EGFR signaling pathways are two of the most frequently targeted cascades in cancer therapy.[2][6] The 4-anilino-6-chloroquinoline analogs are designed to competitively bind to the ATP-binding site of kinases within these pathways (e.g., EGFR, PI3K), blocking their catalytic activity. This inhibition prevents the downstream phosphorylation events that drive tumor progression, ultimately leading to cell cycle arrest and apoptosis.[2][10]
Caption: Inhibition of the EGFR signaling pathway by a quinoline-based kinase inhibitor.
Experimental Protocols for Compound Evaluation
Rigorous and reproducible experimental data is the foundation of any SAR study. The following are detailed protocols for key in vitro assays used to characterize the biological activity of this compound analogs.
Protocol 1: MTT Assay for General Cytotoxicity
This colorimetric assay is a standard method for assessing the effect of a compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability.[1][2][16]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the quinoline analogs in complete cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Ensure the final solvent concentration (e.g., DMSO) is below 0.5%.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[2]
Protocol 2: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death), providing mechanistic insight into a compound's cytotoxic effect.[2]
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the quinoline analogs at their respective IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Gently detach adherent cells using trypsin-EDTA.[2]
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-apoptotic.[2]
Caption: General experimental workflow for evaluating the anticancer activity of novel quinoline derivatives.[17]
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of targeted therapeutics, particularly kinase inhibitors. The structure-activity relationships are well-defined, with potency being highly sensitive to substitutions on the 4-anilino moiety and at various positions on the quinoline core itself. The 6-chloro group is a key anchor for enhancing activity, while the 4-position serves as a critical handle for diversification and interaction with the target protein.
Future research should focus on:
-
Optimizing Pharmacokinetics: While many analogs show high in vitro potency, further modifications will be needed to improve their drug-like properties, such as solubility, metabolic stability, and oral bioavailability.
-
Enhancing Selectivity: To minimize off-target effects and potential toxicity, future design efforts should focus on improving selectivity for the target kinase over other closely related kinases.
-
Exploring Novel Substitutions: The use of less common functional groups or bioisosteric replacements for the aniline ring could unlock novel interactions and lead to compounds with improved profiles.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the this compound scaffold can be further exploited to generate the next generation of precision medicines for cancer and other diseases.
References
- Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (2025). BenchChem.
- Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. (2025). BenchChem.
- Comprehensive review on current developments of quinoline-based anticancer agents. [Source not further specified].
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
- Quinoline Derivatives as Anticancer Agents: A Compar
- Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. (2025). BenchChem.
- Synthesis of quinolines. Organic Chemistry Portal.
- The solvent-free synthesis of poly-substituted quinolines via...
- Recent Progress in the Synthesis of Quinolines. PubMed.
- Novel Bioisosteres of Quinolines and Isoquinolines. [Source not further specified].
- Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. [Source not further specified].
- Insights into Quinoline Schiff Bases as Anticancer Agents. ijrpr.
- Bioisosterism. Drug Design Org.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[16][18][19]triazino[2,3-c]quinazolines. (2024). PMC - PubMed Central.
- 4-Bromo-6-chloroquinolin-3-amine. BenchChem.
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[16][18][19]triazino[2,3-c]quinazolines. (2024). ResearchGate.
- Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004). EvitaChem.
- 6-BROMO-4-CHLOROQUINOLINE synthesis. ChemicalBook.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. (2011). PubMed.
- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ
- Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. (2025). BenchChem.
- Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central.
- A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs. (2025). BenchChem.
- This compound (C9H5BrClN). PubChemLite.
- 4-Bromo-6-chloro-8-methoxy-2-phenylquinoline. PubChem.
- 6-Bromo-4-chloroquinoline. PubChem.
- Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (2009). PubMed.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. namiki-s.co.jp [namiki-s.co.jp]
- 8. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Bioisosterism - Drug Design Org [drugdesign.org]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Physicochemical Properties of Halogen-Substituted Quinolines: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Quinoline Scaffold and the Imperative of Physicochemical Profiling
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like quinine to modern anticancer drugs.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold that can be functionalized to modulate biological activity.[3] Among the most common and impactful modifications is halogen substitution. The introduction of chlorine, bromine, or iodine atoms onto the quinoline core can profoundly alter a molecule's electronic distribution, size, and intermolecular interactions, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.
For drug development professionals, a deep understanding of these alterations is not merely academic; it is fundamental to rational drug design. Physicochemical properties such as acidity (pKa), lipophilicity (logP), solubility, and melting point are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its potential for toxicity.[4] This guide provides an in-depth comparative analysis of how iodo-, bromo-, and chloro-substitutions impact the key physicochemical properties of the quinoline scaffold, supported by experimental data and detailed protocols for their determination.
The Fundamental Influence of Halogenation
The effect of a halogen substituent is a nuanced interplay of several factors. While all halogens are more electronegative than carbon, leading to a net electron-withdrawing inductive effect (-I), they also possess lone pairs that can be donated into the aromatic π-system via a resonance effect (+R). The balance of these opposing effects, combined with differences in atomic radius and polarizability, dictates the overall impact on molecular properties.
-
Electronegativity and Inductive Effect: Decreases down the group: F > Cl > Br > I. This influences bond polarity and acidity.
-
Atomic Radius and Bond Length: Increases down the group: I > Br > Cl > F. This impacts molecular size, shape, and the potential for steric hindrance.
-
Polarizability: Increases with the size of the electron cloud: I > Br > Cl > F. More polarizable halogens like iodine are more adept at forming transient, induced dipoles, which can lead to stronger van der Waals and halogen bonding interactions.[5][6]
These fundamental characteristics are the root cause of the observed differences in the physicochemical properties discussed below.
Comparative Analysis of Physicochemical Properties
The strategic placement of halogens on the quinoline ring allows for the precise modulation of its properties. The following sections compare the effects of chloro, bromo, and iodo substitutions on key physicochemical parameters relevant to drug discovery.
Acidity (pKa)
The pKa of a quinoline derivative reflects the basicity of the heterocyclic nitrogen atom. This parameter is crucial as it governs the compound's ionization state at physiological pH (around 7.4), which in turn affects its solubility, membrane permeability, and binding to target proteins.[7] The parent quinoline is a weak base with a pKa of approximately 4.9.
Trend & Rationale: Halogen substitution, being electron-withdrawing, decreases the electron density on the quinoline nitrogen.[7] This makes the lone pair less available for protonation, resulting in a weaker base and thus a lower pKa value . The strength of this effect generally correlates with the substituent's electronegativity and its position relative to the nitrogen. Therefore, the expected trend for the decrease in basicity (and pKa) is Cl > Br > I for a given substitution position.
Table 1: Comparative pKa Values of Substituted Quinolines
| Compound | Substituent(s) | pKa | Source |
| Quinoline | None | ~4.9 | [7] |
| 5-Bromo-3-iodoquinoline | 5-Br, 3-I | 1.79 (Predicted) | [8] |
Note: Experimental pKa data for a systematically varied series of halo-quinolines is sparse in the literature. The provided data illustrates the significant base-weakening effect of halogenation.
Lipophilicity (logP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is quantified by the partition coefficient (logP). It is a critical parameter influencing oral absorption, membrane transport, plasma protein binding, and metabolic clearance. While a certain level of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.
Trend & Rationale: Halogens are lipophilic, and their introduction onto the quinoline scaffold invariably increases the logP value . The magnitude of this increase is directly related to the halogen's size and surface area. The larger the halogen, the greater its contribution to lipophilicity. Consequently, the trend for increasing logP is I > Br > Cl . This is a powerful tool for medicinal chemists to modulate a drug candidate's position in "drug-like" chemical space.
Table 2: Comparative logP Values of Substituted Quinolines
| Compound | Substituent(s) | logP (Method) | Source |
| Quinoline | None | 2.03 (Experimental) | [9] |
| 3-Bromoquinoline | 3-Br | 2.997 (Calculated) | [10] |
| 6-Bromo-3-chloroquinoline | 6-Br, 3-Cl | 3.65 (Calculated) | [11] |
| 8-Bromo-5-chloro-3-iodoquinoline | 8-Br, 5-Cl, 3-I | 4.2 (Calculated) | [12] |
Note: Fragment-based QSAR models quantify the contribution of each halogen to the overall partition coefficient, with iodine providing the largest increase, followed by bromine, and then chlorine.[13]
Solubility
Aqueous solubility is a prerequisite for drug absorption. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. For ionizable compounds like quinolines, solubility is highly dependent on pH.[14][15] As weak bases, they are generally more soluble at acidic pH where they exist in their protonated, cationic form.[16]
Trend & Rationale: The introduction of halogens typically decreases aqueous solubility . This is a direct consequence of the increase in lipophilicity and molecular weight, which enhances the crystal lattice energy of the solid state, making it more difficult for water molecules to solvate the compound. The effect on solubility generally follows the trend in lipophilicity: I > Br > Cl (most to least impact on decreasing solubility). Conversely, halogenated quinolines exhibit improved solubility in non-polar organic solvents.[13][17]
Table 3: Solubility Characteristics of Halogenated Quinolines
| Compound | Substituent(s) | Aqueous Solubility | Organic Solvent Solubility | Source |
| Quinoline | None | pH-dependent; 0.6 mg/mL at pH 7.4 | Good | [16] |
| 5-chloro-7-iodo-quinolin-8-ol | 5-Cl, 7-I | Moderately soluble in polar solvents | Better solubility in non-polar organic solvents | [17] |
| 8-Bromo-4,5-dichloro-3-iodoquinoline | 8-Br, 4,5-di-Cl, 3-I | Low | High in Chloroform, Dichloromethane (10-50 mg/mL) | [13] |
Melting Point & Boiling Point
The melting point (MP) and boiling point (BP) are indicators of the strength of intermolecular forces in the solid and liquid states, respectively. Higher values suggest stronger interactions, such as π-π stacking, dipole-dipole forces, and van der Waals forces. For drug substances, the melting point can influence solubility and dissolution rate via its relationship with crystal lattice energy.
Trend & Rationale: Halogenation significantly increases both the melting and boiling points compared to the parent quinoline (MP ≈ -15°C).[13] This is due to the increase in molecular weight and polarizability, which strengthens intermolecular van der Waals forces. The larger and more polarizable the halogen, the stronger these forces become. Therefore, the expected trend for increasing MP and BP is I > Br > Cl .
Table 4: Comparative Melting and Boiling Points of Substituted Quinolines
| Compound | Substituent(s) | Melting Point (°C) | Boiling Point (°C) | Source |
| Quinoline | None | -15 | 237 | [13] |
| 3-Bromoquinoline | 3-Br | 13-15 | 275 | [10][18] |
| 3-Bromo-2-iodoquinoline | 3-Br, 2-I | 117-123 | N/A | |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-di-Br | 196-198 | N/A | [19] |
| 8-Bromo-3-iodoquinoline | 8-Br, 3-I | N/A | 375.5 | [20] |
| 8-Bromo-4,5-dichloro-3-iodoquinoline | 8-Br, 4,5-di-Cl, 3-I | 180-190 (Predicted) | N/A | [13] |
Dipole Moment
The molecular dipole moment is a measure of the overall polarity of a molecule, resulting from the vector sum of all individual bond dipoles. It influences a molecule's solubility in polar solvents and its ability to interact with polar biological targets.
Trend & Rationale: Predicting the dipole moment trend for halo-quinolines is complex. It depends not only on the C-halogen bond dipole but also on the position of substitution and the overall molecular geometry. The C-halogen bond dipole is a product of charge separation (related to electronegativity) and bond length. In simple alkyl halides, the trend is often not linear with electronegativity, with methyl chloride having a higher dipole moment than methyl fluoride.[21][22] For substituted quinolines, the large dipole of the parent ring system will be modified by the vector of the C-X bond dipole. While a definitive trend is difficult to state without specific experimental data for a homologous series, the introduction of any halogen will alter the dipole moment of the parent quinoline. The magnitude and direction of this change will be highly dependent on the substitution pattern.
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining pKa, logP, and aqueous solubility.
Protocol 1: pKa Determination by Potentiometric Titration
This method calculates pKa by monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.[23] It is a reference method for compounds soluble in water or a water/co-solvent mixture over the pH range of interest.[24]
Methodology:
-
System Standardization: Calibrate the pH meter and electrode system using standard buffers (e.g., pH 4.0, 7.0, 10.0). For measurements in a water/co-solvent mixture (e.g., methanol-water), the electrode must be standardized in the same solvent system using a method like Gran's plot to determine the standard electrode potential.[23]
-
Sample Preparation: Accurately weigh and dissolve the halo-quinoline compound in a known volume of the chosen solvent system (e.g., 50% v/v methanol-water) to a final concentration of approximately 1-5 mM.
-
Initial Acidification: Add a precise volume of a standardized strong acid (e.g., 0.1 M HCl) to ensure the quinoline nitrogen is fully protonated at the start of the titration.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.02-0.05 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (or the peak of its first derivative).
Causality and Self-Validation:
-
Why use a co-solvent? Many halogenated quinolines have poor aqueous solubility. A co-solvent like methanol ensures the compound remains dissolved throughout the entire pH range of the titration.[23]
-
Why standardize in the co-solvent? The electrode response can change in the presence of organic solvents. Standardization in the exact medium of the experiment ensures the accuracy of the pH readings.
-
Self-Validation: The shape of the titration curve itself is a validation. A clear, single inflection point for a monoprotic base confirms a simple equilibrium. The experiment should be run in triplicate to ensure reproducibility.
Workflow for logP determination by RP-HPLC.
Protocol 3: Aqueous Solubility Determination by the Shake-Flask Method
This is the gold standard method for determining equilibrium thermodynamic solubility. [25]It measures the concentration of a saturated solution of the compound after a prolonged equilibration period.
Methodology:
-
Medium Preparation: Prepare the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Addition: Add an excess amount of the solid halo-quinoline compound to a known volume of the buffer in a sealed, inert container (e.g., glass vial). The presence of visible solid material throughout the experiment is crucial.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; methods include centrifugation followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.
-
Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.
Causality and Self-Validation:
-
Why add excess solid? This ensures that the solution becomes and remains saturated, which is the definition of equilibrium solubility.
-
Why equilibrate for 24-48 hours? This timeframe is typically sufficient for the dissolution process to reach a true thermodynamic equilibrium. To validate this, one can measure the concentration at multiple time points (e.g., 24, 48, 72 hours) to confirm the value has plateaued.
-
Self-Validation: The continued presence of solid material at the end of the experiment confirms that a saturated state was maintained. Running the experiment from both an undersaturated (dissolving solid) and a supersaturated (precipitating from a concentrated stock) direction should yield the same final solubility value, confirming a true equilibrium was reached.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-bromo-3-iodoquinoline | 1416438-35-1 [amp.chemicalbook.com]
- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. Quinoline, 3-bromo- (CAS 5332-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. chemscene.com [chemscene.com]
- 12. CID 177819144 | C9H4BrClIN | CID 177819144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy 8-Bromo-4,5-dichloro-3-iodoquinoline | 1601205-38-2 [smolecule.com]
- 14. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 15. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. acgpubs.org [acgpubs.org]
- 20. 8-Bromo-3-iodoquinoline | CAS#:917251-85-5 | Chemsrc [chemsrc.com]
- 21. What is the order of dipole moment in $CH_3F$, $CH_3Cl$, $CH_3Br$ and $CH_3I$? | Sathee Forum [forum.prutor.ai]
- 22. Which of the following has the highest dipole moment? CH₃Cl CHF₃ CH₃Br C.. [askfilo.com]
- 23. researchgate.net [researchgate.net]
- 24. scielo.br [scielo.br]
- 25. lup.lub.lu.se [lup.lub.lu.se]
A Senior Application Scientist's Guide to the Synthesis of Haloquinolines: Benchmarking Classical and Modern Methodologies
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of innovation. Its derivatives are integral to a vast array of pharmaceuticals. The introduction of a halogen atom to this structure further enhances its utility, modulating electronic properties, metabolic stability, and binding interactions. Consequently, the efficient and selective synthesis of haloquinolines is a critical endeavor. This guide provides an in-depth comparison of traditional and contemporary synthetic strategies for preparing haloquinolines, offering a critical evaluation of their respective merits and limitations to inform your selection of the most appropriate method for your research and development needs.
The Enduring Relevance of Classical Synthesis: The Skraup Reaction
Named reactions that have stood the test of time, such as the Skraup synthesis, remain valuable tools in the organic chemist's arsenal due to their use of readily available starting materials and their proven reliability. The Skraup reaction, first reported in 1880, constructs the quinoline core from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[1]
The enduring utility of this method is demonstrated in its application to the synthesis of halogenated quinolines. For example, 6-bromoquinoline can be reliably synthesized from 4-bromoaniline.
Causality in Experimental Choices for the Skraup Synthesis
The Skraup reaction is notoriously exothermic and requires careful control.[1] The choice of a moderator, such as ferrous sulfate, is crucial to temper the reaction's vigor. The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the quinoline.[2] The strongly acidic and oxidizing conditions, however, limit the substrate scope to anilines that can withstand this harsh environment. Electron-withdrawing groups, such as halogens, on the aniline can decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions.
The Advent of Modern Methods: Transition-Metal Catalysis
The past few decades have witnessed a paradigm shift in synthetic organic chemistry, with transition-metal catalysis emerging as a powerful tool for the construction of complex molecules with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have revolutionized the synthesis of haloquinolines, primarily through C-H bond activation and functionalization.[3][4]
Palladium-Catalyzed C-H Halogenation: A Regioselective Approach
Direct C-H functionalization offers an atom-economical and often more regioselective alternative to classical methods.[3] For instance, the synthesis of 8-halo-4-quinolone derivatives can be achieved with high selectivity using a palladium catalyst and a directing group.[5]
The causality behind this approach lies in the use of a directing group, such as a pyrimidyl group, which chelates to the palladium catalyst and positions it in close proximity to the C8-H bond, facilitating its selective activation and subsequent halogenation.[5] This strategy avoids the regioselectivity issues often encountered in electrophilic aromatic substitution reactions on the quinoline core.[5]
A Comparative Analysis: Key Performance Indicators
To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of representative haloquinolines using both a traditional and a modern approach.
| Parameter | Skraup Synthesis (6-Bromoquinoline) | Pd-Catalyzed C-H Bromination (8-Bromo-4-quinolone derivative) |
| Starting Material | 4-Bromoaniline | 6-substituted-1-(pyrimidin-2-yl)-1H-quinolin-4-one |
| Key Reagents | Glycerol, H₂SO₄, Oxidizing Agent | N-Bromosuccinimide (NBS), Pd(OAc)₂ |
| Reaction Temperature | 140-150°C[1] | 95°C[5] |
| Reaction Time | 3-4 hours[1] | 18 hours[5] |
| Yield | 84-91% (for unsubstituted quinoline)[1] | Good to excellent[5] |
| Catalyst Loading | N/A | 20 mol %[5] |
The Cutting Edge: Photocatalysis and Flow Chemistry
Even more recent innovations in synthetic methodology, such as photocatalysis and flow chemistry, are beginning to make their mark on haloquinoline synthesis.
Photocatalysis utilizes visible light to drive chemical reactions under mild conditions. For example, the synthesis of quinazoline derivatives has been achieved using a curcumin-sensitized TiO₂ photocatalyst.[6] While specific examples for haloquinolines are emerging, the potential for greener and more selective transformations is significant.
Flow chemistry , the practice of performing chemical reactions in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability.[7] The synthesis of quinoline derivatives via Doebner-Miller and Skraup reactions has been successfully demonstrated in flow systems.[6]
Experimental Protocols
To provide a practical context for the discussed methodologies, detailed experimental protocols for the synthesis of a haloquinoline via the Skraup reaction and a modern palladium-catalyzed C-H halogenation are provided below.
Protocol 1: Synthesis of 6-Bromoquinoline via Skraup Reaction
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-Bromoaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate
-
Water
-
Concentrated Sodium Hydroxide solution
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of 4-bromoaniline and glycerol.
-
Add ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath, maintaining the temperature at 140-150°C for 3-4 hours. The reaction will be exothermic.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.
-
Isolate the crude 6-bromoquinoline via steam distillation.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed C8-Bromination of a 4-Quinolone Derivative
This protocol is a representative example of a modern C-H functionalization approach.[5]
Materials:
-
1-(pyrimidin-2-yl)-1H-quinolin-4-one derivative (1)
-
N-Bromosuccinimide (NBS) (2)
-
Palladium(II) acetate (Pd(OAc)₂)
-
p-Toluenesulfonic acid (p-TSA)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a reaction vessel, add the 1-(pyrimidin-2-yl)-1H-quinolin-4-one derivative (1) (0.50 mmol), N-Bromosuccinimide (2) (2.5 equiv), Pd(OAc)₂ (20 mol %), and p-TSA (1 equiv).
-
Add 5 mL of DCE to the vessel.
-
Heat the reaction mixture at 95°C under an air atmosphere for 18 hours.
-
After cooling to room temperature, purify the product using CombiFlash column chromatography.
Visualizing the Workflow
To better illustrate the logical flow and key decision points in selecting a synthetic method, the following diagrams are provided.
Caption: Comparison of traditional and modern synthetic workflows.
Conclusion
The synthesis of haloquinolines presents a fascinating case study in the evolution of organic chemistry. While classical methods like the Skraup synthesis remain valuable for their simplicity and the use of basic starting materials, they are often hampered by harsh reaction conditions and limited functional group tolerance. Modern transition-metal catalyzed methods, particularly those involving C-H activation, offer unparalleled regioselectivity and milder conditions, albeit with the trade-off of more complex starting materials and catalyst costs.
The choice of synthetic route will ultimately depend on the specific target molecule, the available resources, and the desired scale of the synthesis. For early-stage discovery, where rapid access to a variety of analogs is paramount, modern methods may be preferable. For large-scale production of a specific haloquinoline, a well-optimized classical synthesis may prove more economical. As a senior application scientist, I encourage you to carefully consider the principles and data presented in this guide to make an informed decision that best suits the goals of your project. The continuous evolution of synthetic methodology, with the advent of photocatalysis and flow chemistry, promises even more efficient and sustainable routes to these important molecules in the future.
References
-
Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science (RSC Publishing). [Link]
-
Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. ACS Publications. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. [Link]
-
Flow Chemistry in Organic Synthesis 15.2. wiley.com. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. [Link]
-
Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics - ACS Publications. [Link]
-
Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. MDPI. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Combes Quinoline Synthesis. synarchive.com. [Link]
-
Rhodium(III)-Catalyzed C–C Bond Formation of Quinoline N-Oxides at the C-8 Position under Mild Conditions. Organic Letters - ACS Publications. [Link]
-
Scheme 1. C-8 functionalization of quinoline. ResearchGate. [Link]
-
Flow chemistry experiments in the undergraduate teaching laboratory: synthesis of diazo dyes and disulfides. link.springer.com. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
-
Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... ResearchGate. [Link]
-
Cp*Rh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons. ACS Publications. [Link]
-
A field guide to flow chemistry for synthetic organic chemists. PMC - PubMed Central. [Link]
-
Flow Chemistry in Organic Synthesis 8. wiley.com. [Link]
-
Palladium-Catalyzed Synthesis of Pyrayaquinones, Murrayaquinones, and Murrayafoline-B. ResearchGate. [Link]
-
Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Synthesis of isoquinolin-1,4-diones via photocatalytic C(sp2)-C(sp3)-scission/oxidation of 4-(hydroxy(aryl)methyl). ResearchGate. [Link]
-
(PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
-
A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. ResearchGate. [Link]
-
Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir. Chemical Science (RSC Publishing). [Link]
-
C(sp3)-scission/oxidation of 4-(hydroxy(aryl)methyl)-isoquinolin-1(2H)-ones. Chemical Communications (RSC Publishing). [Link]
Sources
- 1. Palladium-Catalyzed C-H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. | Semantic Scholar [semanticscholar.org]
- 2. Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
quantitative analysis of reaction kinetics for 4-Bromo-6-chloroquinoline reactions
An In-Depth Comparative Guide to the Reaction Kinetics of 4-Bromo-6-chloroquinoline
For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry. This compound, a halogenated heterocyclic compound, serves as a versatile building block for synthesizing a wide array of biologically active molecules, from potential anti-cancer agents to materials with unique optical properties.[1] The strategic modification of this scaffold through carbon-carbon and carbon-nitrogen bond-forming reactions is critical, and a deep understanding of the underlying reaction kinetics is paramount for process optimization, scalability, and rational catalyst design.
This guide provides a quantitative and comparative analysis of the reaction kinetics for three pivotal transformations of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and classical nucleophilic aromatic substitution (SNAr). By delving into the mechanisms, rate-determining steps, and the influence of various parameters, this document aims to equip scientists with the field-proven insights necessary to control and optimize these essential reactions.
Fundamentals of Quantitative Kinetic Analysis
Before comparing specific reactions, it is crucial to understand the principles of chemical kinetics. The rate of a reaction is described by a rate law, an equation that links the reaction rate to the concentrations of reactants and a rate constant (k).[2][3]
Rate = k[A]x[B]y
Here, [A] and [B] are the concentrations of the reactants, and the exponents x and y represent the order of the reaction with respect to each reactant.[2] The overall reaction order is the sum of these exponents. The rate-determining step (RDS) is the slowest step in a multi-step reaction and governs the overall reaction rate.[4] Identifying the RDS is key to understanding and accelerating a chemical transformation.
A general workflow for conducting a kinetic analysis is essential for acquiring reliable data. This process involves careful setup, precise monitoring, and accurate analysis.
Caption: General experimental workflow for reaction kinetic analysis.
Palladium-Catalyzed Cross-Coupling Reactions: A Kinetic Comparison
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, recognized by the 2010 Nobel Prize in Chemistry.[5][6] For a substrate like this compound, the two distinct halogen atoms offer opportunities for selective coupling. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective functionalization at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a robust method for creating C(sp²)–C(sp²) bonds.[7]
Mechanism and Kinetics: The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For aryl bromides, oxidative addition of the C-Br bond to the Pd(0) center is often the rate-determining step.[10] The reaction rate is therefore typically dependent on the concentration of both the palladium catalyst and the aryl bromide. The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and the final reductive elimination step.[8]
Comparative Kinetic Data (Analogous Systems): Quantitative kinetic studies on haloquinolines are limited, but data from other aryl bromides provide valuable insight. The electronic nature of the aryl bromide significantly impacts the reaction rate. Aryl bromides with electron-withdrawing groups generally react faster than those with electron-donating groups due to acceleration of the oxidative addition step.[11]
| Catalyst System | Substrate Example | Base | Solvent | Temp (°C) | Turnover Frequency (TOF, h⁻¹) | Observations |
| Pd-Polymer Hybrid | 4-Nitro-bromobenzene | K₃PO₄ | Toluene/H₂O | 70 | 3343 | Fast reaction due to electron-withdrawing group.[11] |
| Pd-Polymer Hybrid | 4-Bromoaniline | K₃PO₄ | Toluene/H₂O | 70 | Slower | Slower initial rate due to electron-donating group.[11] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-pyrimidine | K₃PO₄ | 1,4-Dioxane | 80 | Good Yield | Standard conditions effective for N-heterocycles.[12] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[5][13] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[7][14]
Mechanism and Kinetics: The mechanism mirrors that of Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[13][15]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Unlike Suzuki coupling, the rate-determining step in Buchwald-Hartwig amination is often the reductive elimination of the C-N bond.[13] This is a key reason for the development of sterically hindered, bulky phosphine ligands (e.g., XPhos, tBuXPhos). These ligands promote the formation of a three-coordinate palladium intermediate, which undergoes reductive elimination much faster than the four-coordinate species.[13][16] The reaction rate is sensitive to the concentrations of the catalyst, aryl halide, and in some cases, the amine and base.
Comparison of Catalyst Generations:
| Catalyst Generation | Typical Ligand | Key Feature | Kinetic Impact |
| First Generation | P(o-tol)₃ | Simple, monodentate | Slower rates, limited to secondary amines.[14] |
| Second Generation | BINAP, DPPF | Bidentate | Higher rates, broader scope including primary amines.[13] |
| Third/Fourth Gen. | Josiphos, XPhos | Bulky, electron-rich | Very high rates, couples aryl chlorides, low catalyst loading.[16][17] |
For this compound, a third or fourth-generation catalyst system would be expected to provide the highest reaction rates and yields.
Nucleophilic Aromatic Substitution (SNAr)
As an alternative to catalyzed reactions, the inherent electrophilicity of the quinoline ring allows for direct nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom activates the ring, particularly at the 2- and 4-positions, making the C4-Cl bond susceptible to nucleophilic attack.[18]
Mechanism and Kinetics: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
The first step, the nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), is typically the rate-determining step.[4][19] Therefore, the reaction follows second-order kinetics, being first-order in both the quinoline substrate and the nucleophile.[20]
Rate = k[Quinoline][Nucleophile]
Factors Influencing SNAr Kinetics:
-
Nucleophile: The rate is highly dependent on the strength and concentration of the nucleophile. Stronger nucleophiles (e.g., alkoxides, thiolates) react much faster than weaker ones (e.g., amines, water).
-
Leaving Group: The reaction rate depends on the ability of the leaving group to depart. For halogens, the trend is typically F > Cl > Br > I, as the more electronegative halogen better stabilizes the negative charge in the transition state leading to the Meisenheimer complex. However, in this specific substrate, the C-Cl bond is targeted by SNAr while the C-Br bond is targeted by palladium catalysis.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are ideal as they solvate the cation of the nucleophilic salt but do not hydrogen-bond with the nucleophile, preserving its reactivity.[4]
Kinetic Comparison: Catalysis vs. SNAr SNAr reactions often require harsher conditions (higher temperatures, stronger nucleophiles/bases) and longer reaction times compared to palladium-catalyzed alternatives. While SNAr avoids the cost and toxicity of a metal catalyst, its scope is generally limited to strong nucleophiles and activated substrates. Palladium catalysis offers a much broader substrate scope, including weaker nucleophiles, and typically proceeds under milder conditions with significantly faster rates.
Experimental Protocols for Kinetic Studies
Reproducible kinetic data relies on meticulous experimental execution. Below are generalized, self-validating protocols that can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling Kinetics
-
Setup: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., SPhos, 4 mol%).
-
Initiation: Add the solvent (e.g., 10 mL of 1,4-dioxane) and the base (e.g., K₃PO₄, 2.0 mmol) via syringe. Place the tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and begin vigorous stirring. This marks t=0.
-
Monitoring: At timed intervals (e.g., t = 2, 5, 10, 20, 40, 60 min), withdraw a 0.1 mL aliquot using a syringe and immediately quench it in a vial containing 1 mL of cold diethyl ether and an internal standard (e.g., dodecane).
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Data Processing: Plot the concentration of this compound versus time. Determine the initial rate from the slope of the initial linear portion of the curve. Repeat the experiment while varying the concentration of one reactant at a time to determine the reaction order.
Protocol 2: Buchwald-Hartwig Amination Kinetics
This protocol is similar to the Suzuki coupling procedure, with the following modifications:
-
Reagents: Use an amine (1.2 mmol) instead of a boronic acid. A strong, non-nucleophilic base like NaOt-Bu or LHMDS (1.4 mmol) is typically used.
-
Catalyst: Employ a catalyst system known for amination, such as a G3 or G4 Buchwald precatalyst (1-2 mol%).
-
Monitoring: The workup and analysis via GC or HPLC remain the same.
Protocol 3: SNAr Kinetics
-
Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve this compound (1.0 mmol) in a polar aprotic solvent (e.g., 10 mL DMSO).
-
Initiation: Add the nucleophile (e.g., sodium methoxide, 1.5 mmol) to the stirred solution at a controlled temperature (e.g., 100 °C). This is t=0.
-
Monitoring: At timed intervals, withdraw an aliquot and quench it in a vial containing a dilute acid solution (e.g., 1% HCl) and an internal standard.
-
Analysis: Extract the quenched sample with an organic solvent (e.g., ethyl acetate) and analyze the organic layer by GC or HPLC.
-
Data Processing: Plot concentration versus time to determine the rate law as described previously.
Conclusion
The functionalization of this compound can be achieved through several powerful chemical reactions, each with distinct kinetic profiles.
-
Suzuki-Miyaura and Buchwald-Hartwig reactions offer high efficiency and broad scope under relatively mild conditions. Their rates are highly tunable through the rational selection of palladium catalysts and, most importantly, specialized phosphine ligands. For these reactions, the rate is primarily dictated by the efficiency of the catalytic cycle, with oxidative addition (Suzuki) or reductive elimination (Buchwald-Hartwig) often serving as the kinetic bottleneck.
-
Nucleophilic Aromatic Substitution (SNAr) provides a metal-free alternative. Its kinetics are more straightforward, directly depending on the concentrations and intrinsic reactivity of the substrate and the nucleophile. However, this simplicity comes at the cost of a more limited scope and often requires more forcing reaction conditions.
For drug development professionals, palladium-catalyzed methods are generally superior for rapidly generating diverse libraries of analogues due to their speed, mildness, and functional group tolerance. However, for large-scale synthesis where a strong nucleophile is to be introduced and cost is a major driver, a well-optimized SNAr reaction can be a highly effective and economical choice. A thorough quantitative analysis of the reaction kinetics provides the essential data needed to make these critical process decisions.
References
- Vertex AI Search. (2026). Nucleophilic Substitution Reactions.
- EvitaChem. (2026). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0.
- MDPI. (2023).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- Wikipedia. (2026).
- ResearchGate. (2026). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions.
- Organic Chemistry Portal. (2026). Buchwald-Hartwig Cross Coupling Reaction.
- ChemicalBook. (2026). 6-BROMO-4-CHLOROQUINOLINE synthesis.
- University of Groningen Research Portal. (2026).
- Chemistry LibreTexts. (2023). 2.
- ijrpr. (2026).
- ResearchGate. (2026). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Sigma-Aldrich. (2026). 4-Bromo-6-chloro-2-methylquinoline.
- Sigma-Aldrich. (2026).
- YouTube. (2012).
- YouTube. (2021).
- NIH. (2026).
- JOCPR. (2024).
- ChemRxiv. (2026). The catalytic mechanism of the Suzuki-Miyaura reaction.
- PubMed Central - NIH. (2026).
- Organic Chemistry 1: An open textbook. (2026). 9.2. Common nucleophilic substitution reactions.
- CoLab. (2026). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
- PubChemLite. (2026). This compound (C9H5BrClN).
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- PubChem. (2026). 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537.
- MDPI. (2026). Suzuki–Miyaura Reactions of (4-bromophenyl)
- BenchChem. (2025). A Comparative Guide to the Kinetic Studies of 1-Chloro-3,6-dimethoxyisoquinoline Cross-Coupling Reactions.
- Claire Vallance. (2026). Reaction Kinetics.
- BenchChem. (2025).
- YouTube. (2021). Chemical Kinetics, Vol. 1 | Friday Night Livestream - Ep. 4.
Sources
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. youtube.com [youtube.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Comparative Cytotoxicity of Halogenated Quinoline Intermediates
For researchers, medicinal chemists, and drug development professionals, understanding the cytotoxic profile of synthetic intermediates is paramount to guide the design of novel therapeutics. Quinoline scaffolds are a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including anticancer properties.[1][2] Halogenation of these quinoline cores is a common strategy to modulate their physicochemical properties and enhance their therapeutic efficacy. This guide provides an in-depth, objective comparison of the cytotoxic effects of various halogenated quinoline intermediates, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR), examine the underlying mechanisms of toxicity, and provide detailed protocols for key cytotoxicity assays.
The Influence of Halogenation on Quinoline Cytotoxicity: A Comparative Overview
The introduction of a halogen atom to a quinoline ring can significantly impact its cytotoxic potential. The nature of the halogen (Fluorine, Chlorine, Bromine, Iodine), its position on the quinoline scaffold, and the presence of other substituents all play a crucial role in determining the compound's activity.
Key Structure-Activity Relationship (SAR) Insights:
-
Halogen Type and Position: The electronegativity, size, and lipophilicity of the halogen atom influence how the molecule interacts with biological targets. For instance, studies on 6-arylamino-7-halo-5,8-quinolinediones revealed that derivatives with a 7-(4-fluorophenyl)amino group were potently cytotoxic against several cancer cell lines.[3] This suggests that the presence of a fluorine atom in a specific position can enhance cytotoxic activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on the quinoline ring can modulate cytotoxicity. For example, in a series of 6-bromo quinazoline derivatives, compounds with electron-donating groups on an attached phenyl ring showed improved antiproliferative activity compared to those with electron-withdrawing groups.[4] Conversely, the presence of a nitro group, a strong electron-withdrawing group, in conjunction with bromine on the quinoline scaffold has been shown to enhance antiproliferative and apoptotic effects.[5]
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, a balance must be struck, as excessively high lipophilicity can lead to non-specific toxicity. Quantitative structure-activity relationship (QSAR) studies on halobenzenes have shown that toxicity correlates strongly with hydrophobicity (logP).[6]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various halogenated quinoline derivatives against different cancer cell lines, as reported in the literature. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cells.
| Compound/Derivative | Halogen(s) | Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | Bromo | C6 (rat brain tumor) | 6.7 µg/mL | [7] |
| 5,7-Dibromo-8-hydroxyquinoline | Bromo | HeLa (human cervix carcinoma) | 9.8 µg/mL | [7] |
| 5,7-Dibromo-8-hydroxyquinoline | Bromo | HT29 (human colon carcinoma) | 12.5 µg/mL | [7] |
| 6-Bromo-5-nitroquinoline | Bromo, Nitro | Various cancer cell lines | Significant antiproliferative effects | [5] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | Bromo | C6, HeLa, HT29 | Significant inhibitory effects | [5] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Bromo | C6, HeLa, HT29 | IC50 values of 5.45–9.6 μg/mL | [5] |
| 9-(3-Bromo-phenyl)-4-phenyl...cyclopenta[b]quinoline-1,8-dione | Bromo | Raji | IC30: 82 µM | [8] |
| 9-(3-Bromo-phenyl)-4-phenyl...cyclopenta[b]quinoline-1,8-dione | Bromo | HeLa | IC30: 24.4 µM | [8] |
| 6-Arylamino-7-chloro-5,8-quinolinediones | Chloro | HCT-15, SK-OV-3, XF 498 | Potent cytotoxicity | [3] |
| Ciprofloxacin | Fluoro | Murine cell lines | More toxic in short-term tests | [9] |
| Lomefloxacin | Fluoro | Murine cell lines | Less toxic in short-term tests | [9] |
Note: Direct comparison between all halogen types on an identical quinoline scaffold is limited in the currently available literature. The data presented is from various studies on structurally related compounds.
Mechanisms of Halogenated Quinoline-Induced Cytotoxicity
The cytotoxic effects of halogenated quinolines are often mediated through multiple cellular pathways. Understanding these mechanisms is crucial for the rational design of more selective and potent anticancer agents.
Key Mechanistic Pathways:
-
Induction of Apoptosis: Many cytotoxic quinoline derivatives exert their effects by inducing programmed cell death, or apoptosis.[10] This can be triggered through various mechanisms, including the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[10] Some bromo- and nitro-substituted quinolines have been shown to induce apoptosis, as confirmed by DNA laddering assays.[5]
-
Oxidative Stress and ROS Generation: The production of reactive oxygen species (ROS) is a common mechanism of quinoline-induced cytotoxicity.[10][11] Elevated ROS levels can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering cell death pathways.
-
DNA Damage and Topoisomerase Inhibition: Some quinoline derivatives can intercalate with DNA or inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair.[12][13] This interference with DNA metabolism can lead to cell cycle arrest and apoptosis. For example, certain brominated quinolines have been shown to inhibit human topoisomerase I.[5]
-
Mitochondrial Dysfunction: The mitochondrion is a key player in apoptosis. Some 4-substituted quinolines have been shown to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential.[10]
The following diagram illustrates the key signaling pathways involved in quinoline-induced cytotoxicity.
Caption: Key pathways of halogenated quinoline-induced cytotoxicity.
Experimental Protocols for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are essential. The following are detailed, step-by-step methodologies for common assays used to evaluate the cytotoxic potential of halogenated quinoline intermediates.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[1] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated quinoline intermediates in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the supernatant.[7][16]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Caption: Workflow for the LDH cytotoxicity assay.
Conclusion
The halogenation of quinoline intermediates is a powerful tool for modulating their cytotoxic properties. The data compiled in this guide demonstrate that the type and position of the halogen atom, in concert with other substituents, significantly influence the cytotoxic potency and mechanism of action of these compounds. While a direct, comprehensive comparison of a homologous series of halogenated quinolines is an area ripe for further investigation, the existing literature provides valuable insights into the structure-activity relationships governing their cytotoxicity. By employing robust and standardized experimental protocols, researchers can continue to unravel the therapeutic potential of this important class of molecules and design novel, highly effective anticancer agents.
References
- BenchChem. (2025).
- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry.
- Review on recent development of quinoline for anticancer activities. (n.d.). Journal of the Indian Chemical Society.
- Quinine. (n.d.). In Wikipedia.
- Novel quinazoline-quinoline alkaloids with cytotoxic and DNA topoisomerase II inhibitory activities. (n.d.). PubMed.
- DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (n.d.). MDPI.
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
- Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Turkish Journal of Chemistry.
- Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (n.d.). Semantic Scholar.
- Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.).
- In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. (1994). Indian Journal of Experimental Biology.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ACS Omega.
- Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. (n.d.). Toxicology and Applied Pharmacology.
- Cytotoxic activities of 6-arylamino-7-halo-5,8-quinolinediones against human tumor cell lines. (2000). Archives of Pharmacal Research.
- Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. (n.d.). Iranian Journal of Pharmaceutical Research.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Cytotoxic activities of 6-arylamino-7-halo-5,8-quinolinediones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel quinazoline-quinoline alkaloids with cytotoxic and DNA topoisomerase II inhibitory activities [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Bromo-6-chloroquinoline
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 4-Bromo-6-chloroquinoline, a key building block in the synthesis of various bioactive molecules, demands robust analytical methods to ensure the integrity of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, offering a critical evaluation of their performance based on established scientific principles and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] This involves a thorough evaluation of specific performance characteristics to ensure the method is accurate, precise, specific, and robust.[5][6] This guide will explore three commonly employed analytical techniques for the quantification of small organic molecules like this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).
This comparison is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures, which provides a comprehensive framework for ensuring the reliability of analytical data.[3][4][5][7] While specific, publicly available validated methods for this compound are scarce, this guide presents realistic and scientifically sound methodologies and performance data based on established analytical practices for structurally similar halogenated quinoline derivatives.[8]
The Critical Choice: Method Selection Rationale
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis. Key considerations include the nature of the sample matrix, the expected concentration of the analyte, the required level of sensitivity and selectivity, and the intended application (e.g., routine quality control, stability testing, or impurity profiling).
-
HPLC-UV is often the workhorse of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. It is well-suited for the routine quantification of the main component in a drug substance or product.[9]
-
GC-MS offers exceptional selectivity and sensitivity, making it an ideal choice for identifying and quantifying volatile impurities, even at trace levels.[9] Its applicability to this compound would depend on the compound's thermal stability and volatility.
-
UPLC-MS combines the high separation efficiency of UPLC with the high sensitivity and selectivity of mass spectrometry, providing a powerful tool for rapid analysis and the quantification of low-level components.[9]
The following sections provide a detailed comparison of these three methods, complete with step-by-step experimental protocols, comparative data tables, and visualizations of the analytical workflows.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For this compound, a reversed-phase C18 column is a logical starting point, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.
Causality of Experimental Choices:
-
Column: A C18 column is chosen for its versatility and proven performance in separating a wide range of organic molecules. The 4.6 x 150 mm dimensions with 5 µm particles offer a good balance between resolution, backpressure, and analysis time.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. The gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, allows for the effective elution of the analyte while also separating it from potential impurities with different polarities.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are typical starting conditions that provide good chromatographic performance and reproducibility.
-
Detection Wavelength: The detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and is likely to provide a good response for the quinoline ring system.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: 60% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 60% B
-
12.1-15 min: 60% B
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Visualization of HPLC-UV Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase.[10] The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[9]
Causality of Experimental Choices:
-
Column: A low-polarity capillary column (e.g., DB-5ms) is chosen for its general-purpose applicability and good performance for a wide range of semi-volatile organic compounds.
-
Inlet and Temperature Program: A split/splitless inlet is used to introduce a small, precise amount of the sample onto the column. The temperature program starts at a lower temperature to trap the analyte at the head of the column and then ramps up to elute the compound and any potential impurities in a reasonable timeframe.
-
Carrier Gas: Helium is a standard carrier gas in GC-MS, providing good efficiency and compatibility with the mass spectrometer.
-
Mass Spectrometer Settings: Electron ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, aiding in compound identification. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only specific ions characteristic of this compound.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Autosampler.
-
Data acquisition and processing software.
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in dichloromethane to achieve a concentration within the calibration range.
-
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 241, 243, 206).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Visualization of GC-MS Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Method 3: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Principle: UPLC utilizes smaller particle size columns (<2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.[9] Coupling UPLC with a mass spectrometer provides highly selective and sensitive detection, making it suitable for the analysis of complex mixtures and trace-level quantification.
Causality of Experimental Choices:
-
Column: A sub-2 µm particle size C18 column is used to leverage the high-efficiency separations characteristic of UPLC. The shorter column length allows for faster analysis times.
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and water with a small amount of formic acid is used to promote ionization and improve peak shape.
-
Flow Rate: The higher optimal flow rate is a consequence of the smaller particle size of the UPLC column.
-
Mass Spectrometer Settings: Electrospray ionization (ESI) in positive mode is chosen as it is a soft ionization technique well-suited for polar and semi-polar molecules like quinoline derivatives. Multiple Reaction Monitoring (MRM) is employed for quantification, providing the highest level of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol: UPLC-MS
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
UPLC-MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mobile Phase Composition: Isocratic, 70% B
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of a specific transition (e.g., m/z 242 -> 207).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Visualization of UPLC-MS Workflow
Caption: Workflow for the quantification of this compound by UPLC-MS.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three validated analytical methods for the quantification of this compound. These values are based on established performance for similar compounds and represent realistic expectations for well-developed and validated methods.[8][11]
| Parameter | HPLC-UV | GC-MS (SIM) | UPLC-MS (MRM) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.03 ng/mL |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Specificity/Selectivity | Moderate | High | Excellent |
| Analysis Time | ~15 min | ~20 min | ~5 min |
Conclusion and Recommendations
The choice of the most appropriate analytical method for the quantification of this compound is contingent upon the specific analytical needs.
-
HPLC-UV stands out as a robust, reliable, and cost-effective method for routine quality control, assay, and content uniformity testing where high sensitivity is not a primary requirement. Its simplicity and widespread availability make it an excellent choice for most standard applications.
-
GC-MS is the preferred method when high selectivity is crucial, particularly for the identification and quantification of volatile impurities that may be present in the this compound sample. Its higher sensitivity compared to HPLC-UV also makes it suitable for trace analysis.
-
UPLC-MS offers the ultimate in sensitivity, selectivity, and speed. It is the ideal choice for applications requiring the quantification of very low levels of this compound, for high-throughput screening, or for the analysis of complex sample matrices where interference is a significant concern.
Each of these methods, when properly validated, can provide accurate and reliable data for the quantification of this compound. A thorough understanding of the principles, performance characteristics, and practical considerations of each technique is essential for selecting the most suitable method to ensure the quality and safety of pharmaceutical products.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide - Benchchem.
- 6-Bromo-4-chloro-2-butylquinoline hydrochloride - SynHet.
- Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water.
- 6-Bromo-4-chloroquinoline | Drug Intermediate - MedchemExpress.com.
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20).
- 6-Bromo-4-chloroquinoline - Chem-Impex.
- 4-Bromo-6-chloro-8-methoxy-2-phenylquinoline | C16H11BrClNO | CID 45599484.
- A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline - Benchchem.
- 6-BROMO-4-CHLOROQUINOLINE synthesis - ChemicalBook.
- 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem.
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI.
- (PDF) CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives) - ResearchGate. (2022, December 14).
- Recent studies of antioxidant quinoline derivatives - PubMed.
- A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment - Benchchem.
- Development and Validation of Analytical Methods for Pharmaceuticals - Omics.
- A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International. (2024, October 15).
- Sigma-aldrich 4-bromo-6-chloro-quinoline.
- 4-Bromo-6-chloro-2-methylquinoline - Sigma-Aldrich.
- 6-Bromo-4-chloroquinoline AldrichCPR - Sigma-Aldrich.
- 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview - La démarche ISO 17025. (2015, July 14).
- GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION - DCVMN.
- Gas Chromatography - Chemistry LibreTexts. (2023, August 29).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. omicsonline.org [omicsonline.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-6-chloroquinoline: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. 4-Bromo-6-chloroquinoline, a halogenated heterocyclic compound, presents unique challenges that necessitate a robust and informed disposal strategy. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Our approach is grounded in established safety protocols and regulatory standards, empowering researchers to manage this chemical waste with confidence and precision.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a hazardous substance, and its toxicological properties have not been exhaustively investigated. Therefore, it should be handled with the utmost care, assuming it to be more hazardous than it is currently known to be.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Environmental Hazards: While specific data is limited, halogenated compounds can be persistent in the environment and may have long-lasting harmful effects on aquatic life.[3]
Personal Protective Equipment (PPE)
A critical first line of defense is the consistent and correct use of appropriate PPE. The following table outlines the minimum PPE requirements when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2] A face shield should be used if there is a splash hazard. | Protects against accidental splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[4] A lab coat or chemical-resistant apron is also required. | Prevents skin contact, which can lead to irritation and potential absorption of the chemical. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95, P100) should be used if dust is generated.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation. |
Section 2: Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. This compound waste must be classified as halogenated organic waste .
The Rationale for Segregation
Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[5] Mixing halogenated waste with non-halogenated waste streams can lead to improper disposal, increased disposal costs, and potential environmental contamination.
Waste Container Specifications
-
Material: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, irritant).[6]
-
Condition: Keep the container clean and closed at all times, except when adding waste.
Section 3: Step-by-Step Disposal Protocols
The following protocols provide a clear, actionable framework for the disposal of this compound in various forms.
Disposal of Unused or Expired Solid Chemical
-
Preparation: Work within a chemical fume hood and wear all required PPE.
-
Containment: Carefully place the original container with the unused chemical into a larger, compatible, and labeled hazardous waste container.
-
Documentation: Record the addition of the waste on your laboratory's hazardous waste log.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
Disposal of Contaminated Labware and Debris
This includes items such as gloves, weighing paper, pipette tips, and paper towels.
-
Collection: Place all solid waste contaminated with this compound into a designated, labeled hazardous waste bag or container for halogenated organic solids.
-
Segregation: Do not mix this waste with non-hazardous trash or other chemical waste streams.
-
Closure: Once the container is full, securely seal it.
-
Disposal: Transfer the sealed container to your institution's hazardous waste collection point.
Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual this compound.
-
Rinsate Collection: Collect the initial rinsate in a labeled hazardous waste container for halogenated organic liquids.
-
Triple Rinse: Perform a triple rinse with the same solvent, collecting all rinsate in the designated hazardous waste container.[7]
-
Final Cleaning: After the triple rinse, the glassware can be washed with soap and water.
Section 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Cleanup
-
Evacuate and Alert: Evacuate the immediate area and alert your laboratory supervisor and safety officer.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.[2]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated.
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Section 5: Disposal Workflow and Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Section 6: Chemical Incompatibilities
To prevent dangerous reactions, this compound waste should be stored separately from the following classes of chemicals:
-
Strong Oxidizing Agents: Can cause violent reactions.
-
Strong Bases: May lead to decomposition.
-
Combustible Materials: Can increase fire risk.[9]
The following diagram illustrates the principle of segregating this compound from incompatible chemicals.
Caption: Segregation of this compound from incompatible chemicals.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.
References
- Echemi. (n.d.). Quinoline, 6-bromo-4-chloro-, hydrochloride (1:1) Safety Data Sheets.
- MilliporeSigma. (2024). Safety Data Sheet.
- MedchemExpress.com. (2025). Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
- PubChem. (n.d.). 6-Bromo-4-chloro-2-methylquinoline.
- Oreq. (2016). Safety Data Sheet.
- PubChem. (n.d.). 6-Bromo-4-chloroquinoline.
-
EPA. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
- EPA. (n.d.). Background Document: Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste.
- Benchchem. (n.d.). Proper Disposal of 6-Bromoquinoline-8-carbonitrile: A Guide for Laboratory Professionals.
- Echemi. (n.d.). 6-(BROMOMETHYL)-4-CHLOROQUINOLINE Safety Data Sheets.
Sources
- 1. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. oreqcorp.com [oreqcorp.com]
An In-Depth Technical Guide to Personal Protective Equipment for Handling 4-Bromo-6-chloroquinoline
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a comprehensive, experience-driven framework for handling 4-Bromo-6-chloroquinoline, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and materials science. The protocols herein are designed not merely as a list of rules, but as a self-validating system of safety, grounded in the specific chemical hazards of the compound. Our goal is to empower your team with the knowledge to work safely and effectively, making this a trusted resource for your laboratory's safety program.
Foundational Safety: Hazard Identification and Risk Assessment
Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. This compound is a solid, light-yellow compound that, while essential for certain synthetic pathways, presents distinct hazards that dictate our handling strategy.[1] The primary risks are associated with direct contact and inhalation of airborne particulates.
This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] A summary of its hazard profile is essential before approaching the bench.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][2] |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[2] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[1] |
Note: GHS classifications can be aggregated from multiple suppliers and may vary slightly. The most conservative classification should always be adopted.
These classifications are not abstract warnings; they are directives. The skin and eye irritancy necessitates robust barrier protection, while the potential for respiratory irritation demands stringent engineering controls to prevent dust inhalation.
The Core Protocol: Engineering Controls and Personal Protective Equipment (PPE)
A common misconception is that PPE is the first line of defense. In reality, it is the final barrier between a researcher and a potential hazard. The primary defense is always the implementation of engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is critical for preventing the inhalation of fine particulates that can cause respiratory tract irritation.[1][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory for all personnel handling this compound. The selection of each component is a direct response to the hazards identified in Section 1.
-
Dermal Protection:
-
Gloves: Chemical-resistant nitrile gloves are the standard.[4][5] Given the H315 classification (Causes skin irritation), gloves must be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended during procedures with a higher risk of contamination.
-
Laboratory Coat/Gown: A long-sleeved, cuffed laboratory coat is mandatory to protect the skin on the arms.[5] For larger-scale operations, a chemical-resistant apron over the lab coat provides an additional layer of protection.
-
-
Eye and Face Protection:
-
Safety Goggles: Due to the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient. Tightly-fitting chemical safety goggles that provide a seal around the eyes are required to protect against airborne particulates and accidental splashes.[1][6]
-
Face Shield: When there is a significant risk of splashing (e.g., during quenching of a large-scale reaction), a full-face shield must be worn in addition to safety goggles.[7]
-
-
Respiratory Protection:
-
When working within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a fume hood failure or a major spill, respiratory protection is critical. A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) should be available.[1] All personnel who may need to use a respirator must be properly fit-tested and trained in its use, in accordance with OSHA regulations (29 CFR 1910.134).[1]
-
Caption: PPE Selection Workflow for this compound.
Step-by-Step Operational Procedures
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Donning PPE Sequence (Putting On)
-
Lab Coat: Don the lab coat, ensuring all buttons are fastened.
-
Goggles/Face Shield: Put on safety goggles and, if necessary, the face shield.
-
Gloves: Put on the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the outer glove go over the cuffs of the lab coat sleeve.
Safe Handling Protocol (Inside Fume Hood)
-
Preparation: Before introducing the chemical, ensure the fume hood is clutter-free and the work surface is clean. Have all necessary equipment (spatulas, weigh paper, reaction vessel) within reach to minimize movement.
-
Weighing: Tare the balance with weigh paper. Carefully use a clean spatula to transfer the desired amount of this compound. Avoid any actions that could generate dust, such as dropping the solid from a height.
-
Transfer: Gently add the weighed solid to the reaction vessel.
-
Immediate Cleanup: After transfer, immediately dispose of the used weigh paper and any contaminated items into the designated halogenated solid waste container located within the fume hood.
Doffing PPE Sequence (Taking Off)
This sequence is designed to prevent cross-contamination from the "dirty" PPE to your skin or clothing.
-
Outer Gloves (if used): Remove the outer pair of gloves first.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves by peeling one off the other without touching the outside of the glove with your bare hand.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[1]
Caption: Safe Handling and Disposal Workflow.
Emergency Response and Decontamination
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
Immediate and correct first aid is critical. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.[1]
Table 2: Emergency First Aid Protocol
| Exposure Route | Immediate Action |
|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Spill Management
-
Minor Spill (small quantity inside a fume hood):
-
Major Spill (outside of a fume hood or a large quantity):
-
Evacuate the immediate area and alert others.
-
Restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Waste Management and Disposal
Proper segregation and disposal of chemical waste are legally mandated and environmentally critical.
-
Waste Classification: this compound is a halogenated organic compound. All waste, including contaminated consumables (gloves, weigh paper, paper towels) and residual solid, must be disposed of in a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids." [9]
-
Container Management:
-
The waste container must be kept closed at all times except when adding waste.[1]
-
It must be stored in a designated and secure satellite accumulation area.
-
Never mix this waste stream with non-halogenated, acidic, or other incompatible waste types.[9]
-
Arrange for disposal through your institution's certified hazardous waste management program.[1][9]
-
By integrating these detailed protocols into your daily laboratory operations, you build a robust culture of safety. This guide serves as a foundational document, but it is the consistent, diligent application of these principles by every researcher that ensures a safe and productive scientific environment.
References
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 6-Bromo-4-chloroquinoline.
- PubChem. Compound Summary for CID 5139537, 6-Bromo-4-chloroquinoline.
- [Company Name]. (2023, December 9).
- MilliporeSigma. (2024, September 9).
- [Company Name]. (2025, December 18).
- Sigma-Aldrich. Product Page: 6-Bromo-4-chloroquinoline AldrichCPR.
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Research Safety.
- MedChemExpress. (2025, October 3).
- PubChem. Compound Summary for CID 16770310, 6-Bromo-4-chloro-quinazoline.
- Echemi. Quinoline, 6-bromo-4-chloro-, hydrochloride (1:1)
- Environmental Marketing Services. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- GERPAC. Personal protective equipment for preparing toxic drugs.
- BenchChem. An In-depth Technical Guide to the Safety and Handling of 6-Bromo-4-chloroquinoline-3-carbonitrile.
- Health Care Technology. Personal Protective Equipment is PPE.
- CDC Stacks. Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid.
- Organic Syntheses. Working with Hazardous Chemicals.
- Organic Syntheses. Anthraquinone, 1-methylamino-4-bromo - Organic Syntheses Procedure.
- BenchChem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. pharmastate.academy [pharmastate.academy]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. hsa.ie [hsa.ie]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
